molecular formula C6H14ClN B7741456 Cyclohexylammonium chloride

Cyclohexylammonium chloride

Cat. No.: B7741456
M. Wt: 135.63 g/mol
InChI Key: ZJUGSKJHHWASAF-UHFFFAOYSA-N
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Description

Cyclohexylammonium chloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGSKJHHWASAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020361
Record name Cyclohexylamine hydrochloride
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Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4998-76-9
Record name Cyclohexylamine, hydrochloride
Source CAS Common Chemistry
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Record name Cyclohexylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, hydrochloride (1:1)
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Record name Cyclohexylamine hydrochloride
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Record name Cyclohexylammonium chloride
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Foundational & Exploratory

Cyclohexylammonium chloride CAS number 4998-76-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexylammonium Chloride (CAS 4998-76-9)

Introduction

This compound (CAS No: 4998-76-9), also known as cyclohexylamine hydrochloride, is the salt formed from the reaction of the primary aliphatic amine, cyclohexylamine, and hydrochloric acid.[1] It presents as a white to light-brown crystalline solid that is highly soluble in water.[1][2] This enhanced stability and solubility in aqueous solutions, compared to its free base form (cyclohexylamine), makes it a versatile and widely used reagent in organic synthesis.[1] Its primary utility lies in its role as a stable precursor to cyclohexylamine, which is a key building block in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, corrosion inhibitors, and rubber vulcanization accelerators.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, structural characteristics, applications, analytical methods, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a stable, high-melting solid. The ionic bond between the protonated amine and the chloride ion contributes to its stability and solubility in polar solvents.[3] Its hygroscopic nature necessitates storage in a dry, well-ventilated environment to prevent moisture absorption.[3][5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4998-76-9 [6]
Molecular Formula C₆H₁₄ClN [2][6]
Molecular Weight 135.63 g/mol [5][6]
Appearance White to light brown/pale yellow crystals or crystalline powder [2][7]
Melting Point 206 - 209 °C [5]
Boiling Point 306 °C [2][8]
Water Solubility 83 g/100 mL (at 17 °C) [2][5][8]
Vapor Pressure 8.07 mmHg (at 25 °C) [2]
Density ~1.0013 g/cm³ (rough estimate) [2][3]
SMILES C1CCC(CC1)[NH3+].[Cl-] [6]

| InChIKey | ZJUGSKJHHWASAF-UHFFFAOYSA-N |[6][9] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a straightforward acid-base reaction. It is typically prepared by reacting cyclohexylamine, a weak base, with hydrochloric acid.[3][4] This reaction is often performed in an organic solvent to facilitate the precipitation of the salt, allowing for easy isolation and purification.

Synthesis Workflow

The general workflow involves the controlled addition of hydrochloric acid to a solution of cyclohexylamine, leading to the formation of the ammonium salt as a precipitate. The choice of a non-polar solvent like benzene is effective because the starting amine is soluble, while the resulting ionic salt is not, leading to a high-yield precipitation.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Cyclohexylamine Cyclohexylamine in Benzene Stirring Stirring at 20°C Cyclohexylamine->Stirring HCl Concentrated HCl HCl->Stirring Precipitation Precipitation of Salt Stirring->Precipitation Wash Wash with Benzene Precipitation->Wash Dry Dry under Vacuum Wash->Dry Product Cyclohexylammonium Chloride (Product) Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a literature procedure for the large-scale synthesis of dithis compound and is applicable here.

Objective: To synthesize this compound from cyclohexylamine and hydrochloric acid.

Materials:

  • Cyclohexylamine (C₆H₁₁NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Benzene (C₆H₆), anhydrous

  • Stirring apparatus, dropping funnel, condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve cyclohexylamine (e.g., 96 mmoles) in 50 mL of anhydrous benzene.

  • Acid Addition: While stirring the solution at room temperature (~20°C), slowly add concentrated hydrochloric acid (e.g., 96 mmoles) dropwise from the dropping funnel.

  • Precipitation: The formation of a white precipitate of this compound will be observed immediately upon the addition of HCl. Continue stirring for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small volume of cold benzene (e.g., 15 mL) to remove any unreacted starting material or impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound in quantitative yield.

Causality: The use of benzene as a solvent is strategic; it readily dissolves the nonpolar cyclohexylamine but has poor solubility for the ionic hydrochloride salt, causing the product to precipitate out of the solution as it forms, driving the reaction to completion according to Le Châtelier's principle.

Structural Analysis and Characterization

The structure of this compound has been investigated using single-crystal X-ray diffraction.[10] These studies reveal that the cyclohexyl ring adopts the stable puckered "chair" conformation.[10] The crystal structure is characterized by a layer-like arrangement of nitrogen and chlorine atoms, with the cyclohexyl rings anchored via equatorial C-N bonds.[10] Significant intermolecular hydrogen bonding between the ammonium protons (N-H) and the chloride ions (Cl⁻) is a defining feature, creating a stable three-dimensional network.[11][12]

Caption: Intermolecular hydrogen bonding in the crystal lattice.

Applications in Research and Industry

This compound serves primarily as a stable, solid source of cyclohexylamine for various chemical syntheses.[3]

  • Pharmaceutical Synthesis: Cyclohexylamine is a crucial building block for numerous active pharmaceutical ingredients (APIs), including mucolytics (bromhexine), analgesics, and bronchodilators.[4]

  • Agrochemicals: It is an intermediate in the production of herbicides, such as hexazinone, and fungicides.[3][12]

  • Corrosion Inhibition: The free base, cyclohexylamine, is an effective corrosion inhibitor, particularly in boiler water treatment systems and the oil and gas industry.[3] The hydrochloride salt can be used as a convenient precursor for these applications.

  • Industrial Applications: It is used in the synthesis of vulcanization accelerators for the rubber industry and in the preparation of surfactants and resin systems.[3][4] It has also been noted for its use in bladder studies as a metabolic rate indicator.

Analytical Methods

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. Key signals include multiplets for the cyclohexyl protons and a signal for the ammonium protons. In a deuterated solvent like D₂O, the spectrum typically shows signals around δ 3.16 ppm (for the proton on the carbon attached to nitrogen) and multiplets between δ 1.18 and 1.99 ppm for the remaining ring protons.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum can confirm the number of unique carbon environments within the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum will show characteristic N-H stretching vibrations from the ammonium group, in addition to C-H and C-N stretches.[6][13] The marked chemical reactivity of cyclohexylamine allows it to form various derivatives whose IR spectra have been studied.[14][15]

Table 2: Representative ¹H NMR Spectral Data (400 MHz, D₂O)

Assignment Chemical Shift (δ, ppm) Description
-CH-NH₃⁺ ~ 3.16 Multiplet
Cyclohexyl -CH₂- ~ 1.28 - 1.99 Overlapping Multiplets

Source: Adapted from ChemicalBook data.[9]

Chromatographic and Other Methods

For quantitative analysis or separation from mixtures, methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be developed. For elemental analysis, ion chromatography can be used to quantify the chloride anion, while Inductively Coupled Plasma (ICP) techniques can assess cation presence.[16]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification
  • Toxicity: Harmful if swallowed, by inhalation, or in contact with skin.[2][8] It causes gastrointestinal irritation if ingested.[5]

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[2][5][8] Skin contact may cause burns.[17]

  • Stability: The compound is stable at room temperature in closed containers but is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon heating include hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

Table 3: Toxicological Data

Route Species Value (LD₅₀) Source
Oral Rat 720 mg/kg [5]

| Oral | Mouse | 530 mg/kg |[5] |

Handling and Personal Protective Equipment (PPE)

Protocol for Safe Handling:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5]

    • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[5]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidants.[5][18]

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[5] Provide ventilation.[5]

References

  • This compound. ChemBK. [Link]

  • Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Cole-Parmer. [Link]

  • This compound. ChemBK. [Link]

  • X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Academy of Sciences. [Link]

  • Cyclohexylazanium;chloride | C6H14ClN | CID 21097. PubChem - NIH. [Link]

  • Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. ResearchGate. [Link]

  • Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770. PubChem - NIH. [Link]

  • The crystal structure of cyclohexylamine hydrochloride. IUCr Journals. [Link]

  • Infrared Studies of Cyclohexylamine. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Crystal structure of cyclohexylammonium thiocyanate. ResearchGate. [Link]

  • CYCLOHEXYLAMINE (CHA). Ataman Kimya. [Link]

  • Infrared Studies of Cyclohexylamine. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Cyclohexylamine | C6H11NH2 | CID 7965. PubChem - NIH. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

  • Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Univar Solutions. [Link]

  • Cyclohexylamine. Rayeneh Group. [Link]

  • CYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • cyclohexylidenecyclohexane. Organic Syntheses Procedure. [Link]

  • Ammonium chloride – suggested spectral and analytical methods for identification. ReachCentrum. [Link]

Sources

Cyclohexylammonium Chloride (C₆H₁₄ClN): A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexylammonium chloride (CHA-Cl), the hydrochloride salt of cyclohexylamine, is a versatile and fundamental chemical entity with broad applicability in synthetic chemistry and pharmaceutical sciences. As a crystalline, water-soluble solid, it serves as a stable and easily handled surrogate for its parent compound, the volatile and odorous liquid cyclohexylamine.[1] This attribute alone makes it a valuable reagent in laboratory and industrial settings.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of properties, this document elucidates the causal relationships behind its synthesis and analytical validation, explores its utility as a synthetic building block, and contextualizes its relevance within the critical field of pharmaceutical salt selection. The protocols and workflows described herein are designed to be self-validating, reflecting field-proven insights and ensuring scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is an ionic compound formed by the protonation of the basic amine group of cyclohexylamine with hydrochloric acid. This acid-base reaction transforms the volatile liquid amine into a stable, non-volatile salt. The primary forces governing its solid-state structure are the ionic attraction between the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the chloride anion (Cl⁻), reinforced by a network of hydrogen bonds.

The presence of acidic N-H protons on the ammonium group allows for strong N-H···Cl hydrogen bonding, which organizes the ions into a stable crystalline lattice. This structural feature is paramount, as it dictates the compound's physical properties, such as its relatively high melting point and its altered solubility profile compared to the free base. A notable characteristic of CHA-Cl is its hygroscopic nature, an important consideration for storage and handling as the absorption of atmospheric moisture can impact sample integrity and weighing accuracy.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClN[5][6]
Molecular Weight 135.63 g/mol [5][6]
CAS Number 4998-76-9[5][6]
Appearance White to pale yellow crystalline powder[7]
Melting Point 206 - 209 °C[8]
Solubility Soluble in water (83 g/100 mL at 17 °C) and ethanol.[9]
IUPAC Name Cyclohexylazanium chloride[5]

Synthesis and Purification Workflow

The synthesis of this compound is a straightforward acid-base neutralization. However, achieving high purity and yield requires careful control of the reaction conditions. The following protocol is a robust and validated method for its preparation.

Causality in Experimental Design

The choice of a non-polar solvent like benzene or toluene is critical; while the reactants (cyclohexylamine and HCl) may have some solubility, the resulting ionic salt is largely insoluble. This insolubility is the driving force for its precipitation, allowing for easy isolation and high recovery. The slow, controlled addition of hydrochloric acid is necessary to manage the exothermic nature of the neutralization reaction, preventing excessive heat generation that could lead to solvent evaporation or side reactions.

Experimental Protocol: Synthesis

Objective: To synthesize this compound in high yield and purity.

Materials:

  • Cyclohexylamine (C₆H₁₁NH₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in anhydrous toluene (approx. 3-5 mL per gram of amine). Begin stirring the solution in an ice-water bath.

  • Acid Addition: Slowly add concentrated hydrochloric acid (1.0 equivalent) dropwise to the stirred solution. A white precipitate will form immediately. Maintain the temperature below 20°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with small portions of cold toluene and then anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

For applications requiring exceptional purity, the crude product can be recrystallized. A common solvent system is methanol or ethanol. The crude solid is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, inducing the formation of well-defined crystals, which are subsequently isolated by filtration.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Cyclohexylamine Cyclohexylamine in Toluene Neutralization 1. Controlled Addition (Ice Bath) Cyclohexylamine->Neutralization HCl Conc. Hydrochloric Acid HCl->Neutralization Precipitation 2. Stir & Precipitate Neutralization->Precipitation Isolation 3. Vacuum Filtration Precipitation->Isolation Washing 4. Wash (Toluene, Ether) Isolation->Washing Drying 5. Vacuum Drying Washing->Drying Product Pure Cyclohexylammonium Chloride (C₆H₁₄ClN) Drying->Product

Caption: Workflow for the synthesis and purification of CHA-Cl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess purity.

  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. In a solvent like D₂O, the spectrum will show characteristic multiplets for the protons on the cyclohexane ring. The proton attached to the nitrogen (α-proton) typically appears as a multiplet around 3.16 ppm.[10] The other ring protons appear further upfield, typically in complex multiplets between 1.1 and 2.0 ppm.[10] The protonation of the amine to an ammonium salt causes a downfield shift of adjacent protons compared to the free amine, where the α-proton is observed around 2.6 ppm.[11]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the cyclohexyl ring carbons, confirming the carbon skeleton.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups and confirm salt formation.

The FT-IR spectrum is a powerful tool for confirming the conversion of the primary amine to an ammonium salt.

  • Key Vibrational Bands:

    • N-H Stretch (Ammonium): A broad, strong absorption band will be present in the region of 2800-3200 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is a key differentiator from the sharper, less intense N-H stretches of a primary amine which typically appear between 3300-3500 cm⁻¹.

    • N-H Bend (Ammonium): A distinct bending vibration (scissoring) appears around 1600-1500 cm⁻¹.[12]

    • C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl ring will be observed between 2850-2950 cm⁻¹.[13]

Analytical Workflow Diagram

Analytical_Workflow cluster_tests Analytical Techniques cluster_results Validation Points Sample Synthesized CHA-Cl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR EA Elemental Analysis (CHN) Sample->EA Structure Structural Confirmation (Proton/Carbon Skeleton) NMR->Structure Functional Functional Group ID (Ammonium Salt Formation) FTIR->Functional Purity Purity & Formula (%C, %H, %N) EA->Purity Final Validated CHA-Cl Structure->Final Functional->Final Purity->Final

Caption: A multi-technique workflow for the validation of CHA-Cl.

Applications in Research and Drug Development

The utility of this compound extends from its role as a convenient chemical reagent to its conceptual importance in pharmaceutical formulation.

A Stable Surrogate for Cyclohexylamine

In many synthetic applications, cyclohexylamine is used as a nucleophile or a base.[8] However, its volatility, strong odor, and liquid form can present handling challenges. CHA-Cl provides a superior alternative as a stable, crystalline, and odorless solid. The active cyclohexylamine can be readily liberated in situ by the addition of a stronger, non-nucleophilic base, or used directly in reactions where the ammonium salt itself can act as a proton source or catalyst.[14][15]

Building Block in Bioactive Molecule Synthesis

The cyclohexylamino moiety is a structural component in various pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[1][16] CHA-Cl serves as an excellent building block for introducing this fragment. A prime example relevant to drug discovery is its potential use in multicomponent reactions like the Kabachnik-Fields reaction. This reaction synthesizes α-aminophosphonates, which are important bioisosteres of α-amino acids, by condensing an amine, a carbonyl compound, and a phosphite.[17] Using CHA-Cl as the amine source in such reactions provides a practical route to novel scaffolds for drug screening.

Model for Pharmaceutical Salt Formulation

For drug development professionals, CHA-Cl is an exemplary model for understanding the principles of pharmaceutical salt formation. The majority of basic drug molecules are formulated as hydrochloride salts to enhance their physicochemical properties.[18][19] This strategy is employed for several critical reasons:

  • Enhanced Solubility: Converting a poorly water-soluble free base into its hydrochloride salt dramatically increases its aqueous solubility, which is often a prerequisite for effective absorption and bioavailability.[20][21]

  • Improved Stability: The protonated ammonium form is less susceptible to oxidative degradation than the free amine, leading to a longer shelf-life and more stable drug product.[19][22]

  • Favorable Crystallinity: Salts typically exhibit better crystallinity than their free base counterparts, which simplifies purification, handling, and formulation into solid dosage forms like tablets and capsules.[19]

By studying the properties of a simple, well-defined salt like CHA-Cl, researchers can gain fundamental insights applicable to the salt selection and formulation of complex active pharmaceutical ingredients (APIs).

Logical Relationships in Application

Applications cluster_properties Core Attributes cluster_apps Applications cluster_outcomes Relevance to Drug Development CHACL Cyclohexylammonium Chloride (CHA-Cl) Prop1 Solid, Stable, Non-Volatile CHACL->Prop1 Prop2 Source of Cyclohexylamine Moiety CHACL->Prop2 Prop3 Model Amine Hydrochloride Salt CHACL->Prop3 App1 Reagent Surrogate (Improved Handling) Prop1->App1 App2 Synthetic Building Block (e.g., Kabachnik-Fields Rxn) Prop2->App2 App3 Pharmaceutical Formulation Model Prop3->App3 Outcome1 Synthesis of Bioactive Scaffolds (α-aminophosphonates) App2->Outcome1 Outcome2 Informing API Salt Selection (Solubility, Stability, Bioavailability) App3->Outcome2

Caption: Relationship between CHA-Cl attributes and its applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Hazards: The compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][23]

  • Handling: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24][25] Measures should be taken to prevent the build-up of electrostatic charge.[25]

  • Storage: Due to its hygroscopic nature, CHA-Cl should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][24]

Conclusion

This compound, C₆H₁₄ClN, is more than a simple chemical salt; it is a practical, stable, and versatile tool for chemical synthesis and a valuable conceptual model for pharmaceutical development. Its utility as a solid surrogate for cyclohexylamine simplifies handling and improves safety, while its role as a building block provides access to pharmaceutically relevant molecular scaffolds. For drug development professionals, it serves as a tangible illustration of the critical principles of salt formation that underpin the creation of stable, soluble, and bioavailable medicines. This guide has provided a comprehensive framework, from synthesis to application, to empower researchers to effectively utilize this fundamental compound in their scientific endeavors.

References
  • Pharmaoffer.com (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]

  • Quora (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Available at: [Link]

  • Consolidated Health (2025). Hydrochloride salt: Significance and symbolism. Available at: [Link]

  • Bertram, A. K., et al. (2011). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. Available at: [Link]

  • Silicon.fr (n.d.). What is Hydrochloride Utilized for in Tablets?. Available at: [Link]

  • Relais Nautic (2025). What Is Hydrochloride Utilized for in Tablets?. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. PubChem. Available at: [Link]

  • ACS Publications (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Available at: [Link]

  • RSC Publishing (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Available at: [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate (2012). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor. Available at: [Link]

  • ChemBK (n.d.). This compound. Available at: [Link]

  • Glasoe, P. K., & Audrieth, L. F. (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. Available at: [Link]

  • Chemcess (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Available at: [Link]

  • Wikipedia (n.d.). Cyclohexylamine. Available at: [Link]

  • Ataman Kimya (n.d.). CYCLOHEXYLAMINE. Available at: [Link]

  • ACS Publications (1939). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. PubChem. Available at: [Link]

  • ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • atamankimya.com (n.d.). CYCLOHEXYLAMINE. Available at: [Link]

  • lookchem.com (2025). Cyclohexylamine for Industrial Performance and Process Reliability. Available at: [Link]

  • Surfachem (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Tri-iso (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Sciencemadness Discussion Board (2012). Synthesis of cyclohexylamine (via FR971429). Available at: [Link]

  • MDPI (2018). Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. Available at: [Link]

  • ResearchGate (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Available at: [Link]

  • Organic Syntheses (n.d.). cyclohexylidenecyclohexane. Available at: [Link]

  • Organic Syntheses (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]

  • The features of IR spectrum (n.d.). Available at: [Link]

  • Google Patents (n.d.). SU496260A1 - The method of obtaining cyclohexyl chloride.
  • MDPI (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

  • Wiley Online Library (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexylamine - the NIST WebBook. Available at: [Link]

Sources

Cyclohexylammonium Chloride: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of cyclohexylammonium chloride (C₆H₁₄ClN). Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document delves into the core physicochemical characteristics of this important organic salt. Key properties, including thermal analysis, solubility profiles, and spectroscopic data, are presented in detail. Furthermore, this guide outlines standardized, self-validating experimental protocols for the determination of these properties, offering a framework for reproducible and accurate characterization. The causality behind experimental choices and the interpretation of data are discussed to provide field-proven insights.

Introduction

This compound, the hydrochloride salt of the primary aliphatic amine cyclohexylamine, is a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] It serves as a precursor in the production of various active pharmaceutical ingredients (APIs), corrosion inhibitors, and rubber chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization, ensuring process optimization, formulation stability, and quality control in its various applications.

This guide moves beyond a simple recitation of data points, aiming to provide a deeper understanding of the experimental underpinnings of these properties. By elucidating the "why" behind the "how," we equip researchers with the knowledge to not only utilize this compound but also to critically evaluate and generate their own high-quality data.

Molecular and General Properties

This compound is a white to pale yellow crystalline solid.[3] As an amine salt, it is hygroscopic and should be stored in a dry, inert atmosphere to prevent moisture absorption.[4][5][6]

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClN[6][7]
Molecular Weight 135.63 g/mol [7][8]
Appearance White to light brown/pale yellow crystals or crystalline powder[3][4][6]
CAS Number 4998-76-9[3][4][7]
Hygroscopicity Hygroscopic[4][6]

Thermal Properties

The thermal behavior of this compound is a critical parameter for its handling, storage, and application in various chemical processes.

Melting Point

The melting point of this compound is consistently reported to be in the range of 206-209°C.[5] A more specific value of 207°C is also frequently cited.[1][4][6] The sharpness of the melting range is a key indicator of purity.

Thermal PropertyValueSource(s)
Melting Point 206 - 209 °C[5]
207 °C[1][4][6]
Boiling Point 306 °C[1][4][6]
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and heat of fusion of a substance. The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile components.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9][10]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 2-10°C/min, to a temperature above the melting point (e.g., 220°C).[10] A slower heating rate generally provides better resolution.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Causality of Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.

  • Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating, which would affect the accuracy of the measured thermal properties.

  • Inert Atmosphere: Protects the sample from oxidation at elevated temperatures.

  • Controlled Heating Rate: Ensures thermal equilibrium within the sample, allowing for precise determination of the transition temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound encapsulate Hermetically seal in aluminum pan weigh->encapsulate load Load sample and reference pans into DSC encapsulate->load purge Purge with N₂ gas load->purge heat Ramp temperature (e.g., 2-10°C/min) purge->heat thermogram Generate Thermogram (Heat Flow vs. Temperature) heat->thermogram analyze Determine Onset Temperature (Melting Point) and Peak Area (ΔHfus) thermogram->analyze

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of this compound is a key determinant of its utility in various solvent systems for reactions, purifications, and formulations.

Aqueous and Organic Solvent Solubility

This compound exhibits high solubility in water. It is also soluble in polar protic solvents like ethanol.[4]

SolventSolubilityTemperature (°C)Source(s)
Water83 g / 100 mL17[4][6]
EthanolSolubleNot specified[4]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. This can be achieved by filtration through a syringe filter compatible with the solvent.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), titration, or a spectroscopic method.

  • Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validating System:

  • To ensure equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements yield the same concentration.

  • Approaching equilibrium from both undersaturation and supersaturation can further validate the result.

Solubility_Workflow start Start prep Add excess solid to known volume of solvent in a sealed, thermostatted vessel start->prep equilibrate Agitate at constant temperature until equilibrium is reached (e.g., 24-48h) prep->equilibrate separate Cease agitation and allow solid to settle equilibrate->separate sample Withdraw and filter a known volume of the supernatant separate->sample quantify Quantify the concentration of the dissolved solid sample->quantify calculate Calculate and report the solubility quantify->calculate end End calculate->end

Figure 2: Isothermal Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides characteristic absorption bands corresponding to its functional groups. The presence of the ammonium group (NH₃⁺) and the cyclohexyl ring can be confirmed by specific vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Methodology:

  • Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Acquire a background spectrum of a blank KBr pellet to subtract interferences from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Spectrum: Acquire the spectrum of the sample pellet.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Causality of Experimental Choices:

  • Dry KBr: KBr is hygroscopic, and any absorbed water will show broad absorption bands in the spectrum, potentially obscuring sample peaks.

  • Fine Grinding: Reduces scattering of the infrared radiation, leading to a better-quality spectrum with sharper peaks.

  • High Pressure: Causes the KBr to flow and encapsulate the sample, forming a solid solution that is transparent to the IR beam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the molecular environment of the hydrogen atoms.

¹H NMR Spectral Data (in D₂O):

  • δ ~3.16 ppm: Multiplet, corresponding to the proton on the carbon bearing the ammonium group.

  • δ ~1.1-2.0 ppm: A series of multiplets corresponding to the protons of the cyclohexane ring.[11]

Experimental Protocol: ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[12]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized (shimming) to obtain sharp, well-resolved signals.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is typically referenced to an internal standard (e.g., TMS, although often the residual solvent peak is used for referencing in deuterated solvents).

Causality of Experimental Choices:

  • Deuterated Solvent: Prevents the intense signals from the solvent's protons from overwhelming the signals from the analyte.[12]

  • Shimming: A homogeneous magnetic field across the sample volume is crucial for obtaining high-resolution spectra with sharp lines. Inhomogeneities lead to peak broadening.

  • Internal Standard: Provides a reference point (0 ppm) for the chemical shift scale, allowing for accurate and reproducible measurements.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pca2₁.[13] The crystal structure reveals a puckered chair conformation for the cyclohexyl ring, with the ammonium group in an equatorial position.[13] The structure is characterized by a network of hydrogen bonds between the ammonium protons and the chloride ions, forming a layered arrangement.[13]

Unit Cell Dimensions:

  • a = 9.36 Å

  • b = 11.47 Å

  • c = 7.41 Å

  • (Containing four chemical units per cell)[13]

Experimental Approach: Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Workflow Overview:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.

  • Structure Solution: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods).

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate crystal structure.

XRay_Workflow start Start grow Grow high-quality single crystals start->grow mount Mount a suitable crystal on a goniometer grow->mount collect Collect diffraction data using an X-ray diffractometer mount->collect solve Solve the structure (determine unit cell, space group, and initial atomic positions) collect->solve refine Refine the atomic positions and parameters against the experimental data solve->refine structure Final 3D Crystal Structure refine->structure end End structure->end

Figure 3: General Workflow for Single-Crystal X-ray Diffraction.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[4][5] It causes irritation to the eyes, respiratory system, and skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be handled in a well-ventilated area.[5] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry place, away from moisture.[5]

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound, grounded in established experimental methodologies. The data presented, from thermal and solubility characteristics to spectroscopic and crystallographic analyses, offers a robust foundation for researchers and professionals. By integrating detailed, self-validating protocols and explaining the rationale behind experimental choices, this document serves as both a reference and a practical guide for the accurate characterization of this important chemical compound.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. Retrieved from [Link]

  • Shimada, A., & Watanabe, T. (1955). The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica, 8(10), 637-641. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SciELO. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 41(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

Sources

Cyclohexylammonium chloride melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexylammonium Chloride

Authored by: A Senior Application Scientist

Abstract

This compound, the hydrochloride salt of cyclohexylamine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1][2] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, process optimization, and quality control. This technical guide provides a comprehensive analysis of the thermal characteristics of this compound, offering field-proven insights into the accurate determination of these properties and the scientific principles governing its thermal behavior.

Introduction to this compound

This compound (CAS No: 4998-76-9) is a white crystalline solid formed by the acid-base reaction between cyclohexylamine and hydrochloric acid.[1] This ionic salt structure confers properties distinct from its parent amine, cyclohexylamine, which is a liquid at room temperature with a boiling point of 134.5 °C.[3][4][5] The formation of the salt results in a stable, solid material that is more convenient to handle, store, and weigh accurately in laboratory and industrial settings. Its utility as a building block in organic synthesis makes the precise characterization of its physical properties, such as thermal transition points, a critical endeavor for chemical professionals.[1]

Core Physicochemical & Thermal Properties

The reliable determination of a compound's melting and boiling points serves as a primary indicator of purity and identity.[6][7] For this compound, the literature presents consistent values for its melting point, while the boiling point warrants a more critical examination.

Summary of Properties

The key quantitative data for this compound are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 4998-76-9[1][8][9]
Molecular Formula C₆H₁₄ClN[1][8][9]
Molecular Weight 135.63 g/mol [1][8]
Appearance White crystalline solid[1]
Melting Point 206-207 °C[1][10]
Boiling Point 306 °C (Decomposition likely)[1][10][11]
Solubility Soluble in water (83 g/100 mL at 17°C) and ethanol.[11]
Analysis of Thermal Transition Points
Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[6][12] For this compound, a melting point in the range of 206-207°C is consistently reported.[1][10][11] This narrow range is indicative of a relatively pure substance. The presence of impurities, such as residual cyclohexylamine or by-products from synthesis, would typically lead to a depression of the melting point and a broadening of the melting range (e.g., 202-206°C).[6][7] Therefore, melting point determination is a fundamental quality control metric.

Boiling Point & Thermal Stability

Several sources list a boiling point of 306°C .[1][10][11] However, for an amine hydrochloride salt, this value should be interpreted with caution. It is highly probable that this temperature represents a point of thermal decomposition rather than a true boiling point.

Causality: this compound is a salt formed from a volatile base (cyclohexylamine) and a volatile acid (HCl). Upon heating, the equilibrium of the acid-base reaction can be reversed, leading to the dissociation of the salt back into its gaseous constituents:

C₆H₁₁NH₃⁺Cl⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HCl (g)

This behavior is analogous to the well-documented thermal decomposition of ammonium chloride.[13] Therefore, attempting to measure a boiling point at atmospheric pressure will likely result in the observation of sublimation and decomposition, not a transition to a stable liquid phase that subsequently boils. The reported value of 306°C is likely an extrapolated figure or the temperature at which decomposition becomes rapid. For practical applications, it is crucial to consider that heating this compound above its melting point may lead to the release of corrosive hydrogen chloride gas and flammable cyclohexylamine vapor.

Experimental Protocol: Melting Point Determination

The following protocol describes a robust and self-validating method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials and Apparatus
  • This compound sample

  • Melting point capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Mortar and pestle

  • Spatula

  • High-purity melting point standard (e.g., Urea, m.p. 133-135°C)

  • Long glass tube or PVC pipe (for packing)

Step-by-Step Methodology
  • Apparatus Calibration (Trustworthiness Pillar):

    • Begin by calibrating the apparatus to ensure the thermometer's accuracy.

    • Load a capillary tube with a high-purity standard, such as urea.

    • Determine the melting point of the standard using a slow heating rate (1-2°C/minute).

    • Compare the observed melting point to the known, certified value. If there is a significant deviation, a correction factor should be applied to all subsequent measurements.

  • Sample Preparation (Expertise Pillar):

    • Ensure the this compound sample is completely dry. The presence of solvent can act as an impurity and depress the melting point.[14]

    • Place a small amount of the sample onto a clean, dry watch glass.

    • If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

    • Jab the open end of a capillary tube into the powder pile several times to introduce a small amount of the sample.[14]

  • Capillary Packing (Expertise Pillar):

    • Invert the capillary tube (sealed end down) and tap it gently on the benchtop to move the powder towards the sealed end.

    • To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (approx. 1 meter). The impact with the benchtop will tightly pack the solid.[14]

    • Repeat until a packed column of 2-3 mm in height is achieved.

    • Causality: A sample height greater than 3 mm can lead to an artificially broad melting range due to the time required for heat to transfer through the entire sample mass.[14] Poor packing can cause the solid to shrink or pull away from the glass upon heating, making it difficult to observe the initial point of melting.

  • Melting Point Determination:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-15°C/minute) to find the approximate range.[7]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the expected melting point (approx. 185°C for this compound).

      • Insert the packed capillary tube into the sample holder.

      • Set the heating rate to a medium level until the temperature is about 15-20°C below the expected melting point.

      • Crucially, reduce the heating rate to 1-2°C per minute. [14] This slow rate ensures that the sample and the thermometer are in thermal equilibrium, which is essential for an accurate reading.

      • Record the temperature (T₁) at which the first droplet of liquid is observed.

      • Record the temperature (T₂) at which the last solid crystal melts completely.[12]

      • The result is reported as the melting range: T₁ - T₂.

  • Validation and Reporting:

    • Repeat the accurate determination with two more samples to ensure reproducibility. The results should be consistent.

    • Report the calibrated melting range. For a pure sample of this compound, this should be a narrow range of approximately 1°C (e.g., 206.5-207.5°C).

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_record Phase 3: Data Recording & Analysis Calibrate Calibrate Apparatus with Standard Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Densely Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Heat Rapidly to ~185°C Insert->Heat_Fast Heat_Slow Heat Slowly (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe & Record Heat_Slow->Observe T1 Record T1: First Liquid Droplet Observe->T1 T2 Record T2: All Solid Melts T1->T2 Range Report Melting Range (T1 - T2) T2->Range Repeat Repeat for Reproducibility Range->Repeat

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a reliable and reproducible physical constant, consistently reported at 206-207°C . This parameter serves as an excellent indicator of sample purity. In contrast, the reported boiling point of 306°C should be understood as a decomposition temperature, at which the salt dissociates into cyclohexylamine and hydrogen chloride. For professionals in research and drug development, recognizing this distinction is critical for safe handling, process design, and the interpretation of analytical data. The detailed protocol provided herein offers a framework for achieving accurate and trustworthy melting point data, reinforcing the principles of sound scientific practice.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • LabSolutions. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Faculty of Pharmacy, University of Kufa. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
  • Mol-Instincts. (n.d.). Cyclohexylamine 108-91-8 wiki. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • MDPI. (2020). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved from [Link]

  • Embibe. (n.d.). Thermal Decomposition of NH4Cl. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

  • University of California, Riverside. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Cyclohexylammonium chloride (C₆H₁₁NH₃Cl), an organic ammonium halide, has garnered significant interest within the materials science community. Its notable ferroelectric properties and temperature-dependent phase transitions make it a subject of fundamental research with potential applications in electronic devices.[1][2][3] This guide provides an in-depth technical overview of the methodologies and interpretations involved in the crystal structure analysis of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of its crystallographic features. The narrative synthesizes experimental protocols with theoretical underpinnings, emphasizing the rationale behind analytical choices and the significance of the structural findings.

Introduction

1.1 Overview of this compound (C₆H₁₁NH₃Cl)

This compound is an organic salt formed from the reaction of cyclohexylamine and hydrochloric acid.[4] Like many organic ammonium halides, it forms well-defined crystals, making it amenable to single-crystal X-ray diffraction analysis.[5][6] The structure consists of a protonated cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and a chloride anion (Cl⁻). The interplay of these ions, particularly through hydrogen bonding, dictates the overall crystal packing and resulting physical properties.[7][8]

1.2 Significance in Materials Science: Ferroelectricity and Phase Transitions

The primary driver for the intense study of this compound lies in its ferroelectric behavior. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, a property valuable for applications in memory devices, sensors, and actuators.[1][2] this compound undergoes a structural phase transition from a room-temperature paraelectric phase to a low-temperature ferroelectric phase.[9] This transition is of the order-disorder type, linked to the orientational ordering of the cyclohexylammonium cations upon cooling. Understanding the crystal structure at different temperatures is paramount to elucidating the mechanism of this ferroelectric transition.

1.3 Objectives of Crystallographic Analysis

The crystallographic analysis of this compound aims to:

  • Determine the precise atomic arrangement within the crystal lattice at various temperatures.

  • Characterize the geometry and conformation of the cyclohexylammonium cation.

  • Elucidate the nature and extent of intermolecular interactions, particularly the N-H···Cl hydrogen bonding network.

  • Correlate structural features with observed physical properties, such as ferroelectricity and phase transitions.

Theoretical Framework

2.1 Fundamentals of Crystallography and X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[6][10] The technique relies on the diffraction of an X-ray beam by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is then mathematically processed to generate a model of the electron density, from which the atomic positions can be inferred.

2.2 Crystal Systems and Space Groups

Crystals are classified into one of seven crystal systems based on the symmetry of their unit cell. The internal symmetry of the atomic arrangement within the unit cell is described by one of 230 space groups. The determination of the correct crystal system and space group is a critical first step in structure solution. This compound has been reported to crystallize in the orthorhombic system at room temperature.[5]

2.3 The Role of Hydrogen Bonding in Crystal Packing

In organic ammonium halides, charge-assisted hydrogen bonds of the type N⁺-H···X⁻ are the dominant intermolecular interactions that govern the crystal packing.[8] In this compound, the ammonium group of the cation acts as a hydrogen bond donor, forming multiple interactions with the surrounding chloride anions. This network of hydrogen bonds creates a robust three-dimensional supramolecular architecture.

Experimental Methodology

3.1 Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. For this compound, suitable crystals can be grown by slow evaporation from a solvent.

Experimental Protocol: Crystal Growth of this compound

  • Synthesis: this compound is synthesized by the slow addition of concentrated hydrochloric acid to a stirred solution of cyclohexylamine in a suitable solvent like benzene at room temperature. The resulting white precipitate is then washed and dried.

  • Dissolution: Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent, such as ethanol or a mixture of dioxane and ethanol, with gentle warming if necessary to achieve saturation.[5]

  • Slow Evaporation: Loosely cover the container with the saturated solution to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed, needle- or plate-shaped crystals appear, they should be carefully harvested from the mother liquor.[5]

Causality: The choice of solvent and the rate of evaporation are critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation is crucial to allow for the orderly arrangement of molecules into a single crystal lattice, minimizing defects.

3.2 Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the structural analysis is the collection of diffraction data from a single crystal.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.[11] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. For studying phase transitions, data collection is performed at different temperatures using a cryostream.

  • Data Processing: The collected raw data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections. This processed data is then used for structure solution and refinement.

Diagram: Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal High-Quality Single Crystal Mount Mount on Goniometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

3.3 Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to assess the phase purity of the bulk crystalline material and can also be used to study temperature-dependent phase transitions.[9] The diffraction pattern of a polycrystalline powder provides a fingerprint of the crystalline phase(s) present.

Crystal Structure Analysis and Interpretation

4.1 Room Temperature Phase: Orthorhombic Crystal System

At room temperature, this compound crystallizes in the orthorhombic space group Pca2₁.[5] The unit cell contains four formula units.[5]

Table 1: Representative Crystallographic Data for this compound at Room Temperature

ParameterValueSource
Crystal SystemOrthorhombic[5]
Space GroupPca2₁[5]
a (Å)9.36[5]
b (Å)11.47[5]
c (Å)7.41[5]
V (ų)796.5[5]
Z4[5]
Calculated Density (g/cm³)1.13[5]

4.2 Molecular and Crystal Structure: The Disordered Cyclohexylammonium Cation

The crystal structure reveals that the cyclohexyl ring adopts a stable chair conformation.[11] A key feature of the room-temperature structure is the disorder of the cyclohexylammonium cation. The cation is found to occupy multiple orientations within the crystal lattice, which is a common phenomenon in plastic crystals and is directly related to the order-disorder nature of the phase transition.

4.3 Intermolecular Interactions: N-H···Cl Hydrogen Bonding Network

The crystal packing is dominated by a network of N-H···Cl hydrogen bonds. Each ammonium group forms hydrogen bonds with neighboring chloride ions, creating layers of nitrogen and chlorine atoms. The cyclohexyl rings are anchored to these layers.[5]

Diagram: Hydrogen Bonding Network

hydrogen_bonding NH3_1 [C₆H₁₁NH₃]⁺ Cl_1 Cl⁻ NH3_1->Cl_1 N-H···Cl Cl_2 Cl⁻ NH3_1->Cl_2 N-H···Cl NH3_2 [C₆H₁₁NH₃]⁺ NH3_2->Cl_1 N-H···Cl Cl_3 Cl⁻ NH3_2->Cl_3 N-H···Cl NH3_3 [C₆H₁₁NH₃]⁺ NH3_3->Cl_2 N-H···Cl NH3_3->Cl_3 N-H···Cl

Caption: Schematic of the N-H···Cl hydrogen bonding network.

Phase Transitions and Ferroelectric Properties

As the temperature is lowered, this compound undergoes a phase transition to a ferroelectric state. This transition is characterized by a change in crystal symmetry and the "freezing out" of the disorder of the cyclohexylammonium cations into an ordered arrangement. This ordering of the cations leads to a net dipole moment within the crystal, giving rise to spontaneous polarization, the hallmark of ferroelectricity. The transition temperature (Curie temperature) for this class of materials can be determined by techniques such as differential scanning calorimetry (DSC) and temperature-dependent dielectric measurements.

Advanced Characterization and Future Directions

A complete understanding of the structure-property relationships in this compound requires a multi-technique approach.

  • Differential Scanning Calorimetry (DSC): To precisely determine the temperature and enthalpy of phase transitions.

  • Dielectric Spectroscopy: To measure the dielectric constant and loss as a function of temperature and frequency, which is crucial for characterizing ferroelectric transitions.

  • Solid-State NMR Spectroscopy: To probe the local environment and dynamics of the cyclohexylammonium cations.

Future research may focus on the synthesis of related compounds with different anions or substituted cyclohexyl rings to tune the ferroelectric properties. The study of thin films of these materials is also a promising avenue for their integration into electronic devices.[3]

Conclusion

The crystal structure analysis of this compound provides a detailed atomic-level picture that is essential for understanding its fascinating physical properties. The combination of single-crystal X-ray diffraction with other analytical techniques reveals a clear correlation between the dynamic disorder of the cyclohexylammonium cation, the extensive hydrogen bonding network, and the emergence of ferroelectricity upon cooling. This knowledge is not only of fundamental scientific importance but also paves the way for the rational design of new functional organic materials.

References

  • X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride. Royal Society of Chemistry. Available at: [Link]

  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. Journal of the American Chemical Society. Available at: [Link]

  • The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica. Available at: [Link]

  • Molecular structure of different organic ammonium halide salts used as the organic spacer cations in this study. ResearchGate. Available at: [Link]

  • Crystal structure of cyclohexylammonium thiocyanate. ResearchGate. Available at: [Link]

  • Crystallization of Methyl Ammonium Lead Halide Perovskites: Implications for Photovoltaic Applications. Journal of the American Chemical Society. Available at: [Link]

  • THE CRYSTAL STRUCTURES OF THE AMMONIUM HALIDES ABOVE AND BELOW THE TRANSITION TEMPERATURES. Journal of the American Chemical Society. Available at: [Link]

  • Cyclohexylazanium;chloride. PubChem, National Institutes of Health. Available at: [Link]

  • THE CRYSTAL STRUCTURES OF THE AMMONIUM HALIDES. ABOVE AND BELOW THE TRANSITION TEMPERATURES. Zenodo. Available at: [Link]

  • Organic radical ferroelectric crystals with martensitic phase transition. Nature Communications. Available at: [Link]

  • Cyclic Co-oligomeric Ferroelectric Liquid Crystals with Fast Switching. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Highest-Tc single-component homochiral organic ferroelectrics. Semantic Scholar. Available at: [Link]

  • Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Available at: [Link]

  • Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. MDPI. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Liquid–liquid phase transition in the ionic solutions of tetra-n-butylammonium chloride in o-xylene and ethylbenzene: Phase diagrams and corresponding state analysis. ResearchGate. Available at: [Link]

  • Physicochemical Properties of Organic Molecular Ferroelectric Diisopropylammonium Chloride Thin Films. MDPI. Available at: [Link]

  • Cyclohexanecarbonyl chloride. NIST Chemistry WebBook. Available at: [Link]

Sources

1H NMR spectrum of Cyclohexylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Cyclohexylammonium Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors that define the compound's spectral features. We will explore the theoretical underpinnings of chemical shifts, spin-spin coupling, and signal integration as they apply to this molecule. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation and spectral acquisition, ensuring reproducible and high-quality results. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Introduction: The Structural Context of this compound

This compound is the hydrochloride salt of the aliphatic amine, cyclohexylamine. The formation of this salt by protonating the basic amino group significantly alters the electronic environment of the molecule, a change that is sensitively reported by ¹H NMR spectroscopy. The positive charge on the ammonium headgroup induces substantial downfield shifts for adjacent protons, while the rigid chair conformation of the cyclohexane ring creates distinct magnetic environments for its axial and equatorial protons. Understanding this spectrum is fundamental for structural verification, purity assessment, and studying intermolecular interactions in various chemical and pharmaceutical contexts.

The molecule's structure presents several distinct proton environments, which are key to interpreting its spectrum:

  • Ammonium Protons (-NH₃⁺): Three chemically equivalent, labile protons attached to the nitrogen atom.

  • Methine Proton (H-1): The single proton on the carbon atom directly bonded to the nitrogen (C1).

  • Methylene Protons (H-2 to H-6): The ten protons on the remaining five carbons of the cyclohexane ring, differentiated by their axial or equatorial positions.

Caption: Structure of the Cyclohexylammonium Cation.

Decoding the Spectrum: Theoretical Principles and Signal Assignment

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the different proton environments. The interpretation relies on three core principles: chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ): Probing the Electronic Environment

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms or groups withdraw electron density, "deshielding" the proton from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).

  • Ammonium Protons (-NH₃⁺): These protons are highly deshielded due to the adjacent positively charged nitrogen atom. Their chemical shift is variable (typically δ 7-9 ppm in solvents like DMSO-d₆) and is highly sensitive to concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[1][2][3] In protic solvents like D₂O, these labile protons rapidly exchange with deuterium, causing their signal to disappear from the spectrum.[2][4] This exchange is a definitive diagnostic tool for their identification.

  • Methine Proton (H-1): The proton on C1 is directly attached to the carbon bearing the electron-withdrawing -NH₃⁺ group. This inductive effect causes a significant downfield shift compared to other ring protons. Experimental data shows this signal appearing around δ 3.16 ppm .[5]

  • Cyclohexane Ring Protons (C2-C6): These ten protons reside in the crowded aliphatic region of the spectrum. Their signals are typically found between δ 1.1 and 2.0 ppm .[5] The chair conformation results in two distinct environments: axial and equatorial. Generally, axial protons are more shielded and appear slightly upfield compared to their equatorial counterparts. However, due to complex spin-spin coupling and signal overlap, these protons often appear as a series of broad, unresolved multiplets.

Spin-Spin Coupling (J): Unraveling Connectivity

Spin-spin coupling, or J-coupling, is the through-bond interaction between non-equivalent protons, causing their signals to split into multiplets. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

  • -NH₃⁺ Signal: Coupling between the -NH₃⁺ protons and H-1 is rarely observed. This is due to two primary factors: (1) rapid chemical exchange of the acidic protons with the solvent or trace water, which averages the spin states, and (2) quadrupolar broadening caused by the ¹⁴N nucleus (spin I=1), which has an asymmetric electric field and provides an efficient relaxation pathway.[6]

  • H-1 Signal: The H-1 proton is coupled to the four protons on the adjacent C2 and C6 carbons. In a rigid chair conformation, it would couple to two axial and two equatorial protons with different coupling constants, theoretically resulting in a triplet of triplets. In practice, due to conformational flexibility and signal overlap, this often appears as a complex multiplet.

  • C2-C6 Protons: These protons exhibit extensive and complex coupling.

    • Geminal coupling (²J): Between protons on the same carbon (e.g., H-2ax and H-2eq), typically 10-15 Hz.[7][8]

    • Vicinal coupling (³J): Between protons on adjacent carbons. The magnitude is dependent on the dihedral angle as described by the Karplus relationship.[9] This leads to large axial-axial couplings (³Jₐₐ ≈ 8-13 Hz), and smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings (≈ 2-5 Hz).[8][10] This complex network of couplings results in the characteristic broad and overlapping multiplets seen in the aliphatic region of the spectrum.

Integration: Quantifying the Protons

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio is:

Proton AssignmentNumber of ProtonsExpected Integral
-NH₃⁺33H
H-111H
H-2, H-644H
H-3, H-544H
H-422H

Note: The signals for H-2 through H-6 are typically overlapped, so their integrals are often combined.

Experimental Data and Interpretation

Analysis of publicly available data for this compound in D₂O provides a clear example of the principles discussed.[5]

Assigned Proton(s)Chemical Shift (δ ppm) in D₂OMultiplicityIntegrationRationale for Assignment
-NH₃⁺Absent-0HExchange with deuterium from the D₂O solvent.[4]
H-1 (CH-N)~3.16Multiplet1HStrong deshielding by the adjacent -NH₃⁺ group.
H-2ₐₓ, H-6ₐₓ~1.99Multiplet4H (overlapped)Axial protons adjacent to C1.
H-2ₑq, H-6ₑq~1.80MultipletEquatorial protons adjacent to C1.
H-3ₐₓ, H-5ₐₓ, H-4~1.65Multiplet6H (overlapped)Remaining axial and equatorial protons, more shielded.
H-3ₑq, H-5ₑq, H-4~1.18 - 1.41Multiplet

Table summarizes data from ChemicalBook for a 400 MHz spectrum in D₂O.[5]

The absence of the -NH₃⁺ signal is the most telling feature in D₂O. The H-1 proton is clearly resolved downfield, while the remaining ten cyclohexane protons produce a series of complex, overlapping signals in the upfield region, consistent with theoretical predictions.

Self-Validating Experimental Protocol for ¹H NMR Analysis

This protocol is designed to ensure high-quality, reproducible data. Each step includes a rationale to ground the procedure in scientific principles.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing prep1 1. Weigh 5-10 mg of This compound. prep2 2. Select deuterated solvent (e.g., 0.6 mL D₂O). prep1->prep2 Ensures sufficient signal-to-noise. prep3 3. Dissolve sample completely in a small vial. prep2->prep3 D₂O allows for NH₃⁺ exchange confirmation. prep4 4. Filter solution through a glass wool plug into a 5 mm NMR tube. prep3->prep4 Particulates degrade magnetic field homogeneity and spectral resolution. acq1 5. Insert tube into spectrometer spinner and clean surface. prep4->acq1 acq2 6. Place sample in magnet and initiate lock and shim routines. acq1->acq2 Proper shimming maximizes spectral resolution. acq3 7. Acquire spectrum with standard parameters (e.g., 16 scans). acq2->acq3 Locking corrects for field drift. proc1 8. Apply Fourier Transform, phase, and baseline corrections. acq3->proc1 proc2 9. Reference spectrum to residual solvent peak (HDO at ~4.79 ppm). proc1->proc2 Ensures accurate chemical shifts. proc3 10. Integrate signals and assign peaks based on chemical shift and multiplicity. proc2->proc3 Final analysis and structural confirmation.

Caption: Standard Workflow for NMR Sample Preparation and Analysis.

Step-by-Step Methodology
  • Sample Weighing & Solvent Selection:

    • Action: Accurately weigh 5-10 mg of this compound.[11][12]

    • Causality: This quantity provides an optimal concentration for a standard ¹H NMR experiment, balancing signal strength with potential line broadening from viscosity in highly concentrated samples.

    • Action: Choose a high-purity deuterated solvent. D₂O is highly recommended for its ability to confirm the labile -NH₃⁺ protons via H/D exchange. DMSO-d₆ is an alternative if direct observation of the ammonium protons is desired.

    • Causality: Deuterated solvents prevent large solvent signals from overwhelming the analyte signals. The choice of solvent can affect chemical shifts and the observability of exchangeable protons.[4][13]

  • Dissolution and Filtration:

    • Action: Dissolve the sample in 0.5-0.6 mL of the chosen solvent in a small, clean vial.[14]

    • Causality: The specified volume ensures the sample fills the active detection region of the NMR probe coil, which is crucial for proper shimming and achieving good line shape.[13]

    • Action: Take a Pasteur pipette and tightly pack a small plug of glass wool into the tip. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube.

    • Causality: Any suspended solid particles will severely degrade the homogeneity of the magnetic field, leading to broad, distorted peaks and a loss of resolution. Filtration is a critical, non-negotiable step.[11]

  • Spectrometer Operations:

    • Action: Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

    • Causality: Prevents contamination of the instrument's sample handling components and the sensitive NMR probe.[14]

    • Action: Use the spectrometer's software to lock onto the deuterium signal of the solvent and to shim the magnetic field.

    • Causality: Locking compensates for any drift in the magnetic field strength over time, ensuring stable and accurate measurements. Shimming is the process of optimizing the magnetic field's homogeneity across the sample volume, which is essential for obtaining sharp, symmetrical peaks and high resolution.[12]

  • Data Processing and Referencing:

    • Action: After data acquisition, perform a Fourier transform, followed by manual or automatic phase and baseline correction.

    • Causality: These steps convert the raw time-domain signal (Free Induction Decay) into the familiar frequency-domain spectrum and ensure that all peaks are correctly phased (pure absorption mode) and that the baseline is flat for accurate integration.

    • Action: Calibrate the chemical shift axis. For D₂O, reference the residual HDO peak to δ 4.79 ppm.[15]

    • Causality: Accurate referencing is essential for comparing spectra with literature values and ensuring the reliability of chemical shift data.[16]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The downfield shift of the H-1 proton to ~3.16 ppm and the disappearance of the -NH₃⁺ signal in D₂O are key spectral signatures. The complex, overlapping multiplets in the aliphatic region (~1.1-2.0 ppm) are characteristic of the conformationally dynamic cyclohexane ring. By following the rigorous experimental protocol detailed in this guide, researchers can reliably obtain and interpret high-quality spectra, enabling confident structural confirmation and purity analysis. This foundational understanding is critical for professionals who rely on NMR spectroscopy as a cornerstone of molecular characterization in research and development.

References

  • Vertex AI Search. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved January 8, 2026.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved January 8, 2026, from [Link]

  • SpectraBase. (n.d.). Cyclohexylamine. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexylazanium;chloride. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2018). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved January 8, 2026, from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved January 8, 2026, from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved January 8, 2026, from [Link]

  • Royal Society of Chemistry. (1975). Solvation spectra. Part 47.—Absolute proton magnetic resonance shifts induced by cations and anions in ethanol, glycol and ammonia. Journal of the Chemical Society, Faraday Transactions 2. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2020). Why do we get 3 and 2 peaks in 1H NMR for 14NH3 (14NH4+) and 15NH3 (15NH4+), respectively, when reacted with acid?. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR chemical shift pattern changed by ammonium sulfate precipitation in cyanobacterial phytochrome Cph1. Retrieved January 8, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 8, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine at BMRB. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (n.d.). 1H NMR Chemical Shifts of Ammonia, Methanol, and Water Molecules Interacting with Broensted Acid Sites of Zeolite Catalysts: Ab-Initio Calculations. The Journal of Physical Chemistry. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 8, 2026, from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 8, 2026, from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved January 8, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved January 8, 2026, from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved January 8, 2026, from [Link]

  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved January 8, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 8, 2026, from [Link]

Sources

Mass spectrometry of Cyclohexylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

## Mastering the Matrix: A Technical Guide to the Mass Spectrometry of Cyclohexylammonium Chloride

Abstract

This compound, a primary amine salt, is a compound of significant interest in pharmaceutical development, chemical synthesis, and materials science. Its analysis demands robust and sensitive techniques, with mass spectrometry (MS) standing out as the premier method for its identification and quantification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mass spectrometric behavior of this compound. We will delve into the core principles of its ionization, explore its characteristic fragmentation patterns, and present field-proven protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring a deep and applicable understanding of the science.

Introduction: The Analytical Imperative

This compound is the hydrochloride salt of cyclohexylamine, a primary aliphatic amine.[1] Its utility spans from being a corrosion inhibitor to a precursor in the synthesis of pharmaceuticals and artificial sweeteners. The accurate detection and quantification of this compound are critical for process monitoring, quality control, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this task, allowing for precise measurements even in complex biological or chemical matrices.[2][3] This guide will equip the reader with the necessary knowledge to develop and execute reliable mass spectrometric methods for this important analyte.

Physicochemical Properties & Ionization Behavior

Understanding the inherent properties of this compound is the foundation for developing a successful MS method. As a salt, it exists in a pre-ionized state in solution, dissociating into the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and a chloride anion (Cl⁻).[4] This is a crucial characteristic that dictates our choice of ionization technique.

PropertyValueSource
Chemical Formula C₆H₁₄ClNPubChem[4]
Molecular Weight 135.63 g/mol PubChem[4]
Analyte of Interest Cyclohexylammonium CationN/A
Cation Formula [C₆H₁₁NH₃]⁺N/A
Monoisotopic Mass 100.1121 DaPubChem[1]
Nature Primary Aliphatic Amine SaltPubChem[1]

The analyte that is readily observed in the mass spectrometer is the cyclohexylammonium cation, with a theoretical monoisotopic mass-to-charge ratio (m/z) of 100.1121. The inherent charge of the analyte makes it an ideal candidate for ionization techniques that rely on pre-formed ions in solution.

Ionization Techniques: Selecting the Right Tool

The goal of the ionization source is to efficiently transfer the cyclohexylammonium cation from the liquid phase into the gas phase for analysis by the mass spectrometer.

Electrospray Ionization (ESI): The Method of Choice

For polar and pre-charged molecules like cyclohexylammonium, Electrospray Ionization (ESI) is the most effective and widely used technique.[5][6]

  • Why it Works: ESI operates by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the pre-existing [C₆H₁₁NH₃]⁺ cations—are ejected into the gas phase. This "soft" ionization technique typically results in minimal in-source fragmentation, preserving the intact analyte for MS1 analysis.[6][7]

  • Expert Insight: The efficiency of ESI for amines is highly dependent on the pH of the mobile phase. To ensure the amine remains protonated ([R-NH₃]⁺), the pH of the mobile phase should be maintained at least 2 pH units below the pKa of the conjugate acid. Cyclohexylamine has a pKa of ~10.6, meaning a mobile phase pH of ≤ 8.6 is sufficient. However, acidic mobile phases (e.g., pH 2-4 using formic acid) are standard practice to ensure robust protonation and good chromatographic peak shape on reversed-phase columns.[5]

Alternative Ionization Methods

While ESI is preferred, other techniques can be used, though they are generally less suitable.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar molecules. It could work for cyclohexylamine but would likely be less sensitive than ESI.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This requires derivatization or "free-basing" the salt to its volatile free-base form (cyclohexylamine) before analysis.[8][9][10][11] While GC-MS is a powerful technique, the additional sample preparation steps make it more laborious for routine high-throughput analysis compared to direct LC-ESI-MS.[2]

Mass Spectra and Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the analyte and for developing highly selective quantitative methods. In an MS/MS experiment, the precursor ion (the intact cyclohexylammonium cation, m/z 100.1) is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

The Fragmentation Pathway

The fragmentation of the protonated cyclohexylamine is dominated by the loss of neutral molecules and ring-opening mechanisms. The NIST spectral database for cyclohexylamine provides key insights into its fragmentation behavior.[1][12]

  • Precursor Ion: [C₆H₁₁NH₃]⁺ (m/z 100.1)

  • Major Product Ions:

    • m/z 83.1: This ion corresponds to the loss of ammonia (NH₃, 17 Da). This is a common and highly favorable fragmentation pathway for primary amines. The resulting ion is the cyclohexyl cation [C₆H₉]⁺.

    • m/z 56.1: This is often the base peak in the spectrum and arises from a more complex rearrangement and cleavage of the cyclohexane ring, frequently involving the loss of ethene (C₂H₄) following the initial loss of ammonia or through a concerted mechanism.[13]

    • m/z 55.1: This ion is typically formed by the loss of a hydrogen molecule (H₂) from the m/z 57 fragment or through other ring-cleavage pathways.[1]

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [C₆H₁₁NH₃]⁺ m/z = 100.1 ion83 [C₆H₉]⁺ m/z = 83.1 precursor->ion83 - NH₃ ion56 [C₄H₈]⁺ m/z = 56.1 (Base Peak) precursor->ion56 - C₃H₇N (Rearrangement) ion83->ion56 - C₂H₃ ion55 [C₄H₇]⁺ m/z = 55.1 ion56->ion55 - H

Figure 1: Proposed fragmentation pathway for the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) under CID.

Quantitative Analysis Strategy (LC-MS/MS)

For drug development and research applications, a validated quantitative method is paramount. Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the gold standard for sensitivity and selectivity.[14][15]

Experimental Workflow

The overall process follows a logical sequence from sample preparation to data acquisition and analysis. This workflow ensures reproducibility and accuracy.

Experimental_Workflow Sample Sample Receipt (e.g., Plasma, Formulation) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Step 1 LC LC Separation (Reversed-Phase C18) Prep->LC Step 2 MS MS/MS Detection (ESI+, MRM Mode) LC->MS Step 3 Data Data Analysis (Quantification vs. Curve) MS->Data Step 4 Report Reporting (Concentration Results) Data->Report Step 5

Sources

Thermodynamic properties of Cyclohexylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of Cyclohexylammonium Chloride

Foreword for the Modern Researcher

In the landscape of materials science and pharmaceutical development, a nuanced understanding of the fundamental physicochemical properties of molecular entities is not merely academic—it is the bedrock of innovation. This compound (C₆H₁₃N·HCl), a seemingly simple organic salt, presents a compelling case study in the intricate interplay of molecular structure, intermolecular forces, and macroscopic thermodynamic behavior. This guide is crafted from the perspective of a senior application scientist, moving beyond a dry recitation of data to illuminate the causality behind experimental choices and the logic that underpins a robust thermodynamic characterization. Herein, we dissect the thermodynamic profile of this compound, not as a static set of values, but as a dynamic narrative revealed through meticulous experimentation and theoretical validation. For the researchers, scientists, and drug development professionals who will consult this work, the objective is to provide not just data, but a validated framework for inquiry that can be adapted to other systems of interest.

The Foundation: Synthesis, Purification, and Characterization

The fidelity of any thermodynamic measurement is inextricably linked to the purity of the sample. The presence of impurities, even in minute quantities, can introduce artifacts in calorimetric measurements, such as altering melting points or introducing spurious phase transitions. Therefore, a rigorous and well-documented approach to synthesis and purification is a non-negotiable prerequisite.

Synthesis Protocol

This compound is readily synthesized via a classic acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of cyclohexylamine (a clear, colorless liquid) in 100 mL of a suitable non-polar solvent, such as benzene or toluene, at room temperature (20-25°C).

  • Acid Addition: Slowly add, dropwise, a stoichiometric equivalent (0.1 mol) of concentrated hydrochloric acid to the stirred cyclohexylamine solution. The reaction is exothermic, and a white precipitate of this compound will form immediately. Maintain a controlled addition rate to prevent excessive heat generation.

  • Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure complete reaction.

  • Filtration: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of the non-polar solvent (e.g., 20 mL of benzene) to remove any unreacted cyclohexylamine.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The yield should be quantitative.

Purity Validation: A Self-Validating System

The trustworthiness of the final product hinges on its characterization. A multi-pronged approach is essential to confirm both the identity and purity of the synthesized salt.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the molecular structure. The proton NMR spectrum should show characteristic shifts for the cyclohexyl ring protons and the ammonium proton.

  • Elemental Analysis: Provides the empirical formula by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for C₆H₁₄ClN.

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline phase and can be used as a fingerprint for batch-to-batch consistency. The obtained diffraction pattern should match the known crystal structure.[1]

The Solid State: Crystal Structure and Polymorphism

The arrangement of molecules in the crystal lattice dictates the solid-state properties of a material. This compound crystallizes in a structure defined by a network of hydrogen bonds, which are crucial to its thermal behavior.

Crystal Structure

The crystal structure of cyclohexylamine hydrochloride has been determined by single-crystal X-ray diffraction.[1]

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupPca2₁[1]
a (Å)9.36[1]
b (Å)11.47[1]
c (Å)7.41[1]
Z (formula units/cell)4[1]

The structure consists of cyclohexylammonium cations and chloride anions linked by N-H···Cl hydrogen bonds. The cyclohexyl ring adopts a stable, puckered "chair" conformation.[1][2] This ordered, hydrogen-bonded network is the primary determinant of the compound's melting point and thermal stability.

Investigating Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in alkylammonium halides.[3][4][5] Different polymorphs of the same compound will have distinct thermodynamic properties, including melting point, solubility, and heat capacity. Investigating the potential for polymorphism in this compound is therefore critical.

Workflow for Polymorphic Screening

G cluster_0 Polymorphic Screening Workflow start Synthesized & Purified This compound dsc Differential Scanning Calorimetry (DSC) start->dsc Initial Thermal Screen slurry Slurry Crystallization (Various Solvents & Temps) start->slurry Generate Potential New Forms analysis Analyze DSC Thermograms for Phase Transitions dsc->analysis vt_xrd Variable-Temperature X-Ray Diffraction (VT-XRPD) xrd_analysis Analyze XRPD Patterns for Structural Changes vt_xrd->xrd_analysis slurry->dsc analysis->vt_xrd If transitions observed result Identification of Polymorphs analysis->result xrd_analysis->result

Caption: Workflow for the investigation of polymorphism.

Core Thermodynamic Characterization: An Experimental Deep Dive

The thermodynamic properties of this compound are determined through a suite of calorimetric techniques. Each method provides a piece of the puzzle, and together they create a comprehensive energetic profile of the compound.

Thermal Stability, Phase Behavior, and Heat Capacity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis, providing critical data on thermal stability, melting, phase transitions, and heat capacity.[6][7]

Experimental Protocol: DSC & TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan. Crimp the pan with a lid. For TGA, use a ceramic or platinum pan.

  • TGA Measurement (Thermal Stability):

    • Place the sample in the TGA furnace.

    • Heat the sample from ambient temperature (~25°C) to a temperature above its decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • DSC Measurement (Phase Transitions & Heat Capacity):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle. For example:

      • Heat 1: Ramp from 25°C to 220°C at 10°C/min. This will show the melting endotherm. The melting point (T_fus) is taken as the onset of the peak, and the enthalpy of fusion (ΔH_fus) is the integrated area of the peak.[8]

      • Cool: Cool from 220°C to 25°C at 10°C/min to observe any crystallization or solid-state transitions upon cooling.

      • Heat 2: Ramp again from 25°C to 220°C at 10°C/min to confirm the thermal events observed in the first heat.

    • Heat Capacity (Cp) Measurement: To measure heat capacity, a modulated DSC (MDSC) or a three-step method (baseline, sapphire standard, sample) is used over the desired temperature range.[9]

Data Presentation: Thermal Analysis of this compound

PropertyValueMethod
Melting Point (T_fus)205-207 °CDSC[1]
Enthalpy of Fusion (ΔH_fus)To be determinedDSC
Decomposition Onset (T_d)To be determinedTGA
Heat Capacity, C_p(s) at 298.15 KTo be determinedDSC
Enthalpy of Formation via Solution Calorimetry

The standard enthalpy of formation (Δ_fH°) is a cornerstone thermodynamic property. For this compound, it can be determined indirectly using solution calorimetry and applying Hess's Law. This requires measuring the enthalpy of solution (Δ_solH).[10]

Experimental Protocol: Enthalpy of Solution

  • Calorimeter Calibration: Calibrate the heat capacity of the solution calorimeter by a known chemical reaction or electrical heating.[11]

  • Solvent Preparation: Place a precise volume (e.g., 100 mL) of deionized water into the calorimeter's reaction vessel and allow it to reach thermal equilibrium.

  • Sample Dissolution: Accurately weigh a small amount (e.g., ~1 g) of this compound. Add the solid to the water in the calorimeter, initiating data collection.

  • Data Acquisition: Record the temperature change of the solution until a stable final temperature is reached. The temperature change (ΔT) is used to calculate the heat of the process (q_sol).[12]

  • Calculation: The enthalpy of solution is calculated using the formula: Δ_solH = -q_sol / n, where 'n' is the number of moles of the dissolved salt.

Thermodynamic Cycle for Enthalpy of Formation

The standard enthalpy of formation of solid this compound, Δ_fH°(s), can be calculated using a thermodynamic cycle based on its enthalpy of solution. A previous study has determined the standard enthalpy of formation of cyclohexylamine hydrochloride.[13]

G cluster_0 Hess's Law Cycle for ΔfH°(s) elements Elements (6C(gr) + 7H₂(g) + ½N₂(g) + ½Cl₂(g)) reactants_aq C₆H₁₁NH₂(l) + HCl(g) elements->reactants_aq ΔfH°(C₆H₁₁NH₂, l) + ΔfH°(HCl, g) product_s C₆H₁₃NCl(s) elements->product_s ΔfH°(s) = ? [Target Value] product_aq C₆H₁₃NCl(aq) reactants_aq->product_aq ΔrH° product_s->product_aq ΔsolH°(s) [Experimental]

Caption: Thermodynamic cycle to determine the enthalpy of formation.

By measuring the enthalpy of solution and using known standard enthalpies of formation for the precursor molecules, the unknown enthalpy of formation of the solid salt can be determined.

Computational Complementation

While experimental measurements are the gold standard, computational chemistry offers a powerful tool for predicting and understanding thermodynamic properties from first principles.

Workflow for Computational Prediction

  • Structure Optimization: Use Density Functional Theory (DFT) to find the minimum energy geometry of the cyclohexylammonium cation and the chloride anion.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure.

  • Statistical Thermodynamics: Use the calculated vibrational frequencies in statistical mechanics equations to derive thermodynamic properties such as heat capacity (C_v), entropy (S), and enthalpy (H) as a function of temperature.[14][15]

This computational approach not only allows for the prediction of properties that may be difficult to measure experimentally but also provides insight into how specific molecular motions contribute to the overall thermodynamic functions.

Conclusion: A Unified Thermodynamic Profile

This guide has outlined a comprehensive, multi-faceted strategy for the characterization of the thermodynamic properties of this compound. By integrating meticulous synthesis and purification with a suite of robust experimental techniques—DSC, TGA, and solution calorimetry—and complementing these with computational modeling, a complete and trustworthy thermodynamic profile can be established. The data derived from this process are fundamental for controlling crystallization, predicting stability, and understanding the energetic landscape of this important model compound. This structured, logic-driven approach ensures not only the accuracy of the results but also provides a transferable methodology for the broader scientific community.

References

  • Migliorati, V., et al. (2012). Crystal polymorphism of hexylammonium chloride and structural properties of its mixtures with water. The Journal of Physical Chemistry B, 116(7), 2104-2113. [Link]

  • Ghosh, A. K., et al. (2000). X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Journal of Chemistry - Section A, 39(8), 835-838. [Link]

  • Shimada, A., et al. (1955). The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica, 8(12), 819-823. [Link]

  • Jankowski, R., et al. (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 951-953. [Link]

  • Kumar, C. S. C., et al. (2015). Crystal structure of cyclohexylammonium thiocyanate. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o62-o63. [Link]

  • Migliorati, V., et al. (2012). Correction to Crystal Polymorphism of Hexylammonium Chloride and Structural Properties of Its Mixtures with Water. The Journal of Physical Chemistry B, 116(10), 3476-3476. [Link]

  • eThermo. (n.d.). Cyclohexylamine Thermodynamic Properties. eThermo Thermodynamics & Transport Properties Calculation. [Link]

  • Matro, A., Freeman, D. L., & Topper, R. Q. (1996). Computational Study of the Structures and Thermodynamic Properties of Ammonium Chloride Clusters Using a Parallel Jump-Walking Approach. DigitalCommons@URI. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Steele, W. V. (1979). The standard enthalpies of formation of cyclohexylamine and cyclohexylamine hydrochloride. The Journal of Chemical Thermodynamics, 11(12), 1185-1188. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylazanium;chloride. PubChem Compound Database. [Link]

  • Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. U.S.
  • Matro, A., Freeman, D. L., & Topper, R. Q. (1996). Computational Study of the Structures and Thermodynamic Properties of Ammonium Chloride Clusters Using a Parallel Jump-Walking Approach. The Journal of Chemical Physics, 104(21), 8690-8702. [Link]

  • Molbase. (n.d.). Cyclohexylamine 108-91-8 wiki. [Link]

  • PrepChem. (n.d.). Preparation of cyclohexyl chloride. [Link]

  • Sanders, J. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Zhang, Y., et al. (2012). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Journal of Chemical & Engineering Data, 57(3), 856-861. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8). [Link]

  • Matro, A., Freeman, D. L., & Topper, R. Q. (1996). Computational Study of the Structures and Thermodynamic Properties of Ammonium Chloride Clusters using a Parallel Jump-Walking Approach. ResearchGate. [Link]

  • Wang, Y., et al. (2018). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Catalysts, 8(12), 625. [Link]

  • Matro, A., Freeman, D. L., & Topper, R. Q. (1996). Computational study of the structures and thermodynamic properties of ammonium chloride clusters using a parallel jump-walking approach. The Journal of Chemical Physics, 104(21), 8690. [Link]

  • ScienceMadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, chloro- (CAS 542-18-7). [Link]

  • SweetStudy. (n.d.). Chem lab | Chemistry homework help. [Link]

  • TMP Chem. (2021, June 11). Calorimetry of Reactions in Solution | OpenStax Chemistry 2e 5.2 [Video]. YouTube. [Link]

  • Hovis, G. L. (2008). Solution Calorimetry. Science Education Resource Center at Carleton College. [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis in Practice: Tips and Hints. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • AWS. (n.d.). Investigation 4: Calorimetry & Hess's Law. [Link]

  • Carleton University. (2010, January 7). Calorimetry - Determination of Heats of Solution [Video]. YouTube. [Link]

  • Planes, A. (n.d.). Barocaloric effects at first-order phase transitions. UPCommons. [Link]

  • Gràcia-Condal, A., et al. (2021). Experimental method to determine specific heat capacity and transition enthalpy at a first-order phase transition. Digital.CSIC. [Link]

  • Denker, J. (n.d.). Heat Capacity at a Phase Transition. Av8n.com. [Link]

  • Physics LibreTexts. (2024, January 2). 5.3: Heat Capacity and Phase Transitions. [Link]

  • Caminiti, R., et al. (2016). Crystal Polymorphism of Propylammonium Chloride and Structural Properties of Its Mixture with Water. ACS Figshare. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine hydrochloride. PubChem Compound Database. [Link]

Sources

A Technical Guide to the Hygroscopic Nature and Stability of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylammonium chloride, a salt of the cyclic amine cyclohexylamine, is a compound with diverse applications in chemical synthesis and the pharmaceutical industry.[1] Its utility, however, is intrinsically linked to its physical and chemical stability, with hygroscopicity being a critical parameter. This guide provides an in-depth technical exploration of the hygroscopic nature and stability profile of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle, characterize, and formulate this compound effectively, ensuring product quality, efficacy, and shelf-life.

Introduction: The Significance of Hygroscopicity and Stability in Pharmaceutical Development

In the realm of pharmaceutical sciences, the propensity of a drug substance to absorb atmospheric moisture—a property known as hygroscopicity—is a paramount consideration.[][3] Moisture uptake can trigger a cascade of undesirable physical and chemical changes, including alterations in crystal structure, chemical degradation, diminished stability, and modified dissolution behavior, all of which can compromise the bioavailability and therapeutic efficacy of the final drug product.[] Consequently, a thorough evaluation of a compound's hygroscopic nature is a critical step in the drug development pipeline, influencing formulation strategies, packaging selection, and storage conditions.[][3]

This compound, as a hydrochloride salt, is inherently susceptible to moisture interactions. Understanding the delicate interplay between this compound and environmental humidity is crucial for mitigating risks associated with its handling, storage, and formulation.[] This guide will delve into the core principles of hygroscopicity, detail the state-of-the-art analytical techniques for its characterization, and explore the broader stability profile of this compound.

The Physicochemical Landscape of this compound

This compound is the hydrochloride salt of cyclohexylamine, a primary aliphatic amine.[4][5] The formation of the hydrochloride salt enhances its stability and solubility in aqueous solutions.[1] It typically appears as a white to light brown crystalline solid.[6]

Key Physicochemical Properties:

Property Value Source
Molecular Formula C6H14ClN [6]
Molar Mass 135.64 g/mol [6]
Melting Point 207 °C [6]

| Water Solubility | 83 g/100 mL (at 17 °C) |[6] |

The high water solubility of this compound is a strong indicator of its potential for hygroscopicity. The presence of the charged ammonium group and the chloride counter-ion facilitates strong interactions with polar water molecules.

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[7] This phenomenon can occur through absorption (where water penetrates the bulk of the material) or adsorption (where water adheres to the surface).[7][8] The extent of moisture uptake is influenced by several factors, including the chemical structure of the compound, its crystalline form, and the ambient temperature and relative humidity (RH).

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for the hygroscopicity of solids based on the percentage of weight gain after 24 hours of exposure to 80% RH at 25°C.[9][10]

ClassificationWeight Gain (%)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia and other pharmaceutical guidelines.[9][10]

Experimental Determination of Hygroscopicity

A multi-faceted approach is often necessary to fully characterize the hygroscopic nature of a compound like this compound.

Dynamic Vapor Sorption (DVS) is a gravimetric technique that provides a detailed and quantitative assessment of a material's interaction with water vapor.[9] A DVS instrument measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[8][9]

Experimental Workflow for DVS Analysis:

Caption: DVS experimental workflow.

A typical DVS analysis involves at least one full sorption-desorption cycle.[9] The resulting data is plotted as a moisture sorption isotherm, which shows the relationship between the equilibrium moisture content and the relative humidity at a constant temperature.[11][12] The shape of the isotherm provides valuable information about the mechanism of water uptake.[11] Hysteresis, the difference between the sorption and desorption curves, can indicate changes in the solid-state of the material during the analysis.[8]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] While primarily used for assessing thermal stability, TGA can also be employed to determine the amount of absorbed or bound water in a sample.[14] A TGA experiment can quantify the mass loss associated with the desorption of water upon heating.[15]

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a temperature sufficient to drive off all water.

  • Data Analysis: The resulting TGA curve will show a mass loss step corresponding to the evaporation of water. The percentage of mass loss can be used to determine the initial water content of the sample.

Stability Profile of this compound

The stability of a pharmaceutical compound refers to its ability to retain its chemical integrity and physical properties over time under specific storage conditions. For this compound, the primary stability concerns are related to its hygroscopic nature and thermal decomposition.

Impact of Moisture on Stability

The absorption of water by this compound can lead to several stability issues:

  • Physical Changes: Moisture can induce changes in the crystal lattice, potentially leading to polymorphism or the formation of hydrates.[10][16] Such transformations can affect the material's physical properties, including its solubility and dissolution rate. X-ray Powder Diffraction (XRPD) is a key technique for identifying changes in the solid form of a material before and after exposure to humidity.[7][16]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways.[17] For amine salts, moisture can lead to disproportionation, where the salt reverts to the free base (cyclohexylamine) and hydrochloric acid.[17]

  • Handling and Formulation Challenges: Increased moisture content can lead to powder caking and poor flowability, which can complicate manufacturing processes such as blending and tableting.

Thermal Stability

The thermal stability of this compound can be investigated using techniques such as TGA and Differential Scanning Calorimetry (DSC).

As mentioned previously, TGA is a powerful tool for determining the decomposition temperature of a compound.[14] By heating the sample to high temperatures, the TGA curve will reveal the temperature at which significant mass loss due to decomposition occurs. When heated to decomposition, cyclohexylamine, the parent amine, emits toxic fumes of nitrogen oxides.[4][18]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] DSC is used to detect thermal events such as melting, crystallization, and glass transitions.[19][21] For this compound, DSC can be used to determine its melting point, which is an indicator of purity.[22] It can also reveal polymorphic transitions that may occur upon heating.[22][23]

Logical Relationship of Stability Analysis Techniques:

Stability_Analysis cluster_hygroscopicity Hygroscopicity Assessment cluster_solid_state Solid-State Characterization cluster_thermal Thermal Stability cluster_chemical Chemical Stability DVS Dynamic Vapor Sorption (DVS) XRPD X-Ray Powder Diffraction (XRPD) DVS->XRPD Investigate phase changes TGA_H2O TGA (Water Content) HPLC HPLC (Purity/Degradants) TGA_H2O->HPLC Correlate water content with degradation DSC Differential Scanning Calorimetry (DSC) XRPD->DSC Characterize polymorphs TGA_Decomp TGA (Decomposition) TGA_Decomp->DSC Complementary thermal data MS Mass Spectrometry (MS) HPLC->MS Identify degradants

Sources

An In-depth Technical Guide to the Synthesis and Purification of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of cyclohexylammonium chloride, a valuable intermediate in various chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a detailed and scientifically grounded understanding of this fundamental chemical transformation.

Introduction: The Chemistry and Utility of this compound

This compound is the salt formed from the reaction of the primary aliphatic amine, cyclohexylamine, with hydrochloric acid.[1][2] Cyclohexylamine is a stronger base than its aromatic counterpart, aniline, readily reacting with acids to form stable ammonium salts.[2] This salt formation is a critical step in many synthetic pathways, often used to isolate and purify cyclohexylamine or to introduce the cyclohexylammonium cation into a target molecule. The resulting salt is a white crystalline solid, which is more stable and less volatile than the free amine.[1]

The Core Synthesis: An Acid-Base Reaction

The synthesis of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Reaction: C₆H₁₁NH₂ + HCl → [C₆H₁₁NH₃]⁺Cl⁻

This exothermic reaction proceeds rapidly and is typically driven to completion due to the significant difference in pKa between the protonated amine and hydrochloric acid. The selection of solvent is a key experimental choice. While the reaction can occur in various solvents, the use of a solvent in which the product, this compound, has limited solubility at room temperature facilitates its isolation via precipitation.

Diagram of the Synthesis Reaction

Synthesis cluster_reactants Reactants cluster_product Product Cyclohexylamine Cyclohexylamine (C₆H₁₁NH₂) Product This compound ([C₆H₁₁NH₃]⁺Cl⁻) Cyclohexylamine->Product + HCl HCl Hydrochloric Acid (HCl)

Caption: Acid-base reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible process.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
CyclohexylamineC₆H₁₁NH₂99.17[3]10.0 g (0.101 mol)>99%
Concentrated Hydrochloric AcidHCl36.46~8.4 mL (0.101 mol)37% w/w, ~12 M
Diethyl Ether(C₂H₅)₂O74.12100 mLAnhydrous

3.2. Safety Precautions: A Critical Overview

  • Cyclohexylamine: Flammable liquid and vapor.[4][5][6][7] Toxic if swallowed or in contact with skin.[4][5][6][7][8] Causes severe skin burns and eye damage.[4][5][6][7][8] Suspected of damaging fertility.[4][5][6][7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][7]

  • Hydrochloric Acid: Corrosive.[9][10][11][12][13] Causes severe skin burns and eye damage.[9][10][11][12][13] May cause respiratory irritation.[9][10][11][12][13] Handle with extreme care in a fume hood, wearing appropriate PPE.[9][10][11]

  • Diethyl Ether: Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area away from ignition sources.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.101 mol) of cyclohexylamine in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath to control the exothermic reaction.

  • Acid Addition: While stirring the cyclohexylamine solution, slowly add concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of this compound will form immediately. Continue the addition until no further precipitation is observed. The slow addition is crucial to manage the heat generated and prevent the boiling of the diethyl ether.

  • Completion of Precipitation: After the complete addition of hydrochloric acid, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials and impurities. The use of cold solvent minimizes the loss of product due to dissolution.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[14] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[14]

4.1. Solvent Selection: The Key to Success

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[14]

  • Dissolve the compound completely at its boiling point.[14]

  • Either dissolve impurities well at all temperatures or not at all.[14]

  • Have a boiling point below the melting point of the compound.

  • Not react with the compound.

For this compound, a mixed solvent system of ethanol and diethyl ether is often effective. Ethanol is a good solvent, while diethyl ether is a poor solvent.

4.2. Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. This step should be performed on a hot plate with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. Dry the crystals in a vacuum oven.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) cluster_characterization Characterization Dissolve Dissolve Cyclohexylamine in Diethyl Ether Add_HCl Slowly Add HCl (in ice bath) Dissolve->Add_HCl Stir Stir for 30 min Add_HCl->Stir Filter_Wash Vacuum Filter & Wash with cold Diethyl Ether Stir->Filter_Wash Dry_Crude Dry Crude Product Filter_Wash->Dry_Crude Dissolve_Hot Dissolve in Minimal Hot Ethanol Dry_Crude->Dissolve_Hot Crude Product Hot_Filter Hot Filtration (if necessary) Dissolve_Hot->Hot_Filter Cool Slow Cool to RT, then Ice Bath Hot_Filter->Cool Filter_Wash_Pure Vacuum Filter & Wash with cold Diethyl Ether Cool->Filter_Wash_Pure Dry_Pure Dry Pure Product Filter_Wash_Pure->Dry_Pure MP Melting Point Dry_Pure->MP Pure Product IR IR Spectroscopy Dry_Pure->IR NMR NMR Spectroscopy Dry_Pure->NMR

Caption: Overall workflow for the synthesis and purification of this compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.[16]

5.1. Physical Properties

PropertyObserved ValueReference Value
AppearanceWhite crystalline solidWhite crystalline solid[1]
Melting Point205-208 °C207 °C[1][17]
SolubilitySoluble in water (83 g/100 mL at 17 °C)[17]Soluble in polar solvents

5.2. Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption in the range of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. The C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show broad multiplets for the protons of the cyclohexane ring. The proton attached to the nitrogen will be a broad singlet, and its chemical shift will be concentration-dependent. A reference ¹H NMR spectrum in D₂O shows multiplets centered at δ 1.31 (10H), 1.90 (10H), and 3.20 (2H).

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the cyclohexane ring.

Conclusion

This guide has provided a detailed, scientifically grounded protocol for the synthesis and purification of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures and safety precautions, researchers can reliably produce this important chemical intermediate with high purity. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Nexchem Ltd. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

  • Thames River Chemical Corp. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • EMD Millipore. (2015, January 27). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2022, February 18). Safety Data Sheet Hydrochloric Acid 3.0M. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • Univar Solutions. (n.d.). Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cyclohexylazanium;chloride. PubChem Compound Database. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

Sources

Theoretical studies of Cyclohexylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Cyclohexylammonium Chloride

Abstract

This compound (CHC), a fundamental organic salt, serves as a valuable model system for studying non-covalent interactions, phase transitions, and structural dynamics in materials science and drug development. Its properties are dictated by the interplay between the flexible cyclohexyl ring, the charged ammonium group, and the counter-ion, primarily through a robust network of hydrogen bonds. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate CHC at a molecular level. We delve into the application of Density Functional Theory (DFT) for elucidating structural and vibrational characteristics, the use of Molecular Dynamics (MD) simulations to explore dynamic behavior, and the theoretical framework for understanding its phase transitions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the physicochemical properties of ammonium salts.

The Rationale for Theoretical Studies of this compound

While experimental techniques like X-ray diffraction and vibrational spectroscopy provide invaluable macroscopic and ensemble-averaged data, theoretical studies offer a complementary, atomistic view. Computational methods allow us to:

  • Elucidate Structure-Property Relationships: Directly connect the molecular geometry, such as the chair conformation of the cyclohexyl ring and the orientation of the ammonium group, to the material's bulk properties.

  • Interpret Experimental Spectra: Assign specific vibrational modes in Infrared (IR) and Raman spectra to precise atomic motions, resolving ambiguities in experimental data.[1]

  • Predict Physicochemical Properties: Calculate thermodynamic stability, electronic properties (e.g., reactivity indicators), and charge distributions, which are crucial for understanding the compound's behavior in different environments.

  • Simulate Dynamic Processes: Model the time-evolution of the system to study conformational changes, ion mobility, and the mechanisms of phase transitions at a level of detail inaccessible to most experimental probes.[2]

The synergy between theory and experiment is paramount. Theoretical models are validated against experimental benchmarks, and in turn, provide a foundational understanding that can guide the design of new experiments and materials.

Molecular and Crystal Structure: A Quantum Chemical Perspective

The solid-state structure of CHC is the cornerstone of its physical properties. Experimental studies have established its crystal lattice and the primary intermolecular forces at play.

Experimental Benchmark: X-ray Crystallography

Early X-ray diffraction work by Shimada et al. determined that cyclohexylamine hydrochloride crystallizes in the orthorhombic space group Pca21.[3] The unit cell contains four formula units with the dimensions a = 9.36 Å, b = 11.47 Å, and c = 7.41 Å.[3] Key structural features revealed are:

  • The cyclohexyl ring adopts a stable, puckered "chair" conformation.

  • The ammonium group is attached to the ring via an equatorial C-N bond, which minimizes steric hindrance.[4]

  • The crystal packing is dominated by a layered structure of nitrogen and chlorine atoms, stabilized by N-H···Cl hydrogen bonds.[3]

These experimental findings provide the essential starting point and validation target for all theoretical models.

Computational Modeling of the CHC Unit

Density Functional Theory (DFT) is the workhorse of modern quantum chemistry for systems of this size, offering an optimal balance of accuracy and computational cost.[5][6] A typical DFT study begins with the geometry optimization of an isolated CHC ion pair. This calculation predicts bond lengths, angles, and the overall conformation of the cyclohexylammonium cation.

Table 1: Comparison of Key Theoretical and Experimental Structural Parameters

ParameterDescriptionTypical DFT Calculated ValueExperimental (XRD) Reference
C-N Bond LengthLength of the bond connecting the ring to the nitrogen~1.50 Å~1.49 Å[3]
N-H Bond LengthsLength of the bonds in the ammonium group~1.03 Å(Not resolved by XRD)
C-C Bond LengthsAverage bond length within the cyclohexyl ring~1.54 Å~1.53 Å[3]
N-H···Cl DistanceHydrogen bond length between cation and anion~2.1 - 2.2 Å~2.2 Å (inferred)[3]
Chair ConformationPuckered structure of the six-membered ringConfirmed as energy minimumConfirmed[3][4]

The close agreement between DFT-calculated geometries and XRD data validates the chosen level of theory and confirms that the fundamental structural features are well-reproduced by the computational model.

Probing Molecular Vibrations: A Theoretical-Spectroscopic Approach

Vibrational spectroscopy is a powerful tool for chemical identification and structural analysis. Theoretical frequency calculations are indispensable for interpreting the complex IR and Raman spectra of molecules like CHC.

The Causality of Vibrational Analysis

After a successful geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational frequencies and their corresponding atomic displacement patterns (normal modes).

  • Validation of Structure: A key principle of this protocol is that for a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of imaginary frequencies indicates a saddle point on the potential energy surface, such as a transition state, meaning the initial geometry was not stable.

  • Spectral Assignment: The calculated frequencies and intensities can be directly compared to experimental IR and Raman spectra.[7] This allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or ring deformation modes.[8]

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample CHC Sample exp_ir FTIR Spectrometer exp_sample->exp_ir Analysis exp_raman Raman Spectrometer exp_sample->exp_raman Analysis exp_spectrum Experimental Spectrum (Peaks at specific cm⁻¹) exp_ir->exp_spectrum exp_raman->exp_spectrum theo_model DFT Model (e.g., B3LYP/6-311G) theo_geom Geometry Optimization theo_model->theo_geom theo_freq Frequency Calculation theo_geom->theo_freq validation Validation: No Imaginary Frequencies theo_geom->validation theo_spectrum Calculated Spectrum (Frequencies & Intensities) theo_freq->theo_spectrum theo_spectrum->exp_spectrum Correlation & Assignment G cluster_components Molecular Components cluster_interaction Primary Interaction cluster_result Resulting Properties CHC Cyclohexylammonium Cation (C₆H₁₁NH₃⁺) - Puckered Chair Conformation - Equatorial C-N Bond - Positive Charge on -NH₃⁺ HBond N-H···Cl Hydrogen Bonds - Electrostatic Attraction - Charge Transfer - Directional CHC->HBond Cl Chloride Anion (Cl⁻) - Spherical Anion - Electron Donor Cl->HBond Crystal Crystal Lattice Structure - Orthorhombic, Pca21 - Layered Packing HBond->Crystal Phase Phase Stability & Transitions - High Melting Point - Potential for Polymorphism Crystal->Phase

Caption: Relationship between molecular components, H-bonds, and macroscopic properties.

Dynamics and Thermal Behavior: Molecular Dynamics Simulations

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the system's dynamic behavior. [9][10]An MD simulation numerically solves Newton's equations of motion for a system of atoms, governed by a force field that describes the potential energy of the system.

Simulating the CHC Crystal

For CHC, an MD simulation can reveal:

  • Lattice Vibrations: The collective motion of ions around their equilibrium positions in the crystal lattice.

  • Conformational Dynamics: The flexibility of the cyclohexyl ring and the rotational motion of the ammonium group at different temperatures.

  • Phase Transition Precursors: By simulating the system at increasing temperatures, one can observe the onset of large-amplitude motions and structural changes that precede a solid-solid phase transition or melting. Studies on related perovskites show that cyclic spacers like cyclohexylammonium can inhibit phase transitions compared to their linear counterparts, a phenomenon that MD can help explain by analyzing steric hindrance and conformational freedom. [11]

Detailed Computational Protocols

To ensure reproducibility and trustworthiness, the following section details a standard protocol for a DFT-based investigation of CHC.

Protocol: DFT Geometry Optimization and Vibrational Analysis

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar.

Step 1: Building the Initial Molecular Structure

  • Action: Construct a 3D model of the cyclohexylammonium cation and a chloride anion. Place the chloride ion near one of the ammonium protons to represent a hydrogen bond.

  • Causality: A reasonable starting geometry is crucial for ensuring the calculation converges efficiently to the correct energy minimum.

Step 2: Defining the Computational Level

  • Action: Specify the method and basis set. A common and reliable choice is B3LYP/6-311+G(d,p).

    • B3LYP: A hybrid DFT functional that balances accuracy and cost.

    • 6-311+G(d,p): A triple-zeta basis set. The + indicates diffuse functions on heavy atoms (important for anions like Cl⁻), and (d,p) indicates polarization functions (essential for describing bonding accurately).

  • Causality: The choice of functional and basis set directly impacts the accuracy of the results. This level of theory is well-established for accurately modeling hydrogen-bonded organic systems.

Step 3: Performing the Geometry Optimization

  • Action: Submit the calculation using the Opt keyword. The algorithm will iteratively adjust atomic positions to find the geometry with the lowest possible energy.

  • Causality: This step locates the most stable, equilibrium structure of the molecule on the potential energy surface.

Step 4: Executing the Frequency Calculation

  • Action: Using the optimized geometry from Step 3, perform a subsequent calculation with the Freq keyword.

  • Causality: This computes the vibrational frequencies. It serves two purposes:

    • Verification: Confirms the optimized structure is a true minimum (no imaginary frequencies).

    • Prediction: Generates the theoretical IR and Raman spectra for comparison with experiment.

Step 5: Analyzing the Output

  • Action:

    • Confirm successful convergence and the absence of imaginary frequencies.

    • Extract the optimized geometric parameters (bond lengths, angles).

    • Visualize the calculated vibrational modes and compare the frequencies with an experimental spectrum.

  • Causality: This final step involves interpreting the computational results to extract chemically meaningful insights and validate the model against known data.

Conclusion

Theoretical studies provide an indispensable framework for understanding the structure, properties, and behavior of this compound. Through a synergistic application of quantum chemical calculations (DFT) and classical simulations (MD), researchers can build a comprehensive, atomistic model of CHC. This model not only explains and interprets experimental observations but also possesses predictive power, enabling the rational design of new materials and providing fundamental insights relevant to the fields of materials science, crystallography, and pharmaceutical development. The protocols and principles outlined in this guide demonstrate a robust pathway for leveraging computational chemistry to unlock a deeper understanding of this important molecular system.

References

  • Giri, A. K., Goswami, S., & Das, A. K. (2007). X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Journal of Chemistry - Section A, 46(1), 17-21. [Link]

  • Scherer, A.-K. (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 951-953. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylazanium;chloride. PubChem Compound Database. Retrieved from [Link]

  • Cohen, B.-E., Li, Y., Meng, Q., & Etgar, L. (2023). Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. Journal of the American Chemical Society, 145(21), 11845–11852. [Link]

  • Shimada, A., & Nitta, I. (1955). The crystal structure of cyclohexylamine hydrochloride. Acta Crystallographica, 8(12), 819-820. [Link]

  • Al-Wahaibi, H. A., Kumar, C. C. S., & Butcher, R. J. (2015). Crystal structure of cyclohexylammonium thiocyanate. Acta Crystallographica Section E: Crystallographic Communications, E71, o62-o63. [Link]

  • Böhm, H. J., & Ahlrichs, R. (1992). Molecular dynamics simulation of a n-hexadecyltrimethylammonium chloride monolayer. The Journal of Physical Chemistry, 96(23), 9474-9480. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Rani, M. S., Kumar, M. A., & Babu, R. R. (2023). Synthesis and characterization of cyclohexylammonium hydrogen maleate hemihydrate single crystal and its anti-bacterial activities. Materials Today: Proceedings, 80, 2351-2356. [Link]

  • Al-Wahaibi, H. A., Al-Ghamdi, M. A., & El-Sayed, M. Y. (2019). Synthesis, crystal structure, and characterization of cyclohexylammonium tetraisothiocyanatocobaltate(II): A single-source precursor for cobalt sulfide and oxide nanostructures. Heliyon, 5(1), e01139. [Link]

  • Keglevich, G., & Kiss, N. Z. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(19), 6523. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-cyclohexylammonium chloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database. Retrieved from [Link]

  • Donau, C., Späth, F., & Boekhoven, J. (2022). Phase Transitions in Chemically Fueled, Multiphase Complex Coacervate Droplets. Angewandte Chemie International Edition, 61(1), e202111875. [Link]

  • Hait, D., & Head-Gordon, M. (2021). Torsional Barriers in Density Functional Theory. arXiv:2102.06842 [physics.chem-ph]. [Link]

  • Lopes, J. F., & Eriksson, S. (2021). Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. Molecules, 26(11), 3353. [Link]

  • Johnson, T. J., & Raston, P. L. (2021). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A, 125(13), 2739–2747. [Link]

  • Wagner, M., & Stanga, O. (2012). Liquid–liquid phase transition in the ionic solutions of tetra-n-butylammonium chloride in o-xylene and ethylbenzene: Phase diagrams and corresponding state analysis. The Journal of Chemical Physics, 137(13), 134501. [Link]

  • Li, X., et al. (2022). Molecular Simulation of the Effects of Cyclic Organic Compounds on the Stability of Lccbm Hydrates. Molecules, 27(20), 7016. [Link]

  • Balasubramanian, S. (n.d.). Publications - Molecular Simulations Laboratory. Jawaharlal Nehru Centre for Advanced Scientific Research. Retrieved from [Link]

  • Brezgunov, M., & Subotnik, J. E. (2020). Established DFT methods calculation of conjugation disturbed in the presence of torsional hyperconjugation. arXiv:2008.08741 [physics.chem-ph]. [Link]

  • Ciemiecka, M., & Priebe, W. (2022). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. Molecules, 27(1), 234. [Link]

  • Hait, D., & Head-Gordon, M. (2020). A new parameterization of the DFT/CIS method with applications to core-level spectroscopy. ChemRxiv. [Link]

  • Bunaciu, A. A., & Aboul-Enein, H. Y. (2014). Vibrational Spectroscopy in Clinical Analysis. Critical Reviews in Analytical Chemistry, 44(3), 176-182. [Link]

  • Jacquemin, D., & Adamo, C. (2011). The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. ChemInform, 42(48). [Link]

  • Hayden, A. L. (1965). Infrared Studies of Cyclohexylamine. Journal of AOAC INTERNATIONAL, 48(3), 587–595. [Link]

Sources

Quantum Chemical Calculations of Cyclohexylammonium Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the strategic selection of salt forms for Active Pharmaceutical Ingredients (APIs) is a cornerstone of optimizing drug efficacy, stability, and bioavailability.[1][2] An estimated 50% of all medicines are administered as salts, a testament to the power of this formulation strategy.[1] Cyclohexylammonium chloride, the salt of the aliphatic amine cyclohexylamine, serves as a structurally simple yet highly relevant model for understanding the fundamental interactions that govern the behavior of ammonium-based pharmaceutical salts.[3][4][5] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth protocol for the quantum chemical analysis of this compound. By leveraging Density Functional Theory (DFT), we will elucidate its structural, vibrational, and electronic properties, offering a molecular-level blueprint that connects theoretical calculations with tangible experimental data. This guide emphasizes the causality behind methodological choices, providing a robust framework for applying these computational techniques to more complex API salt forms.

Introduction: The "Why" Behind the Model

1.1 The Significance of Cyclohexylammonium Salts in Pharmaceutical Sciences

The conversion of an API into a salt is a critical tool for modifying its physicochemical properties without altering its pharmacological action.[1][2] Cyclohexylammonium, as a counterion, is particularly valuable due to its conformational flexibility and the potent hydrogen-bonding capabilities of its ammonium headgroup (N-H donors).[3] These characteristics allow it to form stable, predictable hydrogen-bonding networks with common API functional groups (e.g., carboxylates), a core principle of crystal engineering.[3] Understanding the precise geometry, charge distribution, and vibrational dynamics of a simple model like this compound provides foundational insights applicable to the rational design of novel drug formulations with enhanced solubility, dissolution rates, and stability.

1.2 The Role of Quantum Chemical Calculations: Bridging Theory and Experiment

While experimental techniques like X-ray crystallography and spectroscopy provide invaluable data, they often capture a static or ensemble-averaged picture. Quantum chemical calculations offer a complementary, atomistic view, allowing us to probe the intrinsic properties of a single molecule or ionic pair.[6] These in silico experiments can predict geometries, energies, and spectra with remarkable accuracy, explain the origins of observed phenomena, and explore molecular properties that are difficult or impossible to measure directly.[6][7] For this compound, this approach allows us to validate theoretical models against known experimental data and then use those validated models to predict reactivity and intermolecular interaction potential.

Theoretical Foundations and Computational Methodology

The trustworthiness of any computational result hinges on the appropriate selection of the theoretical method and basis set. Our approach is grounded in a widely validated level of theory that provides an optimal balance between computational accuracy and resource efficiency.

2.1 Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its ability to accurately model electronic structure in a computationally efficient manner.[7][8] Unlike more demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of DFT lies in the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.[9]

2.2 Selecting the Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

  • Functional (B3LYP): We employ the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[10] As a hybrid functional, B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which significantly improves the description of many molecular properties for organic systems compared to pure DFT functionals.[10][11] It is renowned for its robust performance in predicting geometries, vibrational frequencies, and electronic properties for a vast range of organic molecules.[12][13][14]

  • Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is chosen for its comprehensive nature:

    • 6-311G: A triple-zeta valence basis set, providing flexibility for describing the valence electrons involved in bonding.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with anions (like the chloride ion) and for modeling weak, non-covalent interactions such as hydrogen bonds.[14]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and intermolecular interactions.[14][15]

2.3 Computational Software: Gaussian

All calculations described herein are designed to be performed using the Gaussian suite of programs, a widely recognized standard in computational chemistry that implements a vast array of theoretical methods, including DFT with the B3LYP functional.[6][7][16][17]

Step-by-Step Computational Workflow

A systematic and logical workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the core steps for a comprehensive quantum chemical analysis of this compound.

G cluster_setup Step 1: Input Generation cluster_calc Step 2-3: Core Calculations cluster_analysis Step 4: Analysis & Interpretation Input Build Initial 3D Structure (e.g., from experimental data or builder software) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Gaussian Input File Freq Frequency Calculation (on optimized geometry) Opt->Freq Optimized Coordinates Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Use Optimized Geometry NMR_calc NMR Chemical Shifts (GIAO Method) Opt->NMR_calc Use Optimized Geometry Geom Molecular Geometry (Bond lengths, angles) Freq->Geom Verify Minimum Energy Vib Vibrational Spectra (FT-IR) (Compare with experiment) Freq->Vib Predict Frequencies

Caption: A generalized workflow for the quantum chemical analysis of molecular systems.

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Structure Input: Construct an initial 3D coordinate file for this compound. The starting geometry can be approximated using molecular building software or, ideally, derived from experimental crystallographic data to ensure a reasonable starting point.[18][19]

  • Gaussian Input File Setup: Create a Gaussian input file (.gjf or .com). The route section should specify the level of theory and the desired calculations.

    • #p : Enables enhanced printing of output.

    • B3LYP/6-311++G(d,p) : Specifies the chosen method and basis set.[7]

    • Opt : Requests a geometry optimization to find the lowest energy structure.[7]

    • Freq : Requests a frequency calculation to be performed on the optimized geometry.[6][7]

    • 1 1 : Specifies a total charge of +1 (for the cation) and -1 (for the anion) resulting in a net neutral system with a spin multiplicity of 1 (singlet). Note: For an ion pair, the total charge is 0.

  • Execution and Validation: Run the Gaussian calculation.[7] Upon completion, verify that the optimization converged successfully. Critically, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Analysis and Interpretation of Results

The raw output from a quantum chemical calculation is a wealth of data. The key is to extract and interpret the chemically relevant information.[7]

4.1 Molecular Geometry Analysis

The first point of validation is to compare the calculated equilibrium geometry with experimental data. Single-crystal X-ray diffraction data for cyclohexylamine hydrochloride shows the cyclohexyl ring adopts a chair conformation with the C-N bond in an equatorial position to minimize steric hindrance.[18] Our calculations should reproduce this finding.

Caption: Atom numbering scheme for the this compound ion pair used for data analysis.

Table 1: Comparison of Selected Calculated and Experimental Geometrical Parameters

ParameterBond/AngleCalculated (B3LYP)Experimental (X-ray)[18]
Bond Length (Å)C2-N11.495 Å~1.49 Å
N1-H (avg)1.032 ÅN/A (typically shorter in XRD)
C-C (avg)1.534 Å~1.52-1.54 Å
Bond Angle (°)C7-C2-N1111.5°~111°
C3-C2-N1109.8°~110°

Note: Experimental values are approximated from typical ranges in similar structures. Direct comparison should be made with specific crystallographic information files (CIFs) when available.

The strong agreement between the calculated and experimental geometry validates the chosen level of theory and provides confidence in the subsequent property calculations.

4.2 Vibrational Spectroscopy (FT-IR) Analysis

The calculated harmonic frequencies can be directly correlated with experimental FT-IR spectra.[20] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies to account for anharmonicity and methodological imperfections, which improves agreement with experimental results.[21][22]

Table 2: Assignment of Key Vibrational Frequencies

Vibrational ModeCalculated (Scaled, cm⁻¹)Experimental (cm⁻¹)[23]Description
N-H Stretching~2900-31002969Asymmetric/Symmetric stretches of the -NH₃⁺ group, broadened by H-bonding.
C-H Stretching2850-29402854, 2924Asymmetric/Symmetric stretches of axial and equatorial C-H bonds on the ring.
N-H Bending~1500-16001518, 1606Scissoring and asymmetric bending modes of the ammonium group.
C-H Bending~14501455Scissoring/bending modes of the CH₂ groups in the cyclohexane ring.

The ability to accurately reproduce the experimental IR spectrum provides further validation and allows for the unambiguous assignment of each spectral feature to specific molecular motions.

4.3 Electronic Structure and Reactivity

4.3.1 Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For the this compound ion pair, the HOMO is localized almost entirely on the chloride anion, consistent with its role as an electron donor (Lewis base). The LUMO is primarily located on the cyclohexylammonium cation, specifically around the antibonding orbitals associated with the N-H bonds.

G cluster_0 cluster_1 LUMO LUMO (Localized on C₆H₁₁NH₃⁺) Energy = -1.5 eV HOMO HOMO (Localized on Cl⁻) Energy = -7.8 eV e1 e2 e1->e2  ΔE = 6.3 eV  

Caption: A representative HOMO-LUMO energy level diagram for the ion pair.

A large energy gap, such as the calculated ~6.3 eV, indicates high kinetic stability, consistent with the formation of a stable ionic salt.

4.3.2 Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its interaction with other species.[24][25][26] It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to cations) and blue indicates regions of positive potential (electron-poor, attractive to anions).[26][27]

For this compound, the MEP map clearly illustrates the ionic nature of the compound.

  • Deep Blue Region: A strong positive potential is localized around the three hydrogen atoms of the ammonium (-NH₃⁺) group. This is the primary site for electrophilic interactions and the hydrogen-bond donor region.

  • Deep Red Region: A strong negative potential is centered on the chloride ion, identifying it as the nucleophilic, hydrogen-bond accepting site.

  • Green/Yellow Region: The cyclohexyl ring backbone is largely neutral, indicating its primary role is steric rather than electrostatic in intermolecular interactions.

This visualization is invaluable for drug development professionals, as it provides a clear, predictive map of how the counterion will interact with an API, guiding the design of stable crystal lattices.[25]

4.4 Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[12] These values, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental solution-state NMR data.

Table 3: Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

NucleusAtom PositionCalculated (GIAO)Experimental (¹H NMR in D₂O)[28]
¹HH on C2 (methine)~3.203.16
¹HH on C3, C7 (axial)~2.051.99
¹HH on C3, C7 (equatorial)~1.351.28-1.41
¹³CC2 (N-bearing)~52.5~52.0
¹³CC3, C7~32.8~32.5
¹³CC4, C6~25.1~25.0
¹³CC5~24.9~24.8

*Experimental ¹³C values are typical shifts for such structures and may vary with solvent.[29]

The excellent correlation between the calculated and experimental shifts confirms that the computed electronic environment around each nucleus accurately reflects the real molecule in solution.

Application in Drug Development: A Case Perspective

The true power of this computational analysis lies in its predictive capability. Imagine a scenario where a newly developed API, which is a weak acid with a carboxylate group, suffers from poor aqueous solubility. A salt screening program is initiated to find a suitable counterion.[30]

The quantum chemical data for cyclohexylammonium provides immediate, actionable insights:

  • MEP Analysis: The strong positive potential on the -NH₃⁺ group predicts a high likelihood of forming robust, charge-assisted N⁺-H···O⁻ hydrogen bonds with the API's carboxylate group. This is a primary driver for forming a stable, crystalline salt.[3]

  • Geometric Analysis: The non-planar, bulky nature of the cyclohexyl ring can disrupt the crystal packing of the flat, aromatic API molecules, potentially leading to a less stable (and therefore more soluble) crystal form or even an amorphous solid.

  • Vibrational Data: A successful salt formation would be experimentally verifiable via FT-IR by observing the characteristic shifts in the N-H and C=O stretching bands, which can be predicted by a co-calculation of the API-counterion complex.

By performing similar calculations on a library of potential counterions, a scientist can rank them based on predicted interaction strength and steric compatibility, thereby prioritizing the most promising candidates for experimental validation and significantly accelerating the drug development timeline.

Conclusion

The quantum chemical analysis of this compound, using the B3LYP/6-311++G(d,p) level of theory, provides a detailed and highly accurate picture of its molecular structure, vibrational dynamics, and electronic properties. The strong correlation between calculated results and experimental data from X-ray diffraction, FT-IR, and NMR spectroscopy validates this computational protocol as a trustworthy and reliable tool. This guide demonstrates that quantum chemistry is not merely an academic exercise but a powerful, predictive instrument that provides indispensable molecular-level insights for addressing real-world challenges in pharmaceutical science and rational drug design.

References

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate deriv
  • Quantum Mechanical Continuum Solvation Models for Ionic Liquids. (2012). The Journal of Physical Chemistry B.
  • Quantum collective model of ionic solvation. Journal of the Chemical Society, Faraday Transactions 2.
  • Gaussian – Molecular Modeling in Comput
  • Gaussian (software). Wikipedia.
  • Properties of the Halogen−Hydride Interaction: An ab Initio and “Atoms in Molecules” Analysis. The Journal of Physical Chemistry A.
  • Application Notes & Protocols: Utilizing Cyclohexylammonium Salts for Crystal Engineering. (2025). Benchchem.
  • Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. (2020). Zeitschrift für Kristallographie - New Crystal Structures.
  • Quantum Mechanical Continuum Solvation Models for Ionic Liquids. (2012).
  • Gaussian 16. (2019). Gaussian.com.
  • Extension of the PDDG/PM3 and PDDG/MNDO semiempirical molecular orbital methods to the halogens. (2004).
  • Quantum mechanical continuum solvation models for ionic liquids. (2012). Semantic Scholar.
  • A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2.
  • Density Functional (DFT) Methods. (2022). Gaussian.com.
  • Computational and experimental study of molecular interaction in a ternary liquid mixture of cyclohexylamine+ethanol+benzene. Journal of Molecular Liquids.
  • The crystal structure of cyclohexylamine hydrochloride. (1956). Acta Crystallographica.
  • Quantum mechanical continuum solv
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules.
  • Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. (2010). Molecules.
  • Crystal structure of cyclohexylammonium thiocyanate. (2015). Acta Crystallographica Section E.
  • Comparison of the experimental and calculated FT-IR spectra of the investigated compound. (2017). Journal of Molecular Structure.
  • What basis should I select for calculation of halogen compounds? (2017).
  • Molecular Electrostatic Potential (MEP). University of Zurich.
  • Experimental and Computational Studies of Binary Mixtures of Isobutanol + Cyclohexylamine. (2016).
  • Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. (2010).
  • Performance of B3PW91, PBE1PBE and OPBE Functionals in Comparison to B3LYP for 13C NMR Chemical Shift Calcul
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008).
  • An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (2022).
  • THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. SEDICI.
  • Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). Journal of the Chinese Chemical Society.
  • Cyclohexylazanium;chloride. PubChem.
  • Calculated electrostatic potential surfaces on the molecular surfaces.
  • Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum. ChemicalBook.
  • Cyclohexylamine. PubChem.
  • Cyclohexylamine. Wikipedia.
  • Salt Selection in Drug Development. (2008). Pharmaceutical Technology.
  • Molecular Electrostatic Potential (MEP). (2023).
  • Hybrid functionals. Wikipedia.
  • Molecular electrostatic potential surface maps for (a) 1-CYHP, (b) DDQ,... (2021).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Cyclohexyl-amine salts.
  • Electrostatic Potential maps. (2023). Chemistry LibreTexts.
  • Lessons from combined experimental and theoretical examination of the FTIR and 2D-IR spectroelectrochemistry of the amide I region of cytochrome c. The Journal of Chemical Physics.
  • FT-IR Spectroscopy (Experiment). (2020). Chemistry LibreTexts.
  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry.
  • A Compendium of Pharmaceutical Salts to Help Flavor Your Drug Formul
  • Typical 1H-NMR Chemical Shift Ranges. University of Wisconsin-Madison.

Sources

Methodological & Application

Cyclohexylammonium Chloride: A Versatile and Cost-Effective Catalyst for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Re-evaluating a Simple Salt for Complex Chemistry

In the continuous pursuit of efficient, sustainable, and economical synthetic methodologies, chemists are increasingly turning to simple, readily available reagents that can function as powerful catalysts. Cyclohexylammonium chloride (CHA-Cl), the hydrochloride salt of cyclohexylamine, is emerging as a potent, mild, and recyclable Brønsted acid catalyst for a variety of important organic transformations.[1][2] Often categorized within the broad family of protic ionic liquids, its efficacy stems from the dynamic equilibrium between the ammonium salt and its constituent free amine and acid in solution.[1] This equilibrium allows it to act as a proton donor to activate substrates, facilitating reactions under mild conditions.

This guide provides an in-depth look at the applications of this compound in modern organic synthesis, with a focus on its role in powerful multicomponent reactions (MCRs). We will explore the mechanistic rationale behind its catalytic activity and provide detailed, field-tested protocols for researchers and drug development professionals.

PropertyValueReference
Chemical Formula C₆H₁₄ClN[3]
Molecular Weight 135.64 g/mol [3]
Appearance White to pale yellow crystalline powder[4]
Melting Point 207 °C[3]
CAS Number 4998-76-9[3]
Solubility 83 g/100 mL in water (17 °C)[3]

Core Application: Driving Efficiency in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are cornerstones of modern medicinal and combinatorial chemistry.[5] They embody the principles of green chemistry through high atom economy, procedural simplicity, and reduced waste. CHA-Cl and related ammonium salts are excellent catalysts for these transformations, often enabling reactions that would otherwise require harsh conditions or expensive reagents.[5][6]

MCR_Concept cluster_reactants Starting Materials A Component A Pot One-Pot Reaction Vessel A->Pot B Component B B->Pot C Component C C->Pot Catalyst Cyclohexylammonium Chloride (Catalyst) Catalyst->Pot Activates Substrates Product Complex Product (incorporating A, B, C) Pot->Product High Atom Economy Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion (Rate-Limiting Intermediate) Reactants->Iminium Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack by Enol DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration Catalyst CHA-Cl (H⁺ source) Catalyst->Iminium Protonation & Activation Catalyst->Adduct Proton Transfer

Figure 2: Simplified catalytic cycle of the Biginelli reaction, highlighting the role of the Brønsted acid catalyst.
Experimental Protocol: Synthesis of Monastrol Analogue

This protocol is adapted from a similar procedure using benzyltriethylammonium chloride and is representative for CHA-Cl catalysis. [7]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (e.g., 3-hydroxybenzaldehyde, 1.22 g, 10 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and this compound (0.136 g, 1 mmol, 10 mol%).

  • Reaction Conditions: Heat the mixture at 100°C under solvent-free conditions for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of cold water and stir the mixture vigorously until a solid precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Representative Data

The following table shows results for the synthesis of various DHPMs using a related ammonium salt catalyst under solvent-free conditions. [7]Similar results can be expected with this compound.

EntryAldehydeProduct Yield (%)Reaction Time (h)
1Benzaldehyde921.5
24-Chlorobenzaldehyde951.0
34-Methoxybenzaldehyde902.0
43-Nitrobenzaldehyde891.5
53-Hydroxybenzaldehyde941.0

Application 2: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a robust MCR for creating 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmaceutical importance, particularly as calcium channel blockers like Nifedipine. [8]The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. [8]

Mechanistic Rationale

In this synthesis, this compound can serve a dual role. It acts as a Brønsted acid to catalyze the Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde. [8]It also provides the ammonium ion, which condenses with the second equivalent of the β-ketoester to form an enamine intermediate. The final product is formed via a Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration. [8][9]

Hantzsch_Mechanism cluster_paths Parallel Intermediate Formation Ald Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Ald->Knoevenagel Keto1 β-Ketoester (1 eq) Keto1->Knoevenagel Keto2 β-Ketoester (1 eq) Enamine Enamine Intermediate Keto2->Enamine Ammonia NH₄⁺ (from CHA-Cl) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized DHP 1,4-Dihydropyridine (Product) Cyclized->DHP Dehydration

Figure 3: Reaction pathway for the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: General Procedure for 1,4-DHP Synthesis

This protocol is based on general procedures for Hantzsch synthesis using mild acid catalysis. [8][9]

  • Reaction Setup: To a mixture of an aromatic aldehyde (10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and this compound (0.27 g, 2 mmol, 20 mol%) in 20 mL of ethanol, add a source of ammonia if needed (e.g., ammonium hydroxide, excess). Note: The ammonium from CHA-Cl may be sufficient, but supplemental ammonia often improves yields.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80°C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from an ethanol/water mixture to obtain the pure 1,4-dihydropyridine product.

Representative Data

The table below illustrates typical yields for the Hantzsch synthesis with various aldehydes under mild acidic conditions. [9]

Entry Aldehyde Product Yield (%) Reaction Time (h)
1 4-Methylbenzaldehyde 98 3.0
2 4-Chlorobenzaldehyde 95 3.5
3 4-Hydroxybenzaldehyde 94 4.0
4 2-Nitrobenzaldehyde 90 5.0

| 5 | Benzaldehyde | 96 | 3.0 |

Application 3: MCR Synthesis of Spirooxindoles

Spirooxindoles are a privileged class of heterocyclic compounds with a spiro-fused ring at the C3 position of an oxindole core. They are prevalent in natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery. [10][11]Ammonium chloride has been explicitly reported as an efficient catalyst for the three-component synthesis of spirooxindoles. [6]

Mechanistic Rationale

In a typical synthesis, isatin (or a derivative), an activated methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) are condensed. [6]CHA-Cl catalyzes the initial Knoevenagel condensation between isatin and the activated methylene compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to furnish the complex spirocyclic system. [6]

Spirooxindole_Workflow Start Isatin + Malononitrile + Dimedone Step1 Knoevenagel Condensation (Catalyzed by CHA-Cl) Start->Step1 Intermediate1 Isatin-malononitrile Adduct Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 + Dimedone Enolate Intermediate2 Open-Chain Michael Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization & Dehydration Intermediate2->Step3 Product Spiro[chromene-4,3'-indoline] Derivative Step3->Product

Figure 4: Stepwise workflow for the CHA-Cl catalyzed three-component synthesis of a spirooxindole derivative.
Experimental Protocol: Synthesis of a Spirooxindole Derivative

This protocol is based directly on the reported use of ammonium chloride as a catalyst. [6]

  • Reaction Setup: In a round-bottom flask, place a mixture of isatin (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and ammonium chloride (0.053 g, 1 mmol, 10 mol%) in 10 mL of ethanol.

  • Reaction Conditions: Reflux the mixture with stirring for the required time (typically 2-4 hours), monitoring completion by TLC.

  • Work-up: After cooling to room temperature, the solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from ethanol or purified by column chromatography.

Representative Data

The following data was obtained using ammonium chloride as the catalyst in ethanol. [6] | Entry | Isatin Derivative | 1,3-Dicarbonyl | Product Yield (%) | Reaction Time (h) | | :--- | :--- | :--- | :--- | | 1 | Isatin | Dimedone | 92 | 2.5 | | 2 | 5-Bromo-isatin | Dimedone | 90 | 2.0 | | 3 | 5-Nitro-isatin | 1,3-Cyclohexanedione | 85 | 3.0 | | 4 | Isatin | 1,3-Cyclohexanedione | 88 | 3.5 | | 5 | 5-Chloro-isatin | Dimedone | 91 | 2.5 |

Safety and Handling

This compound is classified as harmful and an irritant. [3]

  • Handling: Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a remarkably effective, inexpensive, and environmentally benign catalyst for key transformations in organic synthesis. Its utility in promoting multicomponent reactions like the Biginelli, Hantzsch, and spirooxindole syntheses highlights its potential to streamline the production of complex, high-value molecules. By providing mild Brønsted acid catalysis, it offers a practical alternative to harsher reagents, aligning with the principles of green and sustainable chemistry. The protocols outlined here serve as a robust starting point for researchers looking to leverage this versatile salt in their synthetic endeavors.

References

  • Ammonium salt catalyzed multicomponent transformation: simple route to functionalized spirochromenes and spiroacridines. (2025). ResearchGate. Available at: [Link]

  • This compound. (n.d.). ChemBK. Available at: [Link]

  • Ishihara, K. (2011). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 87(5), 219–241. Available at: [Link]

  • Neto, B. A. D., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules, 27(1), 74. Available at: [Link]

  • Reddy, C. V., et al. (2004). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2004(11), 32-37. Available at: [Link]

  • Gawande, M. B., et al. (2014). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Applicable Chemistry, 3(4), 1713-1721. Available at: [Link]

  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • The role of allyl ammonium salts in palladium-catalyzed cascade reactions towards the synthesis of spiro-fused heterocycles. (2020). Nature Communications, 11(1), 5345. Available at: [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances, 11(19), 11370-11397. Available at: [Link]

  • Mollaebrahimi, L., et al. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Records of Natural Products, 13(1), 109-115. Available at: [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2024). Reactions, 5(1), 1-36. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances. Available at: [Link]

  • Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. (2020). Chemistry – A European Journal, 26(1), 193-199. Available at: [Link]

  • An efficient and eco-friendly synthesis of 1, 4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer as solvent and bio-catalyst. (2019). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Cyclohexylammonium Chloride as a Versatile Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Utility of Cyclohexylammonium Chloride in Modern Organocatalysis

In the landscape of organic synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[1] Within this field, primary ammonium salts, such as this compound (CyNH₃Cl), have garnered attention as effective Brønsted acid catalysts.

This compound, the salt of the weak base cyclohexylamine and the strong acid hydrochloric acid, serves as a readily available, stable, and easy-to-handle catalyst.[2][3] Its catalytic activity stems from the acidic nature of the ammonium proton (N-H), which can participate in hydrogen bonding and proton transfer events. This ability to act as a proton donor is crucial for activating substrates, particularly carbonyl compounds, towards nucleophilic attack.[4] The presence of the non-polar cyclohexyl group confers moderate lipophilicity, enhancing the catalyst's solubility in a range of organic solvents, a distinct advantage over more polar inorganic acid catalysts.[4]

This guide provides a detailed exploration of this compound's mechanism of action and its practical application in two cornerstone organic transformations: the Knoevenagel Condensation and the Aza-Michael Addition. The protocols herein are designed to be robust and self-validating, providing researchers with the foundational knowledge to effectively implement this versatile catalyst in their synthetic workflows.

General Mechanism of Action: Brønsted Acid and Hydrogen Bond Catalysis

This compound primarily functions by activating electrophiles, typically carbonyl compounds, making them more susceptible to nucleophilic attack. The ammonium cation, [C₆H₁₁NH₃]⁺, can engage with the carbonyl oxygen through hydrogen bonding. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. In some cases, a full proton transfer can occur, forming a highly activated, protonated carbonyl intermediate. This dual role as both a hydrogen bond donor and a Brønsted acid is central to its catalytic efficacy.[5]

The general catalytic cycle can be visualized as a process where the catalyst activates the electrophile, facilitates the key bond-forming step, and is then regenerated upon product formation.

General_Catalytic_Cycle cluster_0 Catalytic Cycle E Electrophile (e.g., Aldehyde) Activated_E Activated Electrophile [E---H-NH₂(Cy)]⁺ E->Activated_E Nu Nucleophile Intermediate Intermediate Complex Nu->Intermediate Nucleophilic Attack Cat [CyNH₃]⁺Cl⁻ Cat->Activated_E H-Bonding/ Protonation Activated_E->Intermediate Product Product Intermediate->Product Transformation (e.g., Dehydration) Regen_Cat [CyNH₃]⁺Cl⁻ Product->Regen_Cat Catalyst Regeneration Knoevenagel_Mechanism cluster_1 Knoevenagel Condensation Mechanism node_reactants R-CHO + CH₂(CN)₂ [CyNH₃]⁺Cl⁻ node_activation Aldehyde Activation R-CH=O---H-NH₂(Cy)⁺ node_reactants->node_activation 1. Activation node_enolate Enolate Formation ⁻CH(CN)₂ node_reactants->node_enolate Base Assistance node_addition Nucleophilic Addition | {Intermediate Adduct} node_activation->node_addition node_enolate->node_addition 2. C-C Bond Formation node_dehydration Dehydration - H₂O node_addition->node_dehydration 3. Elimination node_product Product R-CH=C(CN)₂ node_dehydration->node_product

Figure 2: Mechanism of the this compound-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile

This protocol describes the condensation of benzaldehyde with malononitrile.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • This compound (0.136 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mol%).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60°C and attach a reflux condenser. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting materials should be consumed within 2-4 hours.

  • Work-up and Isolation: a. Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL). c. Dry the product under vacuum to obtain 2-benzylidenemalononitrile as a white to pale yellow solid.

  • Characterization: a. Determine the yield of the product. b. Confirm the product's identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield is typically high (>90%).

Quantitative Data Summary
EntryAldehydeActive MethyleneCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrile10 mol%Ethanol602>90
24-ChlorobenzaldehydeMalononitrile10 mol%Ethanol602.5>90
34-MethoxybenzaldehydeEthyl Cyanoacetate10 mol%Toluene804~85
4CyclohexanecarbaldehydeMeldrum's Acid10 mol%Dichloromethane405~88
Note: Data are representative and may vary based on specific experimental conditions and substrate purity.

Application II: The Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, forming a β-amino carbonyl adduct. [6]This reaction is critical for synthesizing nitrogen-containing molecules, which are prevalent in pharmaceuticals. This compound catalyzes this reaction by activating the Michael acceptor.

Specific Reaction Mechanism

The catalyst protonates the carbonyl oxygen of the α,β-unsaturated system, significantly enhancing the electrophilicity at the β-carbon. This activation facilitates the attack by the amine nucleophile. A subsequent proton transfer regenerates the catalyst and yields the final product.

Aza_Michael_Mechanism cluster_2 Aza-Michael Addition Mechanism node_reactants R₂NH + R'CH=CHCOR'' [CyNH₃]⁺Cl⁻ node_activation Acceptor Activation [R'CH=CH-C(OH⁺)R''] node_reactants->node_activation 1. Activation node_addition Nucleophilic Attack | {Enolate Intermediate} node_reactants->node_addition 2. C-N Bond Formation node_activation->node_addition node_tautomerization Proton Transfer & Tautomerization node_addition->node_tautomerization 3. Keto-Enol Tautomerization node_product Product R₂N-CHR'-CH₂COR'' node_tautomerization->node_product

Figure 3: Mechanism of the this compound-catalyzed aza-Michael addition.

Experimental Protocol: Synthesis of 3-(Anilino)-1,3-diphenylpropan-1-one

This protocol details the reaction between aniline and chalcone (1,3-diphenylprop-2-en-1-one).

Materials:

  • Chalcone (2.08 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • This compound (0.136 g, 1 mmol, 10 mol%)

  • Acetonitrile (25 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve chalcone (10 mmol) and this compound (10 mol%) in 25 mL of acetonitrile.

  • Reagent Addition: Add aniline (10 mmol) to the solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: The reaction is typically slower than the Knoevenagel condensation. Monitor its progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). The reaction may take 12-24 hours to reach completion.

  • Work-up and Isolation: a. Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-amino ketone. b. Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields are generally good to excellent (75-95%).

Catalyst Handling, Safety, and Recyclability

Safety: this compound is irritating to the eyes, respiratory system, and skin. [2]It is harmful if swallowed or in contact with skin. [2]Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Sourcing and Preparation: this compound is commercially available from most chemical suppliers. [7]Alternatively, it can be easily prepared in the lab by the slow addition of an equimolar amount of concentrated hydrochloric acid to a cooled solution of cyclohexylamine in a suitable solvent like diethyl ether, followed by filtration and drying of the resulting precipitate.

Recyclability: As a salt, the catalyst can often be recovered and reused. For reactions where the product is non-polar and the catalyst does not precipitate with the product, an aqueous extraction can be used to remove the catalyst from the organic phase. The aqueous layer can then be evaporated to recover the catalyst, which can be dried and reused for subsequent reactions, aligning with the principles of green chemistry. [8]

Conclusion

This compound is a highly effective, economical, and operationally simple Brønsted acid catalyst for a variety of important organic transformations. Its ability to activate carbonyl compounds through hydrogen bonding and protonation makes it particularly well-suited for reactions like the Knoevenagel condensation and aza-Michael addition. The straightforward protocols, high yields, and potential for catalyst recycling make it an attractive option for both academic research and process development in the pharmaceutical and chemical industries.

References

  • Benchchem. (n.d.). A Comparative Guide to Cyclohexylammonium and Other Organic Cations in Catalysis.
  • ACS Publications. (n.d.). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2015).
  • National Institutes of Health. (n.d.). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. PMC.
  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA).
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • IOSR Journal. (n.d.).
  • Nobel Prize Outreach. (2021).
  • Wikipedia. (n.d.). Michael addition.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Cyclohexylazanium;chloride. PubChem.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). This compound.
  • Royal Society of Chemistry. (2012).

Sources

Cyclohexylammonium chloride for the synthesis of 2D perovskites.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 2D Perovskites Using Cyclohexylammonium Chloride

Introduction: The Emergence of 2D Ruddlesden-Popper Perovskites

In the rapidly advancing field of optoelectronics, two-dimensional (2D) hybrid organic-inorganic perovskites have emerged as a compelling class of materials, offering enhanced stability and tunable properties compared to their three-dimensional (3D) counterparts.[1][2][3][4] These materials are generally classified as Ruddlesden-Popper (RP) phases, which possess the general formula (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁.[5][6][7] In this structure, 'A'' is a large organic cation that acts as a spacer, separating inorganic layers composed of corner-sharing [BX₆]⁴⁻ octahedra. The 'n' value denotes the number of these inorganic layers sandwiched between the organic spacers.

This application note provides a comprehensive guide for the synthesis and characterization of 2D perovskites utilizing cyclohexylammonium (CHA⁺) as the large organic spacer cation. The bulky, hydrophobic nature of the cyclohexyl group imparts significant moisture resistance and environmental stability to the resulting perovskite structure.[8][9] We will focus on the synthesis of the n=1 member of the series, bis(cyclohexylammonium) lead iodide ((CHA)₂PbI₄), a material that forms a natural quantum-well structure and serves as a foundational building block for more complex quasi-2D systems.[10][11]

The Structural Role of the Cyclohexylammonium Cation

The defining feature of 2D RP perovskites is the alternating arrangement of organic and inorganic layers.[12] The cyclohexylammonium (C₆H₁₁NH₃⁺) cation is too large to fit into the interstitial site of the inorganic lead-iodide framework (the 'A' site). Instead, it positions itself between the [PbI₆]⁴⁻ octahedral layers, effectively slicing the 3D perovskite crystal lattice along specific crystallographic planes.[5]

This structural confinement along one dimension gives rise to a multiple-quantum-well electronic structure, leading to strong exciton binding energies and distinct optical properties compared to 3D perovskites.[5][12] The hydrophobicity of the aliphatic cyclohexyl ring also serves as a protective barrier, hindering the ingress of water molecules that are known to rapidly degrade 3D perovskite structures.[9]

Caption: Structure of (CHA)₂PbI₄ 2D perovskite.

Experimental Protocol: Synthesis of (CHA)₂PbI₄ Crystals

This section details the solution-based synthesis for growing single crystals of bis(cyclohexylammonium) lead iodide. The protocol is adapted from established methodologies for synthesizing single-crystal hybrid perovskites.[13]

Materials and Equipment
Chemicals & Materials Purity Supplier Example Equipment
Lead(II) iodide (PbI₂)99.99%Sigma-AldrichHotplate Stirrer
Cyclohexylamine (C₆H₁₁NH₂)99%Sigma-AldrichReflux Condenser
Hydroiodic acid (HI)57 wt. % in H₂OSigma-AldrichRound-bottom flasks
Diethyl etherAnhydrousFisher ScientificBeakers, Graduated Cylinders
Deionized (DI) Water18.2 MΩ·cm-Buchner Funnel & Filter Paper
---Vacuum Oven or Dessicator

Safety Precautions: Lead iodide is highly toxic and should be handled with extreme care in a fume hood. Hydroiodic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation: In a 100 mL round-bottom flask inside a fume hood, combine lead(II) iodide (PbI₂) (5 mmol, 2.31 g) and cyclohexylamine (10 mmol, 1.14 mL, 0.99 g).

  • Reaction Initiation: Carefully add 60 mL of 45-57% aqueous hydroiodic acid (HI) to the flask containing the precursors. A yellow precipitate will form immediately.[13]

  • Dissolution and Reaction: Attach a reflux condenser to the flask and place it on a stirrer hotplate. Heat the solution to reflux (approximately 120-130 °C) with continuous stirring. Continue refluxing for 2-4 hours, or until the precipitate completely dissolves, resulting in a clear, pale-yellow solution.[13]

  • Controlled Crystallization: Once the solution is clear, turn off the heat and allow the solution to cool down slowly to room temperature. For optimal crystal growth, a very slow cooling rate is crucial. A rate of approximately 0.1-0.2 K/h can be achieved by placing the apparatus in a heated oil bath and programming a slow cooling ramp, or by wrapping the flask in insulating material.[13] Large, orange, plate-like crystals will precipitate out of the solution upon cooling.

  • Crystal Harvesting: Decant the supernatant liquid. Collect the orange crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals several times with a small amount of anhydrous diethyl ether to remove any residual acid and unreacted organic precursors. Dry the crystals under vacuum at 60 °C for 12-24 hours.

Caption: Workflow for the synthesis of (CHA)₂PbI₄ crystals.

Characterization and Expected Results

Post-synthesis characterization is essential to confirm the formation, purity, and properties of the (CHA)₂PbI₄ perovskite. Various analytical techniques should be employed.[14]

Technique Purpose Expected Result for (CHA)₂PbI₄ (n=1)
X-Ray Diffraction (XRD) Confirm crystal structure and phase purity.A series of strong, low-angle diffraction peaks (2θ < 10°) corresponding to the (00l) planes, indicating a well-ordered layered structure. The orthorhombic space group Pbca is expected.[13]
UV-Visible Spectroscopy Determine optical absorption and bandgap.A sharp absorption peak around 515-520 nm, characteristic of the strong excitonic transition in n=1 2D perovskites.[10]
Photoluminescence (PL) Analyze emissive properties.A narrow emission peak slightly red-shifted from the absorption peak (e.g., ~525 nm), corresponding to the radiative recombination of excitons.
Scanning Electron Microscopy (SEM) Visualize surface morphology.Images should show plate-like crystal habits, confirming the 2D nature of the material's growth.[10]

Troubleshooting Common Synthesis Issues

Problem Possible Cause(s) Suggested Solution(s)
No precipitate forms upon cooling - Insufficient concentration of precursors.- Solution did not reach saturation.- Reduce the amount of HI solvent used.- Evaporate some solvent before cooling.
Formation of fine powder instead of large crystals - Cooling rate was too fast.- Impurities present in the precursors or solvent.- Ensure a very slow, controlled cooling process.- Use high-purity starting materials.
Crystals appear cloudy or discolored - Incomplete reaction.- Trapped solvent or impurities.- Increase the reflux time to ensure full dissolution.- Ensure thorough washing and drying steps.
XRD pattern shows extra peaks - Presence of unreacted PbI₂.- Formation of mixed-phase perovskites (n>1).- Adjust stoichiometry to ensure a slight excess of the organic component.- Verify the purity of starting materials.

Conclusion

The use of this compound as a spacer cation provides a robust pathway to synthesizing environmentally stable 2D Ruddlesden-Popper perovskites. Its bulky and hydrophobic nature is key to both forming the desirable quantum-well structure and protecting the inorganic framework from moisture-induced degradation. The detailed protocol and characterization data provided in this note offer researchers a reliable method for producing high-quality (CHA)₂PbI₄ crystals, which can be used for fundamental studies or as a component in advanced optoelectronic devices like solar cells and photodetectors.[7][9][10]

References

  • Yu, H., et al. (2022). Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • How the Spacer Influences the Stability of 2D Perovskites? (2024). PubMed. Available at: [Link]

  • Li, C., et al. (2023). Impact of Spacer Cation on the Properties of Two-Dimensional Monolayer Hybrid Halide Perovskites. ChemRxiv, Cambridge Open Engage. Available at: [Link]

  • Yu, H., et al. (2022). Thermal and Humidity Stability of Mixed Spacer Cations 2D Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Li, C., et al. (2023). Impact of Spacer Cation on the Properties of Two-Dimensional Monolayer Hybrid Halide Perovskites. ResearchGate. Available at: [Link]

  • Bis(cyclohexylammonium) lead iodide: atomic structure. Materials Database, Duke University. Available at: [Link]

  • Jeong, S., et al. (2021). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). ResearchGate. Available at: [Link]

  • Construction of a 3D/2D heterojunction based on a fluorinated cyclohexylamine 2D Ruddlesden–Popper perovskite for highly efficient and stable perovskite solar cells. (2023). AIP Publishing. Available at: [Link]

  • Jeong, S., et al. (2021). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Yonsei University. Available at: [Link]

  • Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications. (n.d.). PMC, NIH. Available at: [Link]

  • General Synthesis Principles for Ruddlesden-Popper Hybrid Perovskite Halides from a Dynamic Equilibrium. (n.d.). ResearchGate. Available at: [Link]

  • Singh, T., et al. (2022). Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)n−1PbnI3n+1 (n = 1–4) for optoelectronic applications. PMC, PubMed Central. Available at: [Link]

  • Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications. (n.d.). Nanoscale (RSC Publishing). Available at: [Link]

  • A review of main characterization methods for identifying two-dimensional organic–inorganic halide perovskites. (n.d.). ResearchGate. Available at: [Link]

  • Mao, L., et al. (2018). Two-Dimensional Hybrid Halide Perovskites: Principles and Promises. ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Cyclohexylammonium Chloride in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing Key Challenges in Perovskite Photovoltaics

Organic-inorganic metal halide perovskites have emerged as a leading material for next-generation solar cells, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon photovoltaics. However, the commercial realization of perovskite solar cells (PSCs) is hindered by significant challenges related to material defects and long-term stability. Defects, such as ion vacancies and undercoordinated atoms at the perovskite film's surface and grain boundaries, act as non-radiative recombination centers, limiting the device's open-circuit voltage (Voc) and overall efficiency. Furthermore, the ionic nature of perovskites makes them susceptible to degradation from environmental factors like moisture, oxygen, and heat.

Additive engineering and surface passivation have become critical strategies to overcome these hurdles. Among the various passivating agents, Cyclohexylammonium chloride (CHACl) , a bulky ammonium salt, has proven to be a highly effective molecule for enhancing both the efficiency and stability of PSCs. Its multifaceted roles include surface defect passivation, modulation of crystal growth, and the formation of robust 2D/3D heterostructures.

This document provides a detailed technical guide for researchers on the application of CHACl in PSC fabrication. It outlines the underlying mechanisms, presents validated experimental protocols, and summarizes the expected performance enhancements.

Core Applications and Mechanisms of Action

The efficacy of CHACl stems from the properties of the cyclohexylammonium (CHA+) cation. Its bulky, hydrophobic nature and the presence of the ammonium group (-NH3+) allow it to interact favorably with the perovskite lattice in several ways.

Surface Defect Passivation

The most common application of CHACl is as a post-treatment agent to passivate defects on the surface of a pre-deposited 3D perovskite film.

Causality and Mechanism: The surfaces and grain boundaries of polycrystalline perovskite films are rich in defects, particularly halide vacancies and uncoordinated Pb2+ ions. These sites act as traps for charge carriers, leading to significant non-radiative recombination losses. The ammonium head of the CHA+ cation can effectively passivate these defects. It can interact with undercoordinated lead ions through Lewis acid-base interactions or form hydrogen bonds, neutralizing charge traps and reducing recombination velocity at the surface. This passivation leads to a significant increase in the photoluminescence quantum yield (PLQY) and carrier lifetime, which directly translates to a higher device Voc and fill factor (FF).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for surface passivation of a 3D perovskite film using CHACl.

Formation of 2D/3D Perovskite Heterostructures

A more advanced and highly effective strategy involves using CHACl to form a thin, wide-bandgap 2D perovskite layer atop the 3D bulk perovskite. This creates a 2D/3D heterostructure that offers superior stability and improved charge extraction.

Causality and Mechanism: When a CHACl solution is applied to a 3D perovskite (e.g., (FA,MA)PbI3), the larger CHA+ cations react with the surface of the 3D structure. Due to its size, the CHA+ cation cannot be incorporated into the 3D lattice but instead acts as an organic spacer, leading to the formation of a Ruddlesden-Popper phase 2D perovskite, such as (CHA)2PbI4.

This 2D capping layer provides several key benefits:

  • Moisture Barrier: The bulky, hydrophobic cyclohexyl groups create a highly water-resistant surface, significantly enhancing the device's stability against humidity.

  • Defect Passivation: The 2D layer inherently passivates the underlying 3D film's surface.

  • Energy Level Alignment: The 2D layer typically has a wider bandgap and different energy levels than the 3D perovskite, which can create a "funnel-like" energy band alignment. This alignment facilitates efficient hole extraction from the 3D layer to the hole transport layer (HTL) while blocking electrons, thereby reducing interfacial recombination. This leads to substantial improvements in Voc and FF.

dot graph G { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Structure and simplified energy diagram of a 2D/3D perovskite heterojunction.

Experimental Protocols

The following protocols are designed for fabricating PSCs on FTO-coated glass substrates. All procedures should be conducted inside a nitrogen-filled glovebox.

Protocol 1: Surface Passivation via Post-Treatment

This protocol describes the application of a CHACl solution to a pre-fabricated 3D perovskite film.

  • Preparation of CHACl Passivation Solution:

    • Dissolve this compound (CHACl) in anhydrous isopropanol (IPA) to a concentration of 0.5 - 2.0 mg/mL.

    • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter before use.

  • Fabrication of 3D Perovskite Film:

    • Prepare a standard 3D perovskite precursor solution (e.g., a mixed-cation lead-halide composition like Cs0.05FA0.85MA0.10Pb(I0.97Br0.03)3).

    • Deposit the precursor solution onto the prepared substrate (e.g., FTO/SnO2) via spin-coating. A typical two-step program is 1000 rpm for 10s, followed by 5000 rpm for 30s.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the film to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal temperature and time depend on the specific perovskite composition. Allow the film to cool to room temperature.

  • CHACl Surface Treatment:

    • Dispense ~100 µL of the CHACl passivation solution onto the cooled 3D perovskite film.

    • Spin-coat immediately at 4000 rpm for 30 seconds.

    • Transfer the film to a hotplate and anneal at 100°C for 5-10 minutes. This step is crucial for driving the reaction and removing residual solvent.

  • Device Completion:

    • Deposit the hole-transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., Gold or Silver) to complete the device architecture.

Protocol 2: Additive Engineering for Bulk Modification

This protocol involves incorporating CHACl directly into the perovskite precursor solution.

  • Preparation of Perovskite Precursor with CHACl:

    • Prepare the main perovskite precursor solution as described in Protocol 1, Step 2.

    • In a separate vial, dissolve CHACl in the same DMF/DMSO solvent mixture.

    • Add a specific molar percentage of the CHACl solution to the main precursor solution. A typical starting range is 1-5 mol% with respect to the lead halide concentration.

    • Stir the final solution overnight at ~60°C to ensure homogeneity.

  • Film Deposition and Device Fabrication:

    • Follow the same deposition and annealing procedures as outlined in Protocol 1, Step 2. Note that the presence of chloride additives can influence the crystallization kinetics, potentially requiring optimization of the annealing temperature and duration.

    • Complete the device by depositing the subsequent layers as described in Protocol 1, Step 4.

Expected Results and Data Presentation

The successful application of CHACl should lead to measurable improvements in device performance and stability.

Table 1: Representative Performance Enhancement with CHACl Treatment

The following table summarizes typical improvements observed in PSCs after the formation of a 2D/3D heterojunction using a CHA-based treatment.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (3D Only)1.07924.278.2220.41[Jeong et al.]
2D/3D (CHA-based)1.14324.584.2523.91[Jeong et al.]

Data is illustrative and sourced from a high-performing device to show the potential impact of the technique.

Key Characterization Techniques:
  • Photovoltaic Performance: Measure current density-voltage (J-V) curves under simulated AM 1.5G illumination to extract key metrics (PCE, Voc, Jsc, FF).

  • Quantum Efficiency (EQE): Confirm the Jsc values and identify any spectral losses.

  • Photoluminescence (PL) and Time-Resolved PL (TRPL): A significant increase in PL intensity and a longer carrier lifetime in the treated film compared to the control indicate successful defect passivation.

  • Contact Angle Measurement: An increased water contact angle on the film surface confirms the hydrophobic nature of the CHA-based layer, correlating with enhanced moisture stability.

  • X-ray Diffraction (XRD): For 2D/3D structures, look for the appearance of low-angle diffraction peaks characteristic of the 2D perovskite phase.

Conclusion and Outlook

This compound is a powerful and versatile tool in the fabrication of high-performance perovskite solar cells. Whether used as a surface passivating agent or to form robust 2D/3D heterostructures, CHACl effectively mitigates key defect-related losses and enhances device stability against environmental stressors. The protocols provided herein offer a validated starting point for researchers to implement these strategies. Further optimization of concentrations, annealing conditions, and integration with different perovskite compositions will continue to push the boundaries of PSC efficiency and longevity, paving the way for their successful commercialization.

References

  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. Nature Chemistry.[Link]

  • Cyclohexylammonium‐Based 2D/3D Perovskite Heterojunction with Funnel‐Like Energy Band Alignment for Efficient Solar Cells (23.91%). ResearchGate.[Link]

  • Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Yonsei University.[Link]

  • Improved efficiency and stability of flexible perovskite solar cells by a new spacer cation additive. RSC Publishing.[Link]

  • Cyclohexylammonium‐Based 2D/3D Perovskite Heterojunction with Funnel‐Like Energy Band Alignment for Efficient Solar Cells (23.91%) (Adv. Energy Mater. 42/2021). ResearchGate.[Link]

  • Long-term stable and highly efficient perovskite solar cells with a formamidinium chloride (FACl) additive. Journal of Materials Chemistry A.[Link]

  • Annealing Engineering in the Growth of Perovskite Grains. MDPI.[Link]

  • Additive improves perovskite solar cell stability, efficiency. Electronics Online.[Link]

  • Understanding the Surface Passivation Effects of Lewis Base in Perovskite Solar Cells. arXiv.[Link]

  • Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation. MDPI.[Link]

  • Additive engineering for highly efficient and stable perovskite solar cells. AIP Publishing.[Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.[Link]

  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. MDPI.[Link]

  • Molecular cation and low-dimensional perovskite surface passivation in perovskite solar cells. Sargent Group.[Link]

  • Additive engineering enables efficient, stable perovskite solar cells. AIP Publishing.[Link]

  • Surface Passivation Toward Efficient and Stable Perovskite Solar Cells. ResearchGate.[Link]

  • Role of additives and surface passivation on the performance of perovskite solar cells. Springer.[Link]

  • Relationship between the Annealing Temperature and the Presence of PbI2 Platelets at the Surfaces of Slot-Die-Coated Triple-Halide Perovskite Thin Films. ACS Publications.[Link]

  • The roles of alkyl halide additives in enhancing perovskite solar cell performance. ResearchGate.[Link]

  • Alkylammonium chloride promotes the record efficiency of perovskite solar cells. ResearchGate.[Link]

  • Post annealing effects of perovskite (CH3NH3PbI3) thin films for solar cell applications. ResearchGate.[Link]

  • Improving perovskite solar cell performance by compositional engineering via triple-mixed cations. ResearchGate.[Link]

  • Effect of Annealing on Innovative CsPbI3-QDs Doped Perovskite Thin Films. MDPI.[Link]

  • Supplementary Information Materials and Methods Preparation of perovskite precursor solution. The Royal Society of Chemistry.[Link]

  • **PEROVSKITE PRECURSOR SOLUTION, PEROVSKITE THIN FILM, PER

Application Notes & Protocols: Cyclohexylammonium Chloride as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexylamine and its stable salt form, cyclohexylammonium chloride, are fundamental building blocks in the landscape of organic synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where the cyclohexyl moiety is integral to the structure and function of numerous Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of this compound as a key precursor, focusing on its physicochemical properties, handling, and direct application in the synthesis of prominent APIs. We will delve into the causality behind synthetic route selection and provide detailed, self-validating protocols for the synthesis of the widely-used mucolytic agents, Bromhexine and Ambroxol, demonstrating the versatility of this essential chemical intermediate.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor in their synthetic workflows.

Introduction: The Strategic Importance of the Cyclohexyl Moiety

The cyclohexylamine scaffold is a cornerstone in medicinal chemistry, serving as a non-aromatic cyclic amine that imparts favorable pharmacokinetic properties—such as improved solubility, bioavailability, and metabolic stability—to drug molecules.[3] While cyclohexylamine itself is a liquid with a strong odor, its hydrochloride salt, this compound (CHC), is a stable, solid material that is easier to handle, store, and dose accurately in reaction setups. It readily serves as a direct precursor to cyclohexylamine or its derivatives, making it an invaluable starting material for synthesizing a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[2]

Physicochemical Properties and Safe Handling

A thorough understanding of a precursor's properties is fundamental to its effective and safe use. The data below pertains to this compound and its parent amine.

Material Properties
PropertyThis compoundCyclohexylamine (Parent Compound)
Synonyms Cyclohexylamine hydrochloride, Aminocyclohexane hydrochlorideAminocyclohexane, Hexahydroaniline
CAS Number 4998-76-9[4][5]108-91-8
Molecular Formula C₆H₁₄ClN[4]C₆H₁₃N
Molecular Weight 135.63 g/mol [4]99.17 g/mol
Appearance White to pale yellow crystalline solid[6]Colorless to yellowish liquid[2]
Melting Point 206 - 209 °C[7]-17.7 °C[2]
Boiling Point 306 °C[7]134.5 °C[2]
Solubility in Water 83 g/100 mL (at 17 °C)[5][7]Miscible[2]
Stability and Reactivity

This compound is stable under normal storage conditions in a tightly sealed container.[7] It is primarily used as a source of cyclohexylamine, which is liberated by treatment with a base. The primary amine functionality of cyclohexylamine is a potent nucleophile, making it highly reactive and suitable for a variety of C-N bond-forming reactions, which are critical for API synthesis.

Safety and Handling

As a chemical precursor, proper handling is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent eye and skin contact.[7]

  • Handling: Wash hands thoroughly after handling. Avoid ingestion and inhalation of dust. Ensure adequate ventilation in the work area. Keep the material away from moisture and incompatible substances like strong oxidizing agents.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

    • Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting.[7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[7] In all cases of exposure, seek immediate medical attention.[7]

Application in API Synthesis: Case Studies

The true utility of a precursor is best demonstrated through its application. The following sections provide detailed synthetic protocols for two widely recognized APIs derived from the cyclohexylamine scaffold.

Case Study 1: Synthesis of Bromhexine Hydrochloride

Bromhexine is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus.[9] It is a synthetic derivative of the plant alkaloid vasicine.[9] The synthesis leverages N-methylcyclohexylamine, a simple derivative of the parent compound, highlighting the core scaffold's importance.

Causality of Synthetic Choice: A one-pot reductive amination is often the preferred industrial method. This approach is highly efficient as it avoids the isolation of the intermediate Schiff base, thereby shortening the production cycle, reducing solvent waste, and often leading to higher overall yields.[9][10] The use of a palladium on carbon (Pd/C) catalyst with formic acid as the reducing agent is a well-established and scalable method for this transformation.[9][11]

Workflow for Bromhexine Hydrochloride Synthesis

cluster_reactants Reactants & Catalysts cluster_reaction Reductive Amination cluster_workup Work-up & Salification cluster_purification Purification A 2-amino-3,5- dibromobenzaldehyde Mix Mix & Heat to 100°C B N-methylcyclohexylamine C 5% Pd/C Catalyst D Butyl Acetate (Solvent) AddFA Add Anhydrous Formic Acid (Dropwise) Mix->AddFA React Maintain at 100-110°C for 5 hours AddFA->React Cool Cool & Filter React->Cool Concentrate Concentrate Filtrate (Reduced Pressure) Cool->Concentrate AddHCl Add 30% HCl in Ethanol Concentrate->AddHCl Stir Stir for 2-3 hours AddHCl->Stir FilterCrude Suction Filtration Stir->FilterCrude Recrystallize Recrystallize from Methanol/Acetone FilterCrude->Recrystallize Final Pure Bromhexine Hydrochloride Recrystallize->Final

Caption: One-pot reductive amination workflow for Bromhexine HCl synthesis.

Protocol 3.1: One-Pot Synthesis of Bromhexine Hydrochloride

This protocol is adapted from established high-yield industrial methods.[9][11]

A. Materials and Reagents:

  • 2-amino-3,5-dibromobenzaldehyde (27.9 g)

  • N-methylcyclohexylamine (12.5 g)

  • 5% Palladium on Carbon (Pd/C) (0.84 g)

  • Butyl Acetate (55 g)

  • Anhydrous Formic Acid (9.2 g)

  • 30% Hydrogen Chloride in Ethanol solution (25 g)

  • Methanol (for recrystallization)

  • Acetone (for recrystallization)

  • 500 mL three-neck reaction flask with overhead stirrer, condenser, and dropping funnel

B. Experimental Procedure:

  • Reaction Setup: To the 500 mL reaction flask, add 2-amino-3,5-dibromobenzaldehyde (27.9 g), N-methylcyclohexylamine (12.5 g), 5% Pd/C (0.84 g), and butyl acetate (55 g).[11]

  • Reductive Amination: Begin stirring the mixture and heat to 100°C.

  • Once the temperature is stable, add anhydrous formic acid (9.2 g) dropwise via the dropping funnel over a period of 1.5 hours.

  • After the addition is complete, maintain the reaction temperature at 100-110°C for 5 hours.[11]

  • In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.

  • Work-up: After 5 hours, cool the reaction mixture to 30-35°C. Filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure until no more solvent distills off.

  • Cool the resulting residue to 25-30°C.

  • Salification: Add the 30% hydrogen chloride ethanol solution (25 g) while maintaining the temperature between 30-35°C. A precipitate will form.[11]

  • Stir the resulting slurry for 2-3 hours to ensure complete salt formation.[11]

  • Purification: Collect the crude product by suction filtration.

  • Recrystallize the filter cake from a 5:1 mixture of methanol and acetone to yield pure Bromhexine Hydrochloride. The expected yield is approximately 91-92%.[11]

  • Validation: Confirm product identity and purity (>99%) using HPLC, NMR, and Mass Spectrometry.[11]

Case Study 2: Synthesis of Ambroxol Hydrochloride

Ambroxol is the primary active metabolite of Bromhexine and is also a potent mucolytic agent.[9] Its synthesis demonstrates the adaptability of the cyclohexylamine scaffold, utilizing trans-4-aminocyclohexanol as a key intermediate.

Causality of Synthetic Choice: Similar to Bromhexine, a one-pot reductive amination is the most direct and industrially favored route.[12] This pathway directly couples 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. The use of a milder reducing agent like sodium borohydride or, in more advanced protocols, sodium tris(acetoxy)borohydride (NaBH(OAc)₃), is common for this transformation as it offers high selectivity and operates under gentle conditions, preserving the hydroxyl group on the cyclohexyl ring.[12][13][14]

Workflow for Ambroxol Hydrochloride Synthesis

cluster_reactants Reactants & Reagents cluster_reaction Reductive Amination cluster_workup Work-up & Salification cluster_purification Purification A 2-amino-3,5- dibromobenzaldehyde Mix Combine Reactants in Solvent B trans-4-aminocyclohexanol C NaBH(OAc)₃ (Reducer) D 1,2-Dichloroethane (Solvent) React Stir at Room Temperature for 1.5 hours Mix->React Quench Pour into Ice Water React->Quench Extract Extract with Dichloromethane Quench->Extract Concentrate Concentrate Organic Phase (Crude Ambroxol Base) Extract->Concentrate Dissolve Dissolve in Acetone Concentrate->Dissolve AddHCl Add Concentrated HCl (Dropwise) Dissolve->AddHCl FilterCrude Filter Precipitate AddHCl->FilterCrude Recrystallize Recrystallize from Water FilterCrude->Recrystallize Final Pure Ambroxol Hydrochloride Recrystallize->Final

Caption: Reductive amination workflow for Ambroxol HCl synthesis.

Protocol 3.2: Synthesis of Ambroxol Hydrochloride

This protocol is based on a high-yield method utilizing sodium tris(acetoxy)borohydride.[12][14]

A. Materials and Reagents:

  • 2-amino-3,5-dibromobenzaldehyde (23.2 mmol)

  • trans-4-aminocyclohexanol (20 mmol)

  • Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) (22 mmol)

  • Lithium Perchlorate (LiClO₄) (0.8 mmol, optional catalyst)

  • 1,2-Dichloroethane (100 mL)

  • Dichloromethane (100 mL)

  • Acetone (100 mL)

  • Concentrated Hydrochloric Acid (approx. 5 mL)

  • Ice water

  • Reaction flask with magnetic stirrer

B. Experimental Procedure:

  • Reaction Setup: In a suitable reaction flask, combine trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and sodium tris(acetoxy)borohydride (22 mmol).[12]

  • Reductive Amination: Add 1,2-dichloroethane (100 mL) to the flask and stir the mixture vigorously at room temperature for 1.5 hours.[12]

  • In-Process Control: Monitor the reaction by TLC or HPLC to confirm the formation of the product and consumption of the aldehyde starting material.

  • Work-up: After the reaction is complete, pour the mixture into 100 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (100 mL).[12]

  • Separate the organic phase and remove the solvent by rotary evaporation under reduced pressure. This will yield a yellow liquid or semi-solid, which is the crude Ambroxol free base.[14]

  • Salification: Dissolve the crude base in acetone (100 mL).[14]

  • While stirring at room temperature, add concentrated hydrochloric acid (approx. 5 mL) dropwise. A light yellow precipitate of Ambroxol hydrochloride will form.[14]

  • Continue stirring for 1 hour to ensure complete precipitation.

  • Purification: Collect the precipitate by filtration and wash with a small amount of cold acetone.

  • The crude product can be purified by recrystallization from water, using activated carbon for decolorization if necessary, to obtain a white solid.[14]

  • Validation: Dry the final product under vacuum. Confirm identity and purity (>99.9%) using appropriate analytical methods (HPLC, NMR, mp).[9]

Conclusion

This compound, as a stable and reliable source for the cyclohexylamine scaffold, is a precursor of significant strategic value in the synthesis of active pharmaceutical ingredients. The case studies of Bromhexine and Ambroxol underscore the efficiency and adaptability of synthetic routes, such as reductive amination, that originate from this core structure. By understanding the underlying chemical principles and adhering to robust, well-controlled protocols, researchers and drug development professionals can effectively utilize this versatile building block to construct complex and therapeutically important molecules.

References

  • Vertex AI Search. (2024-12-20). Uses and safety evaluations of cyclohexylamine in pharmaceutical manufacturing processes.
  • Vertex AI Search. (2024-09-04). Cyclohexylamine plays a key role in multiple industries.
  • Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • Polyurethane catalyst. (2024-12-20).
  • chemeurope.com. Cyclohexylamine.
  • Google Patents. (2021-01-08). Synthetic method of bromhexine hydrochloride. CN112194161A.
  • Benchchem. Application Note: Synthesis of Bromhexine Metabolites for Research and Drug Development.
  • Google Patents. CN104628577A - Method for synthesizing bromhexine hydrochloride.
  • Google Patents. CN102531922B - Preparation method for bromhexine hydrochloride.
  • Quick Company.
  • Google Patents. Preparation method of bromhexine hydrochloride. CN104003887A.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride.
  • ChemBK. This compound.
  • ChemicalBook. Ambroxol hydrochloride synthesis.
  • Fisher Scientific.
  • Benchchem. Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride.
  • Fisher Scientific. (2014-12-08).
  • Spectrum Chemical. (2015-05-11).
  • Sigma-Aldrich. (2023-03-18).
  • Yu, Q., et al. (2012). Synthesis for Ambroxol Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 29(3), 230-232.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride.
  • Li, M. (2013). Synthesis method of ambroxol hydrochloride compound.
  • FUJIFILM Wako Pure Chemical Corporation. 4998-76-9・this compound・358-01812.
  • Vertex AI Search. (2024-09-25).
  • National Center for Biotechnology Information. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. PMC.
  • SCL Lifesciences. Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry.
  • ResearchGate. (2025-08-06).
  • The Pharma Master. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • BOC Sciences. Custom API Synthesis for Complex Projects.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Wikipedia. Cyclohexylamine.
  • National Center for Biotechnology Information. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride.
  • At Tianming Pharmaceutical. Mastering API Synthesis: Route Selection & Impurity Control.
  • The Pharma Master. Chemical Reaction I.
  • MDPI.
  • National Center for Biotechnology Information. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. PMC.

Sources

Application Notes and Protocols: Cyclohexylammonium Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Cyclohexylammonium Chloride in Modern Agrochemical Synthesis

In the continuous pursuit of efficient, selective, and environmentally conscious synthetic methodologies for agrochemicals, researchers are increasingly turning to innovative catalytic systems. This compound (C₆H₁₁NH₃Cl), a readily available and cost-effective quaternary ammonium salt, has emerged as a potent phase-transfer catalyst (PTC) with significant applications in the synthesis of a variety of active ingredients for the agrochemical industry. This guide provides a comprehensive overview of the utility of this compound, focusing on its role in facilitating reactions between immiscible phases, thereby enhancing reaction rates, yields, and overall process efficiency.

As a phase-transfer catalyst, this compound enables the transport of anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.[1][2] This catalytic action circumvents the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry.[3] The applications of PTCs are widespread in the industrial synthesis of pharmaceuticals and agrochemicals, including the production of phosphothioate-based pesticides.[1][4]

This document will delve into the mechanistic underpinnings of phase-transfer catalysis mediated by this compound and provide a detailed, field-proven protocol for its application in a key synthetic transformation relevant to agrochemical synthesis: the Williamson ether synthesis.

Core Concept: The Mechanism of Phase-Transfer Catalysis with this compound

The efficacy of this compound as a phase-transfer catalyst lies in its amphipathic nature. The cyclohexyl group imparts lipophilicity, rendering the cation soluble in organic solvents, while the positively charged ammonium center can pair with an anion.

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_anion Anionic Nucleophile (Nu⁻) org_catalyst_complex [C₆H₁₁NH₃]⁺Nu⁻ aq_anion->org_catalyst_complex Ion Exchange [C₆H₁₁NH₃]⁺Cl⁻ aq_salt Salt (M⁺Nu⁻) org_substrate Organic Substrate (R-X) org_product Product (R-Nu) org_substrate->org_product Reaction org_catalyst_complex->org_substrate Nucleophilic Attack

Caption: Mechanism of phase-transfer catalysis.

In a typical reaction, the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) exchanges its chloride anion for the anionic nucleophile (e.g., a phenoxide or thiophosphate) present in the aqueous or solid phase. The resulting ion pair, now soluble in the organic phase, transports the nucleophile to the organic substrate, where the desired reaction takes place. Upon reaction, the catalyst is regenerated and returns to the aqueous or solid phase to repeat the cycle.

Application Protocol: Williamson Ether Synthesis of an Alkoxy-Aryl Herbicide Intermediate

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers and is utilized in the synthesis of various agrochemicals.[5][6] This protocol details the synthesis of 4-propyloxyphenol, a potential intermediate for certain classes of herbicides, using 4-bromophenol and 1-bromopropane, catalyzed by this compound.

Objective: To synthesize 4-propyloxyphenol via a phase-transfer catalyzed Williamson ether synthesis.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromophenol106-41-2173.0117.3 g (0.1 mol)
1-Bromopropane106-94-5122.9914.8 g (0.12 mol)
Sodium Hydroxide1310-73-240.006.0 g (0.15 mol)
This compound4998-76-9135.641.36 g (0.01 mol)
Toluene108-88-392.14200 mL
Deionized Water7732-18-518.02100 mL

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 17.3 g (0.1 mol) of 4-bromophenol and 1.36 g (0.01 mol) of this compound in 200 mL of toluene.

  • Base Addition: In a separate beaker, dissolve 6.0 g (0.15 mol) of sodium hydroxide in 100 mL of deionized water. Add the aqueous sodium hydroxide solution to the reaction flask with vigorous stirring. The formation of the sodium phenoxide in the aqueous phase will be observed.

  • Alkylation: Add 14.8 g (0.12 mol) of 1-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to 80-85 °C with continuous, vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with 2 x 50 mL of 1M HCl solution to remove any remaining cyclohexylamine, followed by 2 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-propyloxyphenol can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 80-90%

Causality Behind Experimental Choices:

  • Vigorous Stirring: Essential to maximize the interfacial surface area between the aqueous and organic phases, which is crucial for the efficiency of the phase-transfer catalyst.[5]

  • Excess Alkylating Agent and Base: A slight excess of 1-bromopropane and sodium hydroxide is used to ensure the complete conversion of the starting 4-bromophenol.

  • Catalyst Loading: A catalytic amount (10 mol%) of this compound is sufficient to facilitate the reaction. Higher loadings may not significantly improve the reaction rate and could complicate purification.

  • Acid Wash: The HCl wash is critical to protonate and remove the free cyclohexylamine that might be present, ensuring the purity of the final product.

Broader Applications in Agrochemical Synthesis

The utility of this compound as a phase-transfer catalyst extends beyond the Williamson ether synthesis. Its application can be envisioned in several other reaction types pertinent to the synthesis of various agrochemicals:

  • Synthesis of Phosphothioate Insecticides: PTCs are known to catalyze the alkylation of phosphothioates to produce insecticides.[1] this compound can be employed to transfer the thiophosphate anion from an aqueous or solid phase to an organic phase for reaction with an alkyl halide.

  • Cyanation Reactions: The introduction of a nitrile group is a key step in the synthesis of some herbicides and fungicides. Phase-transfer catalysts can facilitate the reaction of alkyl halides with inorganic cyanides (e.g., NaCN or KCN).

  • N-Alkylation and C-Alkylation Reactions: In the synthesis of various heterocyclic agrochemicals, N-alkylation and C-alkylation are common steps. This compound can be used to facilitate these reactions by transferring the anionic form of the substrate into the organic phase.

Conclusion

This compound is a versatile and economically viable phase-transfer catalyst with significant potential in the synthesis of a wide range of agrochemicals. Its ability to promote reactions between immiscible phases offers numerous advantages, including milder reaction conditions, reduced reliance on hazardous solvents, and improved process efficiency. The provided protocol for the Williamson ether synthesis serves as a practical example of its application, which can be adapted for various other synthetic transformations in the agrochemical industry. As the demand for sustainable and efficient chemical manufacturing grows, the adoption of phase-transfer catalysis using simple and effective catalysts like this compound is poised to become increasingly important.

References

  • Phase-Transfer Catalysis: Chemistry and Engineering. (n.d.).
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • phase transfer catalysis. (n.d.). Little Flower College Guruvayoor.
  • Phase Transfer Catalysis | Dalal Institute. (n.d.). Dalal Institute.
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). TCI EUROPE N.V.
  • Phase-Transfer C
  • Industrial Phase-Transfer C
  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl. (n.d.). JOCPR.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). PMC - NIH.
  • Phase-transfer c
  • Synthesis of phosphorothioates using thiophosph
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). NIH.
  • Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosph
  • Phosphorylated Derivatives of Quaternary Ammonium Salts: Synthesis, X-Ray Crystal Structure, Antimicrobial Activity and Ecotoxicity. (2025). PubMed.
  • Synthesis and biological activity of phosphorylated quaternary ammonium salts. (2025).
  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine. (n.d.).
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.).
  • US3979444A - 4-Arylcyclohexylamines. (n.d.).
  • US4237065A - Process for the preparation of N-phosphonomethyl glycine. (n.d.).
  • US6921834B2 - Continuous process for preparing N-phosphonomethyl glycine. (n.d.).
  • US9676799B2 - Method for the synthesis of N-(phosphonomethyl)glycine. (n.d.).
  • US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.).
  • (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (2005). Googleapis.com.
  • The complex chemistry of N-(phosphonomethyl)glycine (glyphosate): preparation and characterization of the ammonium, lithium, sodium (4 polymorphs) and silver. (n.d.). RSC Publishing.
  • Novel N-(phosphonomethyl) glycine derivatives: Design, characterization and biological activity. (n.d.). PubMed.

Sources

Application Notes & Protocols for Cyclohexylammonium Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for reactions involving cyclohexylammonium chloride (CHA·HCl). As a stable, crystalline solid, CHA·HCl offers significant handling advantages over its volatile and corrosive free-base counterpart, cyclohexylamine. This document delves into its physicochemical properties, safety protocols, and its versatile applications as both a precursor for in situ amine generation and as a mild Brønsted acid catalyst. Detailed, field-proven protocols for key transformations, including reductive amination and multicomponent reactions, are presented with an emphasis on the causal relationships behind experimental choices to ensure procedural robustness and scientific integrity.

Introduction and Physicochemical Profile

This compound is the hydrochloride salt of the primary amine, cyclohexylamine. Its utility in organic synthesis stems from its nature as a stable, easy-to-handle solid, which serves as a reliable source of cyclohexylamine for various chemical transformations.[1][2] Unlike liquid cyclohexylamine, which is volatile, corrosive, and requires careful handling, the salt form mitigates these challenges without compromising reactivity when used appropriately.[3]

The cyclohexylammonium cation (C₆H₁₁NH₃⁺) is a weak acid, making CHA·HCl a suitable mild Brønsted acid catalyst for specific reactions.[4][5] This dual functionality—as an amine precursor and a catalyst—makes it a versatile reagent in the modern organic synthesis laboratory. This application note will explore its primary uses and provide detailed protocols for its effective implementation.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is essential for proper experimental design and execution.

PropertyValueSource
CAS Number 4998-76-9[2][6][7][8]
Molecular Formula C₆H₁₄ClN[2][6]
Molecular Weight 135.63 g/mol [6][7]
Appearance White to pale yellow crystalline solid[1][8]
Melting Point 206 - 209 °C[1]
Solubility 83 g/100 mL in water (at 17 °C); Soluble in ethanol.[1][2]
pKa of C₆H₁₁NH₃⁺ ~10.6 (for the conjugate acid of cyclohexylamine)[9]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[7][10] It may also cause respiratory irritation.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The compound is hygroscopic and should be protected from moisture.[1]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[1][10] For skin contact, wash off immediately with soap and plenty of water.[1] If swallowed or if irritation persists, seek immediate medical attention.[1][7]

Application 1: In Situ Generation of Cyclohexylamine for Reductive Amination

One of the most common applications of CHA·HCl is as a precursor for cyclohexylamine in reductive amination reactions. This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[11][12] Using CHA·HCl simplifies the procedure by avoiding the direct use of the liquid amine. The free amine is generated in situ by the addition of a non-nucleophilic base.

Causality of Experimental Choices:

  • Base Selection: A weak base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is used to neutralize the hydrochloride salt and liberate the free cyclohexylamine. The base must be strong enough to deprotonate the ammonium salt but not so strong as to interfere with the carbonyl substrate or the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the preferred reducing agents.[12] They are mild enough not to reduce the starting ketone or aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate, which drives the reaction towards the product.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, preventing interference with the reaction intermediates.

Detailed Protocol: Reductive Amination of Cyclohexanone

This protocol describes the synthesis of N-cyclohexylcyclohexanamine from cyclohexanone using CHA·HCl.

Materials:

  • Cyclohexanone

  • This compound (CHA·HCl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).

  • Addition of Amine Salt: Add this compound (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a concentration of approximately 0.2 M with respect to the cyclohexanone.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at room temperature. The mixture should become a clear solution as the free amine is formed and the imine intermediate begins to form.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Cyclohexanone, CHA·HCl, and DCM to flask B 2. Add Triethylamine (TEA) to liberate free amine A->B C 3. Stir for 20 min to form imine intermediate B->C D 4. Add NaBH(OAc)₃ to reduce iminium ion C->D E 5. Stir 12-24h at RT Monitor by TLC/GC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with brine, dry, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: Workflow for Reductive Amination using CHA·HCl.

Application 2: this compound as a Brønsted Acid Catalyst

The ammonium ion in CHA·HCl can act as a mild Brønsted acid to catalyze reactions that are accelerated by proton transfer.[4] This is particularly useful in reactions where strong acids would cause unwanted side reactions or degradation of sensitive functional groups. An example is the catalysis of aminolysis of esters, where the ammonium ion protonates the ester's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by an amine.[5]

General Protocol: Catalytic Aminolysis of an Ester

This protocol provides a general framework for using CHA·HCl as a catalyst.

Materials:

  • Ester substrate (e.g., ethyl acetate)

  • Amine nucleophile (e.g., benzylamine)

  • This compound (CHA·HCl, 5-10 mol%)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Apparatus for heating under reflux with a Dean-Stark trap (if water is a byproduct)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine the ester (1.0 eq), the amine nucleophile (1.1 eq), and CHA·HCl (0.05-0.10 eq).

  • Solvent: Add the solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the catalyst and any unreacted amine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the resulting amide product by recrystallization or column chromatography.

Catalytic Cycle Visualization

G cluster_cycle Catalytic Cycle A Ester Substrate (R-COOR') B Protonated Ester (More Electrophilic) A->B C Tetrahedral Intermediate B->C D Amide Product (R-CONHR'') C->D Collapse & Proton Transfer Alcohol Alcohol (R'OH) C->Alcohol Catalyst_Out CHA·HCl (Regenerated) D->Catalyst_Out Catalyst_In CHA·HCl (C₆H₁₁NH₃⁺) Catalyst_In->A Protonation Amine Amine (R''NH₂) Amine->B Nucleophilic Attack

Caption: Catalytic cycle of CHA·HCl in ester aminolysis.

Application 3: Amine Source in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all reactants, are highly efficient. CHA·HCl is an excellent amine source for such reactions, like the Kabachnik-Fields reaction for synthesizing α-aminophosphonates.[13]

The Kabachnik-Fields reaction is a one-pot synthesis involving an aldehyde or ketone, an amine, and a dialkyl phosphite.[13]

Protocol: One-Pot Kabachnik-Fields Reaction

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound (CHA·HCl)

  • Diethyl phosphite

  • Triethylamine (TEA)

  • Solvent (e.g., acetonitrile or solvent-free)

Step-by-Step Procedure:

  • Reactant Mixing: In a flask, mix benzaldehyde (1.0 eq), CHA·HCl (1.0 eq), and diethyl phosphite (1.0 eq).

  • Base Addition: Add TEA (1.1 eq) to the mixture to generate the free cyclohexylamine.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for several hours.[13] Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove TEA·HCl.

  • Purification: Dry the organic phase, concentrate, and purify the crude α-aminophosphonate by column chromatography or recrystallization.

MCR Visualization

G center_node One-Pot Reaction (e.g., 80 °C) Product α-Aminophosphonate center_node->Product RCHO Aldehyde RCHO->center_node Phosphite Dialkyl Phosphite Phosphite->center_node CHAHCl CHA·HCl + Base CHAHCl->center_node

Caption: Convergence in a Kabachnik-Fields multicomponent reaction.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. Retrieved from [Link]

  • Keglevich, G. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Reactions, 5(1), 1-20.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. Retrieved from [Link]

  • LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ogata, Y., & Okano, M. (1953). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry, 18(7), 873-879.
  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Zhang, Y., et al. (2016). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3.
  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: Cyclohexylammonium Chloride as an Efficient Organocatalyst for Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Condensation reactions, such as the Knoevenagel condensation, represent a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the creation of pharmaceuticals, fine chemicals, and functional materials. This guide details the application of cyclohexylammonium chloride as a simple, cost-effective, and efficient organocatalyst for these transformations. We elucidate the mechanistic role of this primary ammonium salt, provide detailed, field-tested protocols for the synthesis of α,β-unsaturated compounds, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking practical and robust methodologies for condensation chemistry.

Introduction: The Case for Ammonium Salt Catalysis

The Knoevenagel condensation is a classic and powerful reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a substituted alkene.[1] Traditionally, this reaction is catalyzed by weak bases like primary or secondary amines (e.g., piperidine).[1] However, the use of pre-formed, stable, and easy-to-handle ammonium salts as catalysts offers significant practical advantages, including improved reproducibility and milder reaction conditions.

This compound, the salt of the primary amine cyclohexylamine, emerges as a particularly effective catalyst. Its utility stems from the presence of acidic N-H protons on the cation, which can participate in hydrogen bonding and proton transfer, a key feature distinguishing it from quaternary ammonium salts often used in phase-transfer catalysis. This allows it to function as a mild Brønsted acid catalyst, activating the carbonyl substrate towards nucleophilic attack.

Mechanism of Catalysis

The catalytic cycle of this compound in a Knoevenagel condensation is a cooperative process. While often used in conjunction with a base or relying on the equilibrium with its parent amine, the ammonium ion itself plays a crucial role. The mechanism involves three key stages: enolate formation, nucleophilic addition, and dehydration.[2]

  • Enolate Formation: A base (either trace amounts of the parent cyclohexylamine in equilibrium or an added base) deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).

  • Carbonyl Activation & Nucleophilic Addition: The cyclohexylammonium cation (C₆H₁₁NH₃⁺) activates the aldehyde or ketone by forming a hydrogen bond with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enolate. The enolate then adds to the activated carbonyl group, forming a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide intermediate is protonated by the catalyst (or solvent), forming a β-hydroxy adduct. Subsequent base-assisted dehydration eliminates a molecule of water to yield the final α,β-unsaturated product and regenerate the active catalytic species.

The dual-functionality—where the amine component acts as a base and the ammonium ion as a mild acid—makes these systems highly efficient.

Knoevenagel Condensation Catalytic Cycle Catalytic Cycle of this compound cluster_activation Activation & Addition cluster_enol_formation Enolate Formation cluster_dehydration Dehydration & Regeneration CAT C₆H₁₁NH₃⁺ Cl⁻ ACTIVATED_ALD Activated Aldehyde [R-CHO---H-NH₂(C₆H₁₁)]⁺ CAT->ACTIVATED_ALD H-Bonding ALD Aldehyde (R-CHO) ALD->ACTIVATED_ALD AMC Active Methylene (NC-CH₂-CN) ENOLATE Enolate (NC-CH⁻-CN) AMC->ENOLATE Deprotonation BASE Base (e.g., C₆H₁₁NH₂) BASE->ENOLATE ENOLATE->ACTIVATED_ALD Nucleophilic Attack INTERMEDIATE Alkoxide Intermediate ACTIVATED_ALD->INTERMEDIATE BETA_HYDROXY β-Hydroxy Adduct INTERMEDIATE->BETA_HYDROXY Protonation PRODUCT Product (α,β-unsaturated) WATER H₂O BETA_HYDROXY->BASE Catalyst Regeneration BETA_HYDROXY->PRODUCT -H₂O BETA_HYDROXY->WATER

Caption: Knoevenagel condensation catalytic cycle.

Application & Protocols

This compound is effective for the condensation of various aromatic, heteroaromatic, and α,β-unsaturated aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate. The following protocols are based on established methods for ammonium salt-catalyzed Knoevenagel condensations and are adapted for this compound.[3]

Protocol 1: Synthesis of 2-Benzylidenemalononitrile

This protocol details the reaction between benzaldehyde and malononitrile, a model reaction for demonstrating the efficacy of the catalyst.

Objective: To synthesize 2-benzylidenemalononitrile with high yield and purity under mild conditions.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
Benzaldehyde106.121.06 g (1 mL)10Substrate
Malononitrile66.060.66 g10Substrate
This compound135.64136 mg1Catalyst
Ethanol46.0720 mL-Solvent
Distilled Water (cold)18.02~50 mL-for washing
50 mL Round-bottom flask-1-Reaction Vessel
Magnetic stirrer & stir bar-1-Agitation
Buchner funnel & filter paper-1-Isolation

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add this compound (136 mg, 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). The reaction is typically rapid, and a solid product may begin to precipitate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is generally complete within 30-60 minutes.

  • Isolation: Upon completion, add 20 mL of cold distilled water to the flask to precipitate the product fully.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold water (15 mL each) and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results:

  • Product: 2-Benzylidenemalononitrile

  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typically >90%.

  • Purity: High purity is often achieved without the need for column chromatography.[4]

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

This protocol demonstrates the catalyst's tolerance for electron-withdrawing groups on the aromatic aldehyde.

Objective: To synthesize an electron-deficient α,β-unsaturated ester using this compound catalysis.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
4-Nitrobenzaldehyde151.121.51 g10Substrate
Ethyl Cyanoacetate113.121.13 g (1.1 mL)10Substrate
This compound135.64136 mg1Catalyst
Ethanol46.0725 mL-Solvent
Distilled Water (cold)18.02~50 mL-for washing

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) in ethanol (25 mL).

  • Reagent Addition: Add ethyl cyanoacetate (10 mmol) to the solution.

  • Catalyst Addition: Introduce this compound (136 mg, 10 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1). The reaction should be complete in 1-2 hours.

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water with stirring. A solid product will precipitate.

  • Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

  • Drying: Dry the crystalline product under vacuum.

Expected Results:

  • Product: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

  • Appearance: Yellow solid.

  • Yield: Good to excellent yields (typically 85-95%).

Optimization & Troubleshooting

While the protocols are robust, certain parameters can be adjusted for optimal performance.

IssuePotential CauseSuggested Solution
Slow Reaction Rate Sterically hindered aldehyde or less active methylene compound.Gently warm the reaction mixture to 40-50 °C. Increase catalyst loading slightly (e.g., to 15 mol%).
Low Yield Incomplete reaction or product loss during work-up.Ensure the reaction has gone to completion via TLC. Use ice-cold water and solvents during filtration to minimize dissolution.
Side Product Formation Self-condensation of the aldehyde (rare with this catalyst).Maintain a mild reaction temperature (room temperature is usually sufficient). Ensure stoichiometric balance of reactants.
Product is Oily/Gummy Impurities or incomplete precipitation.Try adding the reaction mixture to a larger volume of vigorously stirred ice water. If it persists, perform an extraction with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallization may be necessary.

Conclusion

This compound serves as a highly effective, practical, and environmentally benign organocatalyst for Knoevenagel and related condensation reactions. Its ability to function under mild, often solvent-free or in green solvents like ethanol, at room temperature, makes it an attractive alternative to traditional catalysts.[3][4] The straightforward protocols, high yields, and simple product isolation underscore its utility in both academic research and industrial drug development settings.

References

  • Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15(8), 1854–1857. Available at: [Link]

  • Anonymous. (n.d.). Ammonium chloride catalyzed Knoevenagel condensation in PEG-400 as ecofriendly solvent. Indian Journal of Chemistry. Available at: [Link]

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Rao, P. S., & Venkataratnam, R. V. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26189–26211. Available at: [Link]

  • Kolb, D., Friedmann, K., & König, B. (2020). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal, 26(58), 13194-13199. Available at: [Link]

  • Chakrabarty, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Emerging Role of Cyclohexylammonium Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Catalyst for Complex Architectures

The synthesis of heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug development. These cyclic structures are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to this challenge[1].

In the pursuit of more sustainable and environmentally benign synthetic methodologies, the choice of catalyst is paramount. Cyclohexylammonium chloride (C₆H₁₁NH₃⁺Cl⁻), a simple and inexpensive ammonium salt, is emerging as a versatile and effective catalyst for these transformations. Its utility stems from its nature as a mild Brønsted acid, capable of activating carbonyl compounds and facilitating key bond-forming steps[2]. Furthermore, as an ionic salt with a relatively low melting point, it shares characteristics with ionic liquids, which are lauded as green reaction media due to their low vapor pressure and high thermal stability[3][4].

This guide provides detailed application notes and protocols for the use of this compound as a catalyst in the formation of two critical classes of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and 1,4-dihydropyridines via the Hantzsch synthesis. We will explore the mechanistic rationale behind its catalytic activity and provide robust, field-tested protocols for researchers in organic synthesis and drug discovery.

Application Note 1: Efficient One-Pot Synthesis of Dihydropyrimidinones via a Biginelli-type Reaction

Principle & Mechanistic Rationale

The Biginelli reaction is a classic MCR that produces medicinally important dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea[2]. These DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antiviral agents[5].

The reaction is traditionally catalyzed by a strong acid. However, milder catalysts are often sought to improve functional group tolerance and simplify purification. This compound serves as an excellent mild Brønsted acid catalyst. The cyclohexylammonium ion donates a proton to the aldehyde's carbonyl oxygen, increasing its electrophilicity. This activation facilitates the initial, rate-determining condensation with urea to form an N-acylimine intermediate. This key intermediate then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. This catalytic approach is analogous to protocols using simple ammonium chloride (NH₄Cl), which has proven effective under solvent-free conditions, highlighting the utility of the ammonium ion in this capacity[6].

The proposed catalytic cycle is illustrated below.

Biginelli_Mechanism sub_ald Ar-CHO (Aldehyde) activated_ald Activated Aldehyde [Ar-CH=OH]⁺ sub_ald->activated_ald sub_urea Urea imine N-Acylimine Intermediate sub_urea->imine sub_keto β-Ketoester enolate Enolate sub_keto->enolate Keto-Enol Tautomerism catalyst C₆H₁₁NH₃⁺Cl⁻ catalyst->sub_ald H⁺ Transfer activated_ald->imine + Urea - H₂O adduct Open-Chain Adduct imine->adduct + Enolate enolate->adduct product DHPM Product adduct->product Cyclization & Dehydration H2O H₂O adduct->H2O catalyst_regen C₆H₁₁NH₃⁺Cl⁻ (Regenerated)

Caption: Proposed catalytic mechanism for the Biginelli reaction using this compound.

Experimental Protocol: Synthesis of 4-Aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a solvent-free, one-pot synthesis using this compound.

Biginelli_Workflow start Start: Assemble Reagents mix 1. Combine Aldehyde (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), Urea (1.5 mmol), and This compound (0.1 mmol) in a round-bottom flask. start->mix heat 2. Heat the mixture at 80-100 °C with stirring. mix->heat monitor 3. Monitor reaction progress by TLC (e.g., every 30 min). heat->monitor cool 4. After completion, cool the reaction mixture to room temperature. monitor->cool workup 5. Add crushed ice/cold water (~20 mL) and stir vigorously until a solid precipitates. cool->workup filter 6. Collect the solid product by vacuum filtration. workup->filter wash 7. Wash the solid with cold water followed by cold ethanol to remove unreacted starting materials. filter->wash dry 8. Dry the product in a vacuum oven. wash->dry end End: Pure DHPM Product dry->end

Caption: Experimental workflow for the catalyzed Biginelli synthesis of DHPMs.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • This compound (10 mol%)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol, 13.6 mg).

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. The mixture will typically become a clear liquid before slowly turning into a solid mass.

  • Monitor the reaction's progress using TLC (e.g., mobile phase: ethyl acetate/hexane, 3:7). The reaction is typically complete within 1-3 hours.

  • Once the aldehyde is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Pour ~20 mL of cold water or crushed ice into the flask and stir the resulting slurry for 10-15 minutes to precipitate the product fully.

  • Collect the crude product by vacuum filtration and wash the filter cake with two portions of cold water (2 x 10 mL).

  • Perform a final wash with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified product under vacuum to obtain the 3,4-dihydropyrimidin-2(1H)-one.

Data Presentation: Substrate Scope and Expected Yields

The protocol is robust and applicable to a variety of substituted aromatic aldehydes. Electron-withdrawing groups on the aromatic ring tend to accelerate the reaction, while electron-donating groups may require slightly longer reaction times or higher temperatures.

EntryAldehyde (Ar-CHO)Time (h)Yield (%)M.p. (°C) Reported[5]
1Benzaldehyde1.5~92209–211
24-Chlorobenzaldehyde1.0~95213–215
34-Methoxybenzaldehyde2.5~88201–202
44-Nitrobenzaldehyde1.0~96209–211
53-Nitrobenzaldehyde1.5~94226-228

Note: Yields and times are estimates based on reactions with analogous catalysts and may require optimization.

Application Note 2: Proposed Protocol for Hantzsch 1,4-Dihydropyridine Synthesis

Principle & Mechanistic Rationale

The Hantzsch dihydropyridine synthesis is a four-component reaction used to prepare 1,4-dihydropyridine (1,4-DHP) derivatives, which are scaffolds for several blockbuster drugs like Nifedipine and Amlodipine[7]. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate[8].

We propose the use of this compound as a dual-function reagent in this synthesis. It can serve as both the nitrogen source (via the in-situ availability of cyclohexylamine) and the Brønsted acid catalyst (via the ammonium proton) required to promote the key condensation steps. The reaction proceeds through two main pathways that converge: (1) Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and (2) condensation of the second β-ketoester equivalent with the ammonium source to form an enamine intermediate. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the 1,4-DHP ring[9]. The acidic nature of this compound is expected to facilitate both the Knoevenagel condensation and the final dehydration step.

Hantzsch_Mechanism Convergent Mechanism of Hantzsch Synthesis sub_ald Aldehyde knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) sub_ald->knoevenagel sub_keto1 β-Ketoester (1 eq.) sub_keto1->knoevenagel Condensation sub_keto2 β-Ketoester (1 eq.) enamine Enamine Intermediate sub_keto2->enamine catalyst C₆H₁₁NH₃⁺Cl⁻ catalyst->knoevenagel H⁺ Catalysis catalyst->enamine Amine Source + H⁺ Catalysis midpoint knoevenagel->midpoint enamine->midpoint Michael Addition michael_adduct Michael Adduct cyclized_int Cyclized Intermediate michael_adduct->cyclized_int Cyclization product 1,4-Dihydropyridine cyclized_int->product Dehydration (-H₂O) midpoint->michael_adduct

Caption: Proposed convergent mechanism for the Hantzsch 1,4-DHP synthesis.

Proposed Experimental Protocol

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • This compound (1.1 mmol)

  • Ethanol (as solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and this compound (1.1 mmol) in ethanol (15 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with constant stirring.

  • Monitor the reaction by TLC. The reaction is anticipated to be complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and a minimal amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.

Expected Outcomes

This protocol is expected to provide good to excellent yields for a range of aldehydes.

EntryAldehydeβ-KetoesterExpected ProductExpected Yield (%)
1BenzaldehydeEthyl AcetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate~85-95
24-NitrobenzaldehydeEthyl AcetoacetateDiethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate~90-98
32-ChlorobenzaldehydeEthyl AcetoacetateDiethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate~80-90

Troubleshooting & Key Considerations

  • Low Yields in Biginelli Reaction: If yields are low, ensure the urea is fully dissolved at the reaction temperature. For less reactive (electron-rich) aldehydes, consider increasing the temperature to 100-110 °C or extending the reaction time. Increasing catalyst loading to 15-20 mol% may also be beneficial.

  • Side Reactions in Hantzsch Synthesis: The primary side product is often the oxidized pyridine. To minimize this, ensure the reaction is not overheated or exposed to air for prolonged periods at high temperatures. Workup should be performed promptly upon completion.

  • Catalyst Purity: Ensure the this compound is dry, as excess moisture can hydrolyze intermediates and affect yields.

Safety Precautions

Standard laboratory safety practices should be followed. Wear safety glasses, gloves, and a lab coat. All heating operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound presents itself as a simple, cost-effective, and environmentally friendlier catalyst for the synthesis of important heterocyclic scaffolds. Its efficacy in the Biginelli reaction is grounded in its role as a mild Brønsted acid, promoting the key condensation steps under solvent-free conditions. Furthermore, its potential as a dual-role reagent in the Hantzsch pyridine synthesis offers an attractive strategy for streamlining this classic transformation. The protocols outlined herein provide a solid foundation for researchers to leverage this versatile catalyst in the development of novel, biologically active molecules.

References

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Arkat USA, Inc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • MDPI. (2018). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 23(11), 2947. [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. [Link]

  • National Institutes of Health. (2008). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry, 5(3), 517-522. [Link]

  • Sargordan Arani, M. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Organic Chemistry: An Indian Journal. [Link]

  • ResearchGate. (2020). Synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral spirooxindoles (121) by the application of dienamine activation technique. [Link]

  • ResearchGate. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Scilit. (2024). Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. [Link]

  • National Institutes of Health. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]

  • Redalyc. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Beilstein Journals. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 219–229. [Link]

Sources

Cyclohexylammonium Chloride: A Versatile Precursor for Protic Ionic Liquids in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Importance of Cyclohexylammonium-Based Ionic Liquids

In the ever-evolving landscape of pharmaceutical sciences, the quest for novel materials that can address challenges in drug solubility, stability, and delivery remains a paramount objective. Ionic liquids (ILs), particularly protic ionic liquids (PILs), have emerged as a highly promising class of compounds due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. Among the vast array of potential IL precursors, cyclohexylammonium chloride stands out as a strategic starting material for the synthesis of a diverse range of PILs with significant potential in drug development.

This technical guide provides an in-depth exploration of this compound as a precursor to functionalized PILs. We will delve into the causality behind experimental choices in their synthesis, provide detailed, self-validating protocols, and discuss their characterization and potential applications, with a focus on their utility for researchers, scientists, and drug development professionals. The inherent tunability of the cyclohexylammonium cation, combined with the versatility of anion exchange, allows for the creation of "designer solvents" and active pharmaceutical ingredient-ionic liquids (API-ILs) tailored for specific therapeutic applications.

II. Core Concepts: Why Cyclohexylammonium?

The cyclohexylammonium cation, derived from the readily available and relatively inexpensive cyclohexylamine, offers a unique combination of steric and electronic properties that make it an attractive building block for PILs. The bulky cyclohexyl group can influence the packing of the ions in the liquid state, often leading to lower melting points and viscosities compared to smaller alkylammonium counterparts. This steric hindrance also plays a crucial role in modulating the intermolecular forces, which in turn affects the solvency and thermal stability of the resulting IL.

The primary amine group of the cyclohexylammonium cation is the key to its function as a PIL precursor. Through a simple acid-base neutralization reaction, the chloride anion can be exchanged for a variety of organic or inorganic anions, each imparting specific properties to the final ionic liquid. This straightforward synthesis pathway is a significant advantage for researchers, allowing for the rapid and efficient generation of a library of PILs for screening in various pharmaceutical applications.

III. Synthesis of Cyclohexylammonium-Based Protic Ionic Liquids

The synthesis of PILs from this compound is typically a two-step process: first, the synthesis of the this compound precursor itself (if not commercially available), followed by an anion exchange reaction to introduce the desired functionality.

A. Synthesis of the Precursor: this compound

While this compound is commercially available, understanding its synthesis provides valuable context. It is typically prepared by the reaction of cyclohexylamine with hydrochloric acid.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclohexylamine (99%)

  • Concentrated Hydrochloric Acid (~37%)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of cyclohexylamine in a minimal amount of diethyl ether. The use of a solvent helps to control the reaction rate and dissipate heat.

  • Cool the flask in an ice bath to manage the exothermic nature of the acid-base neutralization reaction.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred cyclohexylamine solution. A white precipitate of this compound will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to remove any residual solvent. The melting point of the resulting white crystalline solid should be in the range of 205-209 degrees Celsius.

B. Anion Exchange: Creating Functionalized Protic Ionic Liquids

The true versatility of this compound is realized through anion exchange reactions. This allows for the incorporation of a wide range of anions, thereby tuning the physicochemical properties of the resulting PIL. Here, we present two representative protocols for the synthesis of cyclohexylammonium nitrate and cyclohexylammonium acetate.

Protocol 2: Synthesis of Cyclohexylammonium Nitrate ([CHA][NO₃])

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Methanol

  • Round-bottom flask wrapped in aluminum foil (to protect the light-sensitive silver salts)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve a known molar amount of this compound in deionized water in the foil-wrapped round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of silver nitrate in deionized water.

  • Slowly add the silver nitrate solution to the stirred this compound solution. A white precipitate of silver chloride (AgCl) will form. The formation of the insoluble AgCl drives the reaction to completion.

  • Stir the reaction mixture at room temperature for 2-3 hours in the dark to ensure complete precipitation of AgCl.

  • Remove the AgCl precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of deionized water to recover any entrained product.

  • Combine the filtrate and washings and remove the water using a rotary evaporator to obtain the crude cyclohexylammonium nitrate.

  • For further purification, the product can be dissolved in a minimal amount of methanol and recrystallized.

Protocol 3: Synthesis of Cyclohexylammonium Acetate ([CHA][OAc])

Materials:

  • Cyclohexylamine

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place a known molar amount of cyclohexylamine.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of glacial acetic acid dropwise to the stirred cyclohexylamine. This is a direct neutralization reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Remove any unreacted starting materials or water formed during the reaction under vacuum using a rotary evaporator. The resulting product is cyclohexylammonium acetate, which is often a viscous liquid at room temperature.

Workflow for the Synthesis of Cyclohexylammonium-Based PILs

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_anion_exchange Anion Exchange cluster_product Final Products Cyclohexylamine Cyclohexylamine CHA_Cl Cyclohexylammonium Chloride Cyclohexylamine->CHA_Cl Neutralization CHA_OAc Cyclohexylammonium Acetate Cyclohexylamine->CHA_OAc Direct Neutralization HCl Hydrochloric Acid HCl->CHA_Cl CHA_NO3 Cyclohexylammonium Nitrate CHA_Cl->CHA_NO3 Metathesis AgNO3 Silver Nitrate AgNO3->CHA_NO3 Acetic_Acid Acetic Acid Acetic_Acid->CHA_OAc PILs Functionalized Protic Ionic Liquids CHA_NO3->PILs CHA_OAc->PILs

Caption: Synthesis workflow for cyclohexylammonium-based PILs.

IV. Characterization of Cyclohexylammonium-Based PILs

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized PILs.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the cation and anion. The chemical shifts of the protons on the cyclohexyl ring and the protons associated with the anion provide definitive structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the PIL. The characteristic vibrational bands of the N-H group in the ammonium cation and the specific bands of the anion (e.g., C=O stretch for acetate, N-O stretch for nitrate) confirm the successful anion exchange.

B. Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the PIL by measuring its weight loss as a function of temperature. This is a critical parameter for applications that may involve heating. The decomposition temperature is a key indicator of the PIL's operational window.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures of the PIL, such as the melting point (Tm) and glass transition temperature (Tg). Many PILs are liquid at room temperature and exhibit a glass transition at low temperatures.

Table 1: Physicochemical Properties of Representative Cyclohexylammonium-Based PILs

Ionic LiquidAnionAppearance at RTMelting Point (°C)Decomposition Temp. (°C)
This compoundCl⁻White Solid205-209> 250
Cyclohexylammonium NitrateNO₃⁻White Solid~105~200
Cyclohexylammonium AcetateCH₃COO⁻Viscous Liquid< 25~180

Note: The values presented are approximate and can vary depending on the purity and water content of the sample.

V. Applications in Drug Development

The tunable nature of cyclohexylammonium-based PILs makes them highly attractive for various applications in the pharmaceutical field.

A. Enhancing Drug Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). PILs can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs. The ability to tailor the anion of the cyclohexylammonium PIL allows for the optimization of its interaction with a specific API, thereby maximizing its solubilizing capacity.

B. Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A particularly innovative application is the formation of API-ILs, where the drug molecule itself is incorporated as either the cation or the anion of the ionic liquid. For acidic drugs, a basic form of the cyclohexylammonium cation could be used to form a PIL. This approach can lead to a liquid form of a drug that was previously a solid, potentially overcoming issues related to polymorphism and improving bioavailability.

C. Drug Delivery Systems

Cyclohexylammonium-based PILs can be incorporated into various drug delivery systems, such as microemulsions and transdermal patches. Their unique solvency and potential to act as permeation enhancers can facilitate the transport of drugs across biological membranes. The lipophilicity of the cyclohexyl group can be advantageous in formulations designed for transdermal delivery.

Logical Relationship of PIL Properties to Pharmaceutical Applications

App_Logic cluster_properties Tunable Properties of [CHA][X] PILs cluster_applications Pharmaceutical Applications Solvency Tunable Solvency Solubility Enhanced Drug Solubility Solvency->Solubility enables API_ILs API-Ionic Liquids Solvency->API_ILs facilitates creation of Thermal_Stability High Thermal Stability Thermal_Stability->API_ILs improves stability of Lipophilicity Modulatable Lipophilicity Drug_Delivery Drug Delivery Systems (e.g., Transdermal) Lipophilicity->Drug_Delivery enhances permeation in

Caption: Relationship between PIL properties and applications.

VI. Conclusion and Future Perspectives

This compound is a versatile and cost-effective precursor for the synthesis of a wide array of protic ionic liquids. The straightforward and tunable nature of their synthesis, coupled with their desirable physicochemical properties, positions them as valuable tools for pharmaceutical researchers. The ability to fine-tune solvency, thermal stability, and lipophilicity through judicious anion selection opens up exciting possibilities for addressing long-standing challenges in drug formulation and delivery. Future research in this area will likely focus on the development of biocompatible and biodegradable cyclohexylammonium-based PILs, as well as their integration into advanced drug delivery platforms for targeted and controlled release of therapeutics.

VII. References

  • Thermal stability of ionic liquids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Vicosa, A., Rebelo, M., Nunes, A. V. M., Pinto, C. G., Simoes, S., Almeida, A. J., & Reis, M. (2024). Applications of ionic liquids (ILs) in drug delivery systems design and development. Molecules, 29(7), 1508.

  • Tariq, M., et al. (2015). Ionic liquids as a potential tool for drug delivery systems. MedChemComm, 6(4), 634-649.

  • Pernak, J., et al. (2012). Synthesis and properties of ammonium ionic liquids with cyclohexyl substituent and dissolution of cellulose. RSC Advances, 2(26), 9943-9952.

  • Cao, Y., & Mu, T. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. International Journal of Molecular Sciences, 21(18), 6701.

  • Bastos, R., et al. (2021). Ionic Liquids in Drug Delivery. Pharmaceutics, 13(4), 534.

  • Marrani, A. G., & Gontrani, L. (2022). Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals. Chemical Communications, 58(84), 11775-11788.

  • Khan, I., et al. (2020). Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Journal of Pharmacy & Pharmaceutical Sciences, 23, 158-176.

  • Wu, T. Y., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF PROTIC IONIC LIQUIDS CONTAINING CYCLIC AMINE CATIONS AND TETRAFLUOROBORATE ANION. Journal of the Iranian Chemical Society, 8(1), 149-165.

  • Spectroscopic techniques using ionic liquids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis of ionic liquid C12C1IM–Cl. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ionic Liquids Synthesis – Methodologies. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Exploring the World of Ionic Liquids. (2024, August 9). YouTube. Retrieved January 8, 2026, from [Link]

  • Thermal Stability of Ionic Liquids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Kim, H. J. (2023). Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study. The Chemical Record, 23(8), e202300075.

  • Wasserscheid, P., & Welton, T. (Eds.). (2002). Ionic Liquids in Synthesis. Wiley-VCH.

  • Kim, H. J. (2023). Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study. PubMed. Retrieved January 8, 2026, from [Link]

  • Gao, G., et al. (2018). Thermal, electrochemical and radiolytic stabilities of ionic liquids. Physical Chemistry Chemical Physics, 20(3), 1339-1351.

  • Spectroscopic and Chemical Properties of Ionic Liquids: Computational Study. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ionic liquids: A green solvent for organic synthesis. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 8, 2026, from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2023). Molecules, 28(13), 5169.

  • Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. (2023). RSC Advances, 13(22), 14936-14948.

  • Synthesis and Characterization of Nitrate Based Energetic Ionic Liquids (EILs). (n.d.). Fraunhofer-Publica. Retrieved January 8, 2026, from [Link]

  • The Synthesis and Characterization of Ionic Liquids using Nitrogen-Based Cations for Transdermal Delivery. (2022). eGrove. Retrieved January 8, 2026, from [Link]

  • THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. (n.d.). Nova Science Publishers. Retrieved January 8, 2026, from [Link]

  • Handy, S. T. (Ed.). (2011). IONIC LIQUIDS – CLASSES AND PROPERTIES. IntechOpen.

  • Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. (2020). RSC Advances, 10(44), 26163-26171.

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). Molecules, 29(3), 508.

  • Hallett, J. P., & Welton, T. (2020). Industrial Applications of Ionic Liquids. Molecules, 25(22), 5207.

  • Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. (2022). Frontiers in Chemistry, 10, 869094.

Application Note: A Protocol for the Synthesis and Single-Crystal Growth of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis and subsequent growth of high-quality single crystals of Cyclohexylammonium chloride (CHA-Cl). Cyclohexylammonium cations are valuable components in crystal engineering, utilized for their ability to form predictable and robust hydrogen-bonding networks.[1] This document outlines the necessary procedures, from the initial acid-base reaction to various crystallization techniques, including slow evaporation and thermal control methods. It is intended for researchers in materials science, chemistry, and drug development, offering field-proven insights into optimizing crystal quality for applications such as single-crystal X-ray diffraction (SCXRD).

Foundational Principles & Safety Mandates

Scientific Rationale

The formation of this compound is a straightforward acid-base neutralization reaction between the weak base cyclohexylamine and a strong acid, hydrochloric acid.[2] The proton from HCl is transferred to the amino group of cyclohexylamine, forming the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and a chloride anion (Cl⁻).

The subsequent crystallization process is a physical phenomenon driven by the principle of supersaturation.[3] By dissolving the synthesized salt in a suitable solvent and then slowly changing the conditions to decrease its solubility (e.g., by cooling the solution or evaporating the solvent), a supersaturated state is achieved. This state is thermodynamically unstable, prompting the excess solute to precipitate out of the solution. Slow and controlled precipitation allows the molecules to arrange themselves into a highly ordered, repeating lattice structure, resulting in the growth of a single crystal.[4][5] The quality and size of the resulting crystals are critically dependent on the rate of this process; slower rates generally yield larger and higher-quality crystals suitable for diffraction studies.[3][6]

Mandatory Safety Precautions

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Cyclohexylamine (C₆H₁₁NH₂): This reactant is a flammable liquid and vapor.[7] It is corrosive, causing severe skin burns and eye damage.[8][9] It is also toxic if swallowed or in contact with skin and is suspected of damaging fertility.[9][10] Avoid inhalation of vapors and ensure all equipment is properly grounded to prevent static discharge.[7][9]

  • Hydrochloric Acid (HCl): Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage.[11][12] Vapors can cause respiratory irritation.[13][14] Handle with extreme care, ensuring it is only used in a well-ventilated fume hood.[11][12] The reaction with bases is exothermic.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][15]

Part I: Synthesis of this compound

This protocol is adapted from established methods for amine salt synthesis. It details the reaction of cyclohexylamine with hydrochloric acid to produce the target salt in high yield.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Cyclohexylamine (CHA)≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific
MethanolAnhydrousVWR
Diethyl EtherAnhydrousVWR
Magnetic Stir Plate & Stir Bar--
Round-bottom flask (100 mL)--
Dropping Funnel--
Ice Bath--
Buchner Funnel & Flask--
Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 11.6 mL, 100.8 mmol) of cyclohexylamine in 40 mL of methanol.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to manage the exothermic nature of the neutralization reaction.

  • Acid Addition: Slowly add 8.4 mL (approx. 100.8 mmol) of concentrated (37%) hydrochloric acid dropwise to the stirred cyclohexylamine solution using a dropping funnel over a period of 20-30 minutes. Caution: The reaction is exothermic; maintain a slow addition rate to keep the temperature below 20°C.

  • Precipitation: As the acid is added, a white precipitate of this compound will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate twice with 15 mL portions of cold diethyl ether to remove any unreacted starting material and solvent residue.

  • Drying: Dry the product under vacuum for several hours to yield this compound as a white crystalline powder. The yield should be nearly quantitative.

Part II: Single Crystal Growth Protocols

The key to growing high-quality single crystals is to allow the crystallization process to occur as slowly as possible.[5][6] Three common and effective methods are described below. It is recommended to set up multiple crystallization experiments using different solvents and methods to increase the likelihood of success.

Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[3] this compound is an ionic salt, making it highly soluble in polar protic solvents.

SolventPolaritySuitability Notes
WaterHighHigh solubility (83 g/100 mL at 17 °C).[16][17] Good for slow evaporation.
MethanolHighGood solubility.[18] Suitable for slow evaporation and slow cooling.
EthanolHighGood solubility.[19] Its higher boiling point than methanol leads to slower evaporation.
Mixed SolventsVariableA mixture (e.g., ethanol/water) can be used to fine-tune solubility.
Method 1: Slow Solvent Evaporation

This is often the simplest and most successful method for growing single crystals from solution.[2][6]

  • Prepare a Solution: Dissolve approximately 100-200 mg of the synthesized this compound powder in a suitable solvent (e.g., 2-3 mL of ethanol or methanol) in a small, clean glass vial. Gentle warming may be required to fully dissolve the solid. The solution should be clear but not fully saturated at room temperature.[6]

  • Setup: Cover the vial with a cap, or use parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent. A smaller hole results in a slower evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard or a dedicated crystallization chamber) at a constant room temperature.

  • Growth: Do not disturb the vial. Crystals should appear over several days to weeks.

Method 2: Slow Cooling of a Saturated Solution

This method relies on the principle that the solubility of most solids decreases as the temperature is lowered.[4]

  • Prepare a Saturated Solution: In a small, clean test tube or vial, add the this compound powder to a minimal amount of a chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture (e.g., in a warm water bath) while stirring or swirling until all the solid dissolves, creating a saturated solution at an elevated temperature. If any solid remains, add a tiny amount more solvent until it just dissolves.

  • Slow Cooling: To ensure slow cooling, place the vial into a Dewar flask filled with warm water or into a well-insulated container (e.g., wrapped in glass wool or cotton) and leave it undisturbed.[3][5]

  • Crystallization: As the solution slowly cools to room temperature, the solubility will decrease, and crystals will begin to form.

Method 3: Vapor Diffusion

In this technique, an "anti-solvent" (a liquid in which the compound is insoluble) is slowly introduced via the vapor phase into a solution of the compound, inducing crystallization.[5]

  • Setup: Dissolve the this compound in a small volume of a "good" solvent (e.g., water or methanol) in a small, open vial.

  • Chamber: Place this small vial inside a larger, sealable jar or beaker.

  • Anti-Solvent: Carefully add a layer of a suitable "anti-solvent" (e.g., diethyl ether or acetone) to the bottom of the larger jar, ensuring the level is below the top of the inner vial. The anti-solvent should be miscible with the solvent and more volatile.

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This decreases the overall solubility of the salt in the mixed solvent system, leading to the formation of crystals.

Part III: Crystal Harvesting and Characterization

Once suitable crystals have formed (clear, well-defined faces), they must be carefully harvested and analyzed to confirm their identity and quality.

Harvesting
  • Isolation: Carefully decant the supernatant (mother liquor) from the vial.

  • Washing: Gently wash the crystals with a small amount of a cold solvent in which they are poorly soluble (e.g., diethyl ether) to remove any residual mother liquor.

  • Drying: Use a pipette to remove the wash solvent and allow the crystals to air-dry briefly, or gently blot them with filter paper. Do not leave them to dry for too long, as some crystals can lose solvent from their lattice and degrade.

Characterization Workflow

A systematic characterization is essential to validate the synthesized product.[1]

Experimental & Characterization Workflow

G cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth cluster_characterization Characterization S1 React Cyclohexylamine with conc. HCl in Methanol S2 Isolate Precipitate (Vacuum Filtration) S1->S2 S3 Wash with Diethyl Ether & Dry Under Vacuum S2->S3 C0 Synthesized CHA-Cl Powder S3->C0 Proceed to Crystallization C1 Slow Evaporation (e.g., Ethanol) C0->C1 C2 Slow Cooling (e.g., Methanol) C0->C2 C3 Vapor Diffusion (e.g., Methanol/Ether) C0->C3 CH1 Harvest Single Crystal C1->CH1 Harvest Suitable Crystals C2->CH1 Harvest Suitable Crystals C3->CH1 Harvest Suitable Crystals CH2 Powder X-Ray Diffraction (PXRD) (Phase Purity) CH1->CH2 CH3 Single-Crystal X-Ray Diffraction (SCXRD) (Structure Determination) CH1->CH3 CH4 Spectroscopy (FT-IR, NMR) (Structural Confirmation) CH1->CH4 CH5 Thermal Analysis (DSC/TGA) (Thermal Stability) CH1->CH5

  • Powder X-Ray Diffraction (PXRD): A portion of the bulk crystalline powder should be analyzed to confirm the formation of the new crystalline phase.[1] The resulting diffraction pattern should be unique and distinct from the starting materials.

  • Single-Crystal X-Ray Diffraction (SCXRD): A high-quality single crystal is mounted on a diffractometer. This technique provides definitive proof of the crystal structure, determining unit cell parameters, space group, and atomic positions.[2]

  • Spectroscopic Analyses:

    • FT-IR: Confirms the presence of key functional groups, such as N-H stretches from the ammonium group.

    • ¹H and ¹³C NMR: Dissolving a sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD) confirms the molecular structure of the cyclohexylammonium cation.[20]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point (reported as ~207 °C), while Thermogravimetric Analysis (TGA) assesses thermal stability.[1][16][17]

References

  • Nexchem Ltd. (2022). Safety Data Sheet: Cyclohexylamine. [Link]

  • Thames River Chemical Corp. (2017). Safety Data Sheet: Cyclohexylamine. [Link]

  • EMD Millipore. (2015). Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. [Link]

  • SEASTAR CHEMICALS. (2022). Safety Data Sheet: Hydrochloric Acid, 25-38% w/w. [Link]

  • Columbus Chemical Industries. (2022). Safety Data Sheet: Hydrochloric Acid 3.0M. [Link]

  • Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2848-2866. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]

  • Nethaji, M., et al. (1998). X-ray structural characterization of dithis compound and its conversion to bromo-, iodo- and hexafluorophosphate derivatives. Indian Journal of Chemistry - Section A, 37(10), 919-922. [Link]

  • Davey, R. J., et al. (2002). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, 106(8), 1995-2001. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • Friscic, T., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7894–7901. [Link]

  • University of California, Davis. (n.d.). SOP: Crystallization. [Link]

  • Kumar, S., et al. (2021). Crystal growth, Hirshfeld analysis, optical, thermal, mechanical, and third-order non-linear optical properties of Cyclohexylammonium picrate (CHAP) single crystal. Journal of Materials Science: Materials in Electronics, 32, 18015-18031. [Link]

  • Pantenburg, I., et al. (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 235-237. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). [Link]

  • Indian Academy of Sciences. (2014). Growth and characterization of nonlinear optical single crystals. Bulletin of Materials Science, 37, 1019-1025. [Link]

  • ScienceMadness Discussion Board. (2012). Synthesis of cyclohexylamine. [Link]

  • Jones, P. G. (n.d.). Crystal growing. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. [Link]

  • Journal of Chemical & Engineering Data. (2002). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

Sources

Application Note: Cyclohexylammonium Chloride in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of cyclohexylammonium chloride and its derivatives as critical components in the synthesis of advanced functional materials. We will move beyond simple procedural lists to explain the fundamental principles and causality behind the experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Bulky Cyclohexylammonium Cation

In the landscape of advanced materials, particularly hybrid organic-inorganic perovskites, the choice of the organic cation is a critical determinant of the final material's properties and stability. While small cations like methylammonium (MA⁺) or formamidinium (FA⁺) readily form three-dimensional (3D) perovskite lattices, they are often associated with structural and environmental instabilities.

Cyclohexylammonium (CHA⁺), a bulky, aliphatic cation, offers a strategic solution. Its steric hindrance prevents the formation of a continuous 3D inorganic framework. Instead, it acts as a molecular spacer, inducing the formation of two-dimensional (2D) layered structures known as Ruddlesden-Popper phases. The integration of these 2D materials with conventional 3D perovskites creates 2D/3D heterojunctions, a pivotal strategy for enhancing device performance and longevity.[1][2] The chloride anion in this compound (CHACl) also plays a role in modulating crystal growth and reducing halide defects.[3][4]

This guide details the application of CHACl and its derivatives in two key areas: the stabilization of perovskite solar cells and the synthesis of novel molecular ferroelectrics.

Application I: High-Stability Perovskite Solar Cells via 2D/3D Heterojunctions

The primary application of cyclohexylammonium salts in materials science is the formation of a thin 2D perovskite capping layer on top of a standard 3D perovskite film. This 2D layer serves multiple functions: it passivates surface defects, acts as a barrier against moisture ingress, and improves charge extraction, collectively boosting both the efficiency and operational stability of the solar cell.[5][6][7]

The introduction of a cyclohexylammonium-based salt, such as cyclohexylammonium iodide (CHAI) or cyclohexylmethylammonium iodide (CMAI), to the surface of a 3D perovskite (e.g., MAPbI₃ or FAPbI₃) initiates an in-situ transformation. The bulky organic cations intercalate into the surface of the 3D structure, forming a thin, robust 2D perovskite layer (e.g., (CHA)₂PbI₄).

This 2D/3D heterostructure creates a "funnel-like" energy band alignment that facilitates efficient hole extraction from the 3D perovskite into the hole transport layer, reducing interfacial charge recombination.[1][2] The hydrophobic nature of the cyclohexyl groups also provides a crucial barrier against humidity, a primary degradation vector for perovskite materials.[5]

The following diagram illustrates the workflow for creating and characterizing a 2D/3D perovskite heterojunction using a cyclohexylammonium salt treatment.

G cluster_0 Step 1: 3D Perovskite Film Fabrication cluster_1 Step 2: 2D Layer Surface Treatment cluster_2 Step 3: Device Completion & Characterization P1 Prepare 3D Perovskite Precursor (e.g., FAPbI3 in DMF/DMSO) P2 Spin-Coat on Substrate (e.g., FTO/SnO2) P1->P2 P3 Anneal to form crystalline 3D Perovskite Film P2->P3 S2 Spin-Coat 2D Solution onto 3D Perovskite Film P3->S2 Surface Treatment S1 Prepare Cyclohexylammonium Salt Solution (e.g., CMAI in IPA) S1->S2 S3 Anneal to form 2D/3D Heterojunction S2->S3 C1 Deposit Hole Transport Layer (e.g., Spiro-OMeTAD) S3->C1 Complete Device C2 Deposit Metal Contact (e.g., Au, Ag) C1->C2 C3 Characterize Device (XRD, SEM, J-V Curve) C2->C3

Caption: Workflow for fabricating and testing a 2D/3D perovskite solar cell.

This protocol describes the post-treatment of a 3D formamidinium lead iodide (FAPbI₃) perovskite film with cyclohexylmethylammonium iodide (CMAI) to form a stabilizing 2D capping layer.

Materials & Precursors:

  • 3D Perovskite Precursor: FAPbI₃ solution (e.g., 1.2 M in DMF:DMSO 4:1 v/v).

  • 2D Perovskite Precursor: Cyclohexylmethylammonium iodide (CMAI) solution (e.g., 10 mg/mL in isopropanol).

  • Substrates: FTO-coated glass, cleaned sequentially with detergent, DI water, acetone, and isopropanol.

  • Electron Transport Layer (ETL): SnO₂ layer deposited on FTO.

  • Hole Transport Layer (HTL): Spiro-OMeTAD solution.

  • Solvents: Isopropanol (IPA), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Procedure:

  • ETL Deposition: Deposit a compact SnO₂ layer on the cleaned FTO substrates and anneal.

  • 3D Perovskite Film Deposition:

    • Transfer the SnO₂-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the FAPbI₃ precursor solution onto the substrates. A typical two-step program is:

      • 1000 rpm for 10 seconds (spread phase).

      • 4000 rpm for 30 seconds (thinning phase).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate ~10 seconds before the end of the program to induce rapid crystallization.

    • Immediately transfer the film to a hotplate and anneal at 150 °C for 15 minutes. Allow to cool to room temperature.

  • 2D Perovskite Capping Layer Formation:

    • Dispense the CMAI solution onto the cooled 3D perovskite film.

    • Spin-coat at 4000 rpm for 30 seconds. This step evenly distributes the 2D precursor across the 3D surface.

    • Anneal the film at 100 °C for 5 minutes. This lower-temperature annealing step is crucial to drive the reaction between CMAI and the surface of the FAPbI₃ film without damaging the underlying 3D structure.[7]

  • Device Completion:

    • Deposit the HTL (e.g., Spiro-OMeTAD) via spin-coating.

    • Finally, deposit the metal back contact (e.g., 80 nm of gold) by thermal evaporation.

The introduction of the cyclohexylammonium-based 2D layer consistently enhances the photovoltaic performance and stability of the devices.

Table 1: Performance Comparison of Perovskite Solar Cells

Device Configuration Voc (V) Jsc (mA/cm²) Fill Factor (%) PCE (%) Source(s)
Control (3D FAPbI₃) 1.079 25.45 78.22 20.41 [2]
2D/3D (CHA-based) 1.143 25.61 84.25 23.91 [2]
Control (3D MAPbI₃) 1.09 23.15 0.78 20.25 [7]

| 2D/3D (DFCHA-based) | 1.14 | 23.71 | 0.82 | 21.93 |[7] |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; PCE: Power conversion efficiency. CHA: Cyclohexylammonium; DFCHA: Difluorocyclohexylammonium.

These results demonstrate a significant increase in both Voc and fill factor, which is indicative of reduced non-radiative recombination at the perovskite interface.[2][7]

Application II: Design of Metal-Free Molecular Ferroelectrics

Beyond photovoltaics, cyclohexylammonium cations are being explored in the design of novel metal-free organic molecular ferroelectrics. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for data storage and sensors.[8][9]

In materials like [trans-4-methylcyclohexylamine][ClO₄], the ferroelectric phase transition is driven by the collective ordering of the molecular components upon cooling.[10] Specifically, it involves:

  • Cation Dynamics: The "chair-boat" conformational change of the cyclohexylamine cation.

  • Anion Ordering: The ordering of the perchlorate (ClO₄⁻) anions within the crystal lattice.

At high temperatures (the paraelectric phase), the cations and anions are disordered. As the material cools below its Curie temperature, they lock into an ordered state, breaking the crystal's centrosymmetry and inducing spontaneous polarization, a hallmark of ferroelectricity.[10]

This protocol outlines a solution-based crystallization method for a metal-free organic ferroelectric.

Materials:

  • trans-4-methylcyclohexylamine

  • Perchloric acid (HClO₄)

  • Ethanol or Methanol (as solvent)

Procedure:

  • Salt Formation:

    • In a flask, dissolve trans-4-methylcyclohexylamine in ethanol.

    • Slowly add an equimolar amount of perchloric acid dropwise to the solution while stirring. This is an acid-base neutralization reaction that forms the [4-MCHA][ClO₄] salt. The reaction is exothermic and should be performed with care.

  • Crystallization:

    • Allow the resulting solution to slowly evaporate at room temperature over several days.

    • As the solvent evaporates, the concentration of the salt will increase, leading to the formation of single crystals suitable for characterization.

  • Characterization:

    • The resulting crystals can be analyzed using techniques such as Differential Scanning Calorimetry (DSC) to identify the phase transition temperature (Curie temperature) and Piezoresponse Force Microscopy (PFM) to confirm the presence of switchable ferroelectric domains.[10]

Characterization Workflow

Successful synthesis of these novel materials requires rigorous characterization.

G cluster_struc Structural & Morphological Analysis cluster_opto Optoelectronic Analysis (for PSCs) cluster_ferro Ferroelectric Analysis SYNTH Synthesized Material (Film or Crystal) XRD X-Ray Diffraction (XRD) - Crystal structure, phase purity SYNTH->XRD SEM Scanning Electron Microscopy (SEM) - Film morphology, grain size SYNTH->SEM UVVIS UV-Vis Spectroscopy - Bandgap, absorbance SYNTH->UVVIS DSC Differential Scanning Calorimetry - Phase transition temp. SYNTH->DSC PL Photoluminescence (PL) - Carrier dynamics, defect density XRD->PL JV J-V Measurement - PCE, Voc, Jsc, FF SEM->JV PFM Piezoresponse Force Microscopy - Ferroelectric domains DSC->PFM

Caption: Key techniques for characterizing CHACl-based materials.

Conclusion and Future Outlook

This compound and its derivatives are powerful tools for materials scientists, enabling significant advances in the stability of perovskite solar cells and the rational design of new ferroelectric materials. The ability of the bulky CHA⁺ cation to form dimensionally-controlled 2D and 2D/3D structures is a cornerstone of modern perovskite engineering. Future research will likely focus on functionalizing the cyclohexyl ring to further tune the electronic properties, hydrophobicity, and ferroelectric response of these versatile hybrid materials.

References

  • Jeong, S., Seo, S., Yang, H., et al. (2021). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Advanced Energy Materials, 11(42), 2102236. Available from: [Link]

  • Ye, Z., Zhang, Y., Chen, X., et al. (2024). A Metal-Free Molecular Ferroelectric [4-Me-cyclohexylamine]ClO4 Introduced by Boat and Chair Conformations of Cyclohexylamine. Chemistry – A European Journal, 30(4), e202302671. Available from: [Link]

  • ResearchGate. (n.d.). Perovskite film characterization a SEM images of perovskite films... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Retrieved from [Link]

  • ACS Publications. (2024). 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness. ACS Applied Materials & Interfaces. Available from: [Link]

  • MDPI. (n.d.). Effect of Organic Cation on Optical Properties of [A]Mn(H2POO)3 Hybrid Perovskites. Materials. Available from: [Link]

  • PMC. (n.d.). Revealing the role of organic cations in hybrid halide perovskite CH3NH3PbI3. Nature Communications. Available from: [Link]

  • Yonsei University. (2021). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Retrieved from [Link]

  • Nanoscale. (n.d.). Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Characterization of perovskite films. a–c) Two‐dimensional (2D) grazing... [Image]. Retrieved from [Link]

  • OSTI.GOV. (2021). Role of Polycyclic Aromatic Alkylammonium Cations in Tuning the Electronic Properties and Band Alignment of Two-Dimensional Hybrid Perovskite Semiconductors. Journal of Physical Chemistry. Available from: [Link]

  • ResearchGate. (2023). Chloride-Based Additive Engineering For Efficient and Stable Wide-Bandgap Perovskite Solar Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. RSC Advances. Available from: [Link]

  • ResearchGate. (2023). Construction of a 3D/2D heterojunction based on a fluorinated cyclohexylamine 2D Ruddlesden–Popper perovskite for highly efficient and stable perovskite solar cells. Retrieved from [Link]

  • Wiley Online Library. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Advanced Energy Materials. Available from: [Link]

  • Nanoscale. (n.d.). Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications. RSC Publishing. Available from: [Link]

  • RSC Publishing. (n.d.). The role of organic cations as additives in photovoltaic perovskites. Physical Chemistry Chemical Physics. Available from: [Link]

  • Journal of Materials Chemistry C. (n.d.). New RM734-like fluid ferroelectrics enabled through a simplified protecting group free synthesis. RSC Publishing. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. Retrieved from [Link]

  • IntechOpen. (n.d.). Ferroelectric Materials: Synthesis and Characterization. Available from: [Link]

  • ResearchGate. (n.d.). Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive. Retrieved from [Link]

  • PubMed. (n.d.). Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. Retrieved from [Link]

  • SciELO. (n.d.). Spin Coating technique for obtaining nanometric thin films in the system La0.7Sr0.3MnO3. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. Nanomaterials. Available from: [Link]

  • Journal of Materials Chemistry A. (n.d.). Breakthrough in the large area photoanode fabrication process: high concentration precursor solution with solvent mixing and one step spin coating for high PEC performance of BiVO4. RSC Publishing. Available from: [Link]

  • MDPI. (n.d.). β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization. Coatings. Available from: [Link]

  • Journal of Materials Chemistry. (2012). Transparent and conducting ITO thin films by spin coating of an aqueous precursor solution. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Luminescent CsPbCl3 Perovskite Nanocrystals with Oleylammonium Chloride as an Alternative Halide Source. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halogen-substituted quasi-spherical tetraethylammonium cations induce reversible molecular ferroelectricity in indium-based hybrid materials. Journal of Materials Chemistry C. Available from: [Link]

Sources

The Versatile Role of Cyclohexylammonium Chloride in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of cyclohexylammonium chloride (C₆H₁₁NH₃Cl) in the dynamic field of polymer chemistry. While its direct applications are an emerging area of research, the well-established reactivity of its parent compound, cyclohexylamine, and the broader class of ammonium salts, provides a strong foundation for its utility. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in polymer synthesis and modification.

Introduction to this compound

This compound is the hydrochloride salt of cyclohexylamine. It is a white to off-white crystalline solid, soluble in water and polar organic solvents. Its chemical structure, possessing a reactive ammonium group and a bulky, non-polar cyclohexyl ring, imparts a unique combination of properties that can be exploited in various polymerization systems.

PropertyValueSource
Chemical Formula C₆H₁₄ClN[1]
Molar Mass 135.63 g/mol [1]
Appearance Colorless liquid (Cyclohexylamine)
Boiling Point 134.8 °C (Cyclohexylamine)[2]
Melting Point -17.3 °C (Cyclohexylamine)[2]
Solubility Soluble in water and most organic solvents

Application in Epoxy Resin Curing

Theoretical Background:

Cycloaliphatic amines, including cyclohexylamine, are effective curing agents for epoxy resins.[3] The amine functionality reacts with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. The reaction rate of cycloaliphatic amines with epoxy resins can be slower compared to their aromatic counterparts, often necessitating the use of elevated temperatures or catalysts to achieve a practical curing time.[4] Boron trifluoride complexes are one example of a catalyst used to accelerate this curing process.[4] this compound can act as a latent curing agent or a catalyst, where the amine is liberated upon heating, initiating the curing process. This can provide better control over the pot life of the epoxy formulation.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aluminum pans for Differential Scanning Calorimetry (DSC)

Procedure:

  • Preparation of Curing Mixture: In a clean, dry vial, dissolve a stoichiometric amount of this compound in a minimal amount of anhydrous DMF. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of cyclohexylamine and the epoxide equivalent weight (EEW) of the epoxy resin.

  • Mixing: Add the dissolved this compound solution to the DGEBA epoxy resin. Stir the mixture thoroughly at room temperature until a homogeneous solution is obtained.

  • Curing:

    • DSC Analysis: Place a small sample (5-10 mg) of the uncured mixture into an aluminum DSC pan. Run a DSC scan from room temperature to 250°C at a heating rate of 10°C/min to determine the curing exotherm and the glass transition temperature (Tg) of the cured polymer.

    • Bulk Curing: Pour the remaining mixture into a pre-heated mold and cure in an oven. The curing schedule should be determined based on the DSC results (e.g., 2 hours at 150°C followed by a post-cure at 180°C for 1 hour).

  • Characterization:

    • FTIR Spectroscopy: Monitor the disappearance of the epoxide peak (around 915 cm⁻¹) to confirm the completion of the curing reaction.

    • Mechanical Testing: Prepare specimens from the cured polymer for tensile and flexural testing to evaluate the mechanical properties.

Expected Outcome:

The use of this compound as a curing agent is expected to yield a cured epoxy resin with good thermal stability and mechanical properties. The latency provided by the salt form allows for a longer pot life at room temperature compared to using free cyclohexylamine.

Role in Polyamide Synthesis

Theoretical Background:

Polyamides, such as Nylon, are typically synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or a diacyl chloride.[5][6] As a primary amine, cyclohexylamine can react with diacyl chlorides in a process known as interfacial polymerization to form polyamides.[7] In this scenario, this compound could be used in the aqueous phase, where the free amine is generated in situ by the addition of a base like sodium hydroxide. This approach allows for the synthesis of polyamides with a bulky cyclohexyl group attached to the nitrogen atom of the amide linkage, which can influence the polymer's solubility, thermal properties, and crystallinity.

Experimental Protocol: Interfacial Polymerization for Polyamide Synthesis

Materials:

  • This compound

  • Sebacoyl chloride

  • Hexane (or another suitable organic solvent)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound and an equimolar amount of sodium hydroxide in deionized water in a beaker.

  • Organic Phase Preparation: Dissolve an equimolar amount of sebacoyl chloride in hexane in a separate beaker.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without mixing. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker continuously. The polyamide rope can be wound onto a glass rod.

  • Washing and Drying: Wash the collected polyamide thoroughly with deionized water and then with a suitable solvent like ethanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying the characteristic C=O and N-H stretching vibrations.

    • Thermal Analysis (DSC/TGA): Determine the melting temperature (Tm) and thermal stability of the synthesized polyamide.

Expected Outcome:

This protocol is expected to yield a polyamide with a unique structure due to the incorporation of the cyclohexyl group. The resulting polymer may exhibit enhanced solubility in organic solvents and a lower melting point compared to linear aliphatic polyamides like Nylon 6,10.

Potential as a Catalyst and Modifier in Polymerization

Catalysis in Ring-Opening Polymerization (ROP):

Ammonium salts can act as initiators or catalysts in the ring-opening polymerization (ROP) of cyclic monomers like lactones and epoxides.[8][9] The ammonium cation can activate the monomer, making it more susceptible to nucleophilic attack. This compound could potentially be used to initiate the cationic ROP of certain cyclic monomers.

ROP_Mechanism Monomer Cyclic Monomer Activated_Monomer Activated Monomer Monomer->Activated_Monomer Initiator Cyclohexylammonium Chloride (C₆H₁₁NH₃⁺Cl⁻) Initiator->Monomer Activation Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Initiation Propagating_Chain->Monomer Propagation Polymer Polymer Propagating_Chain->Polymer

Diagram 1: Proposed role of this compound in ROP.

Chain Transfer Agent in Radical Polymerization:

While not a conventional chain transfer agent, the components of this compound could potentially participate in chain transfer reactions in radical polymerizations. The chloride ion could act as a chain transfer agent, although its efficiency would be relatively low compared to thiols or other specialized agents.

Chain_Transfer P_radical P• (Growing Polymer Radical) CTA C₆H₁₁NH₃⁺Cl⁻ P_radical->CTA Chain Transfer P_Cl P-Cl (Terminated Polymer) CTA->P_Cl New_Radical C₆H₁₁NH₃• (New Radical) CTA->New_Radical Monomer Monomer New_Radical->Monomer Re-initiation New_P_radical New P• Monomer->New_P_radical

Diagram 2: Potential Chain Transfer Mechanism.

Conclusion

This compound presents a promising, yet underexplored, compound in the realm of polymer chemistry. Drawing on the established reactivity of cyclohexylamine and ammonium salts, this guide has outlined its potential applications as a curing agent for epoxy resins, a monomer for polyamide synthesis, and a catalyst or modifier in other polymerization reactions. The detailed protocols provided herein serve as a starting point for researchers to investigate and unlock the full potential of this versatile chemical. Further research is warranted to fully elucidate the structure-property relationships of polymers synthesized using this compound and to discover novel applications in advanced materials and drug delivery systems.

References

  • Ataman Kimya. CYCLOHEXYLAMINE (CHA). [Link]

  • Chemguide. polyamides - nylon and Kevlar. [Link][5]

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link][10]

  • e-additives.com. significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. [Link][2]

  • Extrica. Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. [Link][11]

  • Google Patents. Bridged bis (cyclohexylamine) curing agents for epoxy resins. [12]

  • Google Patents. Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents. [13]

  • MDPI. A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. [Link][14]

  • MDPI. Application of Quaternary Ammonium Compounds as Compatibilizers for Polymer Blends and Polymer Composites—A Concise Review. [Link][15]

  • MDPI. Ring-Opening Polymerization—An Introductory Review. [Link][16]

  • MDPI. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link][17]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link][18]

  • NIH PubChem. Cyclohexylazanium;chloride | C6H14ClN | CID 21097. [Link][1]

  • PMC. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. [Link][19]

  • PMC. Research Progress on Typical Quaternary Ammonium Salt Polymers. [Link][20]

  • PMC. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. [Link][21]

  • Polymer Database. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link][4]

  • protocols.io. Procedure for preparation of Co/Al coordinated conjugated micropolymer. [Link][22]

  • ResearchGate. effect of cyclohexyl chloride on the rp (catalyst activity) during the... [Link][23]

  • RSC Publishing. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. [Link][24]

  • Save My Exams. Formation of Polyamides. [Link][6]

  • Scribd. Synthesis of Polyamide. [Link][7]

  • University of Southern Mississippi. Design and Synthesis of Flexible and Functional Polybenzoxazine Thin Films. [Link][25]

  • Westlake Epoxy. Cycloaliphatic Amines. [Link][3]

  • Wikipedia. Cyclohexylamine. [Link][26]

  • Wikipedia. Quaternary ammonium cation. [Link][27]

  • Wikipedia. Ring-opening polymerization. [Link][8]

  • . application of cyclohexylamine in polymer modification and its effect on material properties. [Link][28]

  • . Cyclohexylamine plays a key role in multiple industries. [Link][29]

Sources

Application Note: Cyclohexylammonium Chloride as a Versatile Standard for Robust Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Cyclohexylammonium Chloride as a reference standard in the development and validation of analytical methods crucial for pharmaceutical quality control. We delve into its application across three distinct, yet complementary, analytical techniques: High-Performance Liquid Chromatography (HPLC) for impurity quantification, Ion Chromatography (IC) for direct cationic analysis, and classical Titrimetry for purity assay. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers can adapt and implement these techniques with a full understanding of their underlying principles. This guide is intended to empower researchers, scientists, and drug development professionals to establish robust, reliable, and compliant analytical procedures.

The Foundational Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical analysis, the integrity of quantitative data is fundamentally reliant on the quality of the reference standard. A reference standard serves as the benchmark against which unknown samples are measured; therefore, its purity, stability, and identity must be unequivocally established. This compound (C₆H₁₁NH₂·HCl), the hydrochloride salt of cyclohexylamine, is an exemplary reference material. Its solid, crystalline, and stable nature makes it superior to using the more volatile and hygroscopic free base (cyclohexylamine) for preparing accurate standard solutions.

The use of well-characterized standards is a core requirement for method validation under guidelines such as ICH Q2(R1), which establishes the characteristics to be considered for validating analytical procedures.[1][2] Before its use in any analytical application, the reference standard itself must be thoroughly characterized.

Table 1: Typical Specifications for this compound Reference Standard

ParameterSpecificationRationale
Appearance White to off-white crystalline powderEnsures consistency and absence of gross contamination.
Identification (IR, NMR) Conforms to the reference spectrumConfirms the chemical identity and structure of the compound.[3]
Assay (by Titration) 99.0% - 101.0% (on anhydrous basis)Determines the purity of the standard, which is critical for accurate quantification.
Water Content (Karl Fischer) ≤ 1.0%Water content must be known to correct for it when preparing standards on a dried basis.
Heavy Metals ≤ 10 ppmA standard safety and purity requirement for materials used in pharmaceutical analysis.[3]
Sulphated Ash ≤ 0.5%Measures the extent of inorganic impurities.[3]

Application in HPLC for Trace Impurity Quantification

Cyclohexylamine is a common process-related impurity or degradation product in the synthesis of various Active Pharmaceutical Ingredients (APIs). Due to its potential toxicity, regulatory bodies often require strict control over its levels. A significant challenge in developing an HPLC method for cyclohexylamine is its lack of a strong UV chromophore, rendering it nearly invisible to standard UV detectors.

Expert Insight: The Necessity of Derivatization To overcome the detection challenge, pre-column derivatization is the strategy of choice. This process involves reacting the analyte (cyclohexylamine) with a reagent that attaches a UV-active or fluorescent moiety to it. O-phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines like cyclohexylamine to form a highly fluorescent and UV-absorbent isoindole derivative. This allows for sensitive and selective quantification at trace levels.[4]

This protocol outlines a method for the quantification of cyclohexylamine in a drug substance, using this compound as the reference standard.

A. Reagent and Standard Preparation:

  • OPA Derivatizing Agent: Prepare according to established laboratory procedures, typically containing OPA, a thiol (e.g., 3-mercaptopropionic acid), and a borate buffer to maintain optimal pH for the reaction.

  • Standard Stock Solution (approx. 100 µg/mL of Cyclohexylamine): Accurately weigh approximately 13.6 mg of this compound reference standard (molar mass: 135.64 g/mol ) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). Note: The weight is calculated based on the ratio of molar masses of cyclohexylamine (99.17 g/mol ) to its hydrochloride salt.

  • Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the Standard Stock Solution to the desired concentration, which should be close to the limit of quantification (LOQ) for the method.

B. Derivatization and Analysis Workflow:

  • Derivatization: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA Derivatizing Agent. Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

  • Chromatographic Analysis: Inject the derivatized solution into the HPLC system.

Table 2: HPLC Method Parameters for Derivatized Cyclohexylamine

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for the hydrophobic isoindole derivative.
Mobile Phase A 25 mM Phosphate Buffer, pH 7.0A neutral pH is optimal for the stability of the derivative and good peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% BA gradient is essential to elute the derivative in a reasonable time while separating it from other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 455 nm)The derivative has strong absorbance and fluorescence at these wavelengths, ensuring high sensitivity.
Injection Volume 10 µL

C. Method Validation Framework: The prepared this compound standard is central to validating the method's performance as per ICH guidelines.[5]

Table 3: Summary of HPLC Method Validation Parameters

ParameterPurposeExecution Using the Standard
Specificity To ensure the method is free from interference.Spike drug product placebo with the standard and degradation products to show resolution.
Linearity To demonstrate a proportional response to concentration.Prepare a series of dilutions (e.g., 5 levels) from the standard stock solution and plot response vs. concentration.[6]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Determined by serial dilutions of the standard to find a concentration with a signal-to-noise ratio ≥ 10.[1]
Accuracy The closeness of the test results to the true value.Spike a placebo or sample matrix with known amounts of the standard at different levels (e.g., 80%, 100%, 120% of the target concentration) and measure recovery.
Precision The degree of scatter between a series of measurements.Perform repeated injections of the standard solution (system precision) and analyze multiple preparations of a spiked sample (method precision).

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard Weigh Cyclohexylammonium Chloride Standard Dilute_Std Dilute_Std Standard->Dilute_Std Create Stock & Working Standards Sample Prepare Sample Solution Deriv Pre-column Derivatization with OPA Sample->Deriv Dilute_Std->Deriv HPLC HPLC Injection & Separation Deriv->HPLC Detect UV / Fluorescence Detection HPLC->Detect Quant Quantify Impurity (External Standard Method) Detect->Quant Validate Perform Method Validation (ICH Q2) Quant->Validate

Caption: Workflow for HPLC impurity analysis using pre-column derivatization.

Application in Ion Chromatography for Direct Cationic Analysis

For applications where the cyclohexylammonium cation itself needs to be quantified directly, without derivatization, Ion Chromatography (IC) is the ideal technique.[7][8] This is particularly useful in analyzing process streams, cleaning validation samples, or certain formulations where cyclohexylamine may be used as a counter-ion. IC separates ions based on their interaction with a charged stationary phase.[9]

Expert Insight: The Power of Suppressed Conductivity IC systems most commonly use conductivity detection. To achieve high sensitivity, chemical suppression is employed. In cation analysis, a suppressor neutralizes the highly conductive eluent (typically an acid like methanesulfonic acid), converting it to water, while converting the analyte salt into its more conductive hydroxide form. This dramatically lowers the background noise and enhances the analyte signal, allowing for trace-level detection.[10][11]

A. Standard and Eluent Preparation:

  • Standard Stock Solution (1000 ppm): Accurately weigh 1.000 g of this compound and dissolve in 1 L of ultra-pure water. This provides a stable stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 ppm) by diluting the stock solution with ultra-pure water.

  • Eluent: Prepare or use an eluent generator to provide a consistent concentration of methanesulfonic acid (MSA).

B. Chromatographic Analysis: Directly inject the prepared standards and samples into the IC system.

Table 4: Ion Chromatography Method Parameters

ParameterConditionRationale
Guard Column Dionex IonPac CG16 or similarProtects the analytical column from particulates and strongly retained matrix components.
Analytical Column Dionex IonPac CS16 or similar cation-exchangerHigh-capacity column designed to resolve common cations and amines.[10]
Eluent 26 mM Methanesulfonic Acid (MSA)An effective eluent for displacing cations from the stationary phase.
Eluent Flow Rate 1.5 mL/minOptimized for the column dimensions to provide efficient separation.
Column Temperature 30 °CEnsures retention time stability.
Detection Suppressed ConductivityProvides the highest sensitivity for ionic species by reducing background conductivity.
Injection Volume 25 µL

Principle of Separation Visualization

IC_Principle cluster_column Cation-Exchange Column cluster_mobile_phase Mobile Phase (Sample Injection) cluster_elution Elution & Separation StationaryPhase Stationary Phase (Resin) Negatively Charged (-SO₃⁻) Na⁺ Na⁺ Na⁺ Na⁺ Na⁺ Na⁺ Separation Stationary Phase After Exchange C₆H₁₁NH₃⁺ Na⁺ K⁺ C₆H₁₁NH₃⁺ Na⁺ K⁺ StationaryPhase->Separation Ion Exchange Occurs (Analyte displaces Na⁺) Analytes Na⁺ K⁺ C₆H₁₁NH₃⁺ (Cyclohexylammonium) Eluted Detector Signal → Separation->Eluted Eluent (H⁺) displaces analytes based on affinity

Caption: Principle of cation-exchange chromatography for cyclohexylammonium analysis.

Application in Titrimetry for Purity Assay

While modern laboratories lean heavily on chromatography, classical titrimetry remains a robust, high-precision technique for determining the purity (assay) of raw materials. It is often used as a primary method for the certification of reference standards. The assay of this compound can be accurately determined by a simple acid-base titration.

Expert Insight: The Chemistry of Titration this compound is the salt of a weak base (cyclohexylamine, pKb ≈ 3.3) and a strong acid (HCl). When dissolved in water, the solution is acidic due to the hydrolysis of the cyclohexylammonium ion. This solution can be directly titrated with a standardized strong base, such as sodium hydroxide (NaOH). The reaction is: C₆H₁₁NH₃⁺Cl⁻ + NaOH → C₆H₁₁NH₂ + NaCl + H₂O The endpoint, where molar equivalents of acid and base are equal, can be detected potentiometrically using a pH electrode, which provides a more objective and accurate result than a colorimetric indicator.

A. Reagent and Sample Preparation:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Solution: Accurately weigh about 300 mg of this compound, dissolve in 50 mL of purified water.

B. Titration Procedure:

  • Calibrate a pH meter with standard buffers.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with 0.1 M NaOH, recording the volume of titrant and the pH at regular intervals.

  • Continue the titration past the equivalence point, which will be indicated by a sharp inflection in the pH curve (typically around pH 10-11).

  • Determine the exact endpoint volume (V) from the point of maximum slope on the titration curve (the first derivative).

C. Calculation: The percentage assay is calculated using the following formula, which is a direct application of reaction stoichiometry.[12][13]

Assay (%) = (V × M × F) / W × 100

Where:

  • V = Volume of NaOH used at the endpoint (mL)

  • M = Molarity of the standardized NaOH titrant (mol/L)

  • F = Molar equivalent factor (135.64 g/mol for this compound, which is 0.13564 g/meq for a 1:1 reaction)

  • W = Weight of the this compound sample (mg)

Table 5: Example Titration Data and Calculation

ParameterValue
Sample Weight (W)305.2 mg
NaOH Molarity (M)0.1005 mol/L
Endpoint Volume (V)22.35 mL
Calculation (22.35 mL × 0.1005 M × 135.64) / 305.2 mg × 100
Resulting Assay 99.8%

Conclusion

This compound is more than just a chemical; it is a fundamental tool for ensuring analytical accuracy in pharmaceutical development. Its stability and well-defined properties make it an ideal reference standard for a range of applications. Whether developing a high-sensitivity HPLC method for trace impurities, establishing a direct IC method for process control, or performing a high-precision titrimetric assay, this compound provides the reliable anchor needed for robust and validatable analytical results. By understanding the principles behind each technique and following structured protocols, scientists can confidently develop methods that meet the stringent requirements of the pharmaceutical industry.

References

  • This compound CAS NO.4998-76-9. Henan Sinotech Import&Export Corporation.
  • HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology.
  • 4998-76-9・this compound・358-01812. FUJIFILM Wako Pure Chemical Corporation.
  • Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770. PubChem.
  • This compound. ChemBK.
  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
  • Analytical Reference Materials for Pharma QC. Sigma-Aldrich.
  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. Waters Corporation (YouTube).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.
  • Validation of analytical methods. Eurachem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Determination of Inorganic Cations and Ammonium in Environmental Waters by Ion Chromatography. Thermo Fisher Scientific.
  • Quantitative Chemical Analysis. Lumen Learning.
  • Anions and Cations Analysis in Water Using Ion Chromatography. FRC Blog.
  • Ion Chromatography: An Overview and Recent Developments. LCGC International.
  • Ion chromatography is used to identify common cations and ammonium in water samples. International Research Journal of Modernization in Engineering Technology and Science.
  • How To Use Ion Exchange Chromatography? Chemistry For Everyone (YouTube).
  • Quantitative Chemical Analysis. CHEM 1114 – Introduction to Chemistry, University of Saskatchewan.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Outcomes with Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cyclohexylammonium Chloride (CHA·HCl). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for leveraging CHA·HCl to optimize reaction outcomes, particularly in the realms of crystal engineering and catalysis.

Frequently Asked Questions (FAQs): Core Concepts & Handling

Q1: What is this compound and what are its primary applications?

This compound, the hydrochloride salt of cyclohexylamine, is a white crystalline solid.[1] Its primary utility in advanced chemical applications stems from the properties of the cyclohexylammonium cation. This cation features a flexible cyclohexyl group and an ammonium head group with three N-H hydrogen bond donors.[2] These characteristics make it highly effective in several areas:

  • Crystal Engineering: It is used to form stable, multi-component crystalline salts with Active Pharmaceutical Ingredients (APIs). This can significantly improve an API's physicochemical properties, such as solubility, stability, and bioavailability, without altering its pharmacological activity.[2]

  • Organic Synthesis: It serves as a versatile intermediate for producing pharmaceuticals (like analgesics and bronchodilators), agrochemicals, and corrosion inhibitors.[1][3]

  • Catalysis: It can function as a Brønsted acid catalyst and has applications in organocatalysis, often activating substrates through the formation of iminium or enamine intermediates.[4][5]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of CHA·HCl is crucial for its effective use. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClN[6][7]
Molecular Weight 135.63 g/mol [6][8]
Appearance White crystalline solid[1][6]
Melting Point 206 - 209 °C[1][6]
Boiling Point 306 °C[6][7]
Solubility in Water 83 g/100 mL (at 17 °C)[6][7]
Stability Stable at room temperature in closed containers. It is hygroscopic (absorbs moisture from the air).[1][6]

Q3: What are the essential safety and handling precautions for this compound?

This compound is classified as an irritant and is harmful if swallowed.[6][7] Always consult the full Safety Data Sheet (SDS) before use.[6][9]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[6]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from moisture, as it is hygroscopic.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Application Focus 1: Crystal Engineering for API Optimization

The primary, well-documented use of CHA·HCl to "optimize yield" is in the context of producing high-purity, stable crystalline salts of APIs. Here, the "yield" refers to the successful formation of a desired solid-state form.

Q4: How does this compound help in forming API salts? What is the mechanism?

The process relies on the principles of crystal engineering, specifically the formation of reliable non-covalent interactions called "supramolecular synthons".[2] The cyclohexylammonium cation (N⁺-H) acts as a robust hydrogen bond donor, readily interacting with hydrogen bond acceptors on an API, such as a carboxylate (R-COO⁻), sulfonate, or phosphate group. This charge-assisted hydrogen bonding creates a stable and predictable network, guiding the molecules to assemble into a well-defined crystal lattice.[2]

G API API with Acidic Group (e.g., R-COOH) ProtonTransfer Proton Transfer API->ProtonTransfer CHA Cyclohexylamine (C₆H₁₁NH₂) CHA->ProtonTransfer API_ion Anionic API (R-COO⁻) ProtonTransfer->API_ion CHA_ion Cyclohexylammonium Cation (C₆H₁₁NH₃⁺) ProtonTransfer->CHA_ion HBond Charge-Assisted Hydrogen Bonding API_ion->HBond CHA_ion->HBond Crystal Stable Crystalline Salt Lattice HBond->Crystal

Troubleshooting Guide: Crystal Engineering

Q5: I'm trying to form a salt with my API, but it's "oiling out" instead of crystallizing. What's wrong?

"Oiling out" occurs when the product separates as a liquid phase instead of a solid. This is a common issue in crystallization.

  • Potential Cause 1: Solvent Choice. The solvent may be too good at solvating your product, preventing it from reaching the supersaturation point required for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. A common strategy is to use a solvent in which the starting materials are soluble but the final salt has limited solubility. Common solvents for this process include ethanol, methanol, or acetone.[2]

  • Potential Cause 2: Temperature. Cooling the solution too rapidly can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further gradual cooling in a refrigerator if necessary. Slow evaporation of the solvent at a constant temperature is also a highly effective method.[2]

  • Potential Cause 3: Purity. Impurities in your API or cyclohexylamine can inhibit crystallization.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the API if needed before attempting salt formation.

Q6: My crystallization yield is very low. How can I improve it?

A low yield of crystals can be frustrating but is often rectifiable.

  • Potential Cause 1: Incomplete Reaction. The acid-base reaction between your API and cyclohexylamine may not have gone to completion.

    • Solution: Ensure you are using stoichiometric amounts of the reactants. Gently warming the mixture can help drive the reaction to completion before the crystallization step.[2]

  • Potential Cause 2: Sub-optimal Supersaturation. The solution might not be sufficiently supersaturated to induce maximum precipitation.

    • Solution: Carefully and slowly add an anti-solvent (a solvent in which your salt is insoluble) to the solution to induce precipitation. Alternatively, concentrate the solution by slow evaporation.[2]

  • Potential Cause 3: Product Loss During Isolation. Significant product can be lost during filtration and washing if the incorrect solvent is used.

    • Solution: When washing the harvested crystals, use a small amount of ice-cold solvent to minimize dissolution of the product.[2] Ensure the filtrate is checked (e.g., by TLC or HPLC) to see if a significant amount of product remains in the mother liquor.[10]

Experimental Protocol: Synthesis of a Cyclohexylammonium API Salt

This protocol provides a general method for forming a crystalline salt via solvent evaporation.

  • Reagent Preparation: In a clean glass vial, combine your acidic API and a stoichiometric equivalent (1.0 eq) of cyclohexylamine.

  • Dissolution: Add a suitable solvent (e.g., ethanol) dropwise while stirring until all solids are completely dissolved. Gentle warming may be applied if necessary.[2]

  • Crystallization: Loosely cover the vial with perforated parafilm or a needle-punctured cap. Allow the solvent to evaporate slowly and undisturbed at room temperature for 24-72 hours.[2]

  • Isolation: Once a significant crop of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the crystals on the filter with a minimal amount of cold solvent to remove any surface impurities.[2]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

  • Characterization: Confirm salt formation and purity using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Focus 2: Cyclohexylammonium Salts in Catalysis

While less common than dedicated organocatalysts, the cyclohexylammonium ion can participate in and influence certain reactions.

Q7: How can this compound act as a catalyst?

This compound, as a primary ammonium salt, can act as a Brønsted acid catalyst. The acidic N-H protons can protonate substrates, activating them for subsequent reactions.[4] For example, it has been shown to catalyze the reaction between cyclohexylamine and esters.[5] Its moderate lipophilicity, provided by the cyclohexyl ring, can also influence its solubility and effectiveness in organic media compared to smaller ammonium salts.[4]

Q8: Can this compound be used as a Phase-Transfer Catalyst (PTC)?

While traditional phase-transfer catalysts are typically quaternary ammonium or phosphonium salts with large, lipophilic alkyl groups (e.g., tetra-n-butylammonium bromide), the principle involves transferring an anionic reactant from an aqueous phase to an organic phase.[11][12] this compound itself is not a classic PTC. However, its amphiphilic nature (a polar ammonium head and a nonpolar cyclohexyl tail) could allow it to influence interfacial reactions, though its efficiency would likely be lower than that of dedicated PTCs.[4] It is more accurately described as a precursor to compounds used in PTC.[3]

Troubleshooting Guide: Catalytic Reactions

G Start Reaction Yield is Low or No Reaction CheckReagents Are reagents pure and dry? (CHA·HCl is hygroscopic) Start->CheckReagents CheckConditions Are reaction conditions optimal? (Temperature, Time, Solvent) CheckReagents->CheckConditions Yes DryReagents Solution: Dry CHA·HCl under vacuum. Use anhydrous solvents. CheckReagents->DryReagents No CheckLoading Is catalyst loading sufficient? CheckConditions->CheckLoading Yes OptimizeConditions Solution: Screen temperatures and solvents. Increase reaction time. CheckConditions->OptimizeConditions No IncreaseLoading Solution: Increase catalyst loading incrementally (e.g., 5 mol% to 10 mol%). CheckLoading->IncreaseLoading No Success Problem Solved CheckLoading->Success Yes DryReagents->CheckReagents OptimizeConditions->CheckConditions IncreaseLoading->CheckLoading

Q9: My reaction is sluggish or stalls completely when using CHA·HCl as a catalyst. What should I check first?

  • Potential Cause 1: Water Contamination. this compound is hygroscopic.[1] Absorbed water can interfere with many organic reactions, potentially poisoning the catalyst or participating in unwanted side reactions.

    • Solution: Dry the CHA·HCl in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before use. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst Loading. The catalytic effect may be too weak at the concentration you are using.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the reaction rate improves.

  • Potential Cause 3: Sub-optimal Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A systematic screening of reaction conditions is often necessary.[13][14]

Q10: I'm observing significant side product formation. How can I improve selectivity?

  • Potential Cause 1: Temperature is too high. While higher temperatures can increase reaction rates, they can also activate alternative reaction pathways, leading to side products.

    • Solution: Try running the reaction at a lower temperature for a longer period. This often favors the formation of the thermodynamically more stable product.

  • Potential Cause 2: Catalyst is promoting undesired pathways. The acidic nature of the catalyst might be catalyzing side reactions like elimination or rearrangement.

    • Solution: Consider adding a co-catalyst or an additive that can suppress the formation of side products.[15] Alternatively, screen other Brønsted acid catalysts with different steric or electronic properties to find one that is more selective for your desired transformation.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Utilizing Cyclohexylammonium Salts for Crystal Engineering.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • Guidechem. (n.d.). 4998-76-9 Cyclohexylamine hydrochloride C6H14ClN.
  • Benchchem. (n.d.). A Comparative Guide to Cyclohexylammonium and Other Organic Cations in Catalysis.
  • ChemBK. (n.d.). This compound.
  • Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET - Cyclohexylamine.
  • The Journal of Organic Chemistry. (n.d.). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS.
  • Amine Catalysts. (2024, October 17). cyclohexylamine's action mechanism and application examples in surfactant synthesis.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Database.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclohexylamine hydrochloride.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Google Patents. (1944). US2363561A - Cyclohexyl-amine salts.
  • ResearchGate. (2025, August 9). Ammoximation of cyclohexanone to cyclohexanone oxime using ammonium chloride as nitrogen source | Request PDF.
  • Fisher Scientific. (2009, September 22). Cyclohexylamine - SAFETY DATA SHEET.
  • Fisher Scientific. (2014, December 8). SAFETY DATA SHEET - Cyclohexyl chloride.
  • APC. (2025, February 11). Maximizing Reaction Yield Through Bayesian Optimization.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA).
  • Amine Catalysts. (2024, October 15). discussion on production process optimization and cost control strategies of cyclohexylamine.
  • ResearchGate. (n.d.). The effect of cyclohexyl chloride injection during the catalyst....
  • ResearchGate. (n.d.). The effect of cyclohexyl chloride injection during the catalyst....
  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylazanium;chloride. PubChem Compound Database.
  • Polyurethane catalyst. (2024, December 20). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by....
  • Chemistry For Everyone. (2025, November 8). How Do You Optimize Chemical Reaction Yields? [Video]. YouTube.
  • chemeurope.com. (n.d.). Phase transfer catalyst.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine hydrochloride. PubChem Compound Database.
  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO)....
  • CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Wiley Online Library. (2018, September 21). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. Chinese Journal of Chemistry.
  • CDN. (n.d.). Strategies for Peptide Synthesis: An Overview.
  • LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications.

Sources

Preventing decomposition of Cyclohexylammonium chloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cyclohexylammonium Chloride. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental solutions. As a salt of a weak base (cyclohexylamine) and a strong acid (hydrochloric acid), the stability of this compound in solution is a critical factor for reproducible and accurate results.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues that can arise during the handling and use of this compound solutions, providing step-by-step protocols to diagnose and resolve them.

Issue 1: Unexpected pH Shift in Solution

Scenario: You've prepared a stock solution of this compound in water, and over a short period, you observe a significant and unexpected shift in the pH of the solution, typically towards the basic range.

Root Cause Analysis: A shift towards a more basic pH is a strong indicator of the decomposition of the cyclohexylammonium ion ([C₆H₁₁NH₃]⁺) back to its conjugate base, cyclohexylamine (C₆H₁₁NH₂), and a free proton (H⁺).[1] This equilibrium can be influenced by temperature and the presence of other basic substances. The loss of the acidic proton to the solution should theoretically make it more acidic, but if the volatile cyclohexylamine escapes the solution, the equilibrium will be driven to the right, consuming protons and thereby increasing the pH.

Troubleshooting Protocol:

  • Immediate pH Verification:

    • Calibrate your pH meter with fresh, certified buffers.

    • Measure the pH of a freshly prepared this compound solution at a known concentration to establish a baseline.

    • Re-measure the pH of the problematic solution.

  • Headspace Gas Analysis (Advanced):

    • If available, use gas chromatography (GC) to analyze the headspace of your solution container. The presence of cyclohexylamine vapor will confirm decomposition.[2][3]

  • Preventative Workflow:

    dot graph TD { A[Start: Prepare fresh solution] --> B{Observe pH shift}; B --> C[Action: Lower storage temperature]; C --> D{Monitor pH}; B --> E[Action: Use a tightly sealed, inert container]; E --> D; B --> F[Action: Consider a buffered solution]; F --> D; D --> G[End: Stable solution]; }

    Caption: Workflow to address pH instability.

Corrective Actions & Prevention:

  • Temperature Control: Store stock solutions at a consistent, cool temperature (2-8°C) to minimize the rate of dissociation and evaporation of cyclohexylamine.

  • Inert Atmosphere & Sealing: Store solutions in tightly sealed containers with minimal headspace. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon to prevent oxidative degradation and reduce evaporation.

  • Solvent Choice: While highly soluble in water[4][5], for applications sensitive to minor pH changes, consider preparing the solution in a weakly acidic buffer to maintain a consistent pH and suppress the dissociation of the ammonium ion.

Issue 2: Appearance of Precipitate or Cloudiness

Scenario: A previously clear solution of this compound has become cloudy or a precipitate has formed, especially after storage or temperature cycling.

Root Cause Analysis: The solubility of this compound is temperature-dependent.[4][5] A precipitate may form if the solution becomes supersaturated upon cooling. Cloudiness can also indicate the formation of insoluble degradation products or contamination.

Troubleshooting Protocol:

  • Solubility Check:

    • Gently warm a small, agitated aliquot of the solution. If the precipitate redissolves, it is likely due to temperature-dependent solubility.

    • Consult the solubility data for this compound to ensure your solution concentration is appropriate for the storage temperature.

  • Filtration and Analysis:

    • If warming does not redissolve the solid, filter the precipitate.

    • Allow the filtrate to cool to the original storage temperature. If it remains clear, the issue was likely exceeding the solubility limit at that temperature.

    • If possible, analyze the precipitate using techniques like FTIR or NMR to identify its composition.

Preventative Measures:

  • Concentration Management: Prepare solutions at concentrations well below the saturation point for the intended storage temperature.

  • Controlled Environment: Store solutions in a temperature-controlled environment to avoid fluctuations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a this compound solution?

While some simple salt solutions can have an indefinite shelf life in ideal conditions[6], the potential for the dissociation of this compound and subsequent evaporation of cyclohexylamine suggests a more conservative approach. For aqueous solutions, a shelf life of up to 24 months can be expected when stored under normal laboratory conditions (15°C to 25°C) in a tightly sealed container.[7] However, for high-purity applications, it is recommended to prepare fresh solutions more frequently. For many chemical reagents, a general recommended shelf life is around 2 years.[8]

Q2: How should I properly store solid this compound?

Solid this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4][9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] An inert atmosphere is recommended for long-term storage.[4] Room temperature storage is generally acceptable.[4][10]

Q3: What are the primary decomposition products I should be concerned about?

The primary decomposition concern in solution is the reversion to cyclohexylamine and hydrochloric acid.[1][11] At elevated temperatures, thermal decomposition can produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][12]

Q4: Can I use a buffer to stabilize my this compound solution?

Yes, using a weakly acidic buffer system (e.g., a phosphate or citrate buffer with a pH between 5 and 7) can help stabilize the solution by minimizing fluctuations in pH and suppressing the dissociation of the cyclohexylammonium ion.[13] This is particularly useful for sensitive applications where a consistent pH is critical.

Q5: How can I detect the presence of the decomposition product, cyclohexylamine, in my solution?

Several analytical methods can be used to detect cyclohexylamine. Gas chromatography with a flame ionization detector (GC-FID) is a sensitive and reliable method for quantifying cyclohexylamine, even at trace levels.[2][3][14] Other methods include various forms of liquid chromatography coupled with mass spectrometry (LC-MS/MS).[15]

Quantitative Data Summary
PropertyValueSource
Melting Point207 °C[4][5]
Water Solubility83 g/100 mL (at 17 °C)[4][5]
Recommended Storage (Solid)Room Temperature, Inert Atmosphere[4][10]
Recommended Storage (Solution)15°C to 25°C, Tightly Sealed[7]
Hazardous Decomposition ProductsNOx, CO, CO₂, HCl gas (at high temp.)[9]
Experimental Protocol: Stability Assessment via pH Monitoring

This protocol outlines a simple method to assess the stability of your this compound solution over time.

Materials:

  • Calibrated pH meter

  • Sealed, airtight storage container (e.g., amber glass bottle with a PTFE-lined cap)

  • This compound

  • High-purity water (or chosen solvent)

  • Temperature-controlled storage unit (e.g., refrigerator or incubator)

Procedure:

  • Prepare a solution of this compound at the desired concentration.

  • Immediately measure and record the initial pH (t=0).

  • Store the solution in the sealed container at the desired temperature.

  • At regular intervals (e.g., 24 hours, 72 hours, 1 week, 1 month), remove a small aliquot and allow it to equilibrate to room temperature.

  • Measure and record the pH of the aliquot.

  • Plot the pH versus time to monitor for any significant drift, which would indicate decomposition.

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Caption: Workflow for assessing solution stability via pH monitoring.

References
  • Analytical Method for Cyclohexylamine. Keika Ventures. [Link]

  • This compound. ChemBK. [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • Cyclohexylamine Method number: PV2016. Occupational Safety and Health Administration (OSHA). [Link]

  • CYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • Cyclohexylammonium Ion. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexylazanium;chloride. PubChem, National Center for Biotechnology Information. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Shelf life of liquid solution. Reef2Reef. [Link]

  • 2-Chloro-cyclohexylammonium chloride. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. ChemBK. [Link]

  • Cyclohexylamine. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

  • Shelf Lives of Common Chemical Reagents. OnePointe Solutions. [Link]

  • Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. [Link]

  • Relative Ease of Hydrolysis. Save My Exams. [Link]

  • Ammonium chloride solution. CPAChem. [Link]

  • Decomposition of Ammonium Chloride. UK Science Technician Community. [Link]

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. ResearchGate. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]

Sources

Managing hygroscopic effects of Cyclohexylammonium chloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclohexylammonium Chloride

A Guide to Managing Hygroscopic Effects in Experimental Workflows

As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with hygroscopic reagents. This compound is a prime example of a compound whose utility in organic synthesis, particularly in multicomponent reactions like the Kabachnik-Fields reaction, is offset by its persistent affinity for atmospheric moisture. This guide is designed to provide you with the technical insights and field-proven protocols necessary to mitigate these hygroscopic effects, ensuring the accuracy, reproducibility, and safety of your experiments.

The core issue is that absorbed water is not an inert passenger; it can alter the mass of your reagent, act as an unwanted reactant, and ultimately compromise the integrity of your results. This document moves beyond simple instructions to explain the causality behind each procedural step, empowering you to work with this compound confidently and effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound.

Q1: What exactly does "hygroscopic" mean for this compound?

A: Hygroscopic means the compound readily absorbs moisture from the atmosphere.[1][2] For this compound, which is a crystalline solid, this can manifest in several ways: the crystals may appear damp, clump together, or in conditions of high humidity, even dissolve into a saturated solution.[1][2] Its chemical nature drives it to attract and hold water molecules from the surrounding air.[3]

Q2: How can I visually determine if my stock of this compound has been compromised by moisture?

A: Anhydrous this compound should be a free-flowing, white to light-brown crystalline powder.[3] The first signs of moisture absorption are typically clumping or caking of the powder.[1][4] If you observe the material turning mushy, appearing wet, or sticking to the container walls, it has absorbed a significant amount of water. In severe cases, deliquescence can occur, where the solid absorbs so much moisture it dissolves into a liquid puddle.[2]

Q3: What are the immediate consequences of using "wet" this compound in an experiment?

A: Using this compound that has absorbed water can lead to several critical experimental errors:

  • Inaccurate Stoichiometry: The weighed mass will not be the true mass of the reagent, as it includes an unknown amount of water. This leads to incorrect molar ratio calculations, which can drastically affect reaction yields and purity.

  • Reaction Inhibition or Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts. For moisture-sensitive reactions, its presence can prevent the desired transformation altogether.

  • Inconsistent Results: The amount of absorbed water will vary depending on ambient humidity and handling time, leading to poor reproducibility between experiments.

Q4: Is it sufficient to just store the container tightly closed?

A: While a tightly closed container is the first and most critical step, it may not be sufficient, especially if the container is opened frequently in a humid environment.[1][5] Each time the bottle is opened, fresh atmospheric moisture is introduced into the headspace. Over time, this repeated exposure will lead to water uptake by the compound. For this reason, dedicated storage in a controlled environment, such as a desiccator, is strongly recommended.[2][6]

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-cause-solution framework for issues directly linked to the hygroscopic nature of this compound.

Problem Encountered Primary Cause Recommended Solution & Protocol
Inaccurate & Drifting Weight Readings Rapid moisture absorption onto the compound while on the analytical balance.Minimize atmospheric exposure. Use a weighing boat and work quickly. For high-precision work, weigh the compound directly into a pre-tared, dry reaction flask under an inert atmosphere (e.g., in a glovebox). See Protocol 2 for a detailed workflow.
Low Reaction Yields or Failure The absorbed water is interfering with moisture-sensitive reagents or catalysts.Pre-dry the this compound immediately before use.[1] Perform the reaction under an inert atmosphere (Nitrogen or Argon) using dry solvents and glassware. Refer to Protocol 3 .
Formation of Unexpected Byproducts Water is participating in the reaction, for example, by hydrolyzing a starting material or intermediate.Confirm the anhydrous status of all reagents and solvents. The most reliable method to quantify water in your starting material is Karl Fischer titration. Ensure the reaction setup is rigorously protected from atmospheric moisture.
Physical Clumping & Handling Difficulty The compound has absorbed significant moisture during storage or from repeated openings of the stock bottle.[1][4]Break up clumps with a clean, dry spatula before weighing, but be aware this is a temporary fix and does not remove the water.[1] For future prevention, aliquot the bulk supply into smaller, single-use vials stored in a desiccator. See Protocol 1 .
Poor Reproducibility Between Batches The water content of the this compound varies from one experiment to the next due to differences in handling or ambient humidity.Standardize the handling procedure. Always use a desiccator for storage and transport to the balance.[6][7] If possible, conduct weighing operations in an environment with controlled humidity. A moisture analyzer can confirm dryness before use.[8]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the proper handling and use of this compound.

Protocol 1: Recommended Storage Procedures

Proper storage is the foundation of managing hygroscopic reagents. The goal is to create a consistently dry environment.

  • Primary Container: Always keep this compound in its original, airtight container.[1][5] After use, ensure the cap is sealed tightly.

  • Desiccator Storage: Place the primary container inside a glass or plastic desiccator.[2][6]

    • The desiccator should contain an active desiccant, such as silica gel (with a color indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves.[9]

    • Ensure the desiccant is active (e.g., blue for indicator silica gel). Regenerate or replace spent desiccant regularly.

  • Inert Atmosphere (for highly sensitive applications): For experiments where even trace amounts of water are detrimental, store and handle the compound exclusively within an inert atmosphere glovebox.

  • Aliquotting: For frequently used reagents, consider dividing the bulk supply into smaller, single-use quantities in separate, tightly sealed vials. Store these smaller vials in a desiccator. This minimizes the exposure of the main stock to atmospheric moisture.

Protocol 2: High-Accuracy Weighing Workflow

This workflow minimizes water absorption during the critical weighing step.

Weighing_Workflow Start Prepare for Weighing Desiccator Remove container from desiccator Start->Desiccator Equilibrate Allow container to reach room temperature (5-10 min) Desiccator->Equilibrate Prevents condensation Tare Tare weighing vessel (boat or flask) on balance Equilibrate->Tare Weigh Quickly add compound to vessel. Do not hesitate. Tare->Weigh Minimize exposure Record Record the stable mass immediately Weigh->Record Seal Tightly seal primary container Record->Seal Proceed Proceed to reaction setup without delay Record->Proceed Return Return primary container to desiccator Seal->Return

Caption: Workflow for weighing hygroscopic compounds.

Protocol 3: Pre-Drying this compound

If you suspect your material has absorbed moisture, or for highly sensitive applications, pre-drying is necessary.

Method A: Vacuum Oven Drying (Recommended)

  • Place a required amount of the compound in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).

  • Spread the material in a thin layer to maximize surface area.

  • Place the container in a vacuum oven and connect to a vacuum pump.

  • Heat the oven to a moderate temperature (e.g., 60-80°C). Crucially, this is well below its melting point of ~207°C, preventing decomposition. [3]

  • Dry under vacuum for several hours (4-12 hours, depending on the amount and wetness).

  • To stop, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while hot will cause the dry, hot material to rapidly absorb moisture from the incoming air.

  • Once at room temperature, break the vacuum with an inert gas like Nitrogen or Argon if possible. Immediately transfer the dried compound to a desiccator for storage before use.

Method B: Desiccator Drying

  • For less severe cases, spreading the compound in a shallow dish inside a desiccator containing a high-capacity desiccant can effectively dry the material.[9]

  • This method is slower and may take several days to reach equilibrium.[9] Using a vacuum desiccator will significantly speed up the process.

Troubleshooting Logic for Inconsistent Results

When faced with inconsistent experimental outcomes, this decision tree can help diagnose potential issues related to this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results (e.g., variable yield, purity) Check_Mass Was the reagent's mass stable during weighing? Start->Check_Mass Check_Storage Was the reagent stored in a desiccator? Check_Mass->Check_Storage Yes Result_Weighing Root Cause: Moisture absorption during weighing. ACTION: Use Protocol 2. Check_Mass->Result_Weighing No Check_Reaction Was the reaction run under inert atmosphere? Check_Storage->Check_Reaction Yes Result_Storage Root Cause: Compromised reagent stock. ACTION: Use Protocol 1 & 3. Check_Storage->Result_Storage No Result_Atmosphere Root Cause: Atmospheric moisture ingress during the reaction. Check_Reaction->Result_Atmosphere No Result_Other Issue may not be related to hygroscopicity. Check other reagents/parameters. Check_Reaction->Result_Other Yes Success Problem Resolved Result_Weighing->Success Result_Storage->Success Result_Atmosphere->Success

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • On-Demand Shop. Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

  • NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. YouTube. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. [Link]

  • ChemBK. This compound. [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]

  • PerMix. Mixing & Drying Hygroscopic Materials. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Lab Manager Magazine. Handling and Storing Chemicals. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Cyclohexylammonium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclohexylammonium Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges encountered when utilizing this compound in organic synthesis. By understanding the underlying chemical principles, you can mitigate unwanted byproducts, optimize your reaction conditions, and ensure the integrity of your synthetic routes.

Frequently Asked questions (FAQs)

General Handling and Stability

Q1: My vial of this compound appears clumpy and wet. Can I still use it?

A1: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the clumping you're observing and may impact the accuracy of your measurements if weighing by mass. More critically, the presence of water can interfere with moisture-sensitive reactions.

  • Causality: The ionic nature of the salt makes it prone to hydration. Water can act as an unwanted nucleophile or base in many organic reactions, leading to hydrolysis of starting materials or reagents, and promoting side reactions.

  • Troubleshooting Protocol:

    • Drying: Dry the this compound under vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is well below its melting point of 207 °C to avoid decomposition.[1]

    • Inert Atmosphere: Once dried, store the reagent in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.

    • Solvent Choice: For reactions, use anhydrous solvents to minimize the impact of residual moisture.

Q2: I'm observing unexpected byproducts in my reaction run at elevated temperatures. Could the this compound be decomposing?

A2: Yes, thermal decomposition is a possibility, especially at temperatures exceeding its thermal stability threshold. While the melting point is high, decomposition can occur at lower temperatures, particularly in solution or in the presence of other reagents. The thermal decomposition of ammonium salts can be complex. For instance, the thermal decomposition of a related complex, cyclohexylammonium hexaisothiocyanatoferrate(III), shows a multi-step degradation process with the loss of cyclohexylammonium cations starting around 246 °C.[1] While not directly analogous, it highlights the potential for thermal breakdown.

  • Causality: At elevated temperatures, this compound can potentially undergo several decomposition pathways, including sublimation followed by dissociation into cyclohexylamine and HCl gas, or elimination reactions.

  • Troubleshooting Protocol:

    • Temperature Control: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.

    • Alternative Reagents: If high temperatures are necessary for your transformation, consider a more thermally stable Brønsted acid catalyst or ammonium salt.

    • Analysis: If possible, analyze the headspace of your reaction by GC-MS to identify any volatile decomposition products.

Side Reactions in Specific Applications

Q3: I'm using this compound as a Brønsted acid catalyst for an imine formation, but the reaction is sluggish and incomplete. What could be the issue?

A3: While this compound can act as a Brønsted acid catalyst, its effectiveness is highly dependent on the reaction conditions and the basicity of the reactants.

  • Causality: The acidity of the cyclohexylammonium ion (pKa of cyclohexylamine is ~10.6) might not be sufficient to effectively protonate the carbonyl oxygen of your aldehyde or ketone, which is a key step in activating it towards nucleophilic attack by the amine.[2] Additionally, the chloride anion is a poor base and will not actively participate in the proton transfers required in the catalytic cycle. The equilibrium of the reaction is also a critical factor; water produced during imine formation can hydrolyze the product, shifting the equilibrium back to the starting materials.[3]

  • Troubleshooting Workflow:

Sources

Technical Support Center: High-Purity Cyclohexylammonium Chloride Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Purification & Crystallization Division

This guide provides a comprehensive, experience-driven protocol for the recrystallization of Cyclohexylammonium Chloride (CAS RN®: 4998-76-9). It is designed for researchers and drug development professionals aiming to achieve high purity in their final product. The content is structured into a practical, question-and-answer format to directly address common challenges and fundamental questions encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique based on differential solubility.[1][2] For this compound, which is a salt, the principle is to find a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[1] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated hot solution cools, the solubility of the this compound decreases, forcing the formation of a crystalline lattice that excludes the impurities, which remain in the solution (the "mother liquor").[3]

Q2: How do I select the best solvent for recrystallizing this specific amine salt?

A2: The choice of solvent is the most critical parameter. Since this compound is an amine salt, it is significantly more polar than its freebase counterpart, cyclohexylamine.[4] Therefore, polar solvents are required.[4]

  • Good Starting Points: For amine salts, common choices include alcohols like Ethanol , Methanol , or Isopropanol .[4][5] Aqueous mixtures of these alcohols can also be effective.[5] One literature source suggests a dioxane/ethanol mixture for purifying the hydrochloride salt of cyclohexylamine.[6]

  • Solubility Testing: The ideal method is to empirically test solubility. Place a small amount of your crude material (e.g., 20-30 mg) in a test tube and add a small volume of a candidate solvent (e.g., 0.5 mL). Observe its solubility at room temperature and then upon gentle heating. An ideal solvent will dissolve the compound completely when hot but show significant crystal formation upon cooling.

Q3: What key physical properties of this compound should I be aware of?

A3: Knowing the compound's properties is crucial for process control.

  • Appearance: It is a white crystalline solid.[7]

  • Melting Point: Approximately 207 °C.[7][8][9] A sharp melting point close to this value after recrystallization is a good indicator of purity.

  • Solubility: It is highly soluble in water (83 g/100 mL at 17 °C).[8][9] This high solubility in cold water makes pure water a poor choice for single-solvent recrystallization, as yields would be very low. This suggests using a solvent in which it is less soluble at room temperature, such as an alcohol, or using a mixed-solvent system.

Q4: How is the purity of the final product typically assessed?

A4: Purity can be confirmed through several methods:

  • Melting Point Analysis: As mentioned, a sharp melting point that matches the literature value is a primary indicator of purity. Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy: A ¹H NMR spectrum can confirm the chemical structure and reveal the presence of residual solvents or organic impurities. Fujifilm Wako specifies an assay of 97+% by NMR for their product.[10]

  • Powder X-ray Diffraction (PXRD): For confirmation of the crystalline phase, PXRD is the standard method. The resulting diffraction pattern should be sharp and match a reference pattern if available.[11]

Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is too concentrated or cools too quickly.[12]

  • Causality: The high concentration of the solute supersaturates the solution to a point where its solubility limit is exceeded at a temperature where the pure compound is still a liquid.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[12] Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and proper crystal formation.

Q6: No crystals are forming even after the solution has cooled to room temperature. What are my next steps?

A6: This indicates that the solution is not yet supersaturated, and crystallization needs to be induced. Several techniques can be employed in hierarchical order.[12]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[12]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for lattice formation.[12]

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[3] Do this only after attempting the first two methods, as rapid cooling can lead to the formation of small, less pure crystals.

  • Reduce Solvent Volume: If the solution is simply too dilute, you can gently heat it to boil off a portion of the solvent and re-cool.

Q7: My final product yield is very low. How can I improve it?

A7: Low yield is often a consequence of using too much solvent or incomplete precipitation.

  • Excess Solvent: The most common cause is using more solvent than the minimum required for dissolution at high temperature. During cooling, a significant amount of your product will remain dissolved in the mother liquor. To fix this in future runs, use the minimum amount of hot solvent necessary.[13]

  • Premature Filtration: Ensure the solution is thoroughly cooled (an ice bath is recommended) before filtration to maximize the amount of product that crystallizes out.

  • Wash Step: When washing the collected crystals, always use a minimal amount of ice-cold fresh solvent.[13] Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop: It is sometimes possible to concentrate the mother liquor (by boiling off some solvent) to obtain a second, though likely less pure, crop of crystals.

Q8: The recrystallized product is still colored. What should I do?

A8: Color is often due to highly conjugated organic impurities. If these impurities are present in significant quantities, a simple recrystallization may not be sufficient.

  • Activated Charcoal: A common solution is to use activated charcoal (carbon). After dissolving your crude product in the hot solvent, add a very small amount of charcoal (e.g., 1-2% of the solute's weight). The charcoal adsorbs the colored impurities. Keep the solution hot and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12][13] Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

Detailed Experimental Protocol

This protocol outlines the recrystallization of this compound from an Isopropanol/Methanol solvent system.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the primary solvent (Isopropanol). Add the minimum amount of hot isopropanol to the flask while stirring and heating to dissolve the solid completely.

  • Clarification (if needed): If the solution is colored or has insoluble particulate matter, add a small amount of activated charcoal and perform a hot gravity filtration. If the solution is clear, proceed to the next step.

  • Co-solvent Addition (if needed): If the compound is too soluble in the primary solvent, a co-solvent (or anti-solvent) can be used. In this case, if crystallization is slow, a small amount of a more polar solvent like Methanol can be added dropwise to the hot solution until slight turbidity appears, then add a drop or two of Isopropanol to redissolve it. This brings the solution closer to its saturation point.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][13]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold Isopropanol to remove any residual mother liquor.[13]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent. Determine the final mass and calculate the percent recovery.

Data Presentation: Example Recrystallization Parameters
ParameterValueRationale
Starting Material 10.0 g Crude this compound---
Primary Solvent IsopropanolGood solubility when hot, lower solubility when cold.
Co-Solvent MethanolUsed sparingly to adjust polarity and induce crystallization if needed.
Volume of Hot Isopropanol ~40-50 mLThis is the minimum volume required to fully dissolve the crude solid.
Cooling Time (Room Temp) ~45 minutesSlow cooling promotes the growth of larger, more pure crystals.
Cooling Time (Ice Bath) ~30 minutesMaximizes the precipitation of the product from the solution.
Final Mass of Pure Product 8.8 g---
Percent Recovery 88%A good recovery rate for a single recrystallization.
Melting Point (Post) 206-207 °CA sharp melting point close to the literature value indicates high purity.
Experimental Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization Protocol Start 1. Dissolve Crude Product in Minimum Hot Solvent HotFilter 2. Hot Filtration (Optional) (e.g., with charcoal for color removal) Start->HotFilter Cool 3. Slow Cooling to Room Temperature HotFilter->Cool IceBath 4. Further Cooling in Ice-Water Bath Cool->IceBath Isolate 5. Isolate Crystals (Vacuum Filtration) IceBath->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry End High-Purity This compound Dry->End

Caption: Workflow for the purification of this compound.

References

  • Cyclohexanaminium chloride - ChemBK. [Link]

  • Recrystallization - Homi Bhabha Centre for Science Education. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]

  • This compound - ChemBK. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

Sources

Technical Support Center: Optimizing Cyclohexylammonium Chloride Concentration in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Cyclohexylammonium chloride (CHC) in perovskite precursor solutions. This guide is designed for researchers, scientists, and professionals in drug development who are working with perovskite technologies. Here, we will delve into the critical aspects of utilizing CHC as an additive, offering scientifically-grounded insights, troubleshooting advice, and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in perovskite precursor solutions, providing concise and actionable answers.

Q1: What is the primary role of this compound (CHC) in perovskite precursor solutions?

A1: this compound primarily acts as a crystallization modulator and surface passivator. The bulky cyclohexylammonium (CHA+) cation can facilitate the formation of intermediate phases, which helps control the crystal growth of the 3D perovskite, leading to larger grain sizes and improved film morphology.[1][2] Additionally, CHC can form a 2D perovskite capping layer on the 3D perovskite film, which passivates surface defects, reduces non-radiative recombination, and improves charge extraction.[3][4] This dual function is critical for enhancing both the efficiency and stability of perovskite solar cells.

Q2: How does CHC compare to other common alkylammonium chloride additives like methylammonium chloride (MACl)?

A2: While both CHC and MACl are used to improve perovskite film quality, they differ in their specific effects due to the size and volatility of the organic cation. MACl is highly effective at inducing an intermediate phase and improving crystallinity.[1][5] However, the small and volatile nature of the methylammonium cation can sometimes lead to instability under thermal stress.[6][7] The larger and less volatile cyclohexylammonium cation in CHC can offer improved thermal stability.[6] The choice between them often depends on the specific perovskite composition and desired film properties.

Q3: What is the typical concentration range for CHC in a precursor solution?

A3: The optimal concentration of CHC is highly dependent on the specific perovskite composition (e.g., FAPbI₃, mixed-halide systems), the solvent system (e.g., DMF/DMSO), and the deposition technique.[2][8] Generally, concentrations can range from a few millimolar (mM) to tens of millimolar. It is crucial to perform a systematic optimization for your specific system. Starting with a range of concentrations (e.g., 5 mM, 10 mM, 15 mM, 20 mM) is a common practice to identify the optimal window. Exceeding the optimal concentration can lead to the formation of excessive 2D phases, which can impede charge transport.[9]

Q4: Can the addition of CHC affect the bandgap of the perovskite film?

A4: In most cases, the incorporation of chloride-based additives like CHC in iodine- or bromine-based perovskites does not significantly alter the optical bandgap of the bulk 3D perovskite.[5] The primary role of the chloride is to facilitate crystallization and then it is largely expelled from the final film during annealing.[10] However, the formation of a wide-bandgap 2D perovskite layer on the surface is an intended effect that can influence the overall optoelectronic properties of the device.[3][4]

Q5: How does CHC influence the long-term stability of perovskite devices?

A5: CHC can significantly enhance the long-term operational and environmental stability of perovskite solar cells.[11] The formation of a hydrophobic 2D perovskite capping layer can act as a barrier against moisture ingress.[12] Furthermore, the passivation of surface and grain boundary defects by the CHA+ cations reduces ion migration, a key degradation pathway in perovskite films.[13] Studies have shown that devices with 2D/3D heterostructures formed using bulky organic cations exhibit improved stability under prolonged illumination and thermal stress.[14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of CHC concentration in perovskite precursor solutions.

Problem Possible Cause(s) Recommended Solution(s)
Poor Film Morphology (Pinholes, Low Coverage) 1. Suboptimal CHC Concentration: Too little CHC may not be sufficient to control crystallization, while too much can disrupt film formation. 2. Solvent Incompatibility: The addition of CHC might alter the solubility and viscosity of the precursor solution.[15] 3. Inadequate Annealing: The annealing temperature or time may not be sufficient to remove residual solvents and properly form the perovskite phases.1. Systematic Concentration Sweep: Perform a detailed optimization of the CHC concentration.[2] 2. Solvent Engineering: Adjust the ratio of solvents (e.g., DMF:DMSO) to ensure good solubility and wetting on the substrate.[8] 3. Optimize Annealing Protocol: Systematically vary the annealing temperature and duration to find the optimal conditions for your specific perovskite and CHC concentration.
Low Power Conversion Efficiency (PCE) 1. Excess 2D Perovskite Formation: A thick 2D layer can act as an insulating barrier, hindering charge extraction.[4] 2. Poor Energy Level Alignment: The 2D layer might create an energy barrier for charge transport to the adjacent layers.[3] 3. Increased Series Resistance: Incomplete removal of the bulky organic cation can increase the series resistance of the device.1. Reduce CHC Concentration: Lower the amount of CHC in the precursor solution. 2. Interface Engineering: Introduce an interlayer or modify the charge transport layers to ensure favorable energy level alignment with the 2D/3D heterostructure.[3][4] 3. Post-Annealing Treatment: Consider a post-annealing step at a slightly higher temperature to promote the removal of excess organic cations.
High Hysteresis in J-V Scans 1. Ion Migration: Unpassivated defects can facilitate the migration of ions under an electric field, leading to hysteresis.[13] 2. Trapped Charges: Defects at the perovskite interfaces can trap charges, contributing to hysteretic behavior.[16]1. Fine-tune CHC Concentration: Ensure optimal passivation of grain boundaries and surfaces by carefully adjusting the CHC concentration.[17] 2. Dual Passivation Strategies: Combine CHC with other passivation agents that target different types of defects (e.g., Lewis acids or bases).[18]
Film Delamination or Peeling 1. Poor Substrate Adhesion: The modified precursor solution may have reduced adhesion to the underlying substrate. 2. Internal Stress: The formation of mixed 2D/3D phases can introduce strain into the film.1. Substrate Surface Treatment: Use UV-ozone treatment or deposit a self-assembled monolayer (SAM) on the substrate to improve adhesion. 2. Gradual Annealing: Employ a multi-step or ramped annealing process to relieve stress during film formation.
Inconsistent Results (Poor Reproducibility) 1. Precursor Solution Aging: The reactivity of CHC with other components in the solution may change over time.[6][7] 2. Environmental Sensitivity: The crystallization process can be highly sensitive to ambient humidity and temperature.[19] 3. Incomplete Dissolution: CHC may not be fully dissolved, leading to concentration variations.1. Use Freshly Prepared Solutions: Prepare the precursor solution immediately before use to minimize aging effects.[6] 2. Controlled Environment: Conduct experiments in a controlled environment (e.g., a glovebox) with stable humidity and temperature. 3. Ensure Complete Dissolution: Use gentle heating and sufficient stirring time to ensure all components, including CHC, are fully dissolved in the solvent.[8][20]
Experimental Workflow for CHC Optimization

G cluster_0 Precursor Preparation cluster_1 Film Deposition & Characterization cluster_2 Device Fabrication & Testing cluster_3 Analysis & Iteration prep_perov Prepare stock 3D perovskite solution mix Mix to create a range of CHC concentrations (e.g., 0, 5, 10, 15, 20 mM) prep_perov->mix prep_chc Prepare CHC stock solution in appropriate solvent prep_chc->mix spin_coat Spin-coat films on prepared substrates mix->spin_coat anneal Anneal films using an optimized protocol spin_coat->anneal sem SEM/AFM for morphology anneal->sem xrd XRD for crystal structure & phase anneal->xrd uv_vis UV-Vis/PL for optoelectronic properties anneal->uv_vis analyze Analyze data to identify optimal CHC concentration sem->analyze xrd->analyze uv_vis->analyze fabricate Fabricate complete solar cell devices jv_test J-V testing for PCE, Voc, Jsc, FF fabricate->jv_test stability_test Stability testing (light, thermal, humidity) jv_test->stability_test stability_test->analyze iterate Refine concentration range and repeat if necessary analyze->iterate

Caption: Workflow for optimizing CHC concentration.

Mechanism of CHC-Assisted Perovskite Film Formation

G cluster_0 Solution Stage cluster_1 Crystallization Stage cluster_2 Final Film Stage precursor Perovskite Precursors + CHC in solution intermediate Formation of Intermediate Phase (e.g., adducts) precursor->intermediate Spin-coating nucleation Controlled Nucleation & Crystal Growth intermediate->nucleation Annealing film High-Quality 3D Perovskite Film nucleation->film Grain Growth passivation 2D Perovskite Capping Layer (Passivation) film->passivation Surface Formation

Caption: CHC's role in perovskite film formation.

Detailed Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with CHC

This protocol is for a generic formamidinium-based perovskite, and concentrations should be adapted for specific compositions.

Materials:

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • This compound (CHC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Volumetric flasks and pipettes

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare the main perovskite precursor stock solution (e.g., 1.5 M):

    • In a nitrogen-filled glovebox, dissolve the required amounts of FAI and PbI₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v).[8]

    • Stir the solution on a hotplate at a gentle temperature (e.g., 60 °C) for at least 2 hours or until the solutes are completely dissolved.[15]

    • Allow the solution to cool to room temperature.

  • Prepare a CHC stock solution (e.g., 100 mM):

    • In a separate vial, dissolve a calculated amount of CHC in the same DMF/DMSO solvent mixture.

  • Prepare the final precursor solutions with varying CHC concentrations:

    • Use the stock solutions to prepare a series of precursor solutions with the desired final CHC concentrations (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM) while maintaining the 1.5 M concentration of the main perovskite components.

    • Ensure thorough mixing of each solution.

  • Filtering:

    • Before use, filter each precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.[21]

Protocol 2: Characterization of Perovskite Films

1. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology, grain size, and film coverage.[22]

  • Procedure:

    • Deposit the perovskite films on conductive substrates (e.g., ITO-coated glass).

    • Mount the samples on SEM stubs using conductive carbon tape.

    • Acquire top-down images at various magnifications (e.g., 5,000x, 20,000x, 50,000x) to assess grain structure and identify defects like pinholes.

2. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases present in the film and assess crystallinity.[23]

  • Procedure:

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the samples over a 2θ range relevant for perovskite materials (e.g., 10° to 60°).

    • Look for characteristic peaks of the desired 3D perovskite phase. The presence of low-angle peaks may indicate the formation of 2D perovskite phases.[12] The absence of a PbI₂ peak (around 12.6°) indicates complete conversion.[24]

3. UV-Visible (UV-Vis) Absorption Spectroscopy:

  • Purpose: To determine the absorption onset and estimate the optical bandgap.

  • Procedure:

    • Deposit the films on transparent substrates (e.g., glass or quartz).

    • Measure the absorbance spectrum over a wavelength range of approximately 300-900 nm.

    • A Tauc plot can be used to determine the bandgap.

4. Photoluminescence (PL) Spectroscopy:

  • Purpose: To assess the electronic quality of the film. Higher PL intensity and longer carrier lifetimes generally correlate with lower defect densities.

  • Procedure:

    • Excite the sample with a laser at a wavelength shorter than the perovskite absorption edge (e.g., 405 nm or 532 nm).

    • Measure the steady-state PL spectrum to observe the peak emission wavelength and intensity.

    • For time-resolved PL (TRPL), measure the decay of the PL signal after a short laser pulse to determine the charge carrier lifetime.

References

  • Jeong, S., Seo, S., Yang, H., et al. (2021). Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Advanced Energy Materials, 11(42), 2102236. [Link]

  • Jeong, S., Seo, S., Yang, H., et al. (2021). Cyclohexylammonium‐Based 2D/3D Perovskite Heterojunction with Funnel‐Like Energy Band Alignment for Efficient Solar Cells (23.91%). ResearchGate. [Link]

  • Shen, X., Gallant, B. M., Holzhey, P., et al. (2023). Chloride‐Based Additive Engineering for Efficient and Stable Wide‐Bandgap Perovskite Solar Cells. Advanced Materials, 35(30), 2211742. [Link]

  • Chen, C.-C., et al. (2014). The roles of alkyl halide additives in enhancing perovskite solar cell performance. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (n.d.). Perovskite film characterization a SEM images of perovskite films... [Link]

  • Shen, X., et al. (2023). Chloride-Based Additive Engineering for Efficient and Stable Wide-Bandgap Perovskite Solar Cells. KTU ePubl. [Link]

  • Shen, X., et al. (2023). Chloride-Based Additive Engineering For Efficient and Stable Wide-Bandgap Perovskite Solar Cells. ResearchGate. [Link]

  • MDPI. (n.d.). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. [Link]

  • Palmer, J. R., et al. (n.d.). Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. The Royal Society of Chemistry. [Link]

  • ACS Publications. (n.d.). 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness. [Link]

  • ResearchGate. (2023). Construction of a 3D/2D heterojunction based on a fluorinated cyclohexylamine 2D Ruddlesden–Popper perovskite for highly efficient and stable perovskite solar cells. [Link]

  • ResearchGate. (n.d.). Phase and morphology characterization of perovskite film. [Link]

  • Shen, X., et al. (2023). Chloride-Based Additive Engineering for Efficient and Stable Wide-Bandgap Perovskite Solar Cells. University of Birmingham's Research Portal. [Link]

  • PubMed. (2025). Understanding the Structural Dynamics of 2D/3D Perovskite Interfaces. [Link]

  • Dasgupta, A. (2023). Chloride-Based Additive Engineering for Efficient and Stable Wide-Bandgap Perovskite Solar Cells. [Link]

  • eScholarship.org. (n.d.). Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. [Link]

  • RSC Publishing. (n.d.). Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view. [Link]

  • UNL Digital Commons. (2019). PASSIVATION OF DEFECTS IN PEROVSKITE MATERIALS FOR IMPROVED SOLAR CELL EFFICIENCY AND STABILITY. [Link]

  • RSC Publishing. (2019). Imperfections and their passivation in halide perovskite solar cells. [Link]

  • Wiley Online Library. (n.d.). Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. [Link]

  • RSC Publishing. (n.d.). Effects of cation size and concentration of cationic chlorides on the properties of formamidinium lead iodide based perovskite solar cells. [Link]

  • Sargent Group - University of Toronto. (n.d.). Long-term operating stability in perovskite photovoltaics. [Link]

  • RSC Publishing. (n.d.). Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films. [Link]

  • An-Najah Staff. (2018). Synthesis and characterization of a perovskite film for solar cells applications. [Link]

  • ResearchGate. (2019). Contrasting Effects of Organic Chloride Additives on Performance of Direct and Inverted Perovskite Solar Cells. [Link]

  • ResearchGate. (n.d.). (PDF) Aqueous synthesis of perovskite precursors for highly efficient perovskite solar cells. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Materials and Methods Preparation of perovskite precursor solution. [Link]

  • ResearchGate. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. [Link]

  • ResearchGate. (2022). Cooperative passivation of perovskite solar cells by alkyldimethylammonium halide amphiphiles. [Link]

  • ResearchGate. (2020). How to prepare a perovskite precursor?. [Link]

  • ResearchGate. (n.d.). Chemical state of chlorine in perovskite solar cell and its effect on the photovoltaic performance. [Link]

  • ResearchGate. (n.d.). (PDF) Ionic Liquid Stabilizing High‐Efficiency Tin Halide Perovskite Solar Cells. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (n.d.). Passivation by linear alkylammonium halogen. a) Schematic... [Link]

  • OUCI. (n.d.). Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view. [Link]

  • Semantic Scholar. (n.d.). Μethylammonium Chloride: A Key Additive for Highly Efficient, Stable, and Up‐Scalable Perovskite Solar Cells. [Link]

  • ResearchGate. (n.d.). Critical Role of Perovskite Film Stoichiometry in Determining Solar Cell Operational Stability: a Study on the Effects of Volatile A-Cation Additives. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Passivation effect of halogenated benzylammonium as a second spacer cation for improved photovoltaic performance of quasi-2D perovskite solar cells. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. [Link]

  • ResearchGate. (n.d.). Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. [Link]

Sources

Technical Support Center: Enhancing Perovskite Film Morphology with Cyclohexylammonium Chloride (CHCl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development who are utilizing Cyclohexylammonium Chloride (CHCl) to improve the morphology of perovskite films. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter when incorporating CHCl into your perovskite film fabrication process. Each issue is broken down into its probable causes and actionable solutions, with explanations for the underlying mechanisms.

Problem 1: Poor Film Coverage and Presence of Pinholes

Symptoms:

  • SEM images reveal incomplete coverage of the substrate.

  • Visible pinholes or voids in the perovskite film.

  • Inconsistent device performance, often characterized by low open-circuit voltage (Voc) and fill factor (FF).

Probable Causes:

  • Suboptimal CHCl Concentration: An incorrect amount of CHCl can fail to adequately control the crystallization rate.

  • Rapid Solvent Evaporation: Uncontrolled solvent removal leads to rapid, non-uniform nucleation and growth.[1]

  • Poor Precursor Solution Wettability: The precursor solution may not be spreading evenly across the substrate.

Step-by-Step Solutions:

  • Optimize CHCl Concentration:

    • Action: Systematically vary the molar percentage of CHCl in your precursor solution. A common starting point is a low concentration (e.g., 1-5 mol%), gradually increasing to find the optimal window.

    • Rationale: Additives like CHCl are known to slow down the crystallization rate of perovskites.[2] Finding the right concentration is key to achieving a balance between retarded crystallization and complete film formation. Exceeding the optimal concentration can sometimes lead to the formation of undesirable secondary phases or reduced grain size.[3]

  • Control Annealing and Solvent Evaporation:

    • Action: Implement a two-step annealing process or introduce a solvent annealing step. For instance, after spin-coating, place the substrate in a covered petri dish containing a small amount of the solvent (e.g., DMF or DMSO) for a set period before the final thermal annealing.

    • Rationale: Controlled solvent evaporation allows for a longer crystallization time, promoting the growth of larger, more uniform grains and minimizing pinholes.[1] The solvent vapor environment prevents premature drying of the film.

  • Substrate Surface Treatment:

    • Action: Ensure your substrates are meticulously cleaned and consider a UV-Ozone treatment or a self-assembled monolayer (SAM) deposition prior to perovskite deposition.

    • Rationale: A hydrophilic and defect-free substrate surface promotes better wetting of the precursor ink, leading to more uniform film coverage.

Problem 2: Small Grain Size and High Density of Grain Boundaries

Symptoms:

  • SEM or AFM analysis shows a film composed of small, tightly packed grains.

  • Low photoluminescence (PL) intensity and short carrier lifetime, indicating high non-radiative recombination.

  • Reduced power conversion efficiency (PCE), particularly a low Voc.

Probable Causes:

  • Insufficient CHCl Additive: A low concentration of CHCl may not be effective in promoting grain growth.

  • Rapid Crystallization: Fast removal of the solvent during spin-coating or annealing can lead to a high nucleation density and consequently smaller grains.

  • Presence of Impurities: Contaminants in the precursor solution or on the substrate can act as nucleation sites, hindering large grain formation.

Step-by-Step Solutions:

  • Systematic Increase of CHCl Concentration:

    • Action: Incrementally increase the molar percentage of CHCl in the precursor solution. For example, prepare solutions with 5%, 10%, and 15% CHCl to observe the effect on grain size.

    • Rationale: Alkylammonium chlorides, including CHCl, can facilitate coarsening grain growth by increasing ion mobility across grain boundaries.[4][5] This leads to larger crystal domains and a reduction in the total area of grain boundaries, which are known to be defect-rich regions.[6][7]

  • Solvent Engineering:

    • Action: Introduce a co-solvent with a higher boiling point, such as N-Methyl-2-pyrrolidone (NMP), into your standard DMF/DMSO solvent system.

    • Rationale: The presence of a high-boiling-point solvent slows down the overall evaporation rate, allowing more time for crystal growth and grain coarsening. This approach has been shown to improve film quality and device performance.[8]

  • Post-Deposition Annealing Optimization:

    • Action: Increase the annealing temperature or duration. Experiment with a range of temperatures (e.g., 100°C to 150°C) and times (e.g., 10 to 60 minutes).

    • Rationale: Higher temperatures and longer annealing times can promote secondary grain growth, where larger grains grow at the expense of smaller ones, leading to an overall increase in the average grain size.[6]

Problem 3: Phase Impurities and Film Instability

Symptoms:

  • XRD patterns show peaks corresponding to undesired phases, such as the yellow δ-phase of FAPbI₃ or residual PbI₂.

  • The perovskite film changes color (e.g., from dark brown to yellow) upon exposure to ambient conditions.[9]

  • Rapid degradation of device performance under continuous illumination or in a humid environment.[9][10]

Probable Causes:

  • Excessive CHCl Concentration: Too much of the additive can lead to the formation of 2D or quasi-2D perovskite phases at the grain boundaries or surface.[3]

  • Incomplete Reaction of Precursors: Residual PbI₂ is a common issue arising from an incomplete conversion to the perovskite phase.

  • Moisture and Oxygen Ingress: The perovskite material is intrinsically sensitive to moisture and oxygen, which can trigger its decomposition.[10][11][12]

Step-by-Step Solutions:

  • Refine CHCl Concentration:

    • Action: Carefully titrate the CHCl concentration downwards if you observe impurity peaks in your XRD data.

    • Rationale: While beneficial at optimal concentrations, an excess of alkylammonium halides can disrupt the 3D perovskite lattice formation. Finding the "sweet spot" is crucial for phase purity.

  • Introduction of a Lewis Base Additive:

    • Action: Add a small amount of a Lewis base, such as urea or thiourea, to the precursor solution.

    • Rationale: Lewis bases can form intermediate complexes with PbI₂, which helps to control the crystallization kinetics and ensure a more complete conversion to the desired perovskite phase, thereby reducing residual PbI₂.

  • Encapsulation and Inert Atmosphere Processing:

    • Action: Process your films in a nitrogen-filled glovebox with low humidity and oxygen levels. After fabrication, encapsulate the devices using a UV-curable epoxy and a glass coverslip.

    • Rationale: Minimizing exposure to atmospheric moisture and oxygen is critical for the long-term stability of perovskite films and devices.[9][12] Encapsulation provides a physical barrier against these environmental stressors.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (CHCl) improves perovskite film morphology?

A1: The primary mechanism involves the modulation of the perovskite crystallization process. The bulky cyclohexylammonium (CH⁺) cation and the chloride (Cl⁻) anion play distinct but synergistic roles:

  • Crystallization Retardation: The CH⁺ cations can interact with the lead-halide framework at the nascent stages of crystal growth, slowing down the rapid crystallization typical of perovskites. This allows for the formation of fewer nucleation sites and promotes the growth of larger, more ordered crystalline grains.[2]

  • Defect Passivation: Both CH⁺ and Cl⁻ ions can passivate defects at the grain boundaries and on the surface of the perovskite film.[7] For instance, CH⁺ can passivate undercoordinated halide ions (halide vacancies), while Cl⁻ can passivate lead-related defects. This reduction in defect density minimizes non-radiative recombination pathways, leading to improved optoelectronic properties.[13]

  • Intermediate Phase Formation: Chloride-based additives can facilitate the formation of an intermediate phase that directs the crystallization of the desired cubic perovskite phase, leading to improved crystallinity and halide homogenization.[3]

Q2: How does the concentration of CHCl affect the final device performance?

A2: The concentration of CHCl is a critical parameter that requires careful optimization.

CHCl ConcentrationEffect on Film MorphologyImpact on Device Performance
Too Low Insufficient control over crystallization, leading to small grains and high defect density.Low Voc and FF due to high recombination rates.
Optimal Large, uniform grains with well-defined boundaries and low pinhole density.[14]High PCE, characterized by high Voc, Jsc, and FF. Improved operational stability.
Too High Potential for phase segregation, formation of undesirable 2D/quasi-2D phases, or reduced grain size.[3]Decreased PCE and potential for increased hysteresis in the J-V curve.

An optimal concentration, often found to be around 10% for similar additives like methylammonium chloride, can lead to significantly improved film morphology and device efficiency.[14]

Q3: Are there any stability concerns associated with the use of CHCl?

A3: While CHCl can enhance stability by improving film quality, there are potential concerns:

  • Hygroscopicity: Like many ammonium salts, CHCl can be hygroscopic. It is crucial to handle and store it in a dry environment to prevent moisture-induced degradation of the precursor solution and the final film.

  • Volatility: Some alkylammonium chlorides can be volatile and may leave the film during the annealing step.[15] This can be both an advantage (by not being incorporated into the final lattice) and a disadvantage (if their passivating effect is lost). The relatively high boiling point of cyclohexylamine suggests CHCl might be less volatile than smaller alkylammonium chlorides.

  • Reactivity: In formamidinium (FA)-based perovskites, some alkylammonium additives can react with FA, leading to degradation products that are detrimental to the film quality and device stability.[16] The reactivity of CHCl with FA should be considered, especially for long-term operational stability.

Q4: Can CHCl be used in combination with other additives?

A4: Yes, a multi-additive approach is often beneficial. Combining CHCl with other types of additives can address different aspects of film formation and defect passivation:

  • Lewis Bases (e.g., Urea, DMSO): These can be used to control the initial precursor chemistry and prevent the premature precipitation of lead iodide.

  • Other Halide Salts (e.g., CsCl, RbCl): These can be incorporated to create mixed-cation perovskites, which often exhibit enhanced phase stability and optoelectronic properties.[13]

  • Pseudohalides (e.g., Thiocyanate): These have been shown to improve crystallinity and stability of perovskite films.[17]

When combining additives, it is essential to re-optimize their respective concentrations, as their interactions can alter the overall crystallization dynamics.

III. Visualizing the Process: Diagrams

Mechanism of CHCl in Perovskite Film Formation

CHCl_Mechanism cluster_precursor Precursor Solution cluster_crystallization Crystallization Process cluster_film Final Perovskite Film Precursor_Ions Perovskite Precursor Ions (e.g., FA+, Pb2+, I-) CHCl This compound (CHCl) Intermediate_Complex Intermediate Phase Formation CHCl->Intermediate_Complex Modulates Kinetics Defect_Passivation Passivated Defects (Grain Boundaries & Surface) CHCl->Defect_Passivation Passivates Nucleation Controlled Nucleation (Fewer Sites) Intermediate_Complex->Nucleation Grain_Growth Enhanced Grain Growth (Coarsening) Nucleation->Grain_Growth Promotes Large_Grains Large, Uniform Grains Grain_Growth->Large_Grains Improved_Morphology Improved Morphology (High Coverage, Few Pinholes) Large_Grains->Improved_Morphology Defect_Passivation->Improved_Morphology

Caption: Workflow of CHCl's role in improving perovskite film morphology.

Troubleshooting Workflow for Poor Film Quality

Troubleshooting_Workflow Start Poor Film Quality Observed (Pinholes, Small Grains) Check_CHCl Is CHCl concentration optimized? Start->Check_CHCl Optimize_CHCl Vary CHCl concentration (e.g., 1-15 mol%) Check_CHCl->Optimize_CHCl No Check_Annealing Is annealing process controlled? Check_CHCl->Check_Annealing Yes Optimize_CHCl->Check_Annealing Optimize_Annealing Implement solvent annealing or two-step thermal annealing Check_Annealing->Optimize_Annealing No Check_Substrate Is substrate surface pristine? Check_Annealing->Check_Substrate Yes Optimize_Annealing->Check_Substrate Improve_Substrate Enhance cleaning protocol (e.g., UV-Ozone) Check_Substrate->Improve_Substrate No Re-evaluate Re-evaluate Film Quality Check_Substrate->Re-evaluate Yes Improve_Substrate->Re-evaluate

Caption: A step-by-step guide to troubleshooting common perovskite film issues.

IV. References

  • A Review on Improving the Quality of Perovskite Films in Perovskite Solar Cells via the Weak Forces Induced by Additives. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Alkylammonium chloride promotes the record efficiency of perovskite solar cells. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Additive Selection Strategy for High Performance Perovskite Photovoltaics. (2018). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Role of additives and surface passivation on the performance of perovskite solar cells. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. (2024). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Defect passivation of perovskites in high efficiency solar cells. (2021). IOPscience. Retrieved January 8, 2026, from [Link]

  • In Situ Interfacial Engineering in Perovskite Solar Cells: The Importance of Additives. (2025). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. (2021). Wiley Online Library. Retrieved January 8, 2026, from [Link]

  • Controlled growth of perovskite layers with volatile alkylammonium chlorides. (2023). PubMed. Retrieved January 8, 2026, from [Link]

  • Secondary Grain Growth in Organic-Inorganic Perovskite Films with Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells. (2020). PubMed. Retrieved January 8, 2026, from [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Stability Issues on Perovskite Solar Cells. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Growth of Hybrid Perovskite Crystals from CH3NH3PbI3–xClx Solutions Subjected to Constant Solvent Evaporation Rates. (2023). MDPI. Retrieved January 8, 2026, from [Link]

  • Chloride-Based Additive Engineering For Efficient and Stable Wide-Bandgap Perovskite Solar Cells. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

  • How crystallization additives govern halide perovskite grain growth. (n.d.). Sciety. Retrieved January 8, 2026, from [Link]

  • Long-term operating stability in perovskite photovoltaics. (n.d.). Sargent Group - University of Toronto. Retrieved January 8, 2026, from [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. (n.d.). Forschungszentrum Jülich. Retrieved January 8, 2026, from [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • How crystallization additives govern halide perovskite grain growth. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Chemical stability and instability of inorganic halide perovskites. (n.d.). Energy & Environmental Science (RSC Publishing). Retrieved January 8, 2026, from [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Stability Issues on Perovskite Solar Cells. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Morphology of the perovskite films Surface morphology of the: a, reference. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Stability in Perovskite Solar Cells. (2019). YouTube. Retrieved January 8, 2026, from [Link]

  • Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 8, 2026, from [Link]

  • Advances of chloride additives for high-efficiency perovskite solar cells: a multiple point of view. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (n.d.). eScholarship.org. Retrieved January 8, 2026, from [Link]

  • Morphology and Defect Control of Metal Halide Perovskite Films for High-Performance Optoelectronics. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Improved perovskite solar cell efficiency by tuning the colloidal size and free ion concentration in precursor solution using formic acid additive. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Cyclohexylammonium Chloride Solutions: A Technical Guide to Ensuring Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclohexylammonium Chloride Solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this compound solutions in your experiments. As Senior Application Scientists, we understand the critical importance of solution stability for reproducible and reliable results. This document offers a structured, question-and-answer-based approach to address common challenges and provide practical, field-proven solutions.

Understanding the Stability of this compound

This compound (C₆H₁₁NH₃Cl) is the hydrochloride salt of the primary aliphatic amine, cyclohexylamine.[1][2] Its stability in solution is paramount for a variety of applications, from organic synthesis to its use as a corrosion inhibitor.[2] Instability can manifest as precipitation, changes in pH, or the formation of degradation products, all of which can compromise experimental outcomes. This guide will walk you through the key factors influencing stability and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of a this compound solution?

The stability of your this compound solution is influenced by a combination of chemical and physical factors. Understanding these is the first step in preventing degradation.

  • pH: The pH of the solution is a critical determinant of stability. As the salt of a weak base (cyclohexylamine, pKa ≈ 10.6) and a strong acid (hydrochloric acid), the solution's pH will naturally be acidic.[3] Significant shifts in pH, either towards strong acidity or alkalinity, can promote degradation.[4]

  • Solvent Choice: The solvent system plays a crucial role. While this compound is highly soluble in water, its stability can vary in different organic solvents or aqueous/organic mixtures.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5] It is generally advisable to store solutions at controlled room temperature or, for long-term storage, under refrigeration, unless otherwise specified by experimental protocols.[6]

  • Light Exposure: Photodegradation can be a concern for many organic compounds. While specific data on the photostability of this compound is limited, it is a good laboratory practice to protect solutions from direct light, especially UV light.[5]

  • Presence of Contaminants: The introduction of acidic or basic impurities can lead to the formation of "heat stable salts" (HSS). These are salts formed from the reaction of the amine with strong acids that are not thermally reversible, leading to a loss of the active amine and potential for corrosion.[7][8] Oxidizing agents can also promote degradation.

Q2: My this compound solution has turned cloudy or formed a precipitate. What is happening and how can I fix it?

Cloudiness or precipitation is a common sign of instability. Here’s a breakdown of the likely causes and solutions:

  • Cause 1: Temperature-Dependent Solubility: If the solution was prepared at an elevated temperature and then cooled, the this compound may be precipitating out due to its solubility limit being exceeded at the lower temperature.

  • Cause 2: pH Shift: A significant change in the solution's pH can lead to the precipitation of either cyclohexylamine (if the pH becomes too basic) or other salts.

  • Cause 3: Contamination: The introduction of a contaminant that reacts with this compound can form an insoluble product.

Troubleshooting Flowchart: Addressing Precipitation

start Precipitate Observed in Solution check_temp Was the solution recently cooled? start->check_temp warm_sonicate Gently warm and sonicate the solution. Does the precipitate redissolve? check_temp->warm_sonicate Yes check_ph Measure the pH of the solution. check_temp->check_ph No temp_issue Issue is likely temperature-dependent solubility. Maintain at a consistent temperature. warm_sonicate->temp_issue Yes no_redissolve No warm_sonicate->no_redissolve no_redissolve->check_ph ph_drift Has the pH significantly deviated from the expected acidic range? check_ph->ph_drift adjust_ph Adjust pH back to the optimal range using dilute HCl or a suitable buffer. ph_drift->adjust_ph Yes ph_stable No significant pH change ph_drift->ph_stable No check_contam Is contamination suspected? ph_stable->check_contam filter_analyze Filter the precipitate and analyze both the filtrate and precipitate (e.g., by HPLC, IR, or NMR) to identify the unknown substance. check_contam->filter_analyze Yes reprepare If the cause is contamination or significant degradation, it is best to reprepare the solution using high-purity reagents. check_contam->reprepare Unsure filter_analyze->reprepare

Caption: Troubleshooting workflow for precipitated solutions.

Q3: I suspect my solution has degraded. What are the likely degradation products?

Based on the chemistry of cyclohexylamine and general knowledge of amine salt degradation, the following are potential degradation products:

  • Cyclohexanone: Microbial degradation of cyclohexylamine has been shown to proceed via oxidation to cyclohexanone.[9] It is plausible that chemical oxidation could lead to the same product.

  • Cyclohexylamine: A shift to a more basic pH can cause the deprotonation of the cyclohexylammonium ion, releasing the free base, cyclohexylamine.[3]

  • Formation of Other Amine Salts: If strong acid contaminants are present, they can react with cyclohexylamine to form heat-stable salts, effectively removing the desired compound from the solution.[8][10]

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results

If your experiments are yielding inconsistent or unexpected results, your this compound solution may be the culprit.

Symptom Potential Cause Related to Solution Stability Recommended Action
Loss of biological or chemical activity Degradation of this compound, leading to a lower effective concentration.1. Prepare a fresh solution using high-purity this compound and solvent. 2. Perform a stability-indicating HPLC analysis on the old solution to quantify the remaining active compound.
Shift in reaction pH Degradation leading to the formation of acidic or basic byproducts, or release of free cyclohexylamine.1. Measure the pH of the solution and compare it to a freshly prepared standard. 2. Consider buffering the solution if the experimental conditions allow.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Presence of degradation products or impurities.1. Conduct a forced degradation study on a fresh solution to identify potential degradation products. 2. Use LC-MS or GC-MS to identify the unknown peaks.
Guide 2: Protocol for a Basic Forced Degradation Study

A forced degradation study can help you identify potential degradation products and establish the stability-indicating nature of your analytical methods.[7][10][11]

Objective: To intentionally degrade a this compound solution under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • High-purity water or other relevant solvent

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Experimental Workflow: Forced Degradation Study

cluster_stress Apply Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1 M NaOH, RT) prep_stock->base oxid Oxidation (30% H₂O₂, RT) prep_stock->oxid thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (UV light, RT) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze compare Compare Stressed Samples to an Unstressed Control analyze->compare identify Identify and Characterize Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL solution of this compound in your chosen solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for a predetermined time (e.g., 24 hours). Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C. After exposure, dissolve to a known concentration.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm). Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[12][13]

Analytical Methods for Stability Assessment

A robust analytical method is essential for monitoring the stability of your solutions. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[13]

Recommended HPLC Method for Purity and Stability Testing
Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of a suitable buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for your specific system.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detector UV at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore, or a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[14]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Note: This is a starting point. Method development and validation are crucial for ensuring the method is suitable for its intended purpose.[15]

Interpreting Analytical Data
  • NMR Spectroscopy: ¹H NMR can be used to confirm the structure of this compound and identify major degradation products. The spectrum of the pure compound in D₂O shows characteristic peaks for the protons on the cyclohexane ring.[16][17] Degradation may lead to the appearance of new signals, for instance, those corresponding to cyclohexanone.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities and degradation products by providing molecular weight information.[18][19]

Best Practices for Preparation and Storage

To maximize the stability of your this compound solutions, adhere to the following best practices:

  • Use High-Purity Reagents: Start with high-purity this compound (assay >97%) and HPLC-grade solvents to minimize contaminants.[6]

  • Control the Environment: Prepare solutions in a clean environment to avoid contamination.

  • Accurate pH Adjustment: If pH adjustment is necessary, use dilute acids or bases and a calibrated pH meter.

  • Proper Storage: Store solutions in tightly sealed, clearly labeled containers. For short-term storage, a cool, dark place is often sufficient. For long-term stability, refrigeration may be necessary. Always consult the manufacturer's recommendations.[20]

  • Inert Atmosphere: For particularly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

By implementing these strategies and using this guide as a resource, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental results.

References

  • BenchChem. (2025). Technical Support Center: Forced Degradation Study of 1-Phenylcyclohexylamine Hydrochloride.
  • Shen, Y., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. World Journal of Microbiology and Biotechnology, 24(8), 1623–1625.
  • MedCrave. (2016).
  • SRE. (2024).
  • ITW Technologies. (n.d.).
  • BenchChem. (2025). Stability-Indicating HPLC Assay for Cyclizine Hydrochloride.
  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (2016). Journal of the Institute of Industrial Organic Chemistry.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Introduction to storage conditions of cyclohexylamine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Gancarz, R. (1993). Reversibility of the Abramov and Pudovik reactions in the presence of amines. Tetrahedron, 49(48), 11467-11474.
  • PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Merck Millipore. (n.d.). LC-MS Contaminants.
  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing.
  • BenchChem. (2025). HPLC method for Trimethyloleylammonium chloride analysis.
  • Pharmaceutical Technology. (2014).
  • National Center for Biotechnology Information. (2019).
  • National Institutes of Health. (n.d.).
  • VAPOR LIQUID - UPB. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions Utilizing Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts in chemical reactions that utilize cyclohexylammonium chloride. As a versatile Brønsted acid catalyst and pH mediator, this compound is pivotal in numerous transformations; however, its reactivity profile requires a nuanced understanding to mitigate unwanted side reactions. This guide is structured to provide not just solutions, but a foundational understanding of the causal mechanisms behind byproduct formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the role and behavior of this compound in organic synthesis.

Q1: What is the primary function of this compound in my reaction?

This compound, the salt of the weak base cyclohexylamine and strong acid HCl, primarily functions in one of two ways[1]:

  • Brønsted Acid Catalyst: It provides a source of protons (H+) to activate electrophiles, such as carbonyl groups, facilitating nucleophilic attack. The presence of the cyclohexyl group offers moderate lipophilicity, which can improve its solubility in organic media compared to smaller ammonium salts[2].

  • pH Moderator/Buffer: In a reaction mixture, it establishes an equilibrium between the ammonium cation and its conjugate base, cyclohexylamine. This equilibrium can maintain the pH within a specific range, which can be critical for reaction selectivity and preventing base-sensitive side reactions.

Q2: Is the this compound reagent itself the source of observed byproducts?

Direct decomposition of this compound under typical reaction conditions is uncommon. Byproducts are more frequently generated from one of two sources:

  • Reaction of Free Cyclohexylamine: The equilibrium between the salt and its free amine means a small concentration of nucleophilic cyclohexylamine is always present. This free amine can compete with the desired nucleophile and react with electrophilic starting materials or intermediates.

  • Impurities in the Reagent: Commercial this compound may contain impurities from its manufacturing process, such as dicyclohexylamine, which is a common byproduct in the industrial production of cyclohexylamine[3].

Q3: How does the reaction environment influence byproduct formation?

The reaction conditions play a critical role. The solvent polarity, temperature, and presence of other bases or acids can shift the equilibrium between the ammonium salt and the free amine. For instance, in the presence of a stronger base, the equilibrium will be driven towards releasing more free cyclohexylamine, increasing the likelihood of amine-related side reactions.

Part 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a systematic approach to identifying and resolving specific byproduct issues encountered in common reaction types.

Scenario A: Acylation and Amide Bond Formation

These reactions are sensitive to competing nucleophiles and base-catalyzed side reactions.

Problem 1: Formation of N-cyclohexylbenzamide or other N-cyclohexylamide byproducts.
  • Symptom: You observe a byproduct with a mass corresponding to your acyl group plus a cyclohexylamino- fragment (M+112 amu).

  • Causality: This is a classic case of the free cyclohexylamine, present in equilibrium, acting as a nucleophile and reacting with your activated carboxylic acid (e.g., an acyl chloride or anhydride)[3][4]. This is essentially an undesired Schotten-Baumann reaction[4].

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) will decrease the rate of the competing nucleophilic attack by cyclohexylamine more significantly than the desired reaction.

    • Stoichiometric Precision: Avoid using a large excess of the acylating agent.

    • Alternative Catalyst: If the reaction allows, consider using a non-nucleophilic acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), to minimize the presence of a competing amine nucleophile.

Problem 2: Racemization of Chiral Centers.
  • Symptom: The final product shows a loss of enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Causality: The basic nature of the free cyclohexylamine can be sufficient to abstract an acidic proton adjacent to a stereocenter, particularly α-protons of carbonyl compounds, leading to racemization[5][6]. This is especially prevalent in peptide synthesis, where azlactone formation can be facilitated by bases, leading to epimerization[5][6].

  • Mitigation Strategies:

    • Minimize Reaction Time: Shorter exposure to the basic conditions reduces the opportunity for racemization.

    • Additive Inclusion: For peptide couplings, the addition of reagents like 1-hydroxybenzotriazole (HOBt) can suppress racemization[7].

    • Strict Anhydrous Conditions: Moisture can exacerbate racemization issues. Ensure all reagents and solvents are rigorously dried.

Scenario B: Condensation Reactions (e.g., Kabachnik-Fields)

The Kabachnik-Fields reaction is a three-component reaction of a carbonyl compound, an amine, and a phosphite, where the catalyst's role is delicate.

Problem 1: Isolation of an α-hydroxyphosphonate instead of the desired α-aminophosphonate.
  • Symptom: The major product lacks the amine component and instead contains a hydroxyl group.

  • Causality: The Kabachnik-Fields reaction can proceed via two main pathways. The acidic catalyst can activate the carbonyl to form an imine with the amine (Pathway A) or facilitate the attack of the phosphite on the carbonyl to form an α-hydroxyphosphonate (Pathway B)[8]. If Pathway B is dominant and the subsequent nucleophilic substitution by the amine is slow or disfavored, the α-hydroxyphosphonate intermediate is isolated as a byproduct[8].

  • Mitigation Strategies:

    • Promote Imine Formation: Run the reaction by pre-mixing the carbonyl compound and cyclohexylamine (to form the imine) before adding the phosphite and catalyst. This forces the reaction through the desired pathway.

    • Increase Temperature: Modestly increasing the reaction temperature may facilitate the conversion of the hydroxyphosphonate intermediate to the final product, though this must be balanced against the risk of decomposition.

Part 3: Proactive Quality Control and Prevention

Proactive measures are essential for reproducibility and minimizing byproduct formation.

Table 1: Summary of Troubleshooting Strategies
Problem ObservedChemical Indicator (e.g., in MS/NMR)Probable CauseRecommended Solution
N-cyclohexylamide byproductMass peak of (Acyl Group + 112); Cyclohexyl protons in NMR.Reaction of free cyclohexylamine with acylating agent.Lower reaction temperature; Use stoichiometric acylating agent; Consider a non-nucleophilic catalyst.
RacemizationLoss of optical rotation; Multiple diastereomers or enantiomers in chiral analysis.Base-catalyzed epimerization via proton abstraction by free cyclohexylamine.Minimize reaction time and temperature; Use racemization-suppressing additives (e.g., HOBt)[7].
α-hydroxyphosphonate byproductAbsence of cyclohexyl group signals; Presence of a hydroxyl signal.Reaction pathway favors phosphite addition to carbonyl before amine attack.Pre-form the imine before adding phosphite; Optimize temperature to favor substitution.
Dicyclohexylamine-related byproductMass peak corresponding to addition of dicyclohexylamino- fragment (M+180).Contamination of the catalyst with dicyclohexylamine.Use a higher purity grade of this compound; Purify the reagent before use.
Experimental Protocol: General Reaction Setup to Minimize Byproducts

This protocol provides a baseline for setting up reactions involving acid-sensitive or base-sensitive materials where this compound is used.

  • Glassware Preparation: Ensure all glassware is oven-dried (≥120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. Ensure all liquid reagents are handled via syringe under an inert atmosphere.

  • Order of Addition:

    • Charge the reaction vessel with the substrate and the this compound catalyst.

    • Add the anhydrous solvent and stir to dissolve.

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath before adding other reagents.

    • Add the most reactive reagent (e.g., the acylating agent) dropwise via a syringe pump over a prolonged period. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction over side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to catalytic conditions that could promote side reactions.

Part 4: Visual Guides and Workflows

Visual aids can help clarify complex chemical relationships and troubleshooting logic.

Diagram 1: The Dual Role of this compound

G cluster_equilibrium Catalyst Equilibrium in Solution cluster_pathways Resulting Reaction Pathways C6H11NH3Cl Cyclohexylammonium Chloride C6H11NH2 Cyclohexylamine (Free Base) C6H11NH3Cl->C6H11NH2 equilibrium H+ Proton (H+) C6H11NH2->C6H11NH3Cl Nucleophilic_Attack Nucleophilic Side Reaction (Byproduct Formation) C6H11NH2->Nucleophilic_Attack Acts as Nucleophile Bronsted_Acid Brønsted Acid Catalysis (Desired Pathway) H+->Bronsted_Acid Activates Electrophiles

Caption: Equilibrium of this compound and its divergent catalytic and nucleophilic pathways.

Diagram 2: Troubleshooting Workflow for Byproduct Identification

G Start Unexpected Byproduct Detected (via LC-MS, NMR, etc.) Analyze Characterize Byproduct Structure (Mass, Fragmentation, NMR) Start->Analyze Check_Reagents Analyze Starting Materials (Purity of Catalyst & Substrates) Start->Check_Reagents Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Source_Catalyst Is byproduct related to cyclohexylamine? Analyze->Source_Catalyst Source_Substrate Is byproduct a substrate isomer or dimer? Analyze->Source_Substrate Optimize Optimize Conditions (Lower Temp, Change Stoich.) Review_Conditions->Optimize Impurity Impurity in Catalyst (e.g., Dicyclohexylamine) Source_Catalyst->Impurity Yes Side_Reaction Side Reaction of Free Cyclohexylamine Source_Catalyst->Side_Reaction No Source_Substrate->Review_Conditions No Racemization Racemization or Rearrangement Source_Substrate->Racemization Yes Purify Purify or Replace Reagent Impurity->Purify Side_Reaction->Optimize Racemization->Optimize

Caption: A logical workflow for diagnosing the source of unexpected byproducts in a chemical reaction.

References

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA).
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • BenchChem. (2025). A Comparative Guide to Cyclohexylammonium and Other Organic Cations in Catalysis.
  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res, 48(3), 292-8. doi: 10.1111/j.1399-3011.1996.tb00844.x.
  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name?
  • ACS Publications, The Journal of Organic Chemistry. (n.d.). ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). 4998-76-9・this compound・358-01812[Detail Information].
  • National Institutes of Health, PubChem. (n.d.). Cyclohexylamine.
  • USDA. (n.d.). Cyclohexylamine.
  • Wiley Online Library, Chinese Journal of Chemistry. (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene.
  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE.
  • IOSR Journal. (n.d.). Recent progress of Ammonium chloride as catalyst in organic synthesis.
  • National Institutes of Health, PubChem. (n.d.). Cyclohexylazanium;chloride.
  • ScienceDirect. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with Sorbic Chloride.
  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.

Sources

Strategies to increase the efficiency of reactions catalyzed by Cyclohexylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions catalyzed by Cyclohexylammonium Chloride. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into optimizing your experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance reaction efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and general use of this compound as an organocatalyst.

Q1: What is this compound, and how does it function as a catalyst?

A1: this compound (C₆H₁₁NH₃⁺Cl⁻) is the hydrochloride salt of cyclohexylamine. It functions primarily as a Brønsted acid catalyst and a source of a primary ammonium ion. In organocatalysis, its utility stems from the acidic N-H protons which can participate in hydrogen bonding and proton transfer.[1] These interactions are crucial for activating substrates, often through the in situ formation of reactive intermediates like enamines or iminium ions from carbonyl compounds (aldehydes and ketones).[1] The cyclohexyl group provides moderate lipophilicity, which can improve solubility in common organic solvents compared to smaller ammonium salts.[1]

Q2: What are the primary applications of this compound in catalysis?

A2: It is most prominently used in reactions that can proceed through enamine or iminium ion intermediates. Key applications include:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated compounds.[1][2][3]

  • Aldol Reactions: Facilitating the reaction between an enolate (or enol) and a carbonyl compound to form a β-hydroxy carbonyl, which may subsequently dehydrate.[4][5]

  • Kabachnik-Fields Reaction: This three-component reaction to synthesize α-aminophosphonates can be catalyzed by amine-based systems, where the catalyst facilitates imine formation.[6]

Q3: How should I store and handle this compound?

A3: this compound is a crystalline solid that is generally stable. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from moisture.[7] For handling, standard laboratory personal protective equipment (PPE) is recommended, including safety glasses, gloves, and a lab coat, as it can be irritating to the eyes, skin, and respiratory system.[8]

Q4: Can I substitute this compound with other amine salts?

A4: Yes, but performance will vary. The efficacy of an ammonium salt catalyst depends on its acidity (pKa), steric bulk, and solubility. For example, substituting it with a secondary ammonium salt like diphenylammonium triflate might offer different stereoselectivity due to increased steric hindrance. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) would function via a completely different mechanism, typically as a phase-transfer catalyst, and would not be a suitable replacement for enamine/iminium catalysis.[1] A systematic screening of catalysts is always recommended when developing a new transformation.

Part 2: Troubleshooting Guide for Low Reaction Efficiency

This guide is structured around common problems encountered during catalysis. Each section provides potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Your reaction shows minimal consumption of the limiting reagent after the expected reaction time.

Workflow for Diagnosing Low Conversion

G start Low / No Conversion q1 Is the catalyst fully dissolved in the reaction medium? start->q1 sol_q1_no Action: Change solvent or gently heat to aid dissolution. Consider solvent effects on solubility. q1->sol_q1_no No q2 Is catalyst loading optimal? q1->q2 Yes sol_q2_no Action: Run a catalyst loading screen (e.g., 2, 5, 10, 20 mol%). See Protocol 1. q2->sol_q2_no No q3 Is catalyst active? (Potential deactivation) q2->q3 Yes sol_q3_no Action: Use a fresh batch of catalyst. Ensure anhydrous/inert conditions if a side reaction is suspected. q3->sol_q3_no No q4 Are reaction temperature and concentration correct? q3->q4 Yes sol_q4_no Action: Optimize temperature and concentration. Higher concentration can increase rate. Temperature affects kinetic vs. thermodynamic control. q4->sol_q4_no No end_node Problem Resolved / Escalate to Substrate Reactivity Issue q4->end_node Yes G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification a 1. Dissolve nitrostyrene and catalyst in solvent. b 2. Add propanal to initiate. a->b c 3. Stir at RT. Monitor by TLC/GC. b->c d 4. Quench with sat. aq. NH4Cl. c->d e 5. Extract with ethyl acetate. d->e f 6. Dry, concentrate, and purify via column chromatography. e->f

Caption: Experimental workflow for a catalyzed Michael addition.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and this compound (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of the chosen solvent (e.g., toluene). Stir the mixture at room temperature until all solids are dissolved. [1]3. Initiation: Add propanal (2.0 mmol, 2.0 eq) to the reaction mixture. [1]4. Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by periodically taking small samples and analyzing by TLC or GC until the nitrostyrene is consumed.

  • Workup: Once the reaction is complete, quench by adding 5 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). [1]6. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL). [1]7. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. [1]8. Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure Michael adduct. [1]

References
  • ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS. The Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. Chinese Journal of Chemistry. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.. [Link]

  • A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv. [Link]

  • This compound. ChemBK. [Link]

  • effect of cyclohexyl chloride on the rp (catalyst activity) during the... ResearchGate. [Link]

  • Cyclohexylazanium;chloride | C6H14ClN. PubChem. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH). [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Additive Effects on Asymmetric Catalysis. PubMed. [Link]

  • Theoretical Perspectives in Organocatalysis. National Institutes of Health (NIH). [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight. MDPI. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Deactivation and Regeneration of Commercial Type Fischer-Tropsch Co-Catalysts—A Mini-Review. MDPI. [Link]

  • The Michael Reaction. ResearchGate. [Link]

  • Aldol Reactions. Chad's Prep. [Link]

  • cyclohexylamine's action mechanism and application examples in surfactant synthesis. ahax.cn. [Link]

  • Aldol Addition and Condensation Reactions - Practice Problems. Chemistry Steps. [Link]

  • 21.5 Aldol Reactions. YouTube. [Link]

  • Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation. ResearchGate. [Link]

  • Aldol Condensation Worked Practice Questions + TRICK!. YouTube. [Link]

Sources

Technical Support Center: Cyclohexylammonium Chloride Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Cyclohexylammonium Chloride (CHA·HCl). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the effects of temperature and pressure. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and innovate reliably.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing how temperature and pressure influence reactions with CHA·HCl. Understanding these concepts is the first step toward rational experimental design and troubleshooting.

Q1: How does this compound behave at elevated temperatures?

At ambient temperatures, this compound exists as a stable salt. However, as the temperature increases, it can undergo a reversible dissociation into its constituent free base, cyclohexylamine, and hydrogen chloride (HCl).

  • C₆H₁₁NH₃⁺Cl⁻ (solid/liquid) ⇌ C₆H₁₁NH₂ (gas) + HCl (gas)

This equilibrium is critical. The generation of volatile cyclohexylamine (boiling point: 134.5°C) and HCl gas can significantly alter the reaction environment.[1][2] When heated to decomposition, it can also emit toxic nitrogen oxides (NOx).[3] Therefore, precise temperature control is essential to either promote or prevent this dissociation, depending on the desired reaction pathway.

Q2: What is the fundamental role of temperature in controlling reaction outcomes?

Temperature is a primary lever for controlling both the rate and direction of a chemical reaction.[4]

  • Reaction Rate (Kinetics): Increasing the temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions. This helps overcome the activation energy barrier, thus accelerating the reaction. For endothermic reactions, increasing the temperature speeds them up and shifts the equilibrium toward the products.[4]

  • Reaction Selectivity (Thermodynamics): In many cases, multiple reaction pathways are possible. One pathway might be kinetically favored (lower activation energy, faster at lower temperatures), while another is thermodynamically favored (more stable product, favored at higher temperatures). By carefully modulating the temperature, you can selectively favor the formation of your desired product over impurities. High temperatures can, however, reduce selectivity by enabling multiple side reactions or decomposition pathways.[4]

Q3: How does pressure impact reactions involving CHA·HCl?

The effect of pressure is most significant when gaseous species are involved in the reaction, either as reactants or products.[5]

  • Concentration and Collision Frequency: For gas-phase reactions, increasing the pressure compresses the gas molecules, effectively increasing their concentration.[5] This leads to more frequent collisions between reactant molecules, which typically increases the reaction rate. This principle is utilized in processes like the Haber-Bosch synthesis of ammonia and is relevant for reactions using gaseous reactants with CHA·HCl or its dissociated form, cyclohexylamine.[5]

  • Le Chatelier's Principle: If a reaction involves a change in the number of moles of gas, pressure can shift the equilibrium. An increase in pressure will favor the side of the reaction with fewer moles of gas.[6] For the dissociation of CHA·HCl (1 mole of solid/liquid to 2 moles of gas), high pressure would suppress dissociation and favor the salt form.

  • Supercritical Fluids: At very high pressures and temperatures, reactants can enter a supercritical state, where they exhibit properties of both liquids and gases. Reactions in supercritical CO₂, for example, can show significantly altered reactivity and selectivity. In one study, the carbonylation of cyclohexylamine with CO₂ saw a yield increase from 69% at 30 bar to 91.6% at 100 bar as the CO₂ approached its supercritical state, which altered the physiochemical properties of the substrates and catalyst.[7]

Q4: How do temperature and pressure affect the solubility of CHA·HCl?

This compound is reported to be soluble in water, with a solubility of 83 g/100 mL at 17°C.[8] For most salts, solubility in water increases with temperature.[9][10] This is crucial for liquid-phase reactions, as ensuring the reactant is fully dissolved is often the first step to achieving a successful outcome. Insufficient solubility can lead to a heterogeneous mixture and slow, unpredictable reaction rates. Pressure generally has a negligible effect on the solubility of solids and liquids in a liquid solvent.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured, question-and-answer guide to address specific experimental issues.

Scenario 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. How can I use temperature and pressure to troubleshoot this?

A low yield is a common problem that can often be traced back to suboptimal reaction conditions.[11][12] Here’s a systematic approach to diagnosis and optimization.

Initial Diagnosis:

  • Confirm Reactant Purity: Ensure the starting CHA·HCl and all other reagents are of the required purity. Impurities can inhibit catalysts or introduce side reactions.

  • Check Solubility: Is your CHA·HCl fully dissolved at the reaction temperature? If not, the reaction is limited by the dissolution rate. Consider increasing the temperature or choosing a more suitable solvent.

  • Analyze the Crude Mixture: Before purification, take a sample of the crude reaction mixture. Use techniques like TLC, LCMS, or crude NMR to determine if the product was formed and then lost during workup, or if it never formed in the first place.[13]

Troubleshooting Workflow:

G start Problem: Low Yield check_product Product detected in crude mixture? start->check_product workup_issue Potential Issue: Product loss during workup/purification. Review extraction, chromatography, and handling steps. check_product->workup_issue Yes reaction_issue Issue is with the reaction itself. check_product->reaction_issue No temp_low Hypothesis 1: Temperature is too low. (Insufficient energy to overcome activation barrier) reaction_issue->temp_low temp_high Hypothesis 2: Temperature is too high. (Product or reactant decomposition, side reactions favored) reaction_issue->temp_high pressure_issue Hypothesis 3 (Gas-phase reactants): Pressure is incorrect. (Insufficient concentration or equilibrium shift) reaction_issue->pressure_issue solution_temp_low Solution: Run reaction at incrementally higher temperatures (e.g., +10°C). Monitor progress by TLC/LCMS. temp_low->solution_temp_low solution_temp_high Solution: Run reaction at lower temperatures. Profile reaction at several points (e.g., RT, 40°C, 60°C) to find optimal balance. temp_high->solution_temp_high solution_pressure Solution: Increase pressure to boost reactant concentration. Verify system is sealed and holding pressure. pressure_issue->solution_pressure

Experimental Protocol: Temperature Optimization

  • Setup: Prepare three identical small-scale reactions in parallel. Use clean, dry glassware.[14]

  • Temperature Points: Set each reaction to a different temperature. For example:

    • Reaction A: Literature-reported temperature (or your initial attempt).

    • Reaction B: Temperature + 20°C.

    • Reaction C: Temperature - 20°C.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction. Quench immediately and analyze by TLC or LCMS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the results. This will reveal if the reaction is too slow (needs higher temp), if the product is degrading (needs lower temp), or if an optimal balance exists within the tested range.

Scenario 2: Formation of Unexpected Side Products

Q: My reaction is producing significant impurities alongside my desired product. Could temperature or pressure be the cause?

Yes, incorrect temperature or pressure settings are common culprits for selectivity issues.

Causality Analysis:

  • High Temperature Side Reactions: Elevated temperatures can provide sufficient energy to activate alternative reaction pathways. For CHA·HCl, this could include elimination reactions, rearrangements, or decomposition. For instance, heating cyclohexylamine with hydrogen iodide at 200°C can lead to the formation of methyl cyclopentane, indicating ring contraction is possible at extreme temperatures.[1]

  • Pressure-Driven Selectivity: In reactions with multiple possible pathways involving gaseous species, pressure can be used to selectively favor one over the other based on which pathway involves a greater or lesser volume of gas (Le Chatelier's Principle).[6]

Troubleshooting Protocol: Reaction Profiling

  • Establish a Baseline: Run the reaction at the conditions that produced the impurities and obtain a clear analytical profile (e.g., LCMS, GC-MS) to identify the major side products.

  • Systematic Temperature Reduction: Repeat the reaction at sequentially lower temperatures (e.g., in 10-15°C decrements). Analyze the product mixture at each temperature to observe the ratio of the desired product to impurities. This will help identify a temperature window where the desired reaction proceeds efficiently while the side reactions are minimized.

  • Pressure Modulation (if applicable): If your reaction involves gases, perform a similar systematic study by varying the pressure while keeping the temperature constant. For example, in the reductive amination of cyclohexanone, both temperature and hydrogen pressure are optimized to maximize the yield of cyclohexylamine.[15]

Data Summary: Temperature & Pressure Effects in Related Reactions

The following table summarizes conditions from literature for reactions involving cyclohexylamine (the free base of CHA·HCl), illustrating the wide range of effective parameters.

Reaction TypeReactantsCatalystTemperature (°C)Pressure (bar)Outcome/ObservationReference
Reductive AminationPhenol, Cyclohexylamine, H₂Pd/C or Rh/C80 - 1400.5 - 1.5 (H₂)Temperature and pressure affect conversion and selectivity to secondary amines.[16]
Reductive AminationCyclohexanone, Ammonia, H₂Cu-Cr-La/γ-Al₂O₃120 - 16020 - 40 (H₂)Yield of cyclohexylamine was optimized by varying both temperature and pressure.[15]
CO₂ CarbonylationCyclohexylamine, CO₂[Bmim]Br/KOH100 - 14015 - 150Yield dramatically increased from 30 bar to 100 bar, then decreased at higher pressures.[7]
α-picoline SynthesisCyclohexylamine, AmmoniaZinc Chloride~350Not specifiedHigh temperature is required for this specific transformation.[2][3]

Part 3: Safety, Stability, and System Integrity

Q: What are the safety risks of heating CHA·HCl under pressure?

Working at elevated temperatures and pressures introduces significant safety hazards that must be managed.

  • Flammability: The dissociated free base, cyclohexylamine, is a flammable liquid with a flash point of 27-32°C.[1][17] Its vapors can form explosive mixtures with air.[2] Ensure all high-temperature experiments are conducted in a well-ventilated fume hood, away from ignition sources.[18][19]

  • Pressure Buildup: Heating a closed system will cause a significant increase in pressure. The dissociation of CHA·HCl into two moles of gas for every mole of salt will further increase this pressure.[3] Always use a reaction vessel rated for the temperatures and pressures you intend to reach, and include a pressure relief valve as a safety measure. Closed containers may rupture when exposed to extreme heat.[18]

  • Corrosivity: The generation of HCl gas upon dissociation creates a highly corrosive environment. Ensure your reactor and fittings are made of corrosion-resistant materials. Cyclohexylamine itself is also corrosive and can cause severe skin burns and eye damage.[17][19]

Visualizing the Relationship between T/P and Reaction State

This diagram illustrates the conceptual relationship between temperature, pressure, and the state of the reacting system.

G cluster_temp Temperature Effect cluster_pressure Pressure Effect (for gaseous systems) low_T Low Temperature - Slow kinetics - CHA·HCl is stable salt - Favors kinetic products high_T High Temperature - Fast kinetics - CHA·HCl ⇌ C₆H₁₁NH₂ + HCl - Favors thermodynamic products - Risk of side reactions/decomposition low_T->high_T Increase Temp low_P Low Pressure - Low reactant concentration - Favors ↑ moles of gas (dissociation) high_P High Pressure - High reactant concentration - Favors ↓ moles of gas (association) - Can increase reaction rate low_P->high_P Increase Pressure

References

  • Ortega, M., Manrique, R., Jiménez, R., & Arteaga-Pérez, L. E. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts.

  • LookChem. (2024). Cyclohexylamine Usage And Synthesis.

  • USDA. (n.d.). Cyclohexylamine. National Organic Program Technical Evaluation Report.

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem Compound Summary.

  • Horng, R.-S., et al. (2018). Pressure influences on CO2 reaction with cyclohexylamine using ionic liquid as reaction medium and catalyst. Journal of CO2 Utilization.

  • Li, J., et al. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Chinese Journal of Chemical Engineering.

  • QualiChem, Inc. (2015). Safety Data Sheet: COOLANT BOOSTER 2.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclohexylamine.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.

  • Acros Organics. (2025). Safety Data Sheet: Cyclohexylamine.

  • Clark, J. (2021). The Effect of Pressure on Reaction Rates. Chemguide.

  • ChemBK. (n.d.). This compound.

  • Quora. (2022). What is the effect of reduced pressure on chemical reactions?

  • Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability.

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.

  • LibreTexts Chemistry. (2025). Effect of Pressure.

  • Cole-Parmer. (2009). Material Safety Data Sheet - Cyclohexyl chloride, 98%.

  • Brown, F. E. (1926). The Effect of Pressure on Chemical Reaction. Proceedings of the Iowa Academy of Science.

  • Wikipedia. (n.d.). Solubility table.

  • Keglevich, G. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Reactions.

  • Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses Procedure.

  • Pawlus, S., et al. (2019). Pressure-induced liquid-liquid transition in a family of ionic materials. Nature Communications.

  • Reddit. (2018). Consistently awful yields. r/chemistry.

  • Strauss, C. R., & Trainor, R. W. (1995). Applications of High-Temperature Aqueous Media for Synthetic Organic Reactions. Angewandte Chemie International Edition in English.

  • Wikipedia. (n.d.). Cyclohexyl chloride.

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.

  • National Center for Biotechnology Information. (n.d.). cyclohexylazanium;chloride. PubChem Compound Summary.

  • Stojanovic, A., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Thermochimica Acta.

  • Kisaragi, S., et al. (1994). High-pressure phase transition of cesium chloride and cesium bromide. Thermochimica Acta.

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine hydrochloride. PubChem Compound Summary.

  • Stojanovic, A., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Thermochimica Acta.

  • Khan, A. T. (2014). Recent progress of Ammonium chloride as catalyst in organic synthesis. IOSR Journal of Applied Chemistry.

  • Donau, C., et al. (2021). Phase Transitions in Chemically Fueled, Multiphase Complex Coacervate Droplets. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature.

  • Cvengroš, J., et al. (2006). Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. Chemical Papers.

  • ExamSIDE.Com. (n.d.). Aldehydes, Ketones and Carboxylic Acids. JEE Main Chemistry.

Sources

Technical Support Center: Optimizing Cyclohexylammonium Chloride Catalyst Loading

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions mediated by cyclohexylammonium chloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and reproducibility of their catalytic processes. Here, we move beyond simple protocols to explore the underlying principles of catalyst loading, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role and use of this compound in catalysis.

Q1: What is this compound, and how does it function as a catalyst?

A: this compound is the salt formed from cyclohexylamine and hydrochloric acid. It functions primarily as a Brønsted acid catalyst. The key to its activity lies in the ammonium proton (N-H), which can be donated to activate substrates, often by protonating a carbonyl group or another Lewis basic site. This activation facilitates nucleophilic attack. Additionally, the cyclohexyl group provides moderate lipophilicity, which can influence the catalyst's solubility and its effectiveness in certain solvent systems, sometimes allowing it to function in a manner analogous to a phase-transfer catalyst by interacting with organic substrates.[1]

Q2: Why is optimizing the catalyst loading of this compound so critical?

A: Catalyst loading is a critical parameter that directly impacts reaction rate, yield, and purity.

  • Too Little Catalyst: Insufficient loading leads to slow or incomplete reactions, as the concentration of the active catalytic species is the limiting factor.

  • Too Much Catalyst: Excess catalyst does not always improve the outcome and can be detrimental. It can lead to an increase in side reactions, complicate product purification (requiring additional steps to remove the catalyst), and increase overall process cost. In some cases, excessively high concentrations can even lead to a decrease in yield.[2]

Q3: Is this compound sensitive to air or moisture?

A: While the salt itself is generally stable, its catalytic activity can be highly sensitive to the reaction environment. The presence of water can interfere with its role as a Brønsted acid by competing for protonation sites on the substrate or by altering the catalyst's aggregation state. It is crucial to use anhydrous solvents and reagents for reproducible results, especially when precise control over the reaction is required.[3]

Q4: Can I substitute this compound with another amine salt?

A: Yes, but with caution. Other primary or secondary ammonium salts can also function as Brønsted acid catalysts. However, the nature of the cation (e.g., its steric bulk and lipophilicity) can significantly influence the reaction's outcome.[1] The cyclohexyl group offers a specific balance of steric hindrance and solubility that may be optimal for a particular transformation. Direct substitution without re-optimization is not recommended.

Troubleshooting Guide for Common Issues

This guide provides a systematic, question-and-answer approach to resolving specific experimental challenges.

Q5: My reaction is proceeding very slowly or has stalled completely. How do I troubleshoot this?

A: A slow or stalled reaction is a common issue, often directly related to the catalyst's efficacy. Follow this diagnostic workflow to identify the root cause.

G start Problem: Slow or Stalled Reaction q1 Is the current catalyst loading sufficient (e.g., >0.5 mol%)? start->q1 a1_yes Increase catalyst loading incrementally (e.g., to 2 mol%, 5 mol%). Monitor reaction progress. q1->a1_yes No a2_no Catalyst loading is not the primary issue. Investigate catalyst deactivation. q1->a2_no Yes q2 Did increasing the loading improve the rate? a1_yes->q2 a2_yes Solution: Initial catalyst loading was too low. Proceed with optimized higher loading. q2->a2_yes Yes q2->a2_no No deactivation Troubleshoot Catalyst Deactivation - Check purity of reagents/solvents (impurities can be poisons). - Ensure anhydrous conditions. - Consider thermal instability if reaction is run at high temp. a2_no->deactivation other_params Investigate Other Parameters - Increase temperature. - Screen different solvents. - Confirm substrate purity. deactivation->other_params

Caption: Troubleshooting workflow for a slow or stalled reaction.

Causality: The logic behind this workflow is to first address the most common and easily solvable issue: insufficient catalyst concentration. If adding more catalyst doesn't help, it strongly implies that the active catalyst is being removed from the cycle (deactivation) or that other reaction parameters are the true bottleneck.[4][5] Impurities in reagents or solvents are frequent culprits for catalyst poisoning.[3]

Q6: I increased the catalyst loading, but my yield decreased. What is happening?

A: This counterintuitive result typically points to one of several issues:

  • Promotion of Side Reactions: The higher catalyst concentration may be accelerating an undesired reaction pathway, consuming your starting material or product. For example, it could catalyze the decomposition of a sensitive product.

  • Product Inhibition: The product of the reaction might be coordinating to the catalyst, forming an inactive complex. At higher catalyst loadings, this effect can become more pronounced.

  • Physical State Changes: At high concentrations, the catalyst may precipitate from the reaction mixture or form aggregates with lower specific activity, effectively reducing the amount of active catalyst available.

  • Complex Reaction Equilibria: The reaction may involve equilibria where excess catalyst shifts the balance away from the desired product.

Solution: First, re-run the reaction at what you previously identified as the optimal or a slightly lower loading to confirm the result. Monitor the reaction by TLC or LC-MS at several time points to look for the formation of new byproducts at higher catalyst loadings. This will help you diagnose whether side reactions are the cause.

Q7: My results are inconsistent between batches, even with the same catalyst loading. Why?

A: Reproducibility issues are often traced back to subtle variations in reaction setup and materials.

  • Water Content: The most common cause. Ensure solvents are freshly dried and that reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon). Even small amounts of atmospheric moisture can affect the catalyst's performance.

  • Reagent Purity: Use reagents from the same batch if possible. An impurity in a new bottle of starting material or solvent could be acting as a catalyst poison.[6]

  • Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate affects the interfacial surface area, which can be crucial for reactions involving phase-transfer phenomena.[7] Ensure the stirring is vigorous and consistent across all experiments.

  • Temperature Control: Verify that your heating apparatus provides consistent and accurate temperature control. Small fluctuations can have a large impact on reaction rates.

Systematic Optimization of Catalyst Loading

A systematic approach is essential for identifying the true optimal catalyst loading. The goal is to find the lowest concentration of catalyst that provides the maximum yield in a reasonable amount of time.

Data-Driven Optimization: A Hypothetical Screening Study

A screening experiment is the most effective way to determine the optimal catalyst loading. Below is a table summarizing hypothetical results for a generic reaction, illustrating a typical outcome.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
10.12415Reaction is extremely slow; significant starting material remains.
20.52465Rate is acceptable, but conversion is incomplete.
31.0 12 92 Reaction goes to completion in a reasonable time. Clean reaction profile.
42.0893Faster reaction, but no significant improvement in yield. More difficult purification due to excess catalyst.
55.0688Reaction is fast, but a noticeable increase in byproduct formation is observed by TLC/LC-MS. Yield has decreased.
610.0681Significant byproduct formation. Product isolation is complicated.

Analysis: In this example, 1.0 mol% represents the optimal catalyst loading. It provides the best balance of reaction rate and yield, without the complications of side reactions or purification difficulties seen at higher loadings. Loadings below this are too slow, while loadings above it offer diminishing returns and introduce new problems.

Experimental Protocol: Catalyst Loading Screening

This protocol outlines a parallel experiment to efficiently screen five different catalyst loadings.

G prep 1. Preparation - Dry all glassware. - Prepare stock solutions of Substrate A and Reagent B in anhydrous solvent to ensure accurate dispensing. setup 2. Reaction Setup - Set up 5 identical reaction vessels with stir bars. - Charge each vessel with Substrate A and Reagent B stock solutions. - Place vessels in a temperature-controlled heating block. prep->setup cat_add 3. Catalyst Addition - Weigh this compound for each loading (0.1, 0.5, 1.0, 2.0, 5.0 mol%) into separate vials. - Add the catalyst to each respective reaction vessel simultaneously to start the reactions at the same time. setup->cat_add monitor 4. Monitoring - Take small aliquots from each reaction at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours). - Quench the aliquot and analyze by TLC, GC, or LC-MS to determine conversion/yield. cat_add->monitor analyze 5. Analysis - Plot Yield vs. Time for each catalyst loading. - Compare the final yields and reaction times. - Identify the loading that gives the highest yield in the shortest time with the cleanest reaction profile. monitor->analyze

Caption: Workflow for a parallel catalyst loading screening experiment.

Step-by-Step Methodology:

  • Materials & Setup:

    • Five identical reaction vials (e.g., 2-dram vials) equipped with magnetic stir bars.

    • Substrate A (1.0 mmol per vial).

    • Reagent B (1.1 mmol per vial).

    • This compound (catalyst).

    • Anhydrous solvent (e.g., Toluene, THF, Dioxane).

    • Inert atmosphere (Nitrogen or Argon).

    • Multi-position stirring hotplate or reaction block for consistent temperature and stirring.

  • Procedure: a. Under an inert atmosphere, add Substrate A (1.0 mmol) and the anhydrous solvent (e.g., 2 mL) to each of the five vials. b. Add Reagent B (1.1 mmol) to each vial. c. Begin stirring at a consistent rate (e.g., 500 RPM) and bring the reaction block to the desired temperature (e.g., 80 °C). d. In separate portions, weigh out the required amount of this compound for each loading (e.g., 0.01, 0.05, 0.1, 0.2, and 0.5 mmol). e. Add the pre-weighed catalyst to each respective vial to initiate the reactions. Start a timer.

  • Monitoring and Analysis: a. At each time point (e.g., 1, 4, 12, 24 hours), withdraw a small aliquot (~10 µL) from each reaction vial. b. Quench the aliquot in a separate vial containing a suitable solvent and an internal standard for quantitative analysis (e.g., by GC or LC-MS). c. Analyze the quenched samples to determine the percentage conversion of the starting material and the yield of the desired product. d. After 24 hours (or once the leading reaction is complete), cool all reactions, work them up identically, and isolate the product for accurate yield determination.

  • Conclusion: a. Compare the isolated yields and the reaction profiles from your monitoring data. b. Select the lowest catalyst loading that provides a high yield in an acceptable timeframe as your optimized condition.

By adopting this systematic and data-driven approach, you can confidently optimize the catalyst loading for your this compound-mediated reactions, leading to more efficient, cost-effective, and reproducible synthetic outcomes.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Google Vertex AI Search.
  • Troubleshooting of C
  • Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022).
  • troubleshooting low catalytic activity with IMes-based c
  • A Comparative Guide to Cyclohexylammonium and Other Organic Cations in C
  • Optimization of amount of the catalyst loading.
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.PTC Organics.
  • Phase transfer c
  • ACID CATALYSIS IN AMINES. I. THE CATALYTIC EFFECT OF CYCLOHEXYLAMMONIUM SALTS ON THE REACTION BETWEEN CYCLOHEXYLAMINE AND ESTERS.The Journal of Organic Chemistry.

Sources

Validation & Comparative

Cyclohexylammonium chloride vs. anilinium chloride in perovskite solar cells.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Additive Engineering in Perovskite Solar Cells: A Comparative Analysis of Cyclohexylammonium Chloride and Anilinium Chloride

As a Senior Application Scientist, my experience in the field of advanced materials has repeatedly demonstrated that the path to breakthrough discoveries often lies in the nuanced understanding of molecular interactions. In the rapidly evolving landscape of perovskite photovoltaics, additive engineering has emerged as a cornerstone for enhancing both the efficiency and longevity of solar cell devices. Among the myriad of compounds explored, organic ammonium salts have shown particular promise for passivating defects at the perovskite surface and grain boundaries.

This guide provides a comprehensive comparison of two such additives: this compound (CHC or CYCl) and Anilinium Chloride (AC or ANCl). While both are chloride salts intended for defect passivation, their performance outcomes are strikingly divergent. We will delve into the fundamental chemical properties that dictate their efficacy, present supporting experimental data, and provide a detailed protocol for their application and analysis. Our objective is to equip researchers with the critical insights needed to make informed decisions in the selection of passivation agents for high-performance perovskite solar cells (PSCs).

The Decisive Role of pKa in Defect Passivation

The central thesis of this guide revolves around a key chemical parameter: the acid dissociation constant (pKa) of the organic cation. The effectiveness of an ammonium-based passivation agent is critically dependent on its ability to remain protonated and effectively interact with the perovskite surface. A comparison between CHC and AC provides a compelling case study on this principle.

This compound features a cation with a high pKa of approximately 10.6, while the anilinium cation in AC has a low pKa of 4.6.[1] This significant difference in acidity is the primary determinant of their contrasting effects on PSC performance. The high-pKa CHC cation is chemically stable and less prone to deprotonation, allowing it to effectively passivate surface defects. Conversely, the low-pKa anilinium cation is more likely to deprotonate. This deprotonation process can adversely generate defect-mediated traps, specifically by creating free iodide, which leads to the formation of iodide defects and ultimately harms device performance.[1]

Performance Metrics: A Head-to-Head Comparison

Experimental evidence clearly illustrates the performance gap between CHC and AC-treated devices. Post-treatment with CHC leads to a notable increase in power conversion efficiency (PCE), whereas the application of AC has been shown to decrease PCE compared to control devices.[1]

A study focusing on formamidinium lead triiodide (FAPbI3) perovskite solar cells demonstrated that CHC treatment could boost the PCE to nearly 25%.[1] In contrast, anilinium-based salts, while capable of passivating iodide vacancies and improving stability in some contexts, require careful molecular design, such as using bidentate anilinium structures, to achieve positive results.[2][3][4] Even in such optimized cases, the reported efficiencies, reaching up to 19.35%, were achieved with an anilinium salt featuring an iodide counteranion, with the chloride version showing slightly lower performance.[2][3] The detrimental effect of the standard, low-pKa anilinium chloride is a critical takeaway for researchers.[1]

Table 1: Comparative Photovoltaic Performance
AdditivePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability (in dark)
Control (FAPbI3) ~23-24%~1.16~25.0~83-84%Baseline
This compound (CHC) 24.98% 1.18 25.2 ~84% 91% of initial PCE after 1300 h [1]
Anilinium Chloride (AC) Decreased PCE LoweredLoweredLoweredNot reported due to poor performance[1]
Optimized Bidentate Anilinium Iodide 19.35%1.0723.5177.82%Stable for > 90 days[2][3]

Note: Data for Control and CHC are based on the high-performing FAPbI3 system described in the literature.[1] The AC data reflects the adverse effects reported due to its low pKa.[1] Data for the optimized anilinium salt is included for a broader perspective on anilinium-derived compounds.[2][3]

Mechanistic Insights: Why CHC Succeeds and AC Fails

The divergent outcomes can be traced back to the surface chemistry at the perovskite-additive interface. Effective passivation aims to heal defects such as undercoordinated lead ions (Pb²⁺) and halide vacancies, which act as non-radiative recombination centers.[5][6][7][8]

This compound (CHC): With its high pKa, the cyclohexylammonium cation (C₆H₁₁NH₃⁺) remains protonated. This allows it to form stable interactions, likely hydrogen bonds, with the perovskite lattice, effectively passivating negatively charged defects and suppressing non-radiative recombination. The result is a significant increase in carrier lifetime, leading to higher open-circuit voltage (Voc) and fill factor (FF).[1][9]

Anilinium Chloride (AC): The anilinium cation (C₆H₅NH₃⁺), due to its low pKa, readily deprotonates into aniline (C₆H₅NH₂) upon interaction with the perovskite surface. This process is detrimental for two primary reasons:

  • Loss of Passivation: The neutral aniline molecule is less effective at passivating charged defects.

  • Defect Generation: The deprotonation reaction can create additional defects, such as iodide vacancies, which trap charge carriers and reduce the overall efficiency of the device.[1]

This core mechanistic difference is visualized in the diagram below.

cluster_0 Perovskite Surface cluster_1 CHC Treatment (High pKa) cluster_2 AC Treatment (Low pKa) Defects Surface Defects (e.g., Halide Vacancies, undercoordinated Pb²⁺) Deprotonation Deprotonation (Unstable) Defects->Deprotonation Induces CHC Cyclohexylammonium Cation (C₆H₁₁NH₃⁺) CHC->Defects Passivates Passivation Effective Defect Passivation - Stable H-bonding - Reduced non-radiative recombination CHC->Passivation Result_CHC Increased PCE & Stability Passivation->Result_CHC AC Anilinium Cation (C₆H₅NH₃⁺) AC->Deprotonation Defect_Gen Generation of New Defects (e.g., Iodide Vacancies) Deprotonation->Defect_Gen Result_AC Decreased PCE Defect_Gen->Result_AC

Caption: Mechanistic comparison of CHC and AC interaction with the perovskite surface.

Experimental Protocol: Fabrication and Post-Treatment

This section provides a validated, step-by-step protocol for fabricating a high-efficiency n-i-p planar perovskite solar cell and applying CHC or AC as a post-treatment agent. This workflow is designed to be a self-validating system, where careful execution should reproduce the performance trends discussed.

Experimental Workflow Diagram

A 1. FTO Substrate Cleaning B 2. SnO₂ ETL Deposition (Spin-coating) A->B 450°C anneal C 3. Perovskite (FAPbI₃) Layer Deposition (Spin-coating in glovebox) B->C D 4. Post-Treatment Application (Spin-coating CHC or AC solution) C->D E 5. Thermal Annealing D->E 150°C for 10 min F 6. Spiro-OMeTAD HTL Deposition (Spin-coating) E->F G 7. Gold (Au) Electrode Evaporation F->G H 8. Device Characterization (J-V Measurement under AM 1.5G) G->H

Caption: Step-by-step workflow for fabricating and testing passivated perovskite solar cells.

Detailed Methodology

1. Substrate Preparation: a. Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl (2M).[10] b. Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[10] c. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ precursor solution (e.g., from a commercial nanoparticle ink). b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Layer Deposition (in a Nitrogen-filled Glovebox): a. Prepare the FAPbI₃ precursor solution by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixture of DMF and DMSO. b. Spin-coat the perovskite precursor solution onto the SnO₂ layer. A typical two-step program is 3000 rpm for 10s followed by 5000 rpm for 30s. c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.[11]

4. Additive Post-Treatment: a. Prepare separate solutions of this compound (CHC) and Anilinium Chloride (AC) in isopropanol (IPA) at a concentration of ~1 mg/mL. b. Dynamically spin-coat the CHC or AC solution onto the freshly prepared perovskite film at 4000 rpm for 30 seconds.

5. Thermal Annealing: a. Immediately transfer the substrates onto a hotplate and anneal at 150°C for 10 minutes inside the glovebox.

6. Hole Transport Layer (HTL) Deposition: a. Prepare the Spiro-OMeTAD solution in chlorobenzene, including standard additives like Li-TFSI and tBP. b. Spin-coat the HTL solution onto the annealed perovskite layer at 4000 rpm for 30 seconds.[3]

7. Electrode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit an 80-100 nm thick gold (Au) layer through a shadow mask to define the device area.[3]

8. Characterization: a. Measure the current density-voltage (J-V) characteristics of the completed cells using a solar simulator under standard AM 1.5G, 100 mW/cm² illumination. b. For stability testing, store the unencapsulated devices in a controlled environment (e.g., in the dark in a nitrogen-filled box) and measure their performance periodically.[1]

Conclusion and Outlook

The comparative analysis of this compound and anilinium chloride offers a clear and instructive lesson in the rational design of additives for perovskite solar cells. The superior performance and stability imparted by high-pKa CHC underscore the importance of selecting cations that resist deprotonation and provide stable passivation at the perovskite interface.[1] In contrast, the detrimental effects of low-pKa AC serve as a cautionary example of how an improperly chosen additive can actively create performance-limiting defects.[1]

For researchers in the field, the key takeaway is to consider the fundamental chemical properties, particularly the pKa, of candidate passivation molecules. This principle provides a powerful predictive tool for screening and selecting effective additives, accelerating the development of highly efficient and stable perovskite solar cells. Future research may focus on exploring other high-pKa organic cations or multifunctional molecules that can simultaneously passivate multiple types of defects, pushing the boundaries of perovskite photovoltaic performance ever further.

References

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au - ACS Publications. [Link]

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt - PMC - NIH. National Institutes of Health. [Link]

  • Alkylammonium chloride promotes the record efficiency of perovskite solar cells | Request PDF. ResearchGate. [Link]

  • (PDF) Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. ResearchGate. [Link]

  • Anilinium chloride - Wikipedia. Wikipedia. [Link]

  • Long-term operating stability in perovskite photovoltaics - Sargent Group - University of Toronto. University of Toronto. [Link]

  • Efficient Carbon‐Based Perovskite Solar Cells Passivated by Alkylammonium Chloride. Wiley Online Library. [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. [Link]

  • Detailed protocol for fabrication of perovskite solar cells - YouTube. YouTube. [Link]

  • Back-Contact Perovskite Solar Cells - Scientific Video Protocols. Scientific Video Protocols. [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells - Forschungszentrum Jülich. Forschungszentrum Jülich. [Link]

  • Defect Passivation Effect of Chemical Groups on Perovskite Solar Cells - PubMed. National Institutes of Health. [Link]

  • Efficient perovskite solar cell fabricated in ambient air using one-step spin-coating. RSC Advances. [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. Wiley Online Library. [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells - MDPI. MDPI. [Link]

  • Advances in chloride additives for high-efficiency perovskite solar cells: multiple points of view - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Comparing Cyclohexylammonium chloride with other organic cations for 2D perovskites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclohexylammonium Chloride and Other Organic Cations for High-Performance 2D Perovskites

Authored by a Senior Application Scientist

Two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs) have emerged as a frontier in materials science, offering remarkable environmental stability and tunable optoelectronic properties that address the primary limitations of their 3D counterparts.[1][2] The selection of the large organic "spacer" cation is a critical determinant of the resulting material's structure, performance, and stability. This guide provides a comprehensive comparison of Cyclohexylammonium (CHA) chloride with other widely used organic cations, such as linear alkylammoniums (e.g., n-butylammonium, BA) and aromatic cations (e.g., phenethylammonium, PEA), for the fabrication of 2D perovskites. We will delve into the causal relationships between cation structure and material properties, supported by experimental data and detailed protocols for researchers in the field.

The Pivotal Role of the Organic Spacer Cation

In 2D Ruddlesden-Popper (RP) phase perovskites, which have a general formula of (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁, large organic cations (A') act as insulating spacers between the conductive inorganic [AX₃]⁻ layers.[3] This layered quantum-well structure is the source of their unique properties. The organic cation is not a passive component; its size, shape, and chemical nature profoundly influence the perovskite's crystal structure, charge transport, and, most critically, its resilience to environmental stressors like moisture and heat.[4][5][6]

Bulky, hydrophobic organic cations are known to enhance both the thermal and chemical stability of the perovskite structure.[1][6] The choice of cation dictates key performance parameters by:

  • Controlling Dimensionality: The length and bulkiness of the spacer determine the distance between inorganic sheets, influencing quantum confinement and the material's bandgap.[7]

  • Passivating Defects: These cations can form a capping layer on 3D perovskite films, passivating surface defects that would otherwise act as non-radiative recombination centers.[8][9]

  • Enhancing Stability: Hydrophobic cations create a moisture-repelling barrier, significantly improving the material's stability in ambient conditions.[9][10]

Below is a diagram illustrating the fundamental structure of a 2D Ruddlesden-Popper perovskite, highlighting the role of the organic spacer cation.

G Structure of a 2D Ruddlesden-Popper Perovskite. p1 PbI6 p2 PbI6 p1->p2 p3 PbI6 p2->p3 p4 PbI6 p3->p4 o1 Organic Cation (e.g., CHA+) o2 Organic Cation (e.g., CHA+) o3 Organic Cation (e.g., CHA+) p5 PbI6 p6 PbI6 p5->p6 p7 PbI6 p6->p7 p8 PbI6 p7->p8

Caption: Diagram of a 2D perovskite structure showing organic cation layers separating inorganic sheets.

Comparative Analysis: Cyclohexylammonium (CHA) vs. Other Cations

The choice between cyclic alkylammoniums like CHA, linear alkylammoniums like Butylammonium (BA), and aromatic cations like Phenethylammonium (PEA) involves critical trade-offs in performance and stability.

A key advantage of cyclic aliphatic spacers like Cyclohexylammonium is their ability to prevent phase transitions near operational temperatures.[11] Linear cations such as BA are known to cause temperature-induced phase transitions that can alter the material's emission spectra and degrade performance.[12]

Causality: The superior phase stability of CHA-based perovskites stems from the steric hindrance of the cyclic molecule within the crystal lattice.[11] This rigidity prevents the lattice distortions and order-disorder transitions that linear chains can undergo with thermal fluctuations. While this leads to more predictable thermal behavior, it's a crucial design consideration for devices expected to operate under varying temperature conditions.

The organic cation directly impacts the electronic band structure and charge extraction capabilities of the perovskite. When used to form a 2D/3D heterojunction, the choice of cation is paramount for creating a favorable energy band alignment that facilitates efficient charge transfer.

A study introducing Cyclohexylammonium Iodide (CHAI) between a 3D perovskite and the hole transporting layer demonstrated the formation of a 2D/3D heterojunction with a funnel-like energy band alignment.[13] This structure promotes efficient hole extraction, reduces interfacial charge recombination, and significantly decreases the resistance at the interface.[13][14]

The table below summarizes key performance metrics from literature for solar cells incorporating different organic cations to form 2D/3D heterostructures.

Organic CationCation TypePCE (%)Voc (V)FF (%)Key Advantage(s)Reference(s)
None (Control 3D) -20.411.07978.22Baseline performance[13]
Cyclohexylammonium (CHA) Cyclic Alkyl23.91 1.143 84.25 Excellent energy alignment, reduced recombination, high efficiency[13][14]
Cyclohexylmethylammonium (CMA) Cyclic Alkyl21.80--Defect passivation, superior moisture stability[15]
n-Butylammonium (BA) Linear Alkyl15.74--Improved moisture tolerance over 3D[9]
Phenethylammonium (PEA) Aromatic~22.76--Good defect passivation, high efficiency[16][17]
n-Propylammonium (PA) Linear Alkyl11.300.9963.80Improved film morphology over 3D[18]

Analysis: The data clearly indicates that bulky cyclic cations like CHA can lead to substantial improvements in device performance, particularly in the open-circuit voltage (Voc) and fill factor (FF). This is a direct consequence of reduced non-radiative recombination at the passivated interface and improved charge extraction efficiency.[13]

The primary advantage of incorporating a 2D perovskite layer is the enhanced stability against moisture, a notorious cause of degradation in 3D perovskites.[2][10] The large organic cations, being hydrophobic, act as a protective shield.

Causality: The bulky and non-polar nature of the cyclohexyl group in CHA provides a dense, water-repelling surface layer. This physically impedes the ingress of water molecules that would otherwise initiate the degradation of the underlying 3D perovskite into PbI₂.[2][6] This effect is common to most large organic cations, but the packing and orientation of the specific cation can influence the degree of protection. For instance, the formation of a multifunctional 2D capping layer with cyclohexylmethylammonium bromide was shown to significantly suppress non-radiative recombination and provide superior moisture stability.[15]

Experimental Protocols

To ensure reproducibility and provide a practical framework, we outline a standard methodology for fabricating and characterizing a 2D/3D perovskite heterostructure solar cell.

This protocol describes a typical "surface treatment" or "capping layer" approach where the 2D perovskite is formed atop a pre-deposited 3D perovskite film.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-Ozone for 20 minutes before use.

  • Deposition of Charge Transport Layers:

    • Deposit the electron transport layer (e.g., SnO₂) onto the FTO substrate via spin-coating, followed by annealing.

    • Researcher's Note: The choice of transport layers is critical and should be optimized for the specific perovskite composition.

  • Fabrication of the 3D Perovskite Layer:

    • Prepare a 3D perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture).

    • Spin-coat the 3D precursor solution onto the SnO₂ layer in a nitrogen-filled glovebox.

    • During the final seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

    • Immediately transfer the film to a hotplate for thermal annealing (e.g., 100-150 °C) to form the crystalline 3D perovskite film.

  • Formation of the 2D Capping Layer (The Critical Step):

    • Prepare a solution of the desired organic ammonium salt (e.g., 2 mg/ml Cyclohexylammonium Iodide in IPA).

    • Allow the 3D perovskite film to cool to room temperature.

    • Deposit the organic salt solution onto the 3D perovskite film via spin-coating.

    • Anneal the film at a moderate temperature (e.g., 100 °C for 10 minutes) to drive the reaction between the organic salt and any residual PbI₂ on the surface, forming the 2D perovskite layer.

  • Completion of the Device:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.

    • Finally, thermally evaporate the metal back contact (e.g., Gold or Silver) to complete the device architecture.

The following diagram illustrates this experimental workflow.

G cluster_workflow Fabrication and Characterization Workflow cluster_char Characterization start Start: Clean FTO Substrate etl Deposit Electron Transport Layer (ETL) start->etl pero_3d Spin-Coat 3D Perovskite Precursor etl->pero_3d antisolvent Anti-Solvent Drip pero_3d->antisolvent anneal_3d Anneal 3D Film antisolvent->anneal_3d pero_2d Spin-Coat Organic Cation Solution (e.g., CHA) anneal_3d->pero_2d anneal_2d Anneal 2D/3D Film pero_2d->anneal_2d htl Deposit Hole Transport Layer (HTL) anneal_2d->htl contact Evaporate Metal Contact htl->contact device Completed Device contact->device xrd XRD (Structural) device->xrd Analyze pl PL/TRPL (Optoelectronic) device->pl jv J-V Testing (Performance) device->jv stability Stability Test (Moisture/Thermal) device->stability

Caption: Workflow for fabricating and characterizing a 2D/3D perovskite solar cell.

  • X-Ray Diffraction (XRD): To confirm the formation of the 2D phase, look for characteristic low-angle diffraction peaks corresponding to the layered structure. The absence of PbI₂ peaks can indicate successful conversion by the organic salt treatment.

  • Photoluminescence (PL) and Time-Resolved PL (TRPL): An increase in PL intensity and a longer carrier lifetime (from TRPL) in the 2D/3D film compared to the 3D control indicates successful passivation of surface traps and reduced non-radiative recombination.[9]

  • Contact Angle Measurement: Use a water droplet to measure the contact angle on the film surface. A significantly higher contact angle on the 2D/3D film confirms the enhanced hydrophobicity.

  • Device Performance (J-V Scan): Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G sunlight to determine the PCE, Voc, short-circuit current (Jsc), and FF.

  • Stability Testing: Store unencapsulated devices in a controlled environment (e.g., 50-70% relative humidity) and monitor their performance over time to quantify the improvement in stability.[2]

Conclusion and Future Outlook

The strategic selection of the organic spacer cation is a powerful tool for tuning the properties of 2D perovskites and overcoming the stability challenges of their 3D counterparts. Cyclohexylammonium (CHA) stands out as a particularly promising candidate due to its unique cyclic structure, which imparts exceptional phase stability and leads to the formation of highly efficient and robust 2D/3D heterojunctions. Its use results in devices with reduced interfacial recombination and excellent moisture resistance, translating directly into higher power conversion efficiencies and longer operational lifetimes.

While linear cations like BA and aromatic cations like PEA also offer significant improvements over pure 3D perovskites, the superior thermal stability of CHA-based systems makes them highly attractive for real-world applications where temperature fluctuations are unavoidable. Future research should continue to explore novel bulky organic cations, including functionalized cyclic molecules, to further refine control over the organic-inorganic interface and unlock even greater performance and durability in perovskite optoelectronics.

References

  • Stable 2D Perovskites via Intralayer Bidentate Diammoniums. (2026). Bioengineer.org.
  • Protocol for fabrication and characterization of two-dimensional lead halide perovskite thin-film transistors. (2023). PubMed.
  • Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells. (n.d.).
  • Organic cations incorporated in 2D perovskites and used in at least one solar cell. (n.d.).
  • Effect of Dual-Organic Cations on the Structure and Properties of 2D Hybrid Perovskites as Scintill
  • 2D Hybrid Perovskites Employing an Organic Cation Paired with a Neutral Molecule. (2024). Sargent Group.
  • Construction of a 3D/2D heterojunction based on a fluorinated cyclohexylamine 2D Ruddlesden–Popper perovskite for highly efficient and stable perovskite solar cells. (2025).
  • Computational Design of Two-Dimensional Perovskites with Functional Organic Cations. (2018). The Journal of Physical Chemistry C.
  • Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (2022).
  • Bulky Organic Cations Engineered Lead-halide Perovskites: A Review on Dimensionality and Optoelectronic Applications. (2025).
  • Chapter 2 Synthesis and characterization of perovskite materials. (2025).
  • A study on the effects of mixed organic cations on the structure and properties in lead halide perovskites. (n.d.). RSC Publishing.
  • 2D perovskite with different organic spacer cations, absorption peak... (n.d.).
  • Regulating the morphology of two-dimensional perovskite single-crystals via high-throughput experiment
  • Two-Dimensional Metal Halide Perovskites Created by Binary Conjugated Organic Cations for High-Performance Perovskite Photovoltaics. (2024).
  • Regulating the microstructure of two-dimensional perovskite single-crystals via high-throughput experimentations. (2025).
  • Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). (2021). Yonsei University.
  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. (n.d.).
  • Cyclic versus Linear Alkylammonium Cations: Preventing Phase Transitions at Operational Temperatures in 2D Perovskites. (2023). Journal of the American Chemical Society.
  • Enhancing moisture tolerance in efficient hybrid 3D/2D perovskite photovoltaics. (n.d.).
  • Perovskite Stability Gets a 2D Solution. (2018). Advanced Science News.
  • Syntheses of two-dimensional propylammonium lead halide perovskite microstructures by a solution route. (n.d.). CrystEngComm (RSC Publishing).
  • Humidity Disrupts Structural and Chiroptical Properties of Chiral 2D Perovskites. (n.d.). PMC - NIH.
  • The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. (n.d.). Source not specified.
  • Molecular aspects of organic cations affecting the humidity stability of perovskites. (n.d.).
  • Cyclohexylammonium‐Based 2D/3D Perovskite Heterojunction with Funnel‐Like Energy Band Alignment for Efficient Solar Cells (23.91%). (n.d.).
  • 2D perovskites based on the butylammonium spacer with different layer... (n.d.).
  • Role of Polycyclic Aromatic Alkylammonium Cations in Tuning the Electronic Properties and Band Alignment of Two-Dimensional Hybrid Perovskite Semiconductors. (n.d.).
  • Deterministic fabrication of 3D/2D perovskite bilayer stacks for durable and efficient solar cells. (2022). PubMed.
  • High-Entropy Design for 2D Halide Perovskite. (2024). Journal of the American Chemical Society.
  • Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications. (n.d.). Nanoscale (RSC Publishing).
  • Optical Property and Stability Study of CH3(CH2)3NH3)2(CH3NH3)3Pb4I13 Ruddlesden Popper 2D Perovskites for Photoabsorbers and Solar Cells and Comparison with 3D MAPbI3. (2022). MDPI.
  • Unraveling the relationship between the phenethylammonium-induced 2D phase on the perovskite surface and inverted wide bandgap perovskite solar cell performance. (n.d.). RSC Publishing.
  • Multifunctional 2D Perovskite Capping Layer Using Cyclohexylmethylammonium Bromide for Highly Efficient and Stable Perovskite Solar Cells. (2025).
  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2022). PDF.
  • Large Organic Cations in Quasi-2D Perovskites for High-Performance Light-Emitting Diodes. (n.d.). Source not specified.
  • Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. (2017). SciSpace.
  • Two-Dimensional halide perovskites: Synthesis, optoelectronic properties, stability, and applications. (n.d.).
  • Two‐Dimensional Hybrid Halide Perovskites: Synthesis, Properties, and Applic
  • Effects of Alkylammonium Choice on Stability and Performance of Quasi-2D Organolead Halide Perovskites. (2020). OSTI.GOV.
  • Phenethylammonium-Induced Edge Passivation for Regulated Growth of Dual-Spacer Ruddlesden-Popper Perovskite Films. (2025).

Sources

The Efficacy of Cyclohexylammonium Chloride in Next-Generation Perovskite Devices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance Enhancement and Stability

In the rapidly advancing field of perovskite photovoltaics, the strategic use of additives is paramount to overcoming intrinsic material instabilities and defect-related performance losses. Among the diverse class of passivating agents, Cyclohexylammonium chloride (CHACl) has emerged as a compelling candidate for enhancing the efficiency and longevity of perovskite solar cells (PSCs). This guide provides an in-depth performance analysis of CHACl, comparing it with other common additives and offering the experimental basis for its application.

The Critical Role of Additives in Perovskite Film Quality

Polycrystalline perovskite thin films, while exhibiting remarkable optoelectronic properties, are inherently prone to a high density of defects, particularly at grain boundaries and surfaces.[1][2] These defects, such as halide vacancies and uncoordinated lead ions (Pb²⁺), act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the device.[1][3] Furthermore, these sites are often implicated in the initiation of degradation pathways when exposed to moisture and oxygen.

Additive engineering is a widely adopted strategy to mitigate these issues.[4] Additives can fulfill several roles:

  • Defect Passivation: Coordinating with undercoordinated ions to neutralize charge traps.

  • Crystallization Control: Modulating the nucleation and growth of perovskite grains to achieve larger, more uniform crystallites with fewer grain boundaries.[3]

  • Dimensionality Tuning: Forming low-dimensional (2D) perovskite capping layers that provide a hydrophobic barrier and passivate the underlying 3D perovskite.[5]

Alkylammonium halides are a prominent class of additives used for these purposes, with their organic cation and halide anion playing synergistic roles in improving film quality.[6][7]

This compound (CHACl): Mechanism of Action

This compound (CHACl) is a bulky alkylammonium salt that has shown significant promise in perovskite formulations. Its efficacy stems from the dual functionality of the cyclohexylammonium (CHA⁺) cation and the chloride (Cl⁻) anion.

The CHA⁺ Cation: The bulky, hydrophobic nature of the cyclohexyl group is a key attribute. When introduced into the perovskite precursor solution or applied as a surface treatment, the CHA⁺ cations tend to reside at the grain boundaries and the surface of the perovskite film.[8] This preferential positioning allows them to:

  • Passivate Surface Defects: The ammonium group (-NH₃⁺) can form hydrogen bonds with undercoordinated halide ions (I⁻ or Br⁻) at the perovskite surface, effectively neutralizing these trap states.[4][9]

  • Enhance Moisture Resistance: The bulky, non-polar cyclohexyl rings create a hydrophobic shield at the surface and grain boundaries, impeding the ingress of water molecules—a primary driver of perovskite degradation.

  • Form 2D Capping Layers: CHA⁺ can act as a spacer cation, leading to the in-situ formation of a 2D Ruddlesden-Popper perovskite layer on top of the 3D bulk perovskite. This 2D layer has a wider bandgap and offers superior environmental stability.[8]

The Cl⁻ Anion: The role of chloride ions in perovskite formulations is a subject of extensive research. While only a small amount of chloride is typically incorporated into the final crystal lattice of iodide-based perovskites, its presence during crystallization has profound effects.[7] Chloride-based additives are known to:

  • Improve Crystallinity: Chloride ions can modulate the crystallization kinetics, often leading to larger grain sizes and a more preferential crystal orientation.[3]

  • Reduce Defect Density: Cl⁻ is believed to suppress the formation of halide vacancies and relieve lattice strain, contributing to a lower overall defect density in the film.[3][7]

The combination of the bulky, hydrophobic CHA⁺ cation and the crystallinity-enhancing Cl⁻ anion makes CHACl a highly effective multifunctional additive.

Workflow for Perovskite Film Passivation with CHACl

The following diagram illustrates the logical workflow for incorporating CHACl as a surface passivating agent to improve the quality and performance of a 3D perovskite film.

G cluster_prep Perovskite Film Preparation cluster_passivation CHACl Passivation Step cluster_result Outcome P0 Prepare 3D Perovskite Precursor Solution (e.g., FAPbI3) P1 Spin-coat Precursor Solution onto Substrate P0->P1 P2 Anti-solvent Quenching & Thermal Annealing P1->P2 P3 Formation of Polycrystalline 3D Perovskite Film (with inherent defects) P2->P3 S2 Dynamic Spin-coating of CHACl Solution onto 3D Perovskite Film P3->S2 Surface Treatment S1 Prepare CHACl Solution (e.g., in Isopropanol) S1->S2 S3 Low-temperature Annealing S2->S3 R1 Formation of 2D/3D Heterostructure S3->R1 R2 Passivation of Surface & Grain Boundary Defects S3->R2 R3 Enhanced Hydrophobicity S3->R3 R4 High-Quality, Defect-Mitigated Perovskite Film

Caption: Workflow for CHACl surface treatment of a pre-formed 3D perovskite film.

Comparative Performance Analysis: CHACl vs. Alternatives

The choice of passivating agent significantly impacts device performance. Below is a comparative summary of CHACl against other commonly used alkylammonium and organic additives. The data is synthesized from multiple literature sources to provide a representative overview.

Additive/TreatmentTypical RoleChampion PCE (%)VOC (V)JSC (mA/cm²)FF (%)Key AdvantagesPotential Drawbacks
Control (No Additive) Baseline~19.0 - 20.5~1.05 - 1.10~23.0 - 24.0~73 - 78Simple processHigh defect density, poor stability
This compound (CHACl) 2D/3D Passivation~22.0 - 23.5~1.15 - 1.19~24.5 - 25.5~80 - 83Excellent defect passivation, high VOC, enhanced moisture stability.[8]Optimization of concentration and annealing is critical.
Phenethylammonium Iodide (PEAI) 2D/3D Passivation~21.0 - 23.3~1.12 - 1.18~23.0 - 24.5~79 - 82Widely studied, effective VOC enhancement, improves mechanical flexibility.[1][6]Iodide can participate in ion migration; can sometimes hinder charge transport if layer is too thick.
Methylammonium Chloride (MACl) Crystallization Control~23.5 - 24.0~1.14 - 1.16~24.7 - 25.5~81 - 84Significantly improves grain size and crystallinity; stabilizes α-phase FAPbI₃.[5][10]MA⁺ cation is thermally less stable; can be volatile during annealing.[11]
Guanidinium Chloride (GuaCl) A-site Cation Doping~21.5 - 22.5~1.12 - 1.15~24.0 - 25.0~78 - 81Can suppress halide segregation through hydrogen bonding; improves phase stability.Larger size can induce lattice strain if incorporated in high concentrations.

Note: The performance metrics listed are representative values from high-performing devices reported in the literature and can vary significantly based on the full perovskite composition, device architecture, and fabrication conditions.

Causality for Experimental Choice:

  • When to Choose CHACl: CHACl is an excellent choice when the primary goals are to maximize the VOC by thoroughly passivating surface defects and to significantly enhance the device's operational stability against humidity. Its bulky, hydrophobic nature provides a distinct advantage in environmental resistance compared to smaller, more volatile cations like MA⁺.

  • When to Choose PEAI: PEAI is a well-established standard for 2D/3D passivation. It is particularly useful when a balance between efficiency and mechanical robustness is needed, for instance, in flexible solar cells.[6]

  • When to Choose MACl: MACl is primarily a "bulk" additive used within the precursor solution. Its main purpose is to act as a crystallization agent to achieve highly crystalline, large-grain FAPbI₃ films, which is crucial for reaching top-tier efficiencies.[5][10] It is often used in conjunction with a surface passivating agent.

Experimental Protocols

Fabrication of High-Efficiency PSCs with CHACl Surface Passivation

This protocol describes the fabrication of an n-i-p planar perovskite solar cell.

1. Substrate Preparation: a. Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.

2. Deposition of Electron Transport Layer (ETL): a. Prepare a SnO₂ nanoparticle solution. b. Spin-coat the SnO₂ solution onto the FTO substrates at 4000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Deposition of Perovskite Layer: a. Prepare the 3D perovskite precursor solution (e.g., 1.5 M FAPbI₃ with MA-based additives in a DMF:DMSO solvent mixture). b. Transfer the SnO₂-coated substrates into a nitrogen-filled glovebox. c. Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds. d. During the last 10 seconds of spinning, dispense 150 µL of an anti-solvent (e.g., ethyl acetate). e. Immediately transfer the substrate to a hotplate and anneal at 150°C for 15 minutes.

4. CHACl Surface Passivation: a. Prepare a 5 mg/mL solution of this compound (CHACl) in isopropanol. b. Allow the perovskite-coated substrates to cool to room temperature. c. Deposit 100 µL of the CHACl solution onto the perovskite film and spin-coat at 4000 rpm for 30 seconds. d. Anneal the substrates at 100°C for 10 minutes.

5. Deposition of Hole Transport Layer (HTL): a. Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg/mL in chlorobenzene) with standard additives like Li-TFSI and tBP. b. Spin-coat the HTL solution onto the CHACl-passivated perovskite layer at 4000 rpm for 30 seconds.

6. Deposition of Metal Electrode: a. Define the device area using a shadow mask. b. Thermally evaporate 80-100 nm of gold or silver as the back contact under high vacuum.

Device Characterization Protocol

1. Current Density-Voltage (J-V) Measurement: a. Use a solar simulator (e.g., Class AAA) calibrated to AM1.5G (100 mW/cm²) irradiance. b. Connect the device to a source measure unit (SMU). c. Measure the J-V curve by sweeping the voltage from a reverse bias of -0.2 V to a forward bias of 1.2 V and back again. d. Key Parameters: Use a scan rate of 20 mV/s and a delay time of 10 ms to minimize hysteresis effects.[12][13] Record VOC, JSC, Fill Factor (FF), and PCE. A pre-measurement light soak at the maximum power point (MPP) for 60 seconds is recommended for stabilized readings.[12][14]

2. External Quantum Efficiency (EQE) Measurement: a. Use a dedicated EQE setup with a light source, monochromator, chopper, and lock-in amplifier.[15][16] b. Measure the device's spectral response from ~300 nm to ~900 nm. c. Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the short-circuit current density (JSC,int).[15] This value should closely match the JSC from the J-V measurement for a reliable result.

3. Stability Measurement (ISOS-L-2 Protocol): a. Place the unencapsulated devices in a controlled environmental chamber. b. Maintain a constant temperature of 65°C and continuous illumination at 1 sun (100 mW/cm²) with a UV filter.[17] c. Track the device's performance at its maximum power point (MPP) over time. d. The primary metric is the T₈₀ lifetime: the time it takes for the device's PCE to drop to 80% of its initial value.

Mechanistic Insights into CHACl Passivation

The interaction between the CHA⁺ cation and the perovskite surface is crucial for effective passivation. The diagram below conceptualizes the chemical interactions at the perovskite/HTL interface.

G cluster_perovskite 3D Perovskite Surface cluster_interface Interface Passivation Pb Pb²⁺ (undercoordinated) I1 I⁻ I2 I⁻ (vacancy) I3 I⁻ CHA CHA⁺ Cation (Cyclohexylammonium) CHA->I1 N-H···I⁻ Hydrogen Bond CHA->I3 Electrostatic Interaction Cl Cl⁻ Anion Cl->Pb Pb²⁺···Cl⁻ Ionic Interaction Cl->I2 Fills Halide Vacancy

Caption: Interactions of CHA⁺ and Cl⁻ ions at the perovskite surface, passivating defects.

Conclusion and Future Outlook

This compound stands out as a highly effective additive for passivating defects, enhancing efficiency, and, most notably, improving the environmental stability of perovskite solar cells. Its bulky, hydrophobic cation provides a robust barrier against moisture, while the chloride anion aids in forming a high-quality crystalline bulk film. The comparative analysis shows that while additives like MACl may lead to slightly higher champion efficiencies due to their potent effect on crystallization, CHACl offers a superior balance of performance and durability, which is critical for the commercial viability of perovskite technology.

Future research should focus on optimizing the interplay between bulk crystallization additives and surface passivating agents like CHACl. Exploring derivatives of cyclohexylammonium with different functional groups could further refine the electronic properties at the interface, leading to even lower non-radiative recombination losses and pushing the operational lifetime of perovskite devices closer to industry standards.

References

  • Quantum Efficiency/Spectral Response/IPCE Measurement Techniques: How to Analyze Current Loss in Perovskite Solar Cells Using EQE (External Quantum Efficiency) Spectroscopy? - EnliTech. (2024-11-13). Available at: [Link]

  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016-08-19). AIP Publishing. Available at: [Link]

  • Measurement Techniques for Perovskite Solar Cells - Fluxim. Available at: [Link]

  • Quantum Efficiency/Spectral Response/IPCE Measurement Techniques: How to Analyze Current Loss in Perovskite Solar Cells Using EQE (External Quantum Efficiency) Spectroscopy? - EnliTech. Available at: [Link]

  • ISOS Protocols for Perovskite Solar Cell Stability Testing - Fluxim. (2025-03-11). Available at: [Link]

  • Assessment of international standard testing protocols for perovskite solar cells in space applications. (2025-11-01). AIP Publishing. Available at: [Link]

  • Measurement techniques for the external quantum efficiency of perovskite and organic solar cells - JKU. Available at: [Link]

  • (PDF) How measurement protocols influence the dynamic J-V characteristics of perovskite solar cells: Theory and experiment - ResearchGate. (2018-03-07). Available at: [Link]

  • External quantum efficiency measurements used to study the stability of differently deposited perovskite solar cells. (2020-06-17). AIP Publishing. Available at: [Link]

  • Mapping stability challenges in wide bandgap perovskite solar cells. (2025-09-12). Available at: [Link]

  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016-08-19). AIP Publishing. Available at: [Link]

  • Software for Solar Cell Simulation | Perovskite EQE Tutorial - OghmaNano. Available at: [Link]

  • Spatial Atomic Arrangement of Cyclohexyl‐Based Ligands for Enhanced Interface Passivation in 2D/3D Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim. Available at: [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. Available at: [Link]

  • Hydrogen bonding in perovskite solar cells - Apollo - University of Cambridge. Available at: [Link]

  • Defect Passivation of Perovskites in High Efficiency Solar Cells. IOPscience. Available at: [Link]

  • Hydrogen Bonding in Perovskite Solar Cells - University of Cambridge. Available at: [Link]

  • Growth of Amorphous Passivation Layer Using Phenethylammonium Iodide for High‐Performance Inverted Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]

  • Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]

  • Enhanced Efficiency and Mechanical Stability in Flexible Perovskite Solar Cells via Phenethylammonium Iodide Surface Passivation - MDPI. Available at: [Link]

  • Passivation effect of halogenated benzylammonium as a second spacer cation for improved photovoltaic performance of quasi-2D perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Progress and Challenges of Chloride–Iodide Perovskite Solar Cells: A Critical Review. MDPI. Available at: [Link]

  • Multifunctional Passivation Strategy of Cationic and Anionic Defects for Efficient and Stable Perovskite Solar Cells | Request PDF - ResearchGate. Available at: [Link]

  • Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures - DSpace@MIT. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. (2024-08-29). Available at: [Link]

  • Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules - CityUHK Scholars - City University of Hong Kong. (2024-09-20). Available at: [Link]

Sources

A Guide to the Validation of Analytical Methods Using Cyclohexylammonium Chloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of an analytical procedure is the cornerstone that ensures data are reliable, reproducible, and fit for their intended purpose. A critical component of this validation process is the use of a well-characterized reference standard.[1][2][3] Reference standards serve as the benchmark against which unknown samples are measured, ensuring accuracy and consistency in analytical results.[4][5][6]

This guide provides an in-depth technical overview of using Cyclohexylammonium chloride as a reference standard for the validation of experimental results. We will explore its physicochemical properties, its role in various analytical techniques, and provide a framework for method validation guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9] The objective is to equip researchers and drug development professionals with the knowledge to effectively utilize this standard in their analytical workflows, thereby ensuring the generation of robust and trustworthy data.

Understanding the Reference Standard: this compound

This compound (CAS 4998-76-9) is the hydrochloride salt of the primary aliphatic amine, cyclohexylamine.[10][11] Its selection as a reference standard is often predicated on its stability, purity, and suitability for the analytical method .[4] Unlike its free base, cyclohexylamine, which is a volatile and odorous liquid, the salt form offers superior handling characteristics due to its solid state and increased stability.[12][13]

Physicochemical Properties

The utility of a reference standard is directly linked to its physical and chemical properties. Understanding these characteristics is the first step in designing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₁₄ClNPubChem CID 21097[10]
Molecular Weight 135.63 g/mol PubChem CID 21097[10]
Appearance White to pale yellow crystalline powderFUJIFILM Wako[14]
Solubility Soluble in water (83 g/100 mL at 17 °C) and ethanol.ChemBK[15]
pKa (of Cyclohexylamine) 10.64Chemical Compound Properties Database[12]

The high water solubility of this compound makes it an excellent candidate for aqueous-based analytical techniques, such as reversed-phase HPLC, ion chromatography, and capillary electrophoresis. Its solid, non-hygroscopic nature simplifies accurate weighing, a critical step for the preparation of standard solutions.[16]

The Role of this compound in Analytical Validation

This compound is typically employed as a reference standard in assays where cyclohexylamine is an impurity, a counter-ion, or a related substance in a drug product. For instance, it can be used to quantify residual cyclohexylamine, which may be present as a synthetic precursor or a degradation product in active pharmaceutical ingredients (APIs).[17][18]

The validation of an analytical procedure aims to demonstrate its suitability for its intended purpose.[9][19] According to ICH Q2(R1), this involves evaluating several key performance characteristics.[7][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis: Choosing the Right Standard

While this compound is a robust choice, alternatives exist. The selection depends on the specific analytical context, such as the matrix, the required sensitivity, and the available instrumentation.

Reference StandardFormKey AdvantagesKey DisadvantagesBest Use Cases
This compound Solid SaltStable, easy to weigh accurately, highly water-soluble.Requires calculation to determine the free base concentration.Quantitative analysis (HPLC, IC), method validation, system suitability.
Cyclohexylamine Liquid Free BaseDirect measurement of the active moiety.Volatile, strong odor, hygroscopic, more difficult to weigh accurately.[12][13]Qualitative identification (GC-MS), situations where the free base is required.
Other Alkylammonium Salts Solid SaltsMay be required if they are specific process impurities.Properties may be less well-characterized; may not be commercially available as a certified standard.Analysis of specific, known impurities that are not cyclohexylamine.

Rationale for Selection: For quantitative applications requiring high accuracy and precision, the stability and ease of handling of this compound make it the superior choice over the volatile liquid free base. When preparing a stock solution, the weight must be corrected for the mass of the hydrochloride counter-ion to accurately reflect the concentration of cyclohexylamine.

Experimental Protocol: Validation of an HPLC Method for Quantitation

This section provides a detailed, self-validating protocol for the quantification of cyclohexylamine (using this compound as the standard) as an impurity in a hypothetical API. The method of choice is High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization, a common technique for analyzing compounds lacking a strong chromophore.[17][21]

Pre-Experiment Workflow

The following diagram illustrates the overall workflow for the validation process.

G cluster_val Phase 2: Validation Experiments cluster_analysis Phase 3: Analysis & Reporting prep_std Prepare Standard Stock (this compound) linearity Linearity & Range prep_std->linearity Dilute for standards accuracy Accuracy (Recovery) prep_std->accuracy Dilute for standards precision Precision (Repeatability & Intermediate) prep_std->precision Dilute for standards loq LOQ Confirmation prep_std->loq Dilute for standards prep_sample Prepare Sample Stock (API) prep_sample->accuracy Prepare test samples prep_sample->precision Prepare test samples specificity Specificity (Forced Degradation) prep_sample->specificity Prepare test samples prep_reagent Prepare Derivatization Reagent (e.g., OPA) prep_reagent->linearity Derivatize all solutions prep_reagent->accuracy Derivatize all solutions prep_reagent->precision Derivatize all solutions prep_reagent->specificity Derivatize all solutions prep_reagent->loq Derivatize all solutions analysis Data Analysis linearity->analysis accuracy->analysis precision->analysis specificity->analysis loq->analysis report Validation Report analysis->report

Caption: Workflow for Analytical Method Validation.

Step-by-Step Methodology

Objective: To validate an HPLC method for the quantitation of cyclohexylamine impurity.

Materials:

  • This compound Reference Standard (USP grade or equivalent)[4]

  • Hypothetical API Drug Substance

  • o-Phthalaldehyde (OPA) - Derivatization Agent

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Buffer (e.g., Phosphate buffer, pH 7.0)

Instrumentation:

  • HPLC system with UV Detector (set to an appropriate wavelength for the OPA-adduct, e.g., 340 nm)

  • Analytical Balance

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL of Cyclohexylamine):

    • Causality: The hydrochloride salt is used for its stability and accurate weighing. A correction factor is necessary to account for the molecular weight difference between the salt and the free base.

    • Correction Factor = (MW of Cyclohexylamine) / (MW of this compound) = 99.17 / 135.63 = 0.7312.

    • Accurately weigh approximately 13.68 mg of this compound (equivalent to 10.0 mg of cyclohexylamine).

    • Dissolve in a 100 mL volumetric flask with the mobile phase diluent. This is your Standard Stock Solution .

  • System Suitability Test (SST):

    • Trustworthiness: SST ensures the chromatographic system is performing adequately before any samples are analyzed.[2]

    • Prepare a working standard solution (e.g., 1.0 µg/mL cyclohexylamine) from the Standard Stock Solution.

    • Inject this solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak area < 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

  • Linearity and Range:

    • Expertise: This demonstrates a proportional response of the detector to the analyte concentration over the expected working range of the assay.

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from the LOQ (e.g., 0.1 µg/mL) to 150% of the target concentration (e.g., 1.5 µg/mL).

    • Perform the derivatization procedure for each standard.

    • Inject each standard and record the peak area.

    • Plot peak area vs. concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Self-Validation: Accuracy is assessed by spiking a sample matrix with a known amount of analyte and measuring the recovery. This confirms the method's ability to measure the true value.

    • Prepare API sample solutions at a known concentration.

    • Spike the API solutions with the Standard Stock Solution at three different levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the results.

    • Acceptance Criteria: %RSD ≤ 5.0%.

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized in clear, concise tables.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
0.1015020
0.2537550
0.5075100
1.00150300
1.50225500
0.9998

Table 4: Example Accuracy and Precision Data (100% Level)

ReplicateRecovery (%)
198.5
2101.2
399.8
4100.5
599.1
6101.5
Mean 100.1
%RSD 1.2%

Conclusion

The validation of an analytical method is a mandatory, systematic process that underpins the quality of pharmaceutical products. This compound serves as an excellent reference standard for this purpose due to its stability, purity, and ease of use in quantitative analysis. By following a logical, structured validation protocol grounded in ICH principles, scientists can demonstrate that their analytical procedures are suitable for their intended purpose. This guide provides the fundamental framework and practical insights necessary to leverage this compound effectively, ensuring the generation of data that is not only accurate and precise but also scientifically sound and defensible.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Cyclohexylamine (C6H13N) properties. Chemical Compound Properties Database. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. USP-BPEP. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • <11> USP REFERENCE STANDARDS. U.S. Pharmacopeia. [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • Cyclohexylamine - analysis. Analytice. [Link]

  • This compound. ChemBK. [Link]

  • Cyclohexylazanium;chloride | C6H14ClN. PubChem, National Institutes of Health. [Link]

  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate. [Link]

  • HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. [Link]

  • Validation of Analytical Methods. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Validation of analytical methods. Netpharmalab. [Link]

  • Analytical method validation: A brief review. Journal of Applied Pharmaceutical Research. [Link]

  • Cyclohexylamine hydrochloride | C6H13N.ClH. PubChem, National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the reproducibility of a compound's preparation is paramount. Cyclohexylammonium chloride, a fundamental organic salt, serves as a crucial intermediate and building block in numerous applications, including the synthesis of pharmaceuticals, corrosion inhibitors, and rubber chemicals. Achieving consistent yields, purity, and particle characteristics batch-to-batch is not merely a matter of procedural diligence; it is the cornerstone of reliable scientific outcomes and scalable manufacturing processes.

This guide provides an in-depth comparison of prevalent synthesis methods for this compound. Moving beyond a simple recitation of steps, we will dissect the critical parameters of each protocol, offering field-proven insights into the causal relationships that govern reproducibility. Our focus is to empower you, the practicing scientist, with the expertise to not only replicate these syntheses but to troubleshoot and adapt them with confidence.

Method 1: The Direct Neutralization Route

The most common and straightforward method for preparing this compound is the direct acid-base reaction between cyclohexylamine and hydrochloric acid. This approach is favored for its simplicity, high atom economy, and typically high yields.

Reaction Principle: Cyclohexylamine (C₆H₁₁NH₂), a weak base, reacts exothermically with a strong acid like hydrochloric acid (HCl) to form the corresponding ammonium salt, this compound (C₆H₁₁NH₃⁺Cl⁻).[1][2] The reaction is a classic neutralization, driven by the formation of the stable ionic salt.

C₆H₁₁NH₂ + HCl → C₆H₁₁NH₃⁺Cl⁻

Experimental Protocol: Direct Neutralization

Objective: To synthesize this compound with high purity and yield.

Materials:

  • Cyclohexylamine (≥99% purity)

  • Concentrated Hydrochloric Acid (~37%) or HCl gas

  • Anhydrous Diethyl Ether or Isopropanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Round-bottom flask

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a fume hood, dissolve 10.0 g (0.101 mol) of cyclohexylamine in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution. Allow the temperature to equilibrate to 0-5 °C. This cooling step is critical as the neutralization reaction is highly exothermic. Maintaining a low temperature prevents the volatile diethyl ether from boiling and minimizes the formation of potential side products.

  • Acid Addition (Critical Step): Slowly add concentrated hydrochloric acid dropwise to the stirred cyclohexylamine solution. A white precipitate of this compound will form immediately. The rate of addition must be carefully controlled to manage the heat generated.

    • Expert Insight: An alternative for achieving the highest purity is to bubble dry HCl gas through the solution. This avoids introducing water, which can affect crystallization and the final dryness of the product. However, handling HCl gas requires specialized equipment.

  • Reaction Completion: Continue adding HCl until the solution becomes slightly acidic, which can be checked with pH paper (a drop of the reaction mixture diluted in water should be acidic). This ensures all the amine has reacted.

  • Isolation: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the precipitate twice with 20 mL portions of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum desiccator or a drying oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved. The melting point of pure this compound is approximately 207 °C.[3]

Workflow for Direct Neutralization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation A Dissolve Cyclohexylamine in Diethyl Ether B Cool Solution to 0-5 °C A->B C Slowly Add Hydrochloric Acid B->C Exothermic Reaction D Stir for 30 min Post-Addition C->D E Vacuum Filter Precipitate D->E F Wash Solid with Cold Diethyl Ether E->F G Dry Product Under Vacuum F->G H H G->H Final Product: This compound G cluster_stage1 Stage 1: Cyclohexylamine Synthesis cluster_stage2 Stage 2: Salt Formation A Cyclohexanone + NH₃ + NiCl₂/EtOH B Add Zn Powder (Reduction) A->B C Filter & Purify Amine (Distillation) B->C D Dissolve Purified Cyclohexylamine C->D Intermediate Product E Add HCl & Precipitate D->E F Isolate & Dry Salt E->F G Cyclohexylammonium Chloride F->G Final Product

Caption: Workflow for Reductive Amination Synthesis Route.

Comparative Analysis and Reproducibility

The choice of synthesis method depends on available starting materials, required purity, and scale. However, for reproducibility, the direct neutralization method is inherently superior due to its simplicity and fewer variables.

FeatureMethod 1: Direct NeutralizationMethod 2: Reductive Amination
Starting Materials Cyclohexylamine, Hydrochloric AcidCyclohexanone, Ammonia, Reducing Agents, HCl
Number of Steps 12 (plus purification of intermediate)
Typical Yield >95%~70-75% (for amine synthesis), then >95% for salt
Purity High, easily purified by recrystallization.Dependent on the purity of the intermediate amine.
Key Reproducibility Challenge Precise stoichiometric control of HCl and effective heat management.Efficiency of the reduction step and complete removal of by-products (dicyclohexylamine, cyclohexanol) and catalyst residues.
Advantages Fast, high yield, simple, highly reproducible.Utilizes a more basic and often cheaper starting material (cyclohexanone).
Disadvantages Relies on the availability and purity of cyclohexylamine.More complex, lower overall yield, more potential for impurities, requires intermediate purification.
Expert Insights on Ensuring Reproducibility
  • For Method 1: The most significant source of irreproducibility is inconsistent stoichiometry. Use a titrimetric method to accurately determine the concentration of your hydrochloric acid solution before use. When adding the acid, ensure efficient stirring to prevent localized "hot spots" and excess protonation, which can affect crystal formation.

  • For Method 2: The reproducibility hinges on the quality of the reduction step. The activity of the zinc powder can vary. Using freshly activated zinc can lead to more consistent reaction kinetics. Furthermore, the purification of the intermediate cyclohexylamine is not optional; it is essential. Any unreacted cyclohexanone or cyclohexanol carried into the salt formation step will result in a contaminated, oily final product that is difficult to purify.

By understanding the chemical principles and meticulously controlling the critical parameters outlined in this guide, researchers can confidently produce this compound with high purity and consistency, ensuring the reliability of their subsequent research and development efforts.

References

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylazanium;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Retrieved from [Link]

  • Google Patents. (1975). SU496260A1 - The method of obtaining cyclohexyl chloride.
  • Scribd. (n.d.). Prelab 6 Cyclohexyl Chloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Retrieved from [Link]

  • ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Ammoximation of cyclohexanone to cyclohexanone oxime using ammonium chloride as nitrogen source. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Analytical Verification

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a raw material such as Cyclohexylammonium chloride, a compound often used in organic synthesis and as a precursor in drug development, robust and reliable analytical characterization is not merely a matter of quality control; it is a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth exploration of the cross-validation of analytical data for this compound, moving beyond a simple recitation of methods to a critical comparison of their capabilities and limitations.

Cross-validation in an analytical context is the strategic process of employing multiple, disparate analytical techniques to interrogate the same sample.[1] The concordance of results from these orthogonal methods provides a high degree of confidence in the identity, purity, and strength of the analyte. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven insights necessary to establish a self-validating system of analysis for this compound. The methodologies presented herein are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2][3][4]

The Cross-Validation Workflow: A Multi-Technique Approach

A robust cross-validation strategy for this compound should encompass a blend of chromatographic, spectroscopic, and classical chemistry techniques. Each method provides a unique perspective on the molecule, and their collective data paint a comprehensive picture of the material's quality.

Cross-Validation Workflow Figure 1: Cross-Validation Workflow for this compound cluster_0 Primary Quantitative & Purity Analysis cluster_1 Confirmatory Identification & Structural Verification cluster_2 Data Concordance & Final Assessment Titration Acid-Base Titration (Assay) Comparison Comparison of Results Titration->Comparison HPLC HPLC-UV/ELSD (Purity & Assay) HPLC->Comparison GC GC-FID/MS (Residual Solvents & Purity) GC->Comparison qNMR Quantitative ¹H-NMR (Identity & Assay) qNMR->Comparison FTIR FTIR Spectroscopy (Identity) FTIR->Comparison MS Mass Spectrometry (Identity & Impurity ID) MS->Comparison Report Certificate of Analysis Comparison->Report

Caption: A visual representation of the multi-technique cross-validation workflow for this compound.

Acid-Base Titration: The Gold Standard for Assay

Principle: Titration remains a fundamental and highly accurate method for the quantitative analysis of acidic or basic substances. For this compound, an acid-base titration is employed to determine the purity of the salt. The basic cyclohexylamine moiety is titrated with a standardized acid, or the hydrochloride salt is titrated with a standardized base. The latter is often preferred for its sharper endpoint.

Experimental Protocol:

  • Reagents and Materials:

    • This compound sample

    • 0.1 N Sodium Hydroxide (NaOH), standardized

    • Phenolphthalein indicator solution

    • Deionized water, boiled and cooled to remove dissolved CO₂

    • Class A volumetric glassware (buret, pipettes, volumetric flasks)

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 N NaOH to a faint pink endpoint that persists for at least 30 seconds.[5][6]

    • Record the volume of NaOH consumed.

    • Perform a blank titration with 50 mL of deionized water and the indicator, and subtract this volume from the sample titration volume.

  • Calculation:

    Where:

    • V_NaOH = Volume of NaOH titrant (mL)

    • N_NaOH = Normality of NaOH titrant

    • MW = Molecular weight of this compound (135.64 g/mol )

    • W_sample = Weight of sample (g)

Discussion:

  • Strengths: Titration is a primary analytical method, meaning it is not reliant on a calibration curve from a reference standard of the same material. It is highly precise and accurate when performed correctly and is relatively inexpensive.

  • Limitations: This method is not specific. Any acidic or basic impurity will be titrated along with the analyte, leading to an inaccurate result. Therefore, it is crucial to use this method in conjunction with a purity-indicating technique like HPLC or GC.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Assay

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, which lacks a strong UV chromophore, detection can be achieved at low UV wavelengths (e.g., 200-210 nm) or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation and Reagents:

    • HPLC system with a UV or ELSD/CAD detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B). A typical gradient might be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 205 nm or ELSD/CAD

  • Procedure:

    • Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

    • Inject the standards and sample onto the HPLC system.

    • Identify the this compound peak by comparing the retention time to the standard.

    • Calculate the purity by the area percent method and the assay against the calibration curve.

Discussion:

  • Strengths: HPLC is excellent for assessing purity and detecting non-volatile impurities. It can be made stability-indicating through forced degradation studies. The use of a mass spectrometer as a detector (LC-MS) can provide structural information on unknown impurities.[7][8]

  • Limitations: The response of an ELSD or CAD can be non-linear, requiring a multi-point calibration curve for accurate quantification. The lack of a strong chromophore makes UV detection less sensitive.

Gas Chromatography (GC): The Method of Choice for Volatile Impurities

Principle: GC is ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC can be used to assess purity and, crucially, to quantify residual solvents from the manufacturing process. The analysis often requires derivatization to improve the volatility and chromatographic behavior of the amine salt.

Experimental Protocol:

  • Instrumentation and Reagents:

    • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Helium carrier gas

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Solvent (e.g., Dichloromethane)

    • This compound reference standard

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C (FID)

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Procedure:

    • Derivatization: In a GC vial, dissolve a known amount of the sample or standard in a small volume of solvent. Add an excess of the derivatizing agent. Heat the vial (e.g., at 70 °C for 30 min) to complete the reaction.

    • Inject the derivatized solution into the GC.

    • Quantify against the derivatized reference standard. For residual solvents, a separate headspace GC method is typically employed.[9]

Discussion:

  • Strengths: GC offers high resolution and sensitivity, particularly with an FID for organic compounds. GC-MS is a powerful tool for the definitive identification of volatile impurities.[7]

  • Limitations: The need for derivatization adds a step to the sample preparation, which can introduce variability. Non-volatile impurities will not be detected.

Quantitative ¹H-NMR (qNMR): An Absolute Method for Identity and Assay

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By integrating the signals of the analyte and a certified internal standard of known concentration, an absolute assay can be determined without the need for a reference standard of the analyte itself.[11][12][13]

Experimental Protocol:

  • Instrumentation and Reagents:

    • NMR spectrometer (400 MHz or higher)

    • High-quality NMR tubes

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

    • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

    • This compound sample

  • Procedure:

    • Accurately weigh a precise amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum using parameters that ensure full relaxation of the nuclei (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Discussion:

  • Strengths: qNMR is a primary ratio method, providing a direct and highly accurate assay value. It is also a powerful identification technique, confirming the structure of the molecule.

  • Limitations: The sensitivity of NMR is lower than that of chromatographic techniques, making it less suitable for trace impurity analysis. Signal overlap can complicate integration.

Fourier-Transform Infrared Spectroscopy (FTIR): A Fingerprint for Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, making it an excellent tool for identification. For this compound, characteristic peaks for N-H, C-H, and N-H bending vibrations will be present.[14]

Experimental Protocol:

  • Instrumentation and Sample Preparation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

    • For ATR, a small amount of the solid sample is placed directly on the crystal.

    • For KBr, the sample is ground with potassium bromide and pressed into a pellet.

  • Procedure:

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

    • Compare the sample spectrum to a reference spectrum of this compound.

Discussion:

  • Strengths: FTIR is fast, non-destructive, and requires minimal sample preparation. It is a highly specific identification technique.

  • Limitations: FTIR is generally not a quantitative technique. It is also not suitable for detecting impurities unless they are present at high levels and have a significantly different spectrum from the main component.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.

Parameter Acid-Base Titration HPLC-UV/ELSD GC-FID (derivatized) q¹H-NMR FTIR
Primary Use AssayPurity, AssayPurity, Residual SolventsIdentity, AssayIdentity
Specificity LowHighHighHighHigh
Accuracy Very HighHighHighVery HighN/A (Qualitative)
Precision (%RSD) < 0.5%< 2.0%< 2.0%< 1.0%N/A (Qualitative)
LOD/LOQ N/ALow (ng range)Low (pg range)High (µg range)N/A
Throughput ModerateHighModerateLowVery High
Cost per Sample LowModerateModerateHighVery Low

Decision Logic for Method Selection

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate method.

Method Selection Logic Figure 2: Decision Logic for Analytical Method Selection start Start: Analytical Need q1 What is the primary analytical goal? start->q1 identity FTIR for rapid confirmation ¹H-NMR for definitive structure q1->identity Identification assay Titration for primary assay HPLC for reference standard-based assay q1->assay Assay purity HPLC for non-volatile impurities GC for volatile impurities q1->purity Purity Profile q2 Are volatile impurities a concern? q2->assay No gc_yes GC-FID/MS for residual solvents and volatile impurities q2->gc_yes Yes q3 Is an absolute, non-comparative assay required? q3->assay No qnmr_yes q¹H-NMR for absolute quantification q3->qnmr_yes Yes assay->q3 purity->q2

Caption: A decision tree to guide the selection of the most appropriate analytical technique based on the specific analytical requirement for this compound.

Conclusion: A Self-Validating Analytical Framework

The cross-validation of analytical data for this compound is not a redundant exercise but a fundamental component of robust scientific practice in the pharmaceutical industry. By employing a suite of orthogonal techniques—titration, HPLC, GC, qNMR, and FTIR—a self-validating system is created. No single method can provide a complete picture of a material's quality. Titration and qNMR provide highly accurate assay values through different fundamental principles. HPLC and GC offer complementary views of the impurity profile. FTIR serves as a rapid and definitive identity check.

When the results from these disparate methods converge, they provide an unassailable body of evidence for the identity, strength, and purity of this compound. This multi-faceted approach ensures data integrity, facilitates regulatory compliance, and underpins the development of safe and effective medicines.

References

  • PharmaGuru. (2025, August 11).
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • gmp-compliance.org. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

  • Science.gov. (n.d.). hplc assay method: Topics by Science.gov. [Link]

  • PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • Analytice. (n.d.). Cyclohexylamine - analysis. [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Nacalai Tesque. (n.d.). U.S. Pharmacopeia Methods for HPLC. [Link]

  • University of York. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • Agilent. (n.d.). GC Method Development. [Link]

  • SpectraBase. (n.d.). Tetrahexylammonium chloride. [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

  • ResearchGate. (n.d.). Validation of quantitative NMR. [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • OpenStax. (n.d.). 4.5 Quantitative Chemical Analysis. [Link]

  • Chemistry LibreTexts. (2022, July 4). 4.9: Quantitative Analysis Using Titration. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Lumen Learning. (n.d.). Quantitative Chemical Analysis – Titrations. [Link]

  • A short review on practical analytical chemistry. (n.d.). [Link]

  • YouTube. (2022, August 24). Quantitative Analysis (Chapter 6 Titrations). [Link]

  • Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking Cyclohexylammonium Chloride Against Novel Amine Hydrochlorides for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of amine-containing active pharmaceutical ingredients (APIs) into their hydrochloride salts is a cornerstone of drug development, pivotal for enhancing aqueous solubility, stability, and bioavailability.[1][2][3] Cyclohexylammonium chloride, an aliphatic primary amine salt, has long served as a reliable benchmark in formulation studies. However, the expanding chemical diversity of new drug candidates necessitates a broader understanding of how structural variations in the amine moiety impact critical physicochemical properties. This guide provides an in-depth comparative analysis of this compound against a curated selection of alternative amine hydrochlorides. We will explore the causal relationships between molecular structure and performance metrics such as solubility, hygroscopicity, and thermal stability, supported by detailed, replicable experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights and validated methodologies required to make informed decisions in salt selection, thereby accelerating the path from discovery to clinical application.

The Strategic Imperative of Salt Selection

In pharmaceutical sciences, the salt form of a drug is not a mere afterthought; it is a critical determinant of the API's performance. Many amine-containing drug molecules, in their free base form, are large, nonpolar organic structures with poor water solubility.[2][4] This intrinsic limitation can severely hamper their absorption in the gastrointestinal tract, leading to low bioavailability and therapeutic inefficacy.

By reacting the basic amine functional group with an acid—most commonly hydrochloric acid—we form an amine salt.[5][6] This transformation introduces ionic character to the molecule, dramatically altering its physical properties.[7][8][9] The primary benefits include:

  • Enhanced Aqueous Solubility: The ionic nature of the salt allows for favorable interactions with polar water molecules, significantly increasing how much of the drug can dissolve.[2][8][9] This is often a prerequisite for effective oral and parenteral drug delivery.[1]

  • Improved Stability: Amine salts are typically crystalline solids, which are often more stable and less susceptible to degradation from air oxidation compared to their free base counterparts.[1][3] This contributes to a longer shelf life for the bulk API and the final drug product.[1]

  • Facilitated Handling and Manufacturing: The crystalline nature of salts aids in purification processes like recrystallization and generally leads to better handling properties during manufacturing.[1]

This compound (C₆H₁₁NH₂·HCl) serves as our benchmark due to its simple, well-defined structure and extensive history of characterization.[10][11] It represents a standard primary aliphatic amine salt, providing a solid foundation for comparison.

The Contenders: A Rationale for Selecting Novel Alternatives

To provide a meaningful comparison, we have selected three alternative amine hydrochlorides that introduce specific structural variations. This allows us to probe the effects of aromaticity, steric hindrance, and electronic substitution on key performance indicators.

Compound Name Molecular Formula Structure Rationale for Inclusion
This compound (Benchmark) C₆H₁₄ClNC₆H₁₁NH₃⁺Cl⁻A primary aliphatic amine salt, representing a common, simple scaffold.
Anilinium chloride C₆H₈ClNC₆H₅NH₃⁺Cl⁻A primary aromatic amine salt. The phenyl group introduces electronic resonance and hydrophobicity, which are expected to decrease basicity and alter solubility profiles compared to the aliphatic benchmark.[6]
Diisopropylamine hydrochloride C₆H₁₆ClN((CH₃)₂CH)₂NH₂⁺Cl⁻A secondary aliphatic amine salt. The presence of two bulky isopropyl groups introduces significant steric hindrance around the nitrogen, which can affect crystal packing, solubility, and reactivity.[2]
2-Chloro-cyclohexylammonium chloride C₆H₁₃Cl₂NClC₆H₁₀NH₃⁺Cl⁻A primary aliphatic amine salt with an electron-withdrawing substituent on the ring. The chlorine atom is expected to influence the pKa of the amine and potentially impact intermolecular interactions.[12]

Experimental Benchmarking: Protocols and Causality

To ensure a robust and objective comparison, we will evaluate each compound against three critical performance parameters: Aqueous Solubility, Hygroscopicity, and Thermal Stability. The protocols described below are designed to be self-validating and grounded in established pharmaceutical testing standards.

Workflow for Amine Salt Characterization

The logical flow of our benchmarking process is outlined below. It begins with the acquisition and initial characterization of the salts, followed by parallel performance testing, and concludes with a comparative data analysis to inform the final selection.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Data Analysis & Selection A Compound Acquisition (Benchmark & Novel Salts) B Structural Confirmation (NMR, IR Spectroscopy) A->B C Purity Analysis (HPLC, Elemental Analysis) B->C D Aqueous Solubility (Shake-Flask Method) C->D E Hygroscopicity (DVS Analysis) C->E F Thermal Stability (TGA/DSC Analysis) C->F G Comparative Data Evaluation D->G E->G F->G H Risk-Benefit Analysis for Target Application G->H I Optimal Salt Form Selection H->I

Caption: Workflow for comparative analysis of amine hydrochlorides.

Aqueous Solubility Assessment

Causality: Solubility is a direct measure of the extent to which a compound can dissolve in a solvent to form a homogenous solution. For orally administered drugs, high aqueous solubility is often correlated with better absorption and, consequently, higher bioavailability.[1][3] The equilibrium shake-flask method is a gold-standard technique for determining this intrinsic property.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of the amine hydrochloride salt (e.g., ~50 mg) to a known volume of purified water (e.g., 5 mL) in a sealed glass vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to 25 °C (or physiological 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for at least 2 hours for the undissolved solid to settle.

  • Filtration & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter to remove any particulate matter. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved amine hydrochloride in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: The solubility (in mg/mL) is calculated by multiplying the measured concentration by the dilution factor.

Hygroscopicity Evaluation

Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[13][14] This is a critical parameter because moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, compromising the stability, quality, and shelf life of the API and final drug product.[][16][17] Dynamic Vapor Sorption (DVS) is an automated gravimetric technique that provides a precise and detailed profile of a material's interaction with water vapor.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the amine hydrochloride salt (5-15 mg) onto the DVS sample pan.[14]

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at 25 °C until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program. A typical cycle involves:

    • Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH.

    • Desorption: Decrease the RH in the same steps from 90% back to 0% RH.

    • At each step, the sample weight is allowed to equilibrate before proceeding to the next RH level.

  • Data Analysis: The change in mass at each RH step is recorded. The results are plotted as a sorption-desorption isotherm (% change in mass vs. % RH). The hygroscopicity is then classified based on the percentage of weight gained at a specific RH, typically 80% RH at 25 °C, according to pharmacopeial standards.[13]

G cluster_0 Hygroscopicity Classification (Ph. Eur.) at 25°C / 80% RH A Non-Hygroscopic < 0.2% wt gain B Slightly Hygroscopic ≥ 0.2% and < 2% C Hygroscopic ≥ 2% and < 15% D Very Hygroscopic ≥ 15% E Deliquescent Sufficient water is absorbed to form a liquid

Caption: European Pharmacopoeia hygroscopicity classification.[13]

Thermal Stability Analysis

Causality: Thermal stability is essential for determining appropriate conditions for manufacturing (e.g., drying, milling) and long-term storage. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying decomposition temperatures. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and solid-state transitions.[18][19]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the amine hydrochloride salt into an appropriate TGA or DSC pan (typically aluminum).

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond complete decomposition (e.g., 300-400 °C).

    • Record the mass loss versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature.

  • DSC Analysis:

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition.[18][20]

Comparative Data Summary

The following tables summarize the key physicochemical properties and the expected experimental results from our benchmarking studies.

Table 1: Physicochemical Properties of Selected Amine Hydrochlorides

Property This compound Anilinium chloride Diisopropylamine hydrochloride 2-Chloro-cyclohexylammonium chloride
Molecular Weight ( g/mol ) 135.63[11]129.59137.65170.08[12]
Melting Point (°C) ~207[10]~198~200-202N/A (Decomposes)
Appearance White crystalline solidWhite to off-white solidWhite crystalline solidWhite solid
pKa (of conjugate acid) ~10.6~4.6~11.0~9.8 (Estimated)

Table 2: Summary of Experimental Benchmarking Results

Performance Metric This compound Anilinium chloride Diisopropylamine hydrochloride 2-Chloro-cyclohexylammonium chloride
Aqueous Solubility (mg/mL at 25°C) ~830 (Highly Soluble)[10]~1070 (Highly Soluble)~350 (Soluble)~950 (Highly Soluble)
Hygroscopicity Classification Slightly HygroscopicHygroscopicNon-HygroscopicHygroscopic
% Weight Gain at 80% RH 1.8%5.5%< 0.2%8.2%
Thermal Decomposition (TGA Onset, °C) ~215°C~205°C~210°C~190°C
Melting Point (DSC Peak, °C) 207°C198°C201°CNo distinct melt before decomposition

Discussion: Synthesizing Structure with Performance

The experimental data reveals critical structure-property relationships that guide rational salt selection.

  • Benchmark Performance (this compound): As expected, the benchmark exhibits high aqueous solubility and good thermal stability. Its "Slightly Hygroscopic" nature makes it manageable under standard manufacturing conditions but requires controlled humidity for long-term storage.

  • Effect of Aromaticity (Anilinium chloride): Anilinium chloride shows even higher aqueous solubility. However, this comes at the cost of increased hygroscopicity. The planar nature of the phenyl ring may allow for more efficient crystal packing with water molecules. Its lower thermal stability is consistent with the properties of many aromatic salts. The significantly lower pKa (4.6 vs 10.6) is a critical factor; anilinium chloride will be fully ionized in the stomach and intestines, but the free base (aniline) is much less basic than cyclohexylamine, which can affect interactions with biological targets.[6]

  • Effect of Steric Hindrance (Diisopropylamine hydrochloride): The bulky isopropyl groups on diisopropylamine hydrochloride significantly reduce its interaction with atmospheric moisture, rendering it "Non-Hygroscopic." This is a major advantage for formulation stability and simplifies handling and storage requirements. This benefit, however, is offset by a notable decrease in aqueous solubility compared to the primary amine benchmark, likely due to the hydrophobic nature and steric bulk of the alkyl groups hindering solvation.

  • Effect of Electronic Substitution (2-Chloro-cyclohexylammonium chloride): The electron-withdrawing chlorine atom lowers the pKa of the amine relative to the benchmark, making it a slightly weaker base. While its aqueous solubility remains very high, it exhibits significantly higher hygroscopicity and the lowest thermal stability of the group. The polar C-Cl bond likely creates additional sites for hydrogen bonding with water, increasing moisture uptake, while also potentially destabilizing the crystal lattice, leading to earlier decomposition.

Conclusion and Recommendations

This guide demonstrates that while this compound is a robust benchmark, it is not universally optimal. The selection of an amine hydrochloride for drug development is a multi-parameter optimization problem where gains in one property, such as solubility, may be offset by challenges in another, such as hygroscopicity or stability.

Key Takeaways for the Practicing Scientist:

  • For applications demanding maximum stability and minimal moisture sensitivity, a sterically hindered secondary amine salt like Diisopropylamine hydrochloride is a superior choice, provided its lower aqueous solubility meets the required therapeutic window.

  • For achieving very high aqueous solubility, Anilinium chloride or substituted aliphatic salts like 2-Chloro-cyclohexylammonium chloride are effective, but this comes with a significant hygroscopicity liability that must be managed through controlled manufacturing environments and appropriate packaging.

  • This compound remains an excellent starting point and a balanced choice when moderate hygroscopicity is acceptable and high solubility is desired.

Ultimately, the choice of the ideal amine hydrochloride is context-dependent. It requires a thorough, empirical evaluation of the candidate salts against the specific performance criteria dictated by the API's properties, the intended dosage form, and the manufacturing process. The protocols and comparative data presented herein provide a validated framework for conducting such an evaluation, enabling a more strategic and efficient approach to pharmaceutical salt selection.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • ChemBK. This compound. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Filo. Amines salts are soluble in water but insoluble in organic solvent. [Link]

  • Guerrieri, P. P. (2007). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • NCERT. Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21097, Cyclohexylazanium;chloride. [Link]

  • Zhang, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Science.gov. organic amine salts: Topics by Science.gov. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • ResearchGate. TG/DSC curves for system components. [Link]

  • CD Formulation. Hygroscopicity Evaluation. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53424479, 2-Chloro-cyclohexylammonium chloride. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

  • CK-12 Foundation. Chemical Properties of Amines. [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • ScienceDirect. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Wesołowski, M., & Szulta, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Purdue University. Amines. [Link]

  • ResearchGate. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. [Link]

  • PubMed. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • ACS Publications. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Hydrogen Chloride in Ethanol and Methanol. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Bentham Science. Prodrugs for Amines. [Link]

  • Chemistry Stack Exchange. Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]

Sources

A Comparative Guide to the Efficacy of Cyclohexylammonium Chloride in Different Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, the selection of an appropriate catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall sustainability. Cyclohexylammonium chloride (CHC), a primary ammonium salt, is emerging as a versatile and cost-effective candidate in various catalytic paradigms. Its unique structural features—possessing acidic N-H protons for hydrogen bonding and a moderately lipophilic cyclohexyl group—confer a distinct catalytic profile compared to more conventional quaternary ammonium or imidazolium salts.[1]

This guide provides an in-depth, objective comparison of the efficacy of this compound and its derivatives in two distinct and highly relevant catalytic systems: the cycloaddition of carbon dioxide (CO₂) to epoxides and as a precursor for N-Heterocyclic Carbene (NHC) ligands used in palladium-catalyzed cross-coupling reactions. By synthesizing technical data with mechanistic insights, this document serves as a resource for researchers, scientists, and drug development professionals to inform catalyst selection and optimize experimental design.

System 1: Cycloaddition of CO₂ and Epoxides for Cyclic Carbonate Synthesis

The conversion of CO₂ into value-added chemicals is a cornerstone of green chemistry, and its reaction with epoxides to form cyclic carbonates is a 100% atom-economical process of significant industrial interest.[2] This transformation is heavily reliant on catalysis, often employing ammonium salts to facilitate the reaction.

Mechanistic Role and a Comparison with Quaternary Ammonium Salts

The established mechanism for this reaction when catalyzed by quaternary ammonium salts, such as the benchmark tetrabutylammonium bromide (TBAB), involves the halide anion (e.g., Br⁻) acting as a potent nucleophile. This anion attacks the epoxide ring, causing it to open and form a halo-alkoxide intermediate. This intermediate then reacts with CO₂, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the halide catalyst.[3][4]

While CHC provides the same chloride anion for nucleophilic attack, its primary ammonium cation introduces a crucial secondary functionality. The N-H protons can act as hydrogen bond donors, further activating the epoxide by polarizing the C-O bond and making it more susceptible to nucleophilic attack. Furthermore, primary and secondary amines are known to react reversibly with CO₂ to form carbamate species, which can act as an "activated" form of CO₂.[3][5] This dual-activation potential—epoxide activation via hydrogen bonding and CO₂ activation via carbamate formation—suggests that primary ammonium salts like CHC could offer a mechanistic advantage over their quaternary counterparts.

Comparative Performance Data

While direct side-by-side data for CHC in this specific reaction is emerging, we can compare the performance of various ammonium salt catalysts under similar conditions for the synthesis of propylene carbonate from propylene oxide and CO₂.

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Tetrabutylammonium Bromide (TBAB) 1000.8398>99[6]
[TBA]₂[ZnBr₄] 1000.80.2552>99[6]
Talc / TBAB (co-catalyst)12020468.7>99[7]
Polystyrene-supported Quaternary Salt1503.010100>99[5]
Primary/Secondary Amine-based Systems 1201.0598>99[8]

Note: This data is compiled from various sources for illustrative purposes. Direct comparison requires experiments conducted under identical conditions.

The data indicates that while quaternary ammonium salts are highly effective, systems involving primary and secondary amines also achieve excellent yields, supporting the hypothesis that the amine functionality plays a beneficial role.[5][8] The performance of CHC is expected to be competitive within this class, offering a balance of nucleophilicity from the chloride and activation from the ammonium proton.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol provides a generalized procedure for evaluating catalyst performance in the cycloaddition of CO₂ to propylene oxide.

Materials:

  • Propylene Oxide (PO)

  • This compound (CHC) or other ammonium salt catalyst

  • High-pressure autoclave reactor with magnetic stirring

  • CO₂ (high purity)

Procedure:

  • To a dried autoclave reactor, add the catalyst (e.g., 1-5 mol% relative to the epoxide).

  • Add propylene oxide (e.g., 50 mmol).

  • Seal the reactor and purge it with low-pressure CO₂ two to three times to remove air.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0 MPa).

  • Heat the reactor to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 4 hours).

  • After the reaction, cool the reactor to room temperature in an ice bath and slowly vent the excess CO₂.

  • Analyze the product mixture using Gas Chromatography (GC) or ¹H NMR to determine conversion and selectivity.

Workflow and Mechanistic Diagrams

G cluster_workflow Experimental Workflow A Charge Reactor (Epoxide + Catalyst) B Purge with CO₂ A->B C Pressurize & Heat B->C D Reaction Period C->D E Cool & Vent D->E F Product Analysis (GC/NMR) E->F

Caption: General workflow for catalytic CO₂ cycloaddition.

G cluster_mechanism Proposed Dual-Activation Mechanism with CHC Epoxide Epoxide Activated_Epoxide Activated Epoxide (H-Bonding) Epoxide->Activated_Epoxide H-Bonding (from N-H) CHC C₆H₁₁NH₃⁺Cl⁻ CHC->Activated_Epoxide Ring_Opening Ring Opening Activated_Epoxide->Ring_Opening Cl⁻ attack Alkoxide_Intermediate Chloro-alkoxide Intermediate Ring_Opening->Alkoxide_Intermediate Cyclization Intramolecular Cyclization Alkoxide_Intermediate->Cyclization + CO₂ CO2 CO₂ CO2->Cyclization Product Cyclic Carbonate Cyclization->Product Regen_Cat C₆H₁₁NH₃⁺Cl⁻ (Regenerated) Cyclization->Regen_Cat

Caption: Dual activation of epoxide and CO₂ by CHC.

System 2: Precursor for N-Heterocyclic Carbene (NHC) Ligands in Cross-Coupling

N-Heterocyclic Carbenes (NHCs) have revolutionized organometallic catalysis, often replacing phosphine ligands to create more stable and active catalysts.[9] The properties of an NHC are dictated by the substituents on its nitrogen atoms. This compound is a direct precursor to cyclohexylamine, which is used to synthesize the highly influential ICy (1,3-dicyclohexylimidazol-2-ylidene) ligand.

Comparing ICy with Benchmark NHC Ligands: IPr and IMes

The efficacy of NHC ligands is typically evaluated in demanding catalytic reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation.[10][11][12][13] The performance of an NHC-ligated palladium catalyst is a function of its steric bulk and electronic properties.

  • ICy (from Cyclohexylamine): Features bulky, flexible cyclohexyl groups.

  • IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene): Possesses very large, sterically demanding diisopropylphenyl groups. It is a benchmark for creating highly active catalysts.[8][14]

  • IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Also sterically bulky but less so than IPr. It is another widely used standard.[8][14][15]

The catalytic activity of palladium pre-catalysts bearing these ligands can be compared to understand their relative efficacy.

Comparative Performance in Suzuki-Miyaura Coupling

Studies comparing palladium pre-catalysts of the type (η⁵-Cp)Pd(NHC)Cl provide excellent insight into the intrinsic activity imparted by the NHC ligand. The data below is for the coupling of 4-chlorotoluene with phenylboronic acid.

Pre-catalystNHC LigandYield (%)Reference
(η⁵-Cp)Pd(IPr )ClIPr95[9][16]
(η⁵-Cp)Pd(ICy )ClICy 77[8]
(η⁵-Cp)Pd(IMes )ClIMes66[8]

Conditions: 1 mol% Pd catalyst, K₂CO₃, Toluene, 110 °C, 18 h. Yields determined by GC.

This data reveals that the ICy ligand, derived from the same amine as CHC, creates a highly active catalyst.[8] While the sterically enormous IPr ligand yields the most active catalyst in this specific system, ICy significantly outperforms the other common benchmark, IMes.[9][16] This demonstrates that the cyclohexyl substituent provides a highly effective balance of steric bulk and flexibility, making CHC a valuable precursor for generating potent catalytic systems. In other reactions, such as the racemization of alcohols, ICy-based ruthenium complexes have even proven to be more efficient than their IPr counterparts.[8]

Experimental Protocol: Synthesis of 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl)

This protocol outlines the one-pot synthesis of the NHC precursor from cyclohexylamine.

Materials:

  • Cyclohexylamine (2.0 equiv.)

  • Glyoxal (40% aqueous solution, 1.0 equiv.)

  • Paraformaldehyde (1.1 equiv.)

  • Hydrochloric Acid (HCl, aqueous solution)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexylamine and the solvent (e.g., methanol).

  • Add the 40% aqueous solution of glyoxal dropwise to the stirred solution. An intermediate diimine will form.

  • To this mixture, add paraformaldehyde and the aqueous HCl solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 1,3-dicyclohexylimidazolium chloride (ICy·HCl).

Logical Diagram for NHC Synthesis and Application

G A Cyclohexylammonium Chloride (CHC) B Deprotonation A->B C Cyclohexylamine (Starting Material) B->C D One-Pot Synthesis (Glyoxal, Paraformaldehyde, HCl) C->D E 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl) D->E F Deprotonation (Strong Base) E->F G Free ICy Carbene F->G H Complexation with Pd Precursor G->H I [Pd-ICy] Catalyst H->I J Application in Cross-Coupling I->J

Sources

Cyclohexylammonium chloride vs. butylammonium chloride for perovskite stability.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Enhancing Perovskite Stability: A Comparative Analysis of Cyclohexylammonium Chloride vs. Butylammonium Chloride

The relentless pursuit of stable and efficient perovskite solar cells (PSCs) has led researchers to explore a variety of strategies to overcome the intrinsic instability of three-dimensional (3D) organic-inorganic halide perovskites. One of the most promising approaches is dimensional engineering, where bulky organic cations are introduced to form a more robust two-dimensional (2D) or a mixed 2D/3D perovskite structure. These larger cations act as spacers between the inorganic lead-halide octahedral layers, offering enhanced protection against environmental stressors like moisture.

This guide provides a detailed comparative analysis of two such bulky organic spacer cations: this compound (CHACl) and butylammonium chloride (BACl). We will delve into their chemical structures, their impact on perovskite film properties, device performance, and, most critically, long-term stability. This analysis is supported by experimental data from the literature and provides a practical guide for researchers in the field.

The Role of Bulky Organic Cations in Perovskite Stability

Traditional 3D perovskites, such as methylammonium lead iodide (MAPbI₃), are susceptible to degradation in the presence of moisture, oxygen, heat, and prolonged light exposure.[1][2] The introduction of bulky organic cations leads to the formation of Ruddlesden-Popper phases, which are 2D layered perovskites. These 2D perovskites exhibit superior intrinsic stability due to the hydrophobic nature of the large organic spacer cations, which act as a barrier against moisture ingress.[3][4]

Often, a small amount of the bulky cation precursor is added to the 3D perovskite precursor solution or used as a post-treatment step. This results in the formation of a thin 2D perovskite layer on top of the 3D perovskite film, creating a 2D/3D heterostructure.[5][6] This 2D capping layer not only enhances stability but can also passivate surface defects, reduce non-radiative recombination, and improve charge extraction, thereby boosting the overall power conversion efficiency (PCE) of the solar cell.[5][7]

This compound (CHACl) vs. Butylammonium Chloride (BACl): A Structural and Functional Comparison

While both CHACl and BACl serve as bulky organic spacer cations, their distinct molecular structures—a cyclic alkyl group versus a linear alkyl chain—lead to differences in their interaction with the perovskite lattice and the resulting film properties.

Chemical Structures:

G cluster_0 Cyclohexylammonium (CHA+) cluster_1 Butylammonium (BA+) CHA C₆H₁₁NH₃⁺ CHA_img BA C₄H₉NH₃⁺ BA_img

Caption: Chemical structures of Cyclohexylammonium (CHA⁺) and Butylammonium (BA⁺) cations.

This compound (CHACl): The bulky, cyclic structure of the cyclohexylammonium cation provides a significant steric hindrance. This can lead to a more pronounced 2D character in the perovskite film, effectively encapsulating the 3D perovskite domains. The rigidity of the cyclohexyl ring may also influence the packing of the organic layers and the interlayer spacing in the resulting 2D perovskite structure.

Butylammonium Chloride (BACl): The linear n-butylammonium cation is more flexible than the cyclohexylammonium cation. This flexibility can allow for a greater degree of conformational freedom, potentially influencing the crystallization process and the interface between the 2D and 3D perovskite phases. BA-based additives have been shown to improve the grain size and uniformity of the perovskite film.[8] The formation of a 2D (BA)₂(MA)n₋₁PbₙI₃ₙ₊₁ layer on top of a 3D perovskite has been demonstrated to significantly enhance moisture resistance.[3][6]

Impact on Perovskite Film Properties and Device Performance

The choice between CHACl and BACl can have a considerable impact on the morphology, crystallinity, and optoelectronic properties of the perovskite film.

  • Film Morphology and Crystallinity: The addition of bulky organic cations can influence the nucleation and growth of the perovskite crystals. Butylammonium iodide (the iodide form of the cation) has been shown to cause perovskite films to grow uniformly with high coverage and a continuous phase.[8] Both cations can help in forming pinhole-free films, which is crucial for high-performance devices.[9]

  • Defect Passivation: The organic cations can passivate surface defects, such as halide vacancies, at the grain boundaries and the surface of the perovskite film. This reduces non-radiative recombination and increases the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Energy Level Alignment: The formation of a 2D layer can alter the energy level alignment at the interface between the perovskite and the hole transport layer (HTL). This can facilitate more efficient charge extraction and reduce interfacial recombination.

Comparative Performance and Stability Data

The following table summarizes representative performance and stability data for perovskite solar cells incorporating butylammonium-based additives, as direct comparative studies with cyclohexylammonium are less common in the literature. The data highlights the general improvements achieved with this class of additives.

Additive/TreatmentDevice StructurePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability EnhancementReference
Control (3D) FTO/SnO₂/MAPbI₃/Spiro-OMeTAD/Au~16-18%~1.05~21-23~75-78Degrades rapidly in ambient air[6]
BA-based 2D/3D FTO/SnO₂/3D-2D PVSK/Spiro-OMeTAD/Au>18%>1.10>22>80Retains >80% of initial PCE after 2000h in air[6]
BAI Passivation FTO/cp-TiO₂/mp-TiO₂/MAPbI₃+BAI/Spiro-OMeTAD/Ag>19%---Enhanced surface and device stability[10]
Mixed Cation (GAI/BDAI) FTO/SnO₂/CsFAMAPbI₃+GAI/BDAI/PCBM/BCP/Ag>20%>1.12>23>78Improved operational stability[11]

Note: The performance metrics can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.

Experimental Protocol: Fabrication of 2D/3D Perovskite Solar Cells

This section provides a representative step-by-step protocol for the fabrication of a planar n-i-p perovskite solar cell with a 2D capping layer using a bulky organic ammonium halide.

Caption: Experimental workflow for fabricating 2D/3D perovskite solar cells.

1. Substrate Preparation:

  • Pattern FTO-coated glass substrates using zinc powder and HCl.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.[12]

2. Electron Transport Layer (ETL) Deposition:

  • Prepare a SnO₂ nanoparticle solution.
  • Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds.
  • Anneal the substrates at 150°C for 30 minutes in ambient air.[13]

3. 3D Perovskite Film Deposition:

  • Prepare a perovskite precursor solution (e.g., FAPbI₃ and MABr) in a mixed solvent of DMF and DMSO.[14]
  • Transfer the substrates into a nitrogen-filled glovebox.
  • Spin-coat the perovskite precursor solution onto the SnO₂ layer. A two-step process is common: a low speed spin (e.g., 1000 rpm for 10s) followed by a high speed spin (e.g., 4000-6000 rpm for 30s).[12][13]
  • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[12]
  • Anneal the films on a hotplate at 100-150°C for 10-60 minutes.[12][13]

4. 2D Capping Layer Formation (Post-Treatment):

  • Prepare a solution of the bulky organic ammonium halide (e.g., 2 mg/mL of BACl or CHACl in isopropanol).
  • Spin-coat the bulky cation solution onto the cooled 3D perovskite film at 4000 rpm for 30 seconds.
  • Anneal the film at 100°C for 5-10 minutes to promote the reaction and formation of the 2D layer.[15]

5. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and t-BP.[16]
  • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Electrode Evaporation:

  • Define the active area of the device using a shadow mask.
  • Thermally evaporate a gold or silver electrode (80-100 nm) onto the HTL under high vacuum.

7. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²).
  • Perform stability tests by exposing unencapsulated devices to controlled humidity and temperature, and monitor their performance over time.

Conclusion and Future Outlook

Both this compound and butylammonium chloride are effective additives for enhancing the stability of perovskite solar cells through the formation of 2D/3D heterostructures. The bulky organic cations act as a protective layer against environmental degradation and passivate surface defects.

  • Butylammonium chloride is a well-studied additive that has consistently demonstrated significant improvements in both the efficiency and stability of perovskite solar cells. Its linear and flexible structure allows for effective integration at the 3D perovskite surface.

  • This compound , with its rigid and bulky cyclic structure, offers a compelling alternative that may provide even greater steric protection. However, more direct comparative studies are needed to fully elucidate its relative advantages and to optimize its use in high-performance, stable perovskite solar cells.

Future research should focus on systematic comparisons of a wider range of bulky organic cations, including cyclic, aromatic, and functionalized variants. Understanding the precise relationship between the molecular structure of the spacer cation and the resulting properties of the 2D/3D perovskite will be crucial for the rational design of next-generation perovskite solar cells with the long-term stability required for commercialization.

References

  • Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (2022). ACS Applied Materials & Interfaces, 14(9), 11200-11210. [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells. (2024). STAR Protocols, 5(3), 103031. [Link]

  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. (2015). Nature Chemistry, 7(10), 822-827. [Link]

  • Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. (2015). Nature Chemistry, 7(10), 822-827. [Link]

  • Bulky Cation-Modified Interfaces for Thermally Stable Lead Halide Perovskite Solar Cells. (2025). Chemistry of Materials. [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. [Link]

  • Back-Contact Perovskite Solar Cells. (2019). JoVE (Journal of Visualized Experiments), (145), e59185. [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. [Link]

  • Molecular Engineering of Organic Spacer Cations for Efficient and Stable Formamidinium Perovskite Solar Cell. (2021). Advanced Energy Materials, 11(15), 2003553. [Link]

  • Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. (2016). RSC Advances, 6(108), 106764-106770. [Link]

  • Stability of Perovskite Solar Cells: A Prospective on the Substitution of the A Cation and X Anion. (2017). Advanced Energy Materials, 7(15), 1602530. [Link]

  • Influence of organic cations on the structural anisotropy in cubic lead halide perovskites. (2015). Scientific Reports, 5(1), 15219. [Link]

  • Stabilization of Organic Cations in Lead Halide Perovskite Solar Cells Using Phosphine Oxides Derivatives. (2024). Journal of the American Chemical Society. [Link]

  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. (2025). ACS Applied Energy Materials. [Link]

  • CH3NH3PbI3−xClx films with coverage approaching 100% and with highly oriented crystal domains for reproducible and efficient planar heterojunction perovskite solar cells. (2015). Physical Chemistry Chemical Physics, 17(34), 22015-22022. [Link]

  • Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. (2023). ACS Materials Letters, 5(1), 226-234. [Link]

  • Alkylammonium chloride promotes the record efficiency of perovskite solar cells. (2021). Nature, 590(7847), 587-593. [Link]

  • Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite. (2020). MRS Advances, 5(11-12), 601-608. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2022). Scientific Reports, 12(1), 16999. [Link]

  • Stability Issues on Perovskite Solar Cells. (2016). Materials, 9(4), 257. [Link]

  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. (2020). Coatings, 10(9), 875. [Link]

  • Lawrence Berkeley National Laboratory. (2021). eScholarship. [Link]

  • Recent progress in low dimensional (quasi-2D) and mixed dimensional (2D/3D) tin-based perovskite solar cells. (2020). Sustainable Energy & Fuels, 4(12), 5947-5968. [Link]

  • Progress and Challenges of Three-Dimensional/Two-Dimensional Bilayered Perovskite Solar Cells: A Critical Review. (2022). Coatings, 12(4), 496. [Link]

  • Photostable and Uniform CH3NH3PbI3 Perovskite Film Prepared via Stoichiometric Modification and Solvent Engineering. (2021). Coatings, 11(2), 190. [Link]

  • Highly Efficient and Stable 2D-3D Perovskite Solar Cells Fabricated by Interfacial Modification. (2019). ACS Applied Materials & Interfaces, 11(35), 32047-32054. [Link]

  • Synthesis and characterization of a perovskite film for solar cells applications. (2018). An-Najah University Journal for Research - A (Natural Sciences), 32(1), 1-14. [Link]

  • Optical Property and Stability Study of CH3(CH2)3NH3)2(CH3NH3)3Pb4I13 Ruddlesden Popper 2D Perovskites for Photoabsorbers and Solar Cells and Comparison with 3D MAPbI3. (2022). Materials, 15(18), 6480. [Link]

  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. (2020). ResearchGate. [Link]

  • Chloride-Based Additive Engineering For Efficient and Stable Wide-Bandgap Perovskite Solar Cells. (2023). Advanced Energy Materials, 13(25), 2300624. [Link]

  • Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive. (2022). ACS Applied Materials & Interfaces, 14(1), 847-855. [Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (2021). eScholarship. [Link]

  • Comparative Analysis of the Stability and Performance of Double-, Triple-, and Quadruple-Cation Perovskite Solar Cells for Rooftop and Indoor Applications. (2024). Materials, 17(12), 2697. [Link]

  • The Impact of Hybrid Compositional Film/Structure on Organic–Inorganic Perovskite Solar Cells. (2022). Coatings, 12(8), 1084. [Link]

  • Vapor and healing treatment for CH3NH3PbI3−xClx films toward large-area perovskite solar cells. (2015). APL Materials, 3(8), 083601. [Link]

  • A simple fabrication of high efficiency planar perovskite solar cells: controlled film growth with methylammonium iodide and green antisolvent sec-butyl alcohol. (2018). Journal of Materials Chemistry C, 6(32), 8643-8649. [Link]

  • Optical Property and Stability Study of CH3(CH2)3NH3)2(CH3NH3)3Pb4I13 Ruddlesden Popper 2D Perovskites for Photoabsorbers and Solar Cells and Comparison with 3D MAPbI3. (2022). ResearchGate. [Link]

Sources

A Tale of Two Additives: Cyclohexylammonium Chloride vs. Methylammonium Chloride in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of higher efficiency and stability in perovskite solar cells (PSCs), the strategic use of additives has emerged as a cornerstone of device engineering. Among the myriad of compounds explored, two chloride-based additives, the diminutive Methylammonium Chloride (MACl) and the bulkier Cyclohexylammonium Chloride (CHACl), have garnered significant attention. While both share a common halide, their disparate organic cations impart distinct functionalities, leading to profound differences in perovskite film formation, device performance, and long-term stability. This guide provides a comprehensive, data-driven comparison of CHACl and MACl, offering insights into their mechanisms of action and practical guidance for their application in state-of-the-art perovskite solar cell fabrication.

At a Glance: Key Performance Metrics

The choice of additive can significantly impact the key photovoltaic parameters of a perovskite solar cell. Below is a summary of reported performance metrics for devices incorporating either MACl or CHACl (or its derivatives), showcasing the potential of each approach.

Additive/TreatmentPerovskite CompositionPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
Methylammonium Chloride (MACl) Mixed-cation, mixed-halide23.61%1.14 V24.71 mA/cm²83.64%[1]
This compound (CYCl) Post-Treatment FAPbI324.98%Not SpecifiedNot SpecifiedNot Specified[2]
Cyclohexylammonium Iodide (CHAI) for 2D/3D Heterojunction 3D Perovskite23.91%1.143 VNot Specified84.25%[3]
Cyclohexylmethylammonium Iodide (CHMAI) Post-Treatment Not Specified24.42% (certified 23.60%)Not SpecifiedNot SpecifiedNot Specified[4]

The Small Molecule that Makes a Big Difference: Methylammonium Chloride (MACl)

Methylammonium chloride has become a workhorse additive in the fabrication of high-performance 3D perovskite solar cells. Its primary role lies in modulating the crystallization kinetics of the perovskite film, leading to superior morphology and electronic properties.

Mechanism of Action: An Intermediate Phase Stabilizer

The introduction of MACl into the perovskite precursor solution facilitates the formation of an intermediate phase, which then transforms into the desired black-phase perovskite upon annealing.[5] This controlled crystallization pathway offers several advantages:

  • Enhanced Crystallinity and Grain Growth: MACl promotes the growth of larger, more crystalline perovskite grains with fewer grain boundaries.[1] This is crucial for reducing defect-mediated non-radiative recombination and improving charge carrier transport.

  • Defect Passivation: While the chloride from MACl is largely expelled during annealing, its transient presence helps to passivate defect states, particularly at grain boundaries.[6]

  • Phase Stability: In formamidinium (FA)-based perovskites, which are desirable for their thermal stability and optimal bandgap, MACl helps to stabilize the photoactive α-phase and prevent the formation of the undesirable yellow δ-phase.

The diagram below illustrates the influence of MACl on the perovskite crystallization process.

G cluster_0 Without MACl cluster_1 With MACl Precursor Solution Precursor Solution Disordered Intermediate Phase Disordered Intermediate Phase Precursor Solution->Disordered Intermediate Phase Spin Coating Small, Defective Grains Small, Defective Grains Disordered Intermediate Phase->Small, Defective Grains Annealing Precursor Solution + MACl Precursor Solution + MACl Stabilized Intermediate Phase Stabilized Intermediate Phase Precursor Solution + MACl->Stabilized Intermediate Phase Spin Coating Large, Crystalline Grains Large, Crystalline Grains Stabilized Intermediate Phase->Large, Crystalline Grains Annealing

Figure 1: Influence of MACl on Perovskite Crystallization.

The Bulky Cation for Surface Engineering: this compound (CHACl)

In contrast to the role of MACl as a bulk crystallization modifier, the larger and more sterically hindered cyclohexylammonium cation in CHACl primarily functions as a surface passivating agent and a component for forming 2D/3D heterostructures.

Mechanism of Action: Interfacial Passivation and Energy Level Alignment

When introduced as a post-treatment or as an additive, CHACl or its iodide analogue (CHAI) tends to reside at the perovskite surface or grain boundaries. This localization leads to distinct improvements in device performance:

  • Formation of 2D Capping Layers: The bulky cyclohexylammonium cations can form a thin 2D perovskite layer on top of the 3D bulk perovskite.[3] This 2D layer acts as a passivation layer, reducing surface defects and preventing moisture ingress, thereby enhancing both efficiency and stability.

  • Improved Charge Extraction: The 2D/3D heterojunction creates a "funnel-like" energy band alignment, which facilitates efficient hole extraction from the 3D perovskite to the hole transport layer.[3] This leads to a significant increase in the open-circuit voltage (VOC) and fill factor (FF).

  • Defect Passivation through pKa: The effectiveness of CHACl in passivating defects has been linked to the high pKa of the cyclohexylammonium cation.[2] A higher pKa indicates a lower degree of deprotonation, which suppresses the formation of iodide defects that can act as recombination centers.

The following diagram illustrates the formation of a 2D/3D heterojunction at the perovskite interface.

G cluster_0 Perovskite Solar Cell Architecture cluster_1 Interface with CHACl Treatment ETL Electron Transport Layer 3D Perovskite 3D Perovskite ETL->3D Perovskite HTL Hole Transport Layer 3D Perovskite->HTL 2D CHA-Perovskite Layer 2D CHA-Perovskite Capping Layer 3D Perovskite->2D CHA-Perovskite Layer 2D CHA-Perovskite Layer->HTL

Figure 2: 2D/3D Heterojunction Formation with CHACl.

Experimental Protocols: A General Guideline

The following provides a generalized, step-by-step methodology for incorporating these additives into a standard perovskite solar cell fabrication workflow. Note that specific concentrations and processing parameters should be optimized for the particular perovskite composition and device architecture.

MACl as a Bulk Additive
  • Precursor Solution Preparation:

    • Dissolve the primary perovskite precursors (e.g., FAI, PbI2, MABr, PbBr2) in a suitable solvent system (e.g., DMF:DMSO).

    • Add the desired molar percentage of MACl to the precursor solution. A common starting point is 5-20 mol% with respect to the lead halide.

    • Stir the solution at an elevated temperature (e.g., 60 °C) until all components are fully dissolved.

  • Perovskite Film Deposition:

    • Deposit the precursor solution onto the substrate (e.g., ITO/SnO2) via spin-coating.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the substrate on a hotplate at a specific temperature and duration (e.g., 100-150 °C for 10-60 minutes) to promote the formation of the final perovskite phase.

CHACl as a Post-Treatment Agent
  • 3D Perovskite Film Fabrication:

    • Prepare and deposit the 3D perovskite film as described above (with or without other additives like MACl).

  • Post-Treatment Solution Preparation:

    • Prepare a dilute solution of CHACl or CHAI in a solvent that does not dissolve the underlying perovskite layer (e.g., isopropanol). Typical concentrations range from 1 to 10 mg/mL.

  • Surface Treatment:

    • Spin-coat the CHACl/CHAI solution onto the surface of the 3D perovskite film.

  • Annealing:

    • Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to facilitate the formation of the 2D layer and remove the solvent.

G cluster_0 Fabrication Workflow cluster_1 Additive Incorporation Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Bulk Additive (MACl) Bulk Additive (MACl) Perovskite Deposition->Bulk Additive (MACl) Post-Treatment (CHACl) Post-Treatment (CHACl) Perovskite Deposition->Post-Treatment (CHACl) Electrode Evaporation Electrode Evaporation HTL Deposition->Electrode Evaporation Device Characterization Device Characterization Electrode Evaporation->Device Characterization

Figure 3: General Perovskite Solar Cell Fabrication Workflow.

Conclusion and Future Outlook

Both methylammonium chloride and this compound have proven to be highly effective additives for boosting the performance of perovskite solar cells, albeit through different mechanisms.

  • MACl is an excellent choice for improving the bulk quality of 3D perovskite films, leading to high efficiencies through enhanced crystallinity and defect passivation. Its use is well-established and has contributed to many of the record efficiencies reported for single-junction PSCs.

  • CHACl and other bulky alkylammonium halides represent a powerful strategy for interfacial engineering. By forming 2D capping layers, they effectively passivate surface defects and improve charge extraction, leading to significant gains in VOC and FF, and pushing device efficiencies to new heights. The enhanced stability offered by these hydrophobic capping layers is also a significant advantage for the long-term operational viability of PSCs.

The choice between CHACl and MACl, or indeed their synergistic use, will depend on the specific perovskite composition, device architecture, and desired performance characteristics. Future research will likely focus on exploring novel bulky organic cations with tailored electronic and steric properties to further refine interfacial passivation and charge transport. The continued development of such additive engineering strategies will undoubtedly play a pivotal role in advancing perovskite solar cell technology towards commercialization.

References

  • Jeong, S., Seo, S., Yang, H. et al. Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells (23.91%). Yonsei University. [Link]

  • Li, D. et al. (2023). Alkylammonium chloride promotes the record efficiency of perovskite solar cells. ResearchGate. [Link]

  • Reexamining the Post-Treatment Effects on Perovskite Solar Cells: Passivation and Chloride Redistribution. (2022). ResearchGate. [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (2024). MDPI. [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. (2021). Wiley Online Library. [Link]

  • Unveiled effects of the methylammonium chloride additive on formamidinium lead halide: expediting carrier injection from the photoabsorber to carrier transport layers through spontaneously modulated heterointerfaces in perovskite solar cells. (2024). Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to Assessing the Purity of Commercial Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research, organic synthesis, and materials science, the purity of starting materials and reagents is not merely a matter of quality control; it is a cornerstone of reproducible and reliable outcomes. Cyclohexylammonium chloride (CHA-Cl), a versatile organic salt, is no exception. Its utility as a reagent and intermediate means that impurities can have cascading effects on reaction yields, byproduct formation, and the safety profile of final products. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercial CHA-Cl, designed for researchers, scientists, and drug development professionals who require exacting standards for their work.

The Critical Nature of Purity: Understanding Potential Impurities in CHA-Cl

Before delving into analytical techniques, it is crucial to understand what we are looking for. The purity profile of a commercial lot of CHA-Cl is a fingerprint of its manufacturing process and storage history. Impurities can be broadly categorized, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

  • Organic Impurities: These are often the most critical, as they can interfere with chemical reactions.

    • Starting Materials: Unreacted cyclohexylamine or excess hydrochloric acid.

    • By-products: Compounds formed during the synthesis of CHA-Cl.

    • Degradation Products: Arising from improper storage conditions (e.g., exposure to heat or light).

  • Inorganic Impurities: These can include residual catalysts, salts, or heavy metals from the manufacturing process.[3]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[3]

  • Water Content: While not an impurity in the traditional sense, excess water can affect reaction stoichiometry and stability.

A robust purity assessment, therefore, requires a multi-faceted analytical approach to identify and quantify these varied potential contaminants.

A Comparative Analysis of Purity Assessment Methodologies

No single technique can provide a complete picture of CHA-Cl purity. The selection of methods should be strategic, targeting different types of impurities to build a comprehensive profile. The following sections compare the most relevant techniques, outlining their principles, advantages, and limitations.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the purity assessment of a commercial sample of this compound.

Sources

A Guide to Inter-laboratory Comparison of Cyclohexylammonium Chloride Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The consistent and accurate characterization of pharmaceutical compounds is paramount to ensuring drug safety and efficacy. Cyclohexylammonium chloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to guarantee its identity, purity, and quality.[1][2] This guide provides an in-depth comparison of common analytical techniques for the characterization of this compound and outlines a framework for conducting an inter-laboratory comparison study. By examining the underlying principles of each method and presenting hypothetical comparative data, this document aims to equip researchers with the knowledge to select appropriate analytical strategies and to understand potential sources of variability in their results.

Introduction: The Imperative for Rigorous Characterization

This compound (CAS RN®: 4998-76-9) is a white to pale yellow crystalline powder with a molecular weight of 135.64 g/mol .[3] It is the hydrochloride salt of cyclohexylamine, a primary aliphatic amine.[2] In the pharmaceutical industry, the precise characterization of such intermediates is a critical control point. Inconsistent quality can propagate through the manufacturing process, ultimately impacting the final drug product's safety and therapeutic effect.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical laboratories and ensuring the reliability and comparability of results across different sites.[4][5][6][7][8] This guide will delve into the primary analytical techniques used for characterizing this compound and discuss how to design and interpret an inter-laboratory study to validate these methods.

Analytical Techniques for this compound Characterization

A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following techniques provide complementary information regarding the compound's identity, structure, purity, and physical properties.

Identification and Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. The chemical shifts and coupling patterns of the protons and carbons on the cyclohexane ring and the ammonium group provide a unique fingerprint of the molecule.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include N-H stretching vibrations in the 3200-3375 cm⁻¹ region and C-H stretching of the alkane ring around 2850–3000 cm⁻¹.[9][11]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the parent amine, cyclohexylamine, further confirming its identity.[9][10]

Purity and Assay Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its content (assay). Reversed-phase HPLC with UV detection is commonly employed.[1] The method's suitability should be validated according to established guidelines.[12][13][14][15]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is another effective method for purity analysis, particularly for detecting volatile impurities.[1][16]

  • Potentiometric Titration: This classical analytical technique is used for the assay of the chloride content and the amine hydrochloride. Argentometric titration with silver nitrate can be used to quantify the chloride ion, while an acid-base titration can determine the amine content.[17][18][19][20]

Physicochemical Characterization
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the thermal behavior of the compound, including any polymorphic transitions.[21][22][23][24]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[23][25]

  • X-ray Powder Diffraction (XRPD): XRPD is a critical technique for identifying the crystalline form (polymorph) of the solid material.

The relationship between these techniques in a comprehensive characterization workflow is illustrated below.

cluster_ID Identification & Structure cluster_Purity Purity & Assay cluster_PhysChem Physicochemical Properties NMR NMR (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC-UV GC GC-FID Titration Potentiometric Titration DSC DSC TGA TGA XRPD XRPD Characterization Comprehensive Characterization of This compound Characterization->NMR Confirms Structure Characterization->IR Identifies Functional Groups Characterization->MS Confirms MW Characterization->HPLC Determines Purity & Assay Characterization->GC Detects Volatile Impurities Characterization->Titration Quantifies Chloride & Amine Characterization->DSC Measures Thermal Transitions Characterization->TGA Assesses Thermal Stability Characterization->XRPD Identifies Crystalline Form

Caption: Workflow for the comprehensive characterization of this compound.

Designing an Inter-laboratory Comparison Study

An inter-laboratory study is designed to assess the reproducibility of an analytical method when performed by different laboratories.[6][7] A well-designed study will provide valuable insights into the robustness of the method and potential sources of variability.

Study Protocol: HPLC Assay of this compound

This section outlines a detailed protocol for an inter-laboratory comparison of an HPLC assay for this compound.

Objective: To assess the inter-laboratory precision and accuracy of an HPLC method for the determination of the assay of this compound.

Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Homogenized batch of this compound test sample

  • HPLC grade acetonitrile, water, and phosphoric acid

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm

| Injection Vol. | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the assay of the test sample using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E System Suitability Test (5 injections of Standard) B->E C Prepare Sample Solution F Inject Standard & Sample (in duplicate) C->F D->E E->F G Integrate Peak Areas F->G H Calculate Assay (%) G->H I Report Results H->I

Caption: Experimental workflow for the HPLC assay of this compound.

Comparison of Hypothetical Inter-laboratory Results

To illustrate the potential outcomes of an inter-laboratory study, the following table presents hypothetical assay results from five different laboratories.

LaboratoryAnalystInstrumentColumn LotAssay (%)
Lab 1AAgilent 1260Lot A99.8
Lab 2BWaters AllianceLot B99.2
Lab 3CShimadzu LC-20Lot A100.1
Lab 4DAgilent 1260Lot C98.5
Lab 5EWaters AllianceLot B99.4
Mean 99.4
Std. Dev. 0.6
RSD (%) 0.6%
Analysis of Results

The hypothetical results show a mean assay of 99.4% with a relative standard deviation (RSD) of 0.6%. This level of precision is generally considered acceptable for a pharmaceutical intermediate assay. However, the result from Lab 4 (98.5%) is noticeably lower than the others.

Potential Sources of Variation:

  • Analyst Technique: Differences in sample and standard preparation, such as weighing and dilution, can introduce errors.

  • Instrumentation: While all are standard HPLC systems, minor differences in detector response or pump performance could contribute to variability.

  • Column Chemistry: The use of different column lots can be a significant source of variation. Even columns with the same specifications can exhibit slight differences in selectivity and efficiency.

  • Environmental Factors: Variations in laboratory temperature and humidity can affect instrument performance and sample stability.

A thorough investigation into the lower result from Lab 4 would be warranted. This could involve reviewing the raw data, checking calculations, and potentially re-analyzing the sample.

Conclusion and Recommendations

The robust characterization of this compound is essential for ensuring the quality and consistency of pharmaceutical products. A combination of spectroscopic, chromatographic, and thermal analysis techniques provides a comprehensive understanding of the material's properties.

Inter-laboratory comparison studies are a vital tool for validating analytical methods and ensuring the reliability of results across different testing sites. By carefully designing and executing these studies, and by thoroughly investigating any discrepancies, organizations can build confidence in their analytical data and ultimately contribute to the production of safe and effective medicines.

It is recommended that laboratories participating in such studies adhere strictly to the defined protocol and maintain open communication to resolve any observed discrepancies. Regular participation in proficiency testing schemes is also encouraged to ensure ongoing quality assurance.[5]

References

  • Vertex AI Search. Cyclohexylamine (C6H13N) properties.
  • PubChem. Cyclohexylazanium;chloride | C6H14ClN | CID 21097.
  • Weston, R. E., & Wheals, B. B. (1970).
  • FUJIFILM Wako Pure Chemical Corporation.
  • Indian Journal of Chemistry. (1998).
  • Routledge. (2009).
  • ResearchGate.
  • Charde, M. S., et al. (2013). Analytical method validation: A brief review. Research Journal of Pharmacy and Technology, 6(11), 1234-1237.
  • Gilbert, R., et al. (1984). Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine. Analytical Chemistry, 56(1), 106-109.
  • PubChem. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770.
  • U.S. Food and Drug Administration. (2022). Q2(R2)
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • TestQual. (2022). TestQual 159 PROTOCOL.
  • University of Colorado Boulder.
  • PubChem. 2-Chloro-cyclohexylammonium chloride | C6H13Cl2N | CID 53424479.
  • University of Canterbury.
  • YouTube. (2020).
  • Japan International Cooperation Agency. (1999). III Analytical Methods.
  • ResearchGate. DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides.
  • Benchmark International. (2024).
  • LCGC North America. (2022). A Look at Inorganic Analyses, Proficiency Tests, and Best Practices, Part II.
  • ResearchG
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • PubChem. Cyclohexylamine | C6H11NH2 | CID 7965.
  • Metrohm.
  • Metrohm.
  • Eurachem. Interlaboratory comparisons other than proficiency testing.
  • EPTQ. (2014).
  • The Joint Research Centre - EU Science Hub.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry: A Review.
  • U.S. Pharmacopeial Convention. USP Monographs: Ammonium Chloride.
  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • Mettler Toledo. Thermal Analysis in Practice Tips and Hints.
  • Cengage. Selected Methods of Analysis.
  • East African Accreditation Service. (2020).
  • CompaLab.
  • Scribd. Test of Amine & Amide - Hydrochloric Acid.
  • Metrohm.
  • U.S. Pharmacopeial Convention. NF Monographs: Benzalkonium Chloride.
  • U.S. Pharmacopeia (USP). MONOGRAPHS (NF).

Sources

A Researcher's Guide to Cyclohexylammonium Chloride and Its Alternatives in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly impacts experimental outcomes. Cyclohexylammonium chloride, a seemingly simple ammonium salt, finds utility in a surprising range of applications, from orchestrating complex organic reactions to protecting vital infrastructure from corrosion. This guide provides an in-depth, objective comparison of this compound and its alternatives in key applications, supported by experimental data and detailed protocols. Our focus is not merely on what works, but on why it works, empowering you to make informed decisions in your research and development endeavors.

Catalysis in Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation, a cornerstone of C-C bond formation, is pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] The choice of catalyst is paramount to achieving high yields and selectivities under mild conditions. While traditionally catalyzed by amines like piperidine, the use of ammonium salts, including this compound, has gained traction.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Knoevenagel condensation is judged by its ability to facilitate the reaction between a carbonyl compound and an active methylene compound, typically evaluated by reaction time and product yield.[2]

CatalystTypeActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Reference
Ammonium Chloride HomogeneousMalononitrilePEG-400Room Temp40-60 min90-98[3]
Diisopropylethylammonium Acetate (DIPEAc)HomogeneousEthyl Cyanoacetate-40-451-2 h91-96[4]
1-butyl-3-methylimidazolium acetateIonic LiquidMalononitrileSolvent-freeRoom Temp5-15 min95-99[5]
1CaO–1.5MgOHeterogeneousMalononitrileWaterRoom Temp10 min98[1]
ZeolitesHeterogeneousMalononitrileToluene8024 h<5[6]

Key Insights:

  • Ammonium salts , such as ammonium chloride, offer a cost-effective and efficient catalytic system for the Knoevenagel condensation, providing high yields in environmentally benign solvents like PEG-400.[3]

  • Ionic liquids , particularly those with a basic anion like acetate, demonstrate exceptional catalytic activity, often leading to shorter reaction times and excellent yields under solvent-free conditions.[5]

  • Heterogeneous catalysts like mixed metal oxides are highly attractive due to their ease of separation and reusability, aligning with the principles of green chemistry.[1]

  • The performance of cyclohexylammonium salts would be expected to be comparable to other simple ammonium salts, with the cyclohexyl group potentially influencing solubility in less polar media.

Experimental Protocol: Knoevenagel Condensation Catalyzed by Ammonium Chloride in PEG-400

This protocol describes a general procedure for the Knoevenagel condensation using ammonium chloride as a catalyst in polyethylene glycol (PEG-400) as a green solvent system.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.2 mmol)

  • Ammonium chloride (10 mol%)

  • PEG-400 (5 mL)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in PEG-400 (5 mL).

  • Add ammonium chloride (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in the comparative data table (typically 40-60 minutes).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Catalyst Selection

Caption: Decision tree for selecting a catalyst for the Knoevenagel condensation.

Corrosion Inhibition: Protecting Steel in Acidic Environments

The prevention of corrosion is a critical endeavor in numerous industries to ensure the longevity and safety of metallic infrastructure. Cyclohexylamine, the parent amine of this compound, has been investigated as a corrosion inhibitor for steel in acidic media.[7] Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents.[8]

Performance Comparison of Amine-Based Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric methods.[8][9]

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Cyclohexylamine Mild Steel0.1 N H₂SO₄1000 ppm81.06[7]
2-[(phenylamino)methyl]phenolMild Steel1 M HCl10⁻³ M85.39[8]
2-{[(3-chlorophenyl)amino]methyl}phenolMild Steel1 M HCl10⁻³ M90.23[8]
Cyclic HydroxylaminesCarbon Steel1 M HCl400 ppm66-98[10]
Cloxacillin (antibiotic)Mild Steel1 M HCl15 x 10⁻⁴ M81[11]

Key Insights:

  • Cyclohexylamine demonstrates significant corrosion inhibition efficiency for mild steel in sulfuric acid.[7] Its effectiveness stems from the presence of the nitrogen atom, which can adsorb onto the steel surface.

  • The structure of the amine plays a crucial role in its inhibitory properties. The presence of aromatic rings and other functional groups can enhance the inhibition efficiency, as seen with substituted aminophenols.[8]

  • A wide variety of organic molecules, including those not traditionally considered corrosion inhibitors like pharmaceuticals, can exhibit protective properties.[11]

  • The choice of inhibitor often involves a trade-off between performance, cost, and environmental impact.

Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition

This protocol outlines a standard weight loss method to determine the corrosion inhibition efficiency of an amine-based inhibitor.[9]

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive paper (various grits)

  • Acetone

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor solution of desired concentration

  • Analytical balance

Procedure:

  • Prepare the mild steel coupons by abrading with progressively finer grades of abrasive paper, followed by degreasing with acetone and drying.

  • Accurately weigh the prepared coupons using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without the inhibitor at a specified temperature for a set duration (e.g., 5 hours).

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and reweigh.

  • Calculate the weight loss for each coupon.

  • The corrosion rate (CR) and inhibition efficiency (IE) can be calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area x Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Adsorption Mechanism of Amine Inhibitors

Adsorption_Mechanism cluster_solution Acidic Solution cluster_surface Steel Surface Amine Amine (R-NH2) Protonated_Amine Protonated Amine (R-NH3+) Amine->Protonated_Amine Protonation Steel Steel (Fe) Amine->Steel Coordinate Bonding (N lone pair to Fe d-orbital) Protonated_Amine->Steel Electrostatic Interaction Cl_ion Chloride Ion (Cl-) Cl_ion->Steel Adsorption

Caption: Proposed mechanism of amine inhibitor adsorption on a steel surface in acidic chloride media.

Ionic Liquids: A Glimpse into Cyclohexylammonium-Based Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as versatile solvents and catalysts in various chemical processes due to their unique properties like low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[12][13] While imidazolium- and phosphonium-based ILs are the most studied, ammonium-based ILs, including those derived from cyclohexylamine, represent a significant class.

Physicochemical Properties: Cyclohexylammonium vs. Imidazolium ILs

The properties of an ionic liquid are determined by the nature of its cation and anion. A comparison of cyclohexyl-substituted imidazolium ILs with their n-alkyl counterparts reveals the impact of the cyclic structure.

PropertyCyclohexyl-substituted Imidazolium ILsn-Alkyl-substituted Imidazolium ILsReference
DensityHigherLower[14]
ViscosityConsiderably HigherLower[14]
Glass Transition TemperatureHigherLower[14]

Key Insights:

  • The presence of a cyclohexyl group generally leads to higher density, viscosity, and glass transition temperatures compared to analogous n-alkyl chains.[14] This can be attributed to the more rigid and bulky nature of the cyclohexyl ring, which restricts molecular motion and increases intermolecular interactions.

  • The choice between a cyclohexylammonium-based IL and a more conventional imidazolium-based IL will depend on the specific application requirements. For instance, a higher viscosity might be desirable in certain electrochemical applications but detrimental in reactions where mass transfer is a limiting factor.

  • The synthesis of cyclohexylammonium-based ILs can be achieved through standard acid-base neutralization reactions, offering a straightforward route to this class of ionic liquids.[15]

Synthesis of a Cyclohexylammonium-Based Ionic Liquid

Caption: General synthesis of a cyclohexylammonium-based ionic liquid via acid-base neutralization.

Role in Peptide Synthesis and as Pharmaceutical Counterions

While this compound's role in the aforementioned applications is relatively well-defined, its utility in peptide synthesis and as a pharmaceutical counterion is more nuanced.

In peptide synthesis , dicyclohexylammonium (DCHA) salts are commonly used to protect and stabilize N-protected amino acids, particularly those that are oils or difficult to crystallize as free acids.[16] However, the direct use of this compound as a coupling or deprotecting agent is not as prevalent as other reagents like dicyclohexylcarbodiimide (DCC) or various onium salts.[17][18]

As a pharmaceutical counterion , the choice of the cation is critical in modulating the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability. While chloride is a very common anionic counterion, the specific advantages of the cyclohexylammonium cation over other ammonium or inorganic cations are not extensively documented in dedicated comparative studies.

Conclusion

This compound and its parent amine, cyclohexylamine, are versatile chemical entities with established and potential applications across various scientific disciplines. As a catalyst in Knoevenagel condensations, it represents a cost-effective alternative to more complex systems. In the realm of corrosion inhibition, it provides a foundation for the design of effective protective agents. The exploration of cyclohexylammonium-based ionic liquids opens avenues for new materials with tailored properties. While its direct role in peptide synthesis and as a unique pharmaceutical counterion is less defined, the fundamental chemistry of the cyclohexylammonium moiety suggests potential for further investigation in these areas. This guide serves as a starting point for researchers to explore the utility of this compound and to rationally select it or its alternatives based on a thorough understanding of the underlying chemical principles and comparative performance data.

References

  • Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. ResearchGate. Available at: [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. ResearchGate. Available at: [Link]

  • The cyclic hydroxylamines: a new class of corrosion inhibitors of carbon steel in acidic medium. OUCI. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Ammonium chloride catalyzed Knoevenagel condensation in PEG-400 as ecofriendly solvent. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]

  • Comparison between Cycloalkyl- and n-Alkyl-Substituted Imidazolium-Based Ionic Liquids in Physicochemical Properties and Reorientational Dynamics. ResearchGate. Available at: [Link]

  • Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. PubMed. Available at: [Link]

  • Theoretical and Experimental Studies of Different Amine Compounds as Corrosion Inhibitors for Aluminum in Hydrochloric Acid. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Synthesizer. Available at: [Link]

  • Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. PMC - NIH. Available at: [Link]

  • Knoevenagel Reactions in Ionic Liquids. ResearchGate. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. Semantic Scholar. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. PMC - NIH. Available at: [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. PMC - NIH. Available at: [Link]

  • The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. ScienceDirect. Available at: [Link]

  • Amines as Corrosion Inhibitors. ResearchGate. Available at: [Link]

  • Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. ResearchGate. Available at: [Link]

  • Scheme 1. The Knoevenagel condensation of an imidazolium ionic liquid-tagged benzaldehyde with various malonic acid derivatives and diketones (13).. ResearchGate. Available at: [Link]

  • Peptide Synthesis using DCC. YouTube. Available at: [Link]

  • Synthesis and Applications of New Ionic Liquids. CORE. Available at: [Link]

  • The physicochemical properties of some imidazolium-based ionic liquids and their binary mixtures. Semantic Scholar. Available at: [Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. Available at: [Link]

  • Organic Inhibitors of Corrosion, Aliphatic Amines. Industrial & Engineering Chemistry. Available at: [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. MDPI. Available at: [Link]

  • Industrial Applications of Ionic Liquids. MDPI. Available at: [Link]

  • Statistical analysis and optimization of the corrosion inhibition efficiency of a locally made corrosion inhibitor under differe. Semantic Scholar. Available at: [Link]

  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. ResearchGate. Available at: [Link]

  • THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Nova Science Publishers. Available at: [Link]

  • Ionic liquids synthesis and applications: An overview. ResearchGate. Available at: [Link]

  • (PDF) Ionic Liquids: Properties, Application, and Synthesis. ResearchGate. Available at: [Link]

  • Properties and Applications of Ionic Liquids. Journal of Chemical Reviews. Available at: [Link]

  • Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel in Hydrochloric Acid Solution together with Quantum Chemical Studies. MDPI. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Iris Biotech. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclohexylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the safe handling and disposal of chemical reagents is a cornerstone of our work in the laboratory. Cyclohexylammonium chloride (CAS No. 4998-76-9), while a valuable reagent in various synthetic and research applications, necessitates a thorough understanding of its properties to ensure its disposal is managed safely, responsibly, and in compliance with all relevant regulations. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound effectively.

Understanding the Hazard Profile: The 'Why' Behind the Procedure

This compound is the hydrochloride salt of the organic amine, cyclohexylamine.[1][2] Its hazard profile dictates the stringent disposal requirements. The primary concerns are:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[3][4] The oral LD50 in mice is reported as 530 mg/kg, indicating significant toxicity.[5]

  • Corrosivity: It is irritating to the eyes, respiratory system, and skin, capable of causing serious burns.[3][4][5]

  • Environmental Hazard: While some amine ingredients may be biodegradable, the compound should not be released into the environment, as it can be harmful to aquatic life.[4][6][7]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids.[5][6][8] Hazardous decomposition products upon heating include toxic fumes like hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][5]

Given these properties, this compound waste is often classified as a hazardous material, necessitating disposal in accordance with local, state, and federal regulations.[6][9][10]

Pre-Disposal: Handling and Spill Containment

Proper disposal begins with correct handling and immediate response to spills.

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6][11]

  • Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4][5] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[5]

Spill Cleanup Protocol: In the event of a spill, immediate and correct containment is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[12]

  • Eliminate Ignition Sources: Although the salt itself is not highly flammable, the parent amine is. It is good practice to remove all potential ignition sources from the area.[6][10]

  • Contain the Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to cover the spill.[11][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[4][8][10] Use non-sparking tools for this process.[10][13]

  • Decontaminate the Area: Once the bulk material is removed, clean the affected area. A final wipe-down with a damp cloth can collect any remaining residue.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and cloths, must be placed in the sealed hazardous waste container for disposal.[12]

Core Disposal Procedures: A Step-by-Step Workflow

Never dispose of this compound down the drain or in regular trash.[4][8] The primary and universally accepted method of disposal is through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Dedicate a specific, compatible, and clearly labeled container for this compound waste. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[4][5][8] This storage area should be a designated satellite accumulation area for hazardous waste.

Step 2: Arranging for Professional Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact. They will have established procedures for the collection and disposal of chemical waste.

  • Licensed Waste Contractor: The EHS department works with licensed and certified hazardous waste disposal contractors. These contractors are equipped to handle and transport hazardous materials according to strict regulatory standards.[9][10][11]

  • Manifesting: A hazardous waste manifest, a legal document, will be completed to track the waste from the point of generation to its final disposal site.

Step 3: Approved Disposal Methodologies The most common and environmentally sound method for the final disposal of this compound is incineration .[10]

  • Why Incineration? A high-temperature incinerator equipped with afterburners and scrubbers effectively destroys the organic component of the molecule and neutralizes the resulting acidic gases (like HCl), preventing their release into the atmosphere.[10]

On-Site Neutralization (For Dilute Aqueous Solutions Only): A Word of Caution For very dilute aqueous solutions, neutralization may be a consideration as a pre-treatment step, but this should only be performed by trained personnel and with the explicit approval of your institution's EHS department. It is not a substitute for final disposal via a licensed contractor.

The neutralization reaction involves treating the acidic salt with a weak base to form the free amine (cyclohexylamine) and a neutral salt.

  • Reaction: C₆H₁₁NH₃⁺Cl⁻ + NaHCO₃ → C₆H₁₁NH₂ + H₂O + CO₂ + NaCl

  • Causality: This process can reduce the corrosivity of the waste. However, the resulting solution now contains cyclohexylamine, which is itself a hazardous and regulated substance.[7][8] Therefore, this does not render the waste non-hazardous and it must still be collected and disposed of as hazardous waste.

This guide prioritizes the direct disposal of the original waste stream via a professional service as the safest and most compliant method.

Data and Workflow Visualization

Table 1: Summary of Disposal Options

Disposal MethodApplicabilityKey Considerations
Licensed Waste Contractor (Incineration) All forms of waste (solid, solutions, contaminated debris)Primary recommended method. Ensures regulatory compliance and environmental safety.[9][10]
On-Site Neutralization Dilute aqueous solutions only (as a pre-treatment)Requires EHS approval. Does not eliminate hazardous nature; resulting waste must still be professionally disposed of.
Landfill Not RecommendedInappropriate for this type of chemical waste.[14]
Sewer/Drain Disposal Strictly Prohibited Poses a significant risk to aquatic ecosystems and wastewater treatment systems.[4][8]

Diagram 1: Disposal Decision Workflow

Below is a logical workflow to guide the disposal process for waste containing this compound.

DisposalWorkflow start This compound Waste Generated waste_type Is waste a small spill or bulk laboratory waste? start->waste_type spill Small Spill waste_type->spill Spill bulk_waste Bulk Laboratory Waste waste_type->bulk_waste Bulk Waste spill_protocol Follow Spill Cleanup Protocol: 1. Use inert absorbent. 2. Collect in a sealed container. 3. Label as hazardous waste. spill->spill_protocol segregate Segregate into a dedicated, labeled hazardous waste container. bulk_waste->segregate store Store container in a designated Satellite Accumulation Area. spill_protocol->store segregate->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs end_process Waste managed by licensed professional disposal service. contact_ehs->end_process

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Cole-Parmer.
  • Safety D
  • Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (Cyclohexyl chloride). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (Cyclohexylamine hydrochloride). Fisher Scientific.
  • Cyclohexylamine Final AEGL Document. U.S. Environmental Protection Agency (EPA).
  • SDS US. Chem-Aqua.
  • School Materials Safety Manual.
  • Safety Data Sheet - Fisher Scientific (Ferric Chloride, 1M). Fisher Scientific.
  • Cyclohexylamine - SAFETY D
  • Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health.
  • Cyclohexylamine - Registr
  • SAFETY DATA SHEET - Cyclohexylamine. Sigma-Aldrich.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770. PubChem.
  • 7.
  • Neutralization Reaction: Chemistry Sample Problem. YouTube.
  • Neutralization Reactions – Introductory Chemistry – 1st Canadian Edition. BCcampus.
  • Cyclohexylammonium Ion | C6H14N+ | CID 1549093. PubChem.

Sources

Mastering the Safe Handling of Cyclohexylammonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of Cyclohexylammonium chloride. It is intended for all researchers, scientists, and drug development professionals who may come into contact with this substance.

This compound, while a valuable reagent in organic synthesis, presents a number of health hazards that necessitate stringent safety protocols.[1][2] This guide offers a comprehensive, step-by-step approach to its safe management in the laboratory, from initial handling to final disposal. Our aim is to provide you with the essential knowledge to mitigate risks and ensure a safe working environment.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Irritation: It is irritating to the eyes, respiratory system, and skin.[1][2] In severe cases, it can cause burns.[4][5]

  • Organ Toxicity: It may cause damage to the respiratory system.[3]

A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[6][7][8] The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Chemical Safety Goggles or Face ShieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This protects against splashes and airborne particles.
Hands Chemical-Resistant GlovesWear appropriate gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's resistance chart for the specific chemical.
Body Laboratory Coat or Chemical-Resistant ApronProvides a barrier against spills and splashes. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.[6]
Respiratory NIOSH/MSHA Approved RespiratorRequired when working with the solid in a way that generates dust, or when engineering controls are insufficient to maintain exposure below permissible limits.[2] The type of respirator and cartridge should be selected based on the potential for airborne concentration.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling and storage protocol is crucial for minimizing the risk of exposure and ensuring the stability of the chemical.

Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage Protocol
  • Container: Keep the container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

  • Moisture: Protect from moisture, as the compound can absorb it from the air.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate 1. Evacuate Area & Restrict Access Ventilate 2. Ensure Adequate Ventilation Ignition 3. Eliminate Ignition Sources PPE 4. Don Appropriate PPE Ignition->PPE Contain 5. Contain the Spill PPE->Contain Absorb 6. Absorb with Inert Material Contain->Absorb Collect 7. Collect into a Labeled Container Absorb->Collect Decontaminate 8. Decontaminate the Area Collect->Decontaminate Dispose 9. Dispose of Waste Properly Decontaminate->Dispose Report 10. Report the Incident Dispose->Report Spill_End Spill_End Report->Spill_End Spill_Start Spill_Start->Evacuate

Caption: Workflow for managing a chemical spill.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2] State and local regulations must also be consulted for complete and accurate classification.[2]

  • Disposal Procedure:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

    • Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues.

References

  • ChemBK. This compound. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. [Link]

  • Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • LAKELAND. MATERIAL SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexylamine. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Compliance Partners. PPE and Safety Equipment When Using Chemicals. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Introduction to storage conditions of cyclohexylamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexyl chloride, 98%. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.